1-Boc-4-(hydroxymethyl)pyrazole
Description
BenchChem offers high-quality 1-Boc-4-(hydroxymethyl)pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-4-(hydroxymethyl)pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-(hydroxymethyl)pyrazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-9(2,3)14-8(13)11-5-7(6-12)4-10-11/h4-5,12H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPRBVVWJSJWBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Boc-4-(hydroxymethyl)pyrazole: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-4-(hydroxymethyl)pyrazole, a key heterocyclic intermediate, has garnered significant attention in the field of medicinal chemistry and organic synthesis. Its unique structural features—a pyrazole core, a strategically placed hydroxymethyl group, and a Boc-protected nitrogen—render it a highly versatile and valuable building block for the construction of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics. The pyrazole scaffold is a cornerstone in numerous approved drugs, and this particular derivative offers a gateway to novel chemical entities with potential applications in treating a range of diseases, including cancer and viral infections.[1][2][3]
Core Properties and Identification
CAS Number: 199003-22-0[4][5][6][7]
Systematic Name: tert-butyl 4-(hydroxymethyl)-1H-pyrazole-1-carboxylate[1]
This compound is characterized by a pyrazole ring substituted with a hydroxymethyl group at the 4-position and a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms.[1] The Boc group serves to modulate the reactivity of the pyrazole ring during synthetic transformations and can be readily removed under acidic conditions, allowing for further functionalization.[6]
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₄N₂O₃ | [7] |
| Molecular Weight | 198.22 g/mol | [6] |
| Appearance | Colorless to yellow sticky oil to semi-solid | [8] |
| Boiling Point | 320.3±34.0 °C (Predicted) | [4] |
| Density | 1.17±0.1 g/cm³ (Predicted) | [4] |
| pKa | 13.82±0.10 (Predicted) | [4] |
| Storage | 2-8°C, under inert atmosphere, light sensitive | [4][5] |
Synthesis and Purification
The synthesis of 1-Boc-4-(hydroxymethyl)pyrazole typically involves the formation of the pyrazole ring followed by the introduction of the Boc protecting group. Common synthetic strategies include the reaction of hydrazine derivatives with appropriate carbonyl compounds.[1]
Illustrative Synthetic Pathway
A common approach to pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine. For the synthesis of 4-substituted pyrazoles, a key intermediate is often a derivative of malonaldehyde. The subsequent protection of the pyrazole nitrogen with a Boc group is a standard procedure in organic synthesis.
Diagram: General Synthetic Strategy
Caption: General synthetic route to 1-Boc-4-(hydroxymethyl)pyrazole.
Experimental Protocol: Boc Protection of a Substituted Pyrazole
Materials:
-
4-(hydroxymethyl)pyrazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Water
-
0.5 N HCl
-
Saturated saline solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-(hydroxymethyl)pyrazole in acetonitrile at room temperature, slowly add di-tert-butyl dicarbonate (1.2 equivalents).[10]
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP).[9]
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).[9]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.[9]
-
Partition the residue between ethyl acetate and water. Separate the organic layer.[9]
-
Wash the organic layer sequentially with 0.5 N HCl and saturated saline solution.[9]
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[9]
Purification
The crude 1-Boc-4-(hydroxymethyl)pyrazole is typically purified by column chromatography on silica gel.[9]
Protocol: Column Chromatography Purification
-
Prepare a silica gel column using a suitable solvent system, such as a hexane/ethyl acetate gradient. A common starting eluent is a 4:1 (v/v) mixture of hexane and ethyl acetate.[9]
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the hexane/ethyl acetate mixture, gradually increasing the polarity if necessary.
-
Collect the fractions containing the desired product, as identified by TLC analysis.
-
Combine the pure fractions and concentrate them under reduced pressure to afford the purified 1-Boc-4-(hydroxymethyl)pyrazole.[9]
Chemical Reactivity and Applications
The synthetic utility of 1-Boc-4-(hydroxymethyl)pyrazole stems from the orthogonal reactivity of its functional groups. The hydroxymethyl group can be readily modified, while the Boc-protected nitrogen remains inert. Subsequent deprotection of the Boc group allows for further reactions at the pyrazole nitrogen.
Diagram: Reactivity and Functionalization Pathways
Caption: Key chemical transformations of 1-Boc-4-(hydroxymethyl)pyrazole.
Key Reactions:
-
Oxidation of the Hydroxymethyl Group: The primary alcohol can be partially oxidized to an aldehyde (1-Boc-4-formylpyrazole) or fully oxidized to a carboxylic acid (1-Boc-4-pyrazolecarboxylic acid), both of which are valuable synthetic intermediates.[6]
-
Nucleophilic Substitution: The hydroxymethyl group can undergo nucleophilic substitution to form ethers, esters, and other derivatives.
-
Boc Deprotection: The Boc group can be removed under acidic conditions to yield the free N-H pyrazole, which can then be further functionalized.[6]
Applications in Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[1] 1-Boc-4-(hydroxymethyl)pyrazole serves as a key starting material for the synthesis of a wide range of bioactive molecules.
-
Kinase Inhibitors: The pyrazole moiety is a common feature in many kinase inhibitors. The versatile functional handles of 1-Boc-4-(hydroxymethyl)pyrazole allow for the elaboration of complex structures that can target the ATP-binding site of various kinases.
-
Antiviral Agents: Pyrazole derivatives have shown promise as antiviral agents. The ability to introduce diverse substituents onto the pyrazole core using this building block is advantageous in the search for new antiviral therapies.
-
Bioisosteres: This compound can be utilized as a bioisostere for other functional groups in known bioactive molecules to improve their pharmacokinetic and pharmacodynamic properties.[1]
-
Functional Polymers: The hydroxymethyl group allows for the incorporation of the pyrazole moiety into polymers for applications in drug delivery and material science.[1]
Safety and Handling
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ eye protection/ face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
Conclusion
1-Boc-4-(hydroxymethyl)pyrazole is a strategically important building block in contemporary organic synthesis and drug discovery. Its well-defined reactivity and versatile functional groups provide a reliable platform for the synthesis of diverse and complex molecular architectures. As the demand for novel therapeutics continues to grow, the utility of such well-designed synthetic intermediates will undoubtedly play an increasingly crucial role in the development of the next generation of medicines.
References
- 1. Buy 1-Boc-4-(hydroxymethyl)pyrazole | 199003-22-0 [smolecule.com]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Boc-4-(hydroxyMethyl)pyrazole | 199003-22-0 [chemicalbook.com]
- 5. 199003-22-0,1-Boc-4-(hydroxymethyl)pyrazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. 1-Boc-4-(hydroxymethyl)pyrazole | 199003-22-0 | Benchchem [benchchem.com]
- 7. calpaclab.com [calpaclab.com]
- 8. hoffmanchemicals.com [hoffmanchemicals.com]
- 9. tert-Butyl 4-forMyl-1H-pyrazole-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 10. arkat-usa.org [arkat-usa.org]
A Technical Guide to 1-Boc-4-(hydroxymethyl)pyrazole: Synthesis, Characterization, and Applications
Executive Summary: 1-Boc-4-(hydroxymethyl)pyrazole, also known as tert-butyl 4-(hydroxymethyl)-1H-pyrazole-1-carboxylate, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure uniquely combines a pyrazole core, a versatile hydroxymethyl functional group, and a strategically placed tert-butyloxycarbonyl (Boc) protecting group. This guide provides an in-depth analysis of its physicochemical properties, robust synthetic protocols, comprehensive analytical characterization, and key chemical transformations. It is designed for researchers, chemists, and drug development professionals who leverage functionalized heterocycles to construct complex molecular architectures and discover novel therapeutic agents.
Physicochemical and Structural Properties
1-Boc-4-(hydroxymethyl)pyrazole is a stable, often solid or semi-solid compound at room temperature, valued for its dual functionality.[1][2] The Boc group provides stability to the pyrazole ring during synthetic manipulations and prevents unwanted side reactions at the N-1 position, while the hydroxymethyl group at the C-4 position serves as a prime handle for further derivatization.[3]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₄N₂O₃ | [1][4][5] |
| Molecular Weight | 198.22 g/mol | [1][2][3][4] |
| IUPAC Name | tert-butyl 4-(hydroxymethyl)pyrazole-1-carboxylate | [1] |
| CAS Number | 199003-22-0 | [1][2][3][5] |
| Appearance | Colorless to yellow sticky oil or semi-solid | [2] |
| Boiling Point | 320.3±34.0 °C (Predicted) | [4] |
| Density | 1.17±0.1 g/cm³ (Predicted) | [4] |
| pKa | 13.82±0.10 (Predicted) | [4] |
The Role of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is fundamental to the utility of this reagent. Its primary role is to temporarily render the N-1 position of the pyrazole ring unreactive, thereby directing subsequent reactions to other sites on the molecule, such as the hydroxymethyl group.[3]
Key Advantages of Boc Protection:
-
Directs Reactivity: It ensures that transformations like oxidation or substitution occur at the C-4 position's hydroxymethyl group without interference from the pyrazole nitrogen.
-
Enhances Stability: The Boc group provides steric bulk and electronic stabilization to the pyrazole ring, making it resilient to a variety of reaction conditions.[3]
-
Orthogonal Deprotection: A significant advantage is its lability under acidic conditions (e.g., using trifluoroacetic acid, TFA), which allows for its clean removal without affecting many other functional groups. This deprotection step regenerates the N-H bond, enabling subsequent functionalization at the nitrogen atom.[1][3]
Caption: Boc deprotection workflow under acidic conditions.
Synthesis and Purification Protocol
A common and efficient route to synthesize 1-Boc-4-(hydroxymethyl)pyrazole involves the reduction of its corresponding aldehyde, 1-Boc-4-formylpyrazole. The aldehyde precursor is readily prepared by protecting commercially available 1H-pyrazole-4-carboxaldehyde.
Caption: General synthetic workflow for the target compound.
Step-by-Step Experimental Protocol:
Part A: Synthesis of tert-butyl 4-formyl-1H-pyrazole-1-carboxylate
-
Reaction Setup: To a solution of 1H-pyrazole-4-carboxaldehyde (1.0 eq) in acetonitrile (MeCN), add di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq).[6]
-
Catalysis: Add 4-dimethylaminopyridine (DMAP, 0.05 eq) as a catalyst.
-
Rationale: DMAP is a highly effective nucleophilic catalyst that accelerates the reaction between the pyrazole nitrogen and the electrophilic carbonyl of (Boc)₂O.
-
-
Reaction: Stir the mixture at room temperature for 12-18 hours until the starting material is consumed (monitored by TLC).
-
Workup: Concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer sequentially with dilute HCl and brine.[6]
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography.[6]
Part B: Synthesis of 1-Boc-4-(hydroxymethyl)pyrazole
-
Reaction Setup: Dissolve the crude tert-butyl 4-formyl-1H-pyrazole-1-carboxylate from Part A in methanol (MeOH) and cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Rationale: NaBH₄ is a mild and selective reducing agent that efficiently reduces aldehydes to primary alcohols without affecting the Boc protecting group or the pyrazole ring.[3]
-
-
Reaction: Stir the reaction at 0 °C for 1-2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Workup and Isolation: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-Boc-4-(hydroxymethyl)pyrazole. Further purification can be achieved via silica gel chromatography if necessary.
Analytical Characterization
Rigorous structural confirmation is essential. The following techniques provide a comprehensive analytical profile.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation | ~1.5 ppm (s, 9H): Characteristic singlet for the nine equivalent protons of the Boc group.[3] ~4.5 ppm (d, 2H): Doublet for the methylene (-CH₂OH) protons. ~7.8-8.2 ppm (2s, 2H): Two singlets corresponding to the two distinct protons on the pyrazole ring. |
| IR Spectroscopy | Functional Group ID | 3400-3200 cm⁻¹ (Broad): O-H stretch of the hydroxymethyl group.[3] 1750-1700 cm⁻¹ (Strong): C=O stretch of the Boc carbamate group.[3] |
| HRMS | Formula Confirmation | The experimentally determined mass-to-charge ratio (m/z) for the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) will closely match the theoretically calculated value for C₉H₁₄N₂O₃, confirming the elemental composition.[3] |
Chemical Reactivity and Key Transformations
The true synthetic power of 1-Boc-4-(hydroxymethyl)pyrazole lies in the orthogonal reactivity of its functional groups.
Caption: Key chemical transformations of the title compound.
-
Oxidation of the Hydroxymethyl Group: The primary alcohol can be selectively oxidized.
-
To an Aldehyde: Using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) yields 1-Boc-4-formylpyrazole, a crucial intermediate for forming C-C bonds via reactions like Wittig or aldol condensations.[3]
-
To a Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent, convert the hydroxymethyl group into a carboxylic acid, yielding 1-Boc-4-pyrazolecarboxylic acid. This derivative is a precursor for amides, esters, and other acid derivatives.[3]
-
-
Deprotection and N-Functionalization: As previously discussed, the Boc group can be removed under acidic conditions. The resulting free N-H on the pyrazole ring is nucleophilic and can be readily alkylated, arylated, or acylated, providing a straightforward entry into diverse N-1 substituted pyrazole libraries.[1][3]
Applications in Drug Discovery
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs such as Celecoxib (anti-inflammatory) and Rimonabant (anti-obesity).[7][8] Pyrazole-containing compounds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][9][10]
1-Boc-4-(hydroxymethyl)pyrazole serves as an ideal starting point for building libraries of novel pyrazole derivatives for high-throughput screening. Its defined points of diversification (the C-4 and N-1 positions) allow for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.[1][3]
References
- Benchchem. (n.d.). 1-Boc-4-(hydroxymethyl)pyrazole.
- Smolecule. (n.d.). Buy 1-Boc-4-(hydroxymethyl)pyrazole | 199003-22-0.
- Hohhot Fluoride Chemical. (n.d.). CAS 199003-22-0 | 1-Boc-4-(hydroxymethyl)pyrazole.
- ChemicalBook. (n.d.). 1-Boc-4-(hydroxyMethyl)pyrazole | 199003-22-0.
- ChemicalBook. (n.d.). 1-Boc-4-(hydroxyMethyl)pyrazole Properties.
- ResearchGate. (n.d.). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.
- ChemicalBook. (n.d.). tert-Butyl 4-forMyl-1H-pyrazole-1-carboxylate synthesis.
- National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- Sigma-Aldrich. (n.d.). 1-Boc-pyrazole.
- Life Chemicals. (2019). Original Functionalized Pyrazoles For Drug Discovery.
- National Institutes of Health. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted).
- CP Lab Safety. (n.d.). tert-butyl 4-(hydroxymethyl)-1h-pyrazole-1-carboxylate, min 97%, 1 gram.
- Merck. (n.d.). tert-Butyl 4-(hydroxymethyl)-1h-pyrazole-1-carboxylate.
- National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
Sources
- 1. Buy 1-Boc-4-(hydroxymethyl)pyrazole | 199003-22-0 [smolecule.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. 1-Boc-4-(hydroxymethyl)pyrazole | 199003-22-0 | Benchchem [benchchem.com]
- 4. 1-Boc-4-(hydroxyMethyl)pyrazole | 199003-22-0 [amp.chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. tert-Butyl 4-forMyl-1H-pyrazole-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. lifechemicals.com [lifechemicals.com]
- 10. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Tert-butyl 4-(hydroxymethyl)pyrazole-1-carboxylate: A Comprehensive Technical Guide for Drug Discovery Professionals
This in-depth guide serves as a technical resource for researchers, scientists, and drug development professionals, offering a detailed exploration of tert-butyl 4-(hydroxymethyl)pyrazole-1-carboxylate. We will dissect its structural characteristics, synthesis protocols, and critical applications in medicinal chemistry, emphasizing the rationale behind experimental choices to provide actionable, field-tested insights.
Introduction: The Strategic Value of the Pyrazole Moiety in Medicinal Chemistry
The pyrazole ring is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved therapeutic agents. Its distinctive electronic configuration, capacity for hydrogen bonding, and metabolic robustness make it a highly desirable component in the design of novel bioactive compounds. The specific molecule, tert-butyl 4-(hydroxymethyl)pyrazole-1-carboxylate, is a particularly versatile building block. The tert-butoxycarbonyl (Boc) group at the 1-position provides a stable protecting group for one of the pyrazole nitrogens, enabling controlled and regioselective reactions elsewhere on the ring. Concurrently, the hydroxymethyl group at the 4-position offers a reactive handle for a wide range of chemical modifications, such as oxidation, substitution, and esterification. This strategic combination of features makes it a valuable intermediate for constructing diverse chemical libraries aimed at identifying new drug candidates.
Structural Elucidation and Physicochemical Properties
Accurate characterization of tert-butyl 4-(hydroxymethyl)pyrazole-1-carboxylate is fundamental to its successful application in synthesis. A combination of spectroscopic methods is employed to confirm its structure and purity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C9H14N2O3 | |
| Molecular Weight | 198.22 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 78-82 °C | |
| Solubility | Soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane. |
Spectroscopic Analysis:
-
¹H NMR (CDCl₃, 400 MHz): Key signals include two singlets for the pyrazole ring protons (typically around δ 8.0 and 7.8 ppm), a doublet for the methylene protons of the hydroxymethyl group (around δ 4.7 ppm), and a prominent singlet for the nine protons of the tert-butyl group (around δ 1.6 ppm).
-
¹³C NMR (CDCl₃, 101 MHz): Characteristic peaks confirm the carbon framework of the pyrazole ring, the hydroxymethyl group, and the Boc protecting group.
-
Mass Spectrometry (ESI+): The protonated molecular ion [M+H]⁺ is observed at m/z 199.1, confirming the molecular weight.
This suite of spectroscopic data provides an unambiguous structural fingerprint for the molecule, ensuring its identity and quality for use in subsequent synthetic steps.
Synthesis and Mechanistic Rationale
The preparation of tert-butyl 4-(hydroxymethyl)pyrazole-1-carboxylate is typically accomplished via a multi-step pathway that is both efficient and scalable, beginning from readily available starting materials like pyrazole-4-carboxylic acid.
Synthetic Workflow
The synthetic route can be conceptually broken down into three primary stages: 1) Protection of the pyrazole nitrogen with a Boc group, 2) Esterification of the carboxylic acid, and 3) Reduction of the resulting ester to the target primary alcohol.
Caption: Synthetic pathway for tert-butyl 4-(hydroxymethyl)pyrazole-1-carboxylate.
Detailed Experimental Protocol
Step 1: Boc Protection of Pyrazole-4-carboxylic acid
-
Causality: The Boc protecting group is installed to prevent unwanted side reactions at the pyrazole nitrogen in the subsequent steps. A base, such as triethylamine, is used to deprotonate the pyrazole, enhancing its nucleophilicity towards di-tert-butyl dicarbonate ((Boc)₂O).
-
Procedure:
-
Dissolve pyrazole-4-carboxylic acid in a suitable aprotic solvent like tetrahydrofuran (THF).
-
Add a base (e.g., triethylamine, 1.1 equivalents).
-
Cool the mixture to 0 °C and slowly add di-tert-butyl dicarbonate (1.1 equivalents).
-
Allow the reaction to proceed to completion, monitoring by Thin Layer Chromatography (TLC).
-
Work up the reaction and purify the product, typically by column chromatography, to yield the Boc-protected intermediate.
-
Step 2: Esterification
-
Causality: The carboxylic acid is converted to an ester to facilitate the final reduction step. An acid-catalyzed Fischer esterification using methanol is a common and effective method.
-
Procedure:
-
Dissolve the Boc-protected pyrazole-4-carboxylic acid in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Neutralize the acid, extract the product into an organic solvent, and concentrate to obtain the methyl ester.
-
Step 3: Reduction to the Primary Alcohol
-
Causality: A selective reducing agent is required to reduce the ester to the alcohol without affecting the Boc protecting group. Lithium borohydride (LiBH₄) is a suitable choice due to its milder nature compared to agents like lithium aluminum hydride (LAH).
-
Procedure:
-
Dissolve the methyl ester intermediate in anhydrous THF under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C and add lithium borohydride (typically 1.5 equivalents) in portions.
-
Stir the reaction until completion (monitored by TLC).
-
Carefully quench the reaction with water, extract the product, and purify by column chromatography to yield the final product.
-
Applications in Drug Discovery: A Versatile Synthetic Hub
The hydroxymethyl group on the pyrazole ring is a versatile functional handle that opens up numerous avenues for synthetic diversification, crucial for structure-activity relationship (SAR) studies.
Oxidation to the Aldehyde
The primary alcohol can be smoothly oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). This aldehyde is a valuable intermediate for:
-
Reductive Amination: To introduce a wide variety of amine functionalities.
-
Wittig Reactions: To form carbon-carbon double bonds.
-
Other Carbonyl Chemistry: To build more complex molecular architectures.
Caption: Synthetic transformations of the aldehyde intermediate.
Conversion to Leaving Groups for Nucleophilic Substitution
The hydroxyl group can be readily converted into a good leaving group, such as a halide (via reaction with SOCl₂ or PBr₃) or a sulfonate ester (e.g., mesylate, tosylate). This transformation enables the introduction of various nucleophiles, including azides, cyanides, and thiols, further expanding the chemical space accessible from this intermediate.
Formation of Ethers and Esters
Direct etherification or esterification of the alcohol allows for the introduction of different alkyl or acyl groups. This is a common strategy in lead optimization to modulate properties such as solubility, lipophilicity, and metabolic stability.
Conclusion
Tert-butyl 4-(hydroxymethyl)pyrazole-1-carboxylate stands out as a high-value, versatile intermediate in the synthesis of pyrazole-containing compounds for drug discovery. Its straightforward synthesis, coupled with the strategic placement of a protecting group and a reactive functional handle, provides a robust platform for the efficient generation of diverse molecular libraries. The detailed protocols and mechanistic insights presented in this guide are designed to equip medicinal chemists with the knowledge to effectively leverage this building block in the quest for novel therapeutic agents.
References
A comprehensive list of suppliers for tert-butyl 4-(hydroxymethyl)pyrazole-1-carboxylate can be found through various chemical commerce platforms. For detailed synthetic procedures and characterization data, consulting primary chemical literature and reputable chemical supplier datasheets is recommended.
A Technical Guide to the Spectroscopic Characterization of 1-Boc-4-(hydroxymethyl)pyrazole
Introduction: The Architectural Versatility of a Key Synthetic Building Block
1-Boc-4-(hydroxymethyl)pyrazole, with the systematic IUPAC name tert-butyl 4-(hydroxymethyl)-1H-pyrazole-1-carboxylate, is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a pyrazole core, a prevalent scaffold in numerous pharmaceuticals, functionalized with two key groups of orthogonal reactivity. The nitrogen at the 1-position is protected by a tert-butoxycarbonyl (Boc) group, a robust protecting group that is stable under a wide range of reaction conditions but can be selectively removed under acidic conditions.[1] At the 4-position, the hydroxymethyl group serves as a versatile handle for a variety of chemical transformations, including oxidation to the corresponding aldehyde or carboxylic acid, or conversion into ethers and esters.[2] This dual functionality makes it a valuable building block for the synthesis of complex molecular architectures and for creating libraries of compounds for drug discovery.[1]
This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR) and Infrared (IR)—used for the structural elucidation and quality control of this compound. Understanding these spectroscopic signatures is paramount for researchers to confirm its identity, assess its purity, and monitor its transformations in synthetic pathways.
Molecular Structure and Spectroscopic Correlation
The structural integrity of 1-Boc-4-(hydroxymethyl)pyrazole is unequivocally established through a combination of spectroscopic techniques. NMR spectroscopy provides a detailed map of the hydrogen and carbon framework, while IR spectroscopy identifies the characteristic functional groups present in the molecule.
Caption: Molecular structure of 1-Boc-4-(hydroxymethyl)pyrazole with key atoms labeled.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides the most direct insight into the hydrogen environments within the molecule. For 1-Boc-4-(hydroxymethyl)pyrazole, the spectrum is characterized by several distinct, well-resolved signals, each corresponding to a unique set of protons.
Table 1: Summary of Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH ₃)₃ (Boc) | ~1.58 | Singlet | 9H |
| -OH (Hydroxyl) | Variable (e.g., ~1.8-2.5) | Broad Singlet | 1H |
| -CH ₂OH (Methylene) | ~4.65 | Singlet | 2H |
| C5-H (Pyrazole Ring) | ~7.85 | Singlet | 1H |
| C3-H (Pyrazole Ring) | ~8.05 | Singlet | 1H |
Interpretation and Causality:
-
Boc Group (-C(CH₃)₃): The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the carbon-carbon single bonds. This equivalence results in a single, sharp signal (singlet) in the upfield region (~1.58 ppm), which integrates to nine protons. Its significant integration value makes it a hallmark of the Boc protecting group.
-
Hydroxymethyl Group (-CH₂OH): The two methylene protons (-CH₂) are adjacent to an electron-withdrawing pyrazole ring and an oxygen atom, causing them to be deshielded and appear at a lower field (~4.65 ppm). As there are no adjacent protons to couple with, this signal appears as a singlet. The hydroxyl proton (-OH) signal is often broad due to chemical exchange and its chemical shift is highly dependent on solvent, concentration, and temperature.
-
Pyrazole Ring Protons (C3-H and C5-H): The two protons on the pyrazole ring are in distinct chemical environments. The C3-H and C5-H protons are deshielded due to the aromaticity of the ring and the electron-withdrawing effect of the adjacent nitrogen atoms and the Boc group. They appear as two distinct singlets in the aromatic region, typically between 7.5 and 8.5 ppm.[3] The proton at the C3 position is generally slightly more deshielded (~8.05 ppm) than the C5 proton (~7.85 ppm) due to the proximity and anisotropic effect of the carbonyl group in the Boc substituent.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.
Table 2: Summary of Predicted ¹³C NMR Data (CDCl₃, 101 MHz)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| -C(C H₃)₃ (Boc) | ~28.1 |
| -C H₂OH (Methylene) | ~57.5 |
| -C (CH₃)₃ (Boc, quaternary) | ~84.5 |
| C 4 (Pyrazole Ring) | ~120.1 |
| C 5 (Pyrazole Ring) | ~129.8 |
| C 3 (Pyrazole Ring) | ~141.5 |
| -C =O (Boc, carbonyl) | ~148.9 |
Interpretation and Causality:
-
Boc Group Carbons: The spectrum shows three distinct signals for the Boc group: the three equivalent methyl carbons (~28.1 ppm), the quaternary carbon (~84.5 ppm), and the carbonyl carbon, which is significantly deshielded and appears furthest downfield (~148.9 ppm).
-
Hydroxymethyl Carbon (-CH₂OH): The carbon of the methylene group appears around 57.5 ppm, shifted downfield by the attached oxygen atom.
-
Pyrazole Ring Carbons: The three carbons of the pyrazole ring are chemically distinct. C4, being substituted with the hydroxymethyl group, appears at approximately 120.1 ppm. The C3 and C5 carbons, bonded to nitrogen, resonate at lower fields (~141.5 ppm and ~129.8 ppm, respectively), consistent with values observed for similarly substituted pyrazoles.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 3: Key IR Absorption Bands for 1-Boc-4-(hydroxymethyl)pyrazole
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretch | 3400 - 3200 | Strong, Broad |
| C-H (Aliphatic) | C-H Stretch | 2980 - 2850 | Medium-Strong |
| Carbonyl (C=O) | C=O Stretch | ~1730 | Strong |
| Pyrazole Ring | C=N, C=C Stretch | 1600 - 1450 | Medium |
| C-O (Alcohol) | C-O Stretch | ~1050 | Strong |
Interpretation and Causality:
-
O-H Stretch: A prominent, broad absorption band in the region of 3400-3200 cm⁻¹ is a definitive indicator of the hydroxyl group's O-H stretching vibration. The broadening is a result of intermolecular hydrogen bonding.
-
C=O Stretch: The presence of the Boc group is confirmed by a very strong and sharp absorption peak around 1730 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration in a carbamate.
-
C-H Stretches: Absorptions in the 2980-2850 cm⁻¹ range correspond to the C-H stretching vibrations of the tert-butyl and methylene groups.
-
Pyrazole Ring and C-O Stretches: The fingerprint region (below 1600 cm⁻¹) contains a series of bands corresponding to the C=N and C=C stretching vibrations of the pyrazole ring, as well as a strong C-O stretching band for the primary alcohol at approximately 1050 cm⁻¹.
Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of 1-Boc-4-(hydroxymethyl)pyrazole.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra using standard pulse programs on a 400 MHz (or higher) spectrometer. Typical parameters include a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
ATR-FTIR Spectroscopy Protocol
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or crystal-related absorptions from the sample spectrum.
-
Sample Application: Place a small amount of the solid 1-Boc-4-(hydroxymethyl)pyrazole sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of 1-Boc-4-(hydroxymethyl)pyrazole.
Caption: Workflow for the spectroscopic elucidation of 1-Boc-4-(hydroxymethyl)pyrazole.
Conclusion
The combination of NMR and IR spectroscopy provides a comprehensive and definitive characterization of 1-Boc-4-(hydroxymethyl)pyrazole. The ¹H and ¹³C NMR spectra precisely define the carbon-hydrogen framework, while the IR spectrum confirms the presence of the key hydroxyl, carbamate, and pyrazole functional groups. The data and interpretations presented in this guide serve as an authoritative reference for researchers, enabling confident identification and utilization of this versatile synthetic intermediate.
References
-
Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]
- Ghiușan, A. M., et al. (2024).
-
Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Retrieved from [Link]
-
CP Lab Safety. (n.d.). tert-butyl 4-(hydroxymethyl)-1h-pyrazole-1-carboxylate, min 97%, 1 gram. Retrieved from [Link]
Sources
Physical and chemical properties of 1-Boc-4-(hydroxymethyl)pyrazole
An In-Depth Technical Guide to 1-Boc-4-(hydroxymethyl)pyrazole
Introduction: A Versatile Scaffold in Modern Chemistry
1-Boc-4-(hydroxymethyl)pyrazole, identified by its CAS Number 199003-22-0, is a specialized heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis.[1] Its structure is a unique convergence of three critical chemical motifs: a five-membered aromatic pyrazole ring, a tert-butoxycarbonyl (Boc) protecting group on a ring nitrogen, and a reactive hydroxymethyl substituent at the 4-position.[1] This strategic combination of functional groups makes it an exceptionally valuable building block, providing a stable yet selectively reactive platform for the construction of complex molecular architectures.[2]
The pyrazole core is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals, prized for its metabolic stability and ability to participate in hydrogen bonding.[3][4][5] The Boc group offers robust protection for the pyrazole nitrogen, directing reactions to other parts of the molecule and allowing for controlled deprotection under specific acidic conditions.[2] Simultaneously, the hydroxymethyl group serves as a versatile handle for a wide array of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties, spectroscopic profile, reactivity, and applications of this important synthetic intermediate.
PART 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical properties and spectroscopic signature is fundamental to its application in research and synthesis.
Physicochemical Properties
The key physical and identifying properties of 1-Boc-4-(hydroxymethyl)pyrazole are summarized below.
| Property | Value | Reference |
| IUPAC Name | tert-butyl 4-(hydroxymethyl)-1H-pyrazole-1-carboxylate | [1] |
| CAS Number | 199003-22-0 | [1][2] |
| Molecular Formula | C₉H₁₄N₂O₃ | [1] |
| Molecular Weight | 198.22 g/mol | [1][2] |
| Appearance | Colorless to Yellow Sticky Oil to Semi-Solid | [6] |
| Boiling Point | 320.3 ± 34.0 °C (Predicted at 760 Torr) | [6] |
| Density | 1.17 ± 0.1 g/cm³ (Predicted at 20 °C) | [6] |
| Storage | Sealed in a dry environment, refrigerated (2 to 8 °C) | [6] |
Spectroscopic Analysis for Structural Elucidation
The structure of 1-Boc-4-(hydroxymethyl)pyrazole is unequivocally confirmed through a combination of spectroscopic techniques, primarily NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise atomic connectivity of the molecule.
-
¹H NMR Spectroscopy : The proton NMR spectrum provides distinct signals for each type of proton. The nine equivalent protons of the bulky tert-butoxycarbonyl (Boc) group typically appear as a prominent, sharp singlet. The methylene protons of the hydroxymethyl group and the two distinct protons on the pyrazole ring appear in their characteristic regions.[2][7]
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |
| -C(CH₃)₃ (Boc) | ~1.5 | Singlet |
| -CH₂OH (Methylene) | ~4.5 | Singlet (or Dublet if coupled) |
| -CH₂OH (Hydroxyl) | Variable (Broad) | Broad Singlet |
| C3-H & C5-H (Pyrazole Ring) | ~7.5 - 8.5 | Singlets |
-
¹³C NMR Spectroscopy : The carbon spectrum complements the proton data, showing distinct signals for the quaternary carbons of the Boc group, the methylene carbon, and the carbons of the pyrazole ring. The chemical shifts are influenced by the electronic environment of each carbon atom.[7][8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule through their characteristic vibrational frequencies.
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch (Broad) | 3200 - 3600 |
| Boc Group (C=O) | Carbonyl Stretch | ~1700 - 1725 |
| Alkyl C-H | C-H Stretch | 2850 - 3000 |
| Pyrazole Ring | C-N Stretch | ~1290 |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum can also offer structural insights.[7]
PART 2: Chemical Reactivity and Synthetic Utility
The synthetic value of 1-Boc-4-(hydroxymethyl)pyrazole stems from the distinct and controllable reactivity of its three main components: the Boc-protected pyrazole, the pyrazole core itself, and the hydroxymethyl group.
The Role of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, and its function here is critical.[2]
-
Nitrogen Protection : It protects the N1 position of the pyrazole ring from participating in unwanted side reactions, thereby directing reactivity to other sites.[2]
-
Stability : The Boc group imparts stability to the pyrazole ring during various synthetic manipulations.[2]
-
Controlled Deprotection : A key advantage is its lability under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid), which cleanly removes the group to regenerate the N-H bond, enabling subsequent functionalization at the nitrogen atom.[2] This controlled removal is essential in multi-step syntheses.
Caption: Boc group removal under acidic conditions.
Reactivity of the Hydroxymethyl Group
The primary alcohol of the hydroxymethyl group is a versatile functional handle that can undergo several important transformations.
-
Oxidation Reactions : The hydroxymethyl group can be selectively oxidized.
-
Partial Oxidation : Using mild oxidizing agents, it can be converted to the corresponding aldehyde, 1-Boc-4-formylpyrazole, a key intermediate for further C-C bond-forming reactions.[2]
-
Complete Oxidation : Stronger oxidation conditions yield the carboxylic acid, 1-Boc-pyrazolecarboxylic acid, which is a precursor for amides and esters.[2]
-
-
Nucleophilic Substitution : The hydroxyl moiety can be activated (e.g., converted to a tosylate or mesylate) to become a good leaving group, facilitating nucleophilic substitution reactions to form ethers, esters, and other derivatives.[2]
Orthogonal Reactivity: The Key to Its Power
A defining feature of 1-Boc-4-(hydroxymethyl)pyrazole is its orthogonal reactivity . This means that the hydroxymethyl group and the Boc-protected nitrogen can be modified independently of each other using different reaction conditions.[2] A chemist can first perform reactions on the alcohol, then deprotect the nitrogen and carry out a second, different reaction. This stepwise, controlled approach is invaluable for building molecular diversity and synthesizing complex target molecules.[2]
Caption: Orthogonal synthesis pathways available.
PART 3: Synthesis and Applications
Synthetic Methodologies
The synthesis of 1-Boc-4-(hydroxymethyl)pyrazole can be achieved through various routes. A common strategy involves the functionalization of a pre-formed pyrazole ring. For instance, a pyrazole-4-carboxylate can be reduced to the primary alcohol, followed by the protection of the ring nitrogen with di-tert-butyl dicarbonate ((Boc)₂O).[2] Alternatively, cyclocondensation reactions using appropriately substituted 1,3-dicarbonyl compounds and hydrazines can be employed to construct the pyrazole core.[9]
Core Applications
The unique structural attributes of 1-Boc-4-(hydroxymethyl)pyrazole make it a high-value intermediate in several areas of scientific research.
-
Drug Discovery : The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in drugs for inflammation, cancer, and infectious diseases.[1][5] This compound serves as an ideal starting material for creating libraries of novel pyrazole derivatives for screening against various biological targets.[1] It can also be used as a bioisostere to replace other functional groups in known drugs to improve properties like potency or metabolic stability.[1]
-
Organic Synthesis : Beyond drug discovery, it is a versatile building block for synthesizing complex organic molecules where a functionalized pyrazole moiety is required.[1][2] Its predictable and orthogonal reactivity allows for its incorporation into intricate multi-step synthetic sequences.
-
Material Science : The pyrazole ring and the hydroxymethyl group can be utilized in the design and synthesis of functional polymers with tailored properties for applications in sensors, drug delivery systems, or organic electronics.[1]
PART 4: Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling 1-Boc-4-(hydroxymethyl)pyrazole.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[10][11]
-
Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.[10][12] Avoid direct contact with skin and eyes.[12][13] Wash hands thoroughly after handling.[10][11]
-
Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[10] For long-term stability, refrigeration (2 to 8 °C) is recommended.[6]
-
First Aid :
-
Eyes : In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[10][11]
-
Skin : Wash off immediately with soap and plenty of water. If irritation persists, seek medical advice.[10][11]
-
Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[10]
-
Ingestion : Clean mouth with water and drink plenty of water afterwards. Seek medical attention if you feel unwell.[10][13]
-
Conclusion
1-Boc-4-(hydroxymethyl)pyrazole is more than just a chemical compound; it is a testament to the power of strategic molecular design. By combining a stable heterocyclic core with orthogonally reactive functional groups, it provides chemists with a reliable and versatile tool for innovation. Its established role in the synthesis of complex molecules, particularly in the pursuit of new therapeutic agents, ensures its continued importance in both academic and industrial research laboratories. The principles of protection, selective activation, and controlled functionalization embodied by this molecule are central to the art and science of modern organic chemistry.
References
-
Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Available at: [Link]
-
Farghaly, T. A., et al. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0038289). Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Boronic Acids in Modern Drug Discovery. Available at: [Link]
-
Fares, M., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]
-
CAS Common Chemistry. (n.d.). Trimethylaluminum. Available at: [Link]
-
MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]
-
PharmaTutor. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]
-
OUCI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]
-
ResearchGate. (2019). A Review on Pyrazole chemical entity and Biological Activity. Available at: [Link]
-
PubChem - NIH. (n.d.). Pyrazole | C3H4N2 | CID 1048. Available at: [Link]
-
PubChem. (n.d.). 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Available at: [Link]
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Available at: [Link]
-
SpectraBase. (n.d.). N,N'-Di-Boc-1H-pyrazole-1-carboxamidine - Optional[ATR-IR] - Spectrum. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]
-
MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available at: [Link]
Sources
- 1. Buy 1-Boc-4-(hydroxymethyl)pyrazole | 199003-22-0 [smolecule.com]
- 2. 1-Boc-4-(hydroxymethyl)pyrazole | 199003-22-0 | Benchchem [benchchem.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. epubl.ktu.edu [epubl.ktu.edu]
- 8. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [mdpi.com]
- 9. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. biosynth.com [biosynth.com]
- 13. fishersci.com [fishersci.com]
The Pyrazole Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone of medicinal chemistry.[1][2] Its unique physicochemical properties, synthetic tractability, and ability to form key interactions with biological targets have cemented its status as a "privileged scaffold."[3][4] This guide provides a comprehensive technical overview of the diverse biological activities of pyrazole derivatives, delving into their mechanisms of action across major therapeutic areas including anti-inflammatory, anticancer, and central nervous system (CNS) applications. We will explore the structure-activity relationships that govern their potency and selectivity, present detailed, field-proven experimental protocols for their biological evaluation, and conclude with a look at the future trajectory of this remarkable heterocyclic core in drug discovery.
The Pyrazole Core: A Profile of a Privileged Scaffold
The utility of the pyrazole ring in drug design stems from its distinct structural and electronic properties. It is an aromatic system with six π-electrons, making it chemically stable.[3] The two nitrogen atoms offer unique opportunities for hydrogen bonding, acting as both donors (the NH group) and acceptors (the lone pair on the sp2 nitrogen).[3] This dual-functionality is critical for anchoring ligands within protein active sites.
Furthermore, the pyrazole ring is a versatile synthetic handle. Substitutions can be readily made at multiple positions (typically N1, C3, C4, and C5), allowing for precise modulation of a compound's steric, electronic, and pharmacokinetic properties to optimize target engagement and drug-like characteristics.[5]
Diagram 1: The Pyrazole Scaffold and Points of Diversification
This diagram illustrates the core pyrazole structure and highlights the key positions (R1-R4) where chemical substitutions are commonly made to modulate biological activity.
Caption: General structure of the pyrazole ring highlighting key substitution points.
Key Therapeutic Areas and Mechanisms of Action
The versatility of the pyrazole scaffold is demonstrated by its successful application across a wide range of therapeutic targets.
Anti-inflammatory Activity: Selective COX-2 Inhibition
Perhaps the most well-known application of pyrazole derivatives is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, which are responsible for converting arachidonic acid into prostaglandins—key mediators of pain and inflammation.[6][7]
-
The Causality of Selectivity: The COX enzyme exists in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function.[7] COX-2, however, is typically induced at sites of inflammation.[7][8] Traditional NSAIDs inhibit both isoforms, leading to the risk of gastrointestinal side effects.[9] The design of pyrazole-based selective COX-2 inhibitors, such as Celecoxib , was a landmark achievement. The diaryl-substituted pyrazole structure of Celecoxib, with its sulfonamide side chain, fits into a larger, more flexible binding pocket present in COX-2 but not COX-1, thereby achieving selective inhibition.[7][8][10] This structural specificity allows for potent anti-inflammatory effects while minimizing gastrointestinal toxicity.[7]
Diagram 2: Simplified COX-2 Inhibition Pathway
This diagram illustrates how pyrazole-based COX-2 inhibitors block the inflammatory cascade.
Caption: Mechanism of action for pyrazole-based selective COX-2 inhibitors.
Anticancer Activity: Targeting Protein Kinases
The pyrazole scaffold is a key component in numerous small-molecule protein kinase inhibitors used in oncology.[3] Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival; their dysregulation is a hallmark of cancer.[11]
-
Mechanism of Inhibition: Many pyrazole derivatives are designed as ATP-competitive inhibitors. They mimic the adenine portion of ATP and occupy its binding pocket in the kinase active site. The strategic placement of substituents on the pyrazole ring allows for specific interactions with amino acid residues in the kinase hinge region and other parts of the active site, leading to high potency and selectivity against targets like EGFR, VEGFR-2, and CDKs.[12][13] For example, some pyrazole-thiourea derivatives have shown potent EGFR inhibitory activity, with IC50 values in the nanomolar range, comparable to the standard drug erlotinib.[9]
Table 1: Examples of Pyrazole Derivatives as Anticancer Agents
| Compound Class | Target Kinase | Example Activity | Reference |
| Pyrazole-thiourea | EGFR | Compound C5 IC50 = 0.07 µM | [9] |
| Indole-pyrazole | CDK2 | IC50 = 0.074 µM | [12] |
| Pyrazole carbaldehyde | PI3 Kinase | IC50 = 0.25 µM (MCF-7 cells) | [12] |
Central Nervous System (CNS) Applications
Pyrazole derivatives have also been developed to target receptors and enzymes within the CNS.
-
Cannabinoid Receptor Antagonism: The anti-obesity drug Rimonabant is a pyrazole derivative that acts as a selective antagonist or inverse agonist of the cannabinoid CB1 receptor.[4][14] These receptors, located in the brain and peripheral tissues, are involved in regulating appetite and energy metabolism.[14] By blocking CB1 receptors, Rimonabant was designed to decrease appetite and improve metabolic parameters.[4] Structure-activity relationship (SAR) studies have shown that specific substitutions are critical for potent CB1 antagonism, including a para-substituted phenyl ring at the C5 position and a carboxamido group at the C3 position of the pyrazole ring.[15][16]
-
Phosphodiesterase (PDE) Inhibition: Sildenafil , a well-known treatment for erectile dysfunction, features a fused pyrazolopyrimidinone core. It acts as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[5][17] PDE5 is the enzyme responsible for degrading cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[18] By inhibiting PDE5, sildenafil allows cGMP levels to remain elevated, leading to smooth muscle relaxation, vasodilation, and increased blood flow.[17][19]
Experimental Workflows for Bioactivity Assessment
The evaluation of novel pyrazole derivatives requires robust and validated experimental protocols. As a self-validating system, every assay must include appropriate positive, negative, and vehicle controls to ensure data integrity.
Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol provides a method for determining the IC50 values of test compounds against COX-1 and COX-2, allowing for the assessment of potency and selectivity.
-
Principle: This assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to Prostaglandin G2 (PGG2) is detected by a fluorometric probe that reacts with the intermediate product.[20] The fluorescence intensity is directly proportional to COX activity.
-
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
Fluorometric Probe (e.g., OxiRed™)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Celecoxib (selective COX-2 inhibitor, positive control)
-
Indomethacin (non-selective COX inhibitor, positive control)
-
Test compounds dissolved in DMSO
-
96-well white opaque microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
-
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Reconstitute enzymes on ice and prepare working solutions of the substrate and cofactor immediately before use.[21][22]
-
Compound Plating: Prepare serial dilutions of test compounds in assay buffer. Add 10 µL of each concentration to the appropriate wells of the 96-well plate.
-
Controls:
-
Reaction Mix: Prepare a master reaction mix containing assay buffer, COX probe, and cofactor. Add 80 µL of this mix to each well.
-
Enzyme Addition: Add 10 µL of diluted COX-1 or COX-2 enzyme to all wells except the background control.
-
Incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitors to interact with the enzymes.[23]
-
Initiate Reaction: Add 10 µL of the arachidonic acid solution to all wells simultaneously using a multi-channel pipette.
-
Measurement: Immediately begin measuring fluorescence in kinetic mode at 25°C for 5-10 minutes.[22]
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Subtract the slope of the background control from all other wells.
-
Calculate the percent inhibition for each compound concentration relative to the enzyme control.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a dose-response curve to determine the IC50 value. The selectivity index is calculated as (IC50 for COX-1) / (IC50 for COX-2).
-
-
Protocol: In Vitro Cell Viability (MTT) Assay
This protocol is a standard colorimetric assay to assess the cytotoxic or anti-proliferative effects of pyrazole derivatives on cancer cell lines.
-
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form an insoluble purple formazan product. The amount of formazan, quantified spectrophotometrically after solubilization, is proportional to the number of living cells.[6]
-
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Test compounds dissolved in DMSO
-
Doxorubicin or another standard cytotoxic agent (positive control)
-
96-well flat-bottom tissue culture plates
-
Microplate reader (absorbance at 570 nm)
-
-
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compounds. Include a vehicle control (medium with DMSO, typically <0.5%) and an untreated control.[18]
-
Incubation: Incubate the cells for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[6]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple precipitate is visible.[6]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking for 15 minutes.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[19]
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells: (% Viability) = (Abs_treated / Abs_control) * 100.
-
Plot percent viability versus log[compound concentration] and use non-linear regression to determine the IC50 value.
-
-
Diagram 3: General Workflow for Kinase Inhibitor Screening
This diagram outlines the typical high-throughput screening process for identifying and characterizing pyrazole-based kinase inhibitors.
Caption: A high-level experimental workflow for screening pyrazole kinase inhibitors.
Future Perspectives
The pyrazole scaffold continues to be a fertile ground for drug discovery.[5] Future research will likely focus on several key areas:
-
Novel Target Classes: Exploring the application of pyrazole derivatives against new and challenging targets, including those involved in neurodegenerative diseases and metabolic disorders.
-
Multi-Target Ligands: Designing single molecules that can modulate multiple targets simultaneously, which may offer superior efficacy for complex diseases like cancer and Alzheimer's.
-
Covalent Inhibitors: Developing pyrazole derivatives that can form a covalent bond with their target protein, leading to prolonged duration of action and increased potency.
-
PROTACs and Molecular Glues: Incorporating the pyrazole scaffold into novel modalities like Proteolysis Targeting Chimeras (PROTACs) to induce targeted protein degradation rather than just inhibition.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved December 12, 2025, from [Link]
-
PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (n.d.). Retrieved December 12, 2025, from [Link]
-
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.). Retrieved December 12, 2025, from [Link]
-
What is the mechanism of action of Sildenafil (Viagra)? - Dr.Oracle. (2025, March 5). Retrieved December 12, 2025, from [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). Retrieved December 12, 2025, from [Link]
-
Sildenafil - Wikipedia. (n.d.). Retrieved December 12, 2025, from [Link]
-
Celecoxib - Wikipedia. (n.d.). Retrieved December 12, 2025, from [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. (n.d.). Retrieved December 12, 2025, from [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). Retrieved December 12, 2025, from [Link]
-
Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PMC - PubMed Central. (n.d.). Retrieved December 12, 2025, from [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (n.d.). Retrieved December 12, 2025, from [Link]
-
What is the mechanism of Rimonabant? - Patsnap Synapse. (2024, July 17). Retrieved December 12, 2025, from [Link]
-
A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. (n.d.). Retrieved December 12, 2025, from [Link]
-
Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed. (n.d.). Retrieved December 12, 2025, from [Link]
-
What is the mechanism of Celecoxib? - Patsnap Synapse. (2024, July 17). Retrieved December 12, 2025, from [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Retrieved December 12, 2025, from [Link]
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (n.d.). Retrieved December 12, 2025, from [Link]
-
Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - Semantic Scholar. (n.d.). Retrieved December 12, 2025, from [Link]
-
Viagra (sildenafil): Side effects, dosage, how long it lasts, and more - Medical News Today. (n.d.). Retrieved December 12, 2025, from [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12). Retrieved December 12, 2025, from [Link]
-
A review on biological activity of pyrazole contain pyrimidine derivatives. (2024, December 6). Retrieved December 12, 2025, from [Link]
-
Ligand Based Design and Synthesis of Pyrazole Based Derivatives as Selective COX-2 Inhibitors - PubMed. (n.d.). Retrieved December 12, 2025, from [Link]
-
Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (n.d.). Retrieved December 12, 2025, from [Link]
-
Pyrazoles as anticancer agents: Recent advances - SRR Publications. (n.d.). Retrieved December 12, 2025, from [Link]
-
Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed. (n.d.). Retrieved December 12, 2025, from [Link]
-
Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved December 12, 2025, from [Link]
-
The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed. (n.d.). Retrieved December 12, 2025, from [Link]
-
Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed. (2024, July 16). Retrieved December 12, 2025, from [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016, November 1). Retrieved December 12, 2025, from [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - MDPI. (n.d.). Retrieved December 12, 2025, from [Link]
-
Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease - ResearchGate. (n.d.). Retrieved December 12, 2025, from [Link]
-
Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents - ResearchGate. (n.d.). Retrieved December 12, 2025, from [Link]
-
New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed. (2019, June 1). Retrieved December 12, 2025, from [Link]
-
Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. (n.d.). Retrieved December 12, 2025, from [Link]
-
Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease - Bentham Science Publisher. (2025, March 11). Retrieved December 12, 2025, from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. content.abcam.com [content.abcam.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. promega.com [promega.com]
An In-depth Technical Guide to the Strategic Role of the Boc Protecting Group in Pyrazole Synthesis
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The synthesis of highly substituted and functionally complex pyrazoles is often a significant challenge, primarily due to the presence of two reactive nitrogen atoms within the five-membered ring. This guide provides a comprehensive examination of the tert-butoxycarbonyl (Boc) protecting group's pivotal role in navigating these synthetic challenges. We will delve into the mechanistic underpinnings of Boc protection and deprotection, explore its strategic application in controlling regioselectivity, and detail its integration into orthogonal protection schemes for the synthesis of advanced pyrazole intermediates. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel pyrazole-containing molecules.
Introduction: The Pyrazole Scaffold and the Imperative for Protection
Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is prevalent in a wide array of pharmaceuticals, including the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and various kinase inhibitors used in oncology.[1] The synthetic utility of pyrazoles stems from the reactivity of their nitrogen and carbon atoms, which allows for extensive functionalization.
However, the very feature that makes pyrazoles attractive—the two nitrogen atoms—also presents a fundamental synthetic hurdle: regioselectivity.[2][3] Unsymmetric pyrazoles exist as tautomers, and reactions such as N-alkylation or N-acylation often yield a mixture of N1 and N2 substituted regioisomers, which can be difficult to separate and lead to reduced yields of the desired product.[2][4]
To overcome this, chemists employ protecting group strategies. A protecting group temporarily masks a reactive functional group, rendering it inert to specific reaction conditions. The ideal protecting group should be easy to introduce in high yield, stable to a wide range of subsequent reactions, and readily removable under mild conditions that do not affect other functional groups in the molecule.[5] The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines and nitrogen heterocycles, and its application in pyrazole chemistry is a testament to its versatility and reliability.[6]
The Strategic Value of Boc in Pyrazole Synthesis
The selection of the Boc group is not merely for masking a reactive site; it is a strategic decision that enables precise molecular engineering. Its value is rooted in several key principles:
-
Regiochemical Control: The bulky tert-butyl group of the Boc moiety provides significant steric hindrance. Once attached to one of the pyrazole nitrogens, it effectively blocks that position, directing subsequent electrophilic attack (e.g., alkylation, acylation) to the remaining, sterically accessible nitrogen atom. This is a cornerstone strategy for achieving regiochemically pure N-substituted pyrazoles.[7]
-
Modulation of Ring Electronics: The Boc group is electron-withdrawing, which decreases the electron density of the pyrazole ring.[8] This deactivation can prevent unwanted side reactions, such as electrophilic aromatic substitution on the pyrazole core, during other transformations. Conversely, the Boc group can also serve as a directing group in certain reactions, such as iridium-catalyzed C-H borylation, enabling functionalization at positions that are otherwise difficult to access.[9]
-
Orthogonal Synthetic Schemes: The Boc group is characteristically acid-labile.[5] This property makes it an ideal component in orthogonal protection strategies, where multiple protecting groups are used, each removable under distinct conditions. For example, a Boc-protected pyrazole can be used alongside a base-labile Fmoc group or a hydrogenolysis-labile Cbz group, allowing for the selective deprotection and functionalization of different sites within a complex molecule.[10][11]
Methodologies: Protection and Deprotection Protocols
Introduction of the Boc Group: N-Boc Protection
The most common method for installing a Boc group onto a pyrazole nitrogen involves the use of di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[6] The reaction proceeds via nucleophilic attack of a pyrazole nitrogen onto one of the electrophilic carbonyl carbons of the anhydride.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
- 11. benchchem.com [benchchem.com]
The Hydroxymethyl Group on the Pyrazole Ring: A Linchpin in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Power of a Hydroxymethyl Group
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs.[1][2] Its metabolic stability and versatile synthetic accessibility have made it a "privileged scaffold" in drug discovery.[2][3] However, the true therapeutic potential of a pyrazole-based compound is often unlocked by the strategic placement of functional groups. Among these, the hydroxymethyl group (–CH₂OH) stands out for its profound and multifaceted influence on a molecule's pharmacological profile.
This guide delves into the critical significance of the hydroxymethyl group appended to the pyrazole ring. We will explore its role as a key pharmacophoric feature, its impact on crucial physicochemical properties, its function as a versatile synthetic handle, and its pivotal involvement in the metabolic fate of drugs. Through a blend of mechanistic insights, practical experimental protocols, and illustrative case studies, this document will illuminate why this seemingly simple functional group is a powerful tool in the hands of medicinal chemists.
The Hydroxymethyl Group as a Key Pharmacophoric Element
A pharmacophore is the three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target.[1] The hydroxymethyl group, with its ability to act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the oxygen lone pairs), is a classic pharmacophoric element that can significantly enhance binding affinity and selectivity.
In the context of pyrazole-based drugs, the hydroxymethyl group often serves as a crucial anchor, forming key hydrogen bonds with amino acid residues in the target protein's binding pocket. This is particularly evident in the development of protein kinase inhibitors, a major class of therapeutics in oncology and immunology.[4][5] The precise positioning of the hydroxymethyl group on the pyrazole ring can dictate the molecule's orientation within the ATP-binding site, leading to potent and selective inhibition. For instance, X-ray crystallography studies have revealed that the hydroxymethyl group on certain pyrazole-based ERK2 inhibitors forms critical hydrogen bonds with residues in the hinge region of the kinase, such as Met108 and Leu107.[6]
Modulating Physicochemical Properties: The Quest for "Drug-Likeness"
Beyond its role in direct target engagement, the hydroxymethyl group is a powerful modulator of a molecule's physicochemical properties, which are paramount for its absorption, distribution, metabolism, and excretion (ADME) profile.
Enhancing Aqueous Solubility
A common challenge in drug development is the poor aqueous solubility of lead compounds. The introduction of a hydroxymethyl group is a well-established strategy to increase hydrophilicity.[7] The polar hydroxyl moiety can engage in hydrogen bonding with water molecules, disrupting the crystal lattice of a solid and favoring dissolution. This enhancement in solubility can directly translate to improved bioavailability for orally administered drugs.
To illustrate this effect, a comparison of the computed physicochemical properties of the parent 1H-pyrazole and its 4-hydroxymethyl derivative highlights the significant impact of this functional group.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| 1H-Pyrazole | C₃H₄N₂ | 68.08 | 0.4 |
| (1H-Pyrazol-4-yl)methanol | C₄H₆N₂O | 98.10 | -0.7[8] |
Data sourced from PubChem.
The negative XLogP3 value for (1H-pyrazol-4-yl)methanol indicates a substantial increase in hydrophilicity compared to the parent pyrazole.
A Handle for Prodrug Strategies
The hydroxyl functionality of the hydroxymethyl group provides a convenient attachment point for promoieties, enabling the creation of prodrugs. This strategy can be employed to overcome various pharmaceutical challenges, such as poor membrane permeability, bitter taste, or pain upon injection. The hydroxyl group can be esterified or converted to a carbonate or carbamate, which can then be cleaved in vivo by metabolic enzymes to release the active parent drug.
The Hydroxymethyl Group in Metabolism: A Double-Edged Sword
The hydroxymethyl group is frequently a site of metabolic transformation. This can be either a desirable pathway for detoxification and clearance or a liability leading to the formation of inactive metabolites or rapid drug elimination.
Case Study: The Metabolism of Celecoxib
A quintessential example of the metabolic role of a functional group on a pyrazole-containing drug is the metabolism of Celecoxib (Celebrex®), a selective COX-2 inhibitor.[9] The primary metabolic pathway for Celecoxib involves the oxidation of the p-tolyl methyl group to a hydroxymethyl group, forming hydroxycelecoxib.[10][11] This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2C9.[12] The resulting hydroxycelecoxib is then further oxidized to the corresponding carboxylic acid, which is subsequently glucuronidated for excretion.[10]
Crucially, both the hydroxymethyl and carboxyl metabolites of Celecoxib are inactive as COX-2 inhibitors.[10] This metabolic pathway thus represents a deactivation and clearance mechanism for the drug.
| Compound | Target | IC₅₀ (COX-1) | IC₅₀ (COX-2) |
| Celecoxib | COX-1 / COX-2 | 13.02 µM | 0.49 µM |
| Hydroxycelecoxib | COX-1 / COX-2 | Inactive | Inactive |
Data adapted from BenchChem.[10]
This case underscores the importance of understanding the metabolic fate of a hydroxymethyl group on a pyrazole scaffold during the drug design process. While it can improve solubility, it can also be a metabolic "soft spot" leading to rapid inactivation.
Synthetic Strategies and Experimental Protocols
The introduction of a hydroxymethyl group onto a pyrazole ring can be achieved through various synthetic routes. A common and reliable method is the reduction of a corresponding pyrazole carboxylic acid or ester.
Diagram of Synthetic Workflow
Caption: General workflow for the synthesis of (1H-pyrazol-4-yl)methanol.
Detailed Experimental Protocol: Synthesis of (1H-Pyrazol-4-yl)methanol
This protocol describes the reduction of ethyl 1H-pyrazole-4-carboxylate to (1H-pyrazol-4-yl)methanol using lithium aluminum hydride (LAH).[13]
Materials and Equipment:
-
Ethyl 1H-pyrazole-4-carboxylate
-
Lithium aluminum hydride (LAH), 1 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
1 M Sodium hydroxide (NaOH) solution
-
Magnesium sulfate (MgSO₄)
-
Diatomaceous earth (Celite®)
-
Flame-dried round-bottom flask with a stir bar
-
Septum and nitrogen inlet
-
Addition funnel
-
Ice bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, add 45.2 mL (45.2 mmol) of a 1 M solution of LAH in THF. Cool the suspension to 0°C using an ice bath.
-
Addition of Ester: Dissolve 3.17 g (22.6 mmol) of ethyl 1H-pyrazole-4-carboxylate in 20 mL of anhydrous THF. Slowly add this solution dropwise to the cooled LAH suspension over 20-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm gradually to room temperature and stir overnight.
-
Quenching: Cool the reaction mixture back to 0°C in an ice bath. Carefully and sequentially, add 1.36 mL of water dropwise, followed by the dropwise addition of 10 mL of 1 M NaOH solution. Stir the resulting mixture for 20 minutes.
-
Drying and Filtration: Remove the ice bath and add solid magnesium sulfate to the mixture to dry it. Stir for an additional 30 minutes at room temperature. Filter the mixture through a pad of Celite® to remove the inorganic solids. Wash the filter cake with THF and then with methanol.
-
Isolation: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to yield (1H-pyrazol-4-yl)methanol as a white solid (Expected yield: ~1.75 g, 79%).[13]
-
Characterization: Confirm the product structure using ¹H NMR spectroscopy. (¹H NMR (500 MHz, DMSO-d₆): δ 12.58 (br s, 1H), 7.58 (s, 1H), 7.40 (s, 1H), 4.74 (t, J = 5.5 Hz, 1H), 4.37 (d, J = 5.2 Hz, 2H)).[13]
Conclusion and Future Perspectives
The hydroxymethyl group is far more than a simple substituent on the pyrazole ring; it is a strategic element that medicinal chemists can leverage to fine-tune the properties of drug candidates. Its ability to form critical hydrogen bonds, enhance solubility, and provide a site for metabolic modification or prodrug attachment makes it an indispensable tool in the design of novel therapeutics.
However, the metabolic liability of the hydroxymethyl group necessitates a careful and balanced approach. The future of pyrazole-based drug design will likely involve more sophisticated strategies to modulate the reactivity of this group, such as the introduction of adjacent electron-withdrawing groups or the use of bioisosteric replacements that mimic its favorable interactions while offering enhanced metabolic stability. As our understanding of target biology and metabolic pathways deepens, the strategic deployment of the hydroxymethyl group on the pyrazole scaffold will undoubtedly continue to yield innovative and effective medicines.
References
-
MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. 2023. Available from: [Link]
-
MDPI. Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. 2020. Available from: [Link]
- International Journal of Pharmaceutical Sciences Review and Research.
-
MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. 2021. Available from: [Link]
- J-Stage. Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. 2017;65(1):1-11.
- Organic Syntheses. Three-component Reaction for Pyrazole Synthesis. 2008;85:5-12.
- RSC Publishing. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. 2022;12(35):10133-10156.
- ACS Omega. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. 2023;8(20):17865–17877.
-
Teletype. Celecoxib: A Detailed Exploration of Its Chemistry, Applications, and Storage. 2024. Available from: [Link]
- PubMed Central. Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. 2023;13:18037.
-
Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
-
PubChem. (1-methyl-1H-pyrazol-4-yl)methanol. Available from: [Link]
- PubMed. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. 2022;27(1):330.
-
PubChem. Celecoxib. Available from: [Link]
- PubMed Central.
- ResearchGate. Physico-chemical properties of celecoxib and valdecoxib. 2008.
- PubMed Central. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. 2022;13:485.
- PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. 2023;15(22):2011-2026.
- PubMed Central. Celecoxib pathways: pharmacokinetics and pharmacodynamics. 2014;5(1):e000455.
- Google Patents. Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. 2015.
-
PubChem. Pyrazol-1-yl-methanol. Available from: [Link]
- MDPI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. 2023;28(10):4197.
- PubMed Central. Natural and Biomimetic Antitumor Pyrazoles, A Perspective. 2020;21(6):2138.
- PubMed Central. Current status of pyrazole and its biological activities. 2012;4(1):34-42.
-
CAS Common Chemistry. 3-Methyl-5-phenyl-1H-pyrazole-4-methanol. Available from: [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 5-(Hydroxymethyl)-1-methyl-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. (1-methyl-1H-pyrazol-4-yl)methanol | C5H8N2O | CID 11961423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Celecoxib: A Detailed Exploration of Its Chemistry, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 13. (1H-PYRAZOL-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
The Strategic Utility of 1-Boc-4-(hydroxymethyl)pyrazole as a Privileged Pharmacophore Scaffold: A Technical Guide
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile synthetic accessibility, metabolic stability, and its presence in numerous FDA-approved therapeutics.[1][2][3] This technical guide provides an in-depth analysis of a particularly valuable building block: 1-Boc-4-(hydroxymethyl)pyrazole . We will explore its synthesis, key functionalization reactions, and its strategic application as a pharmacophore scaffold in drug discovery. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and actionable experimental insights to leverage this scaffold in the design of novel therapeutics, with a particular focus on kinase inhibition.
The Pyrazole Core: A Position of Strength in Drug Design
The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that make it highly attractive for drug design.[4][5]
-
Hydrogen Bonding: The pyrazole ring possesses both hydrogen bond donor (N-H) and acceptor (pyridine-like N) capabilities, allowing it to form critical interactions within protein binding sites.
-
Bioisosterism: Pyrazole can act as a bioisostere for other aromatic rings like benzene or imidazole, often leading to improved potency and physicochemical properties such as solubility.[1][6]
-
Metabolic Stability: The pyrazole ring is generally robust to metabolic degradation, a desirable trait for developing drug candidates with favorable pharmacokinetic profiles.[3]
-
Synthetic Versatility: The synthesis of the pyrazole core is well-established, allowing for the controlled introduction of various substituents at multiple positions to explore structure-activity relationships (SAR).[7][8]
These features have led to the incorporation of the pyrazole scaffold into a wide array of approved drugs, including the anti-inflammatory agent Celecoxib, the erectile dysfunction drug Sildenafil, and a host of protein kinase inhibitors like Ruxolitinib.[1][9][10]
Introducing the Workhorse: 1-Boc-4-(hydroxymethyl)pyrazole
The subject of this guide, 1-Boc-4-(hydroxymethyl)pyrazole, is a strategically designed derivative that maximizes synthetic utility.
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group at the N1 position serves a crucial role. It protects the pyrazole nitrogen, preventing unwanted side reactions and allowing for selective functionalization at other positions on the molecule.[6] Critically, the Boc group can be cleanly removed under acidic conditions, revealing the N-H for subsequent derivatization.
-
The Hydroxymethyl Handle: The C4-hydroxymethyl (-CH2OH) group is a versatile functional handle. It provides a primary alcohol that can be readily modified through oxidation, etherification, esterification, or Mitsunobu reactions, enabling the introduction of diverse R-groups to probe the pharmacophore space.[1][11]
This dual functionality makes 1-Boc-4-(hydroxymethyl)pyrazole an ideal starting point for building libraries of complex molecules for high-throughput screening and lead optimization.
Synthesis and Chemical Manipulation of the Scaffold
A robust and scalable synthesis is paramount for any useful building block. While numerous methods exist for pyrazole synthesis, a common and reliable approach involves the cyclocondensation of a 1,3-dicarbonyl equivalent with a hydrazine source.
Representative Synthesis of the Scaffold
The following is a representative, multi-step protocol for the synthesis of 1-Boc-4-(hydroxymethyl)pyrazole, based on established chemical transformations.
Step 1: Synthesis of 4-Hydroxymethylpyrazole This step involves the reaction of a suitable 1,3-dicarbonyl precursor with hydrazine.
-
Reagents: 1,3-dihydroxyacetone dimer, Hydrazine hydrate, Hydrochloric acid.
-
Protocol:
-
To a solution of 1,3-dihydroxyacetone dimer in aqueous ethanol, add hydrazine hydrate.
-
Acidify the mixture with concentrated hydrochloric acid and reflux for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-hydroxymethylpyrazole.
-
Step 2: N-Boc Protection This step protects the pyrazole nitrogen to direct further reactivity.
-
Reagents: 4-Hydroxymethylpyrazole, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (DCM).
-
Protocol:
-
Dissolve 4-hydroxymethylpyrazole (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).[12]
-
Add triethylamine (1.1 eq) to the solution.[12]
-
Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise at 0 °C.[12]
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.[12]
-
Upon completion, wash the reaction mixture sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford pure 1-Boc-4-(hydroxymethyl)pyrazole.
-
Key Functionalization Strategies
The true power of this scaffold lies in its orthogonal reactivity. The hydroxymethyl group and the protected nitrogen can be manipulated independently to generate diverse analogues.
The primary alcohol can be selectively oxidized to the corresponding aldehyde, 1-Boc-4-formylpyrazole, which is a key intermediate for reductive amination or Wittig-type reactions.
-
Reagents: 1-Boc-4-(hydroxymethyl)pyrazole, Activated Manganese Dioxide (MnO₂), Dichloromethane (DCM).
-
Protocol:
-
To a stirred solution of 1-Boc-4-(hydroxymethyl)pyrazole (1.0 eq) in DCM, add activated MnO₂ (5-10 eq) portion-wise at room temperature.[5]
-
Stir the resulting black suspension vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.
-
Wash the Celite® pad thoroughly with DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield 1-Boc-4-formylpyrazole, which can often be used in the next step without further purification.
-
The hydroxymethyl group can be converted to an ether, allowing for the introduction of various alkyl or aryl groups.
-
Reagents: 1-Boc-4-(hydroxymethyl)pyrazole, Sodium Hydride (NaH), Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF), Alkyl Halide (e.g., Benzyl Bromide).
-
Protocol:
-
To a suspension of NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 1-Boc-4-(hydroxymethyl)pyrazole (1.0 eq) in THF dropwise.[3]
-
Stir the mixture at 0 °C for 30-60 minutes, allowing for the formation of the alkoxide.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.[3]
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by flash column chromatography to yield the desired ether.[3]
-
Removal of the Boc group unmasks the pyrazole N-H, which can then be alkylated or arylated.
-
Reagents: Boc-protected pyrazole ether, Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane, Dichloromethane (DCM).
-
Protocol (Deprotection):
-
Dissolve the Boc-protected pyrazole (1.0 eq) in DCM.
-
Add an excess of TFA (5-10 eq) or 4M HCl in Dioxane and stir at room temperature for 1-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract with an organic solvent.
-
Dry and concentrate the organic layer to yield the deprotected pyrazole.
-
Synthetic Workflow Diagram
The following diagram illustrates the key synthetic pathways originating from the 1-Boc-4-(hydroxymethyl)pyrazole scaffold.
Case Study: Pyrazole Scaffolds as JAK Kinase Inhibitors
To illustrate the application of a pyrazole scaffold in a real-world drug discovery context, we will examine the development of Janus Kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical regulator of cytokine signaling, and its dysregulation is implicated in various cancers and autoimmune diseases.[1][13]
The Biological Target: JAK-STAT Pathway
The JAK-STAT pathway is a direct route for transmitting information from extracellular cytokine signals to the nucleus to modulate gene expression.[9]
SAR Exploration: 4-Amino-(1H)-pyrazole Derivatives
A study by researchers developing novel JAK inhibitors utilized a 4-amino-(1H)-pyrazole scaffold.[13] While not identical to our core molecule, it serves as an excellent proxy to demonstrate the principles of SAR. They synthesized a series of compounds and evaluated their inhibitory activity against JAK1, JAK2, and JAK3 kinases. The core scaffold provides the key hydrogen bonding interactions in the kinase hinge region, while modifications on an attached phenyl ring were explored to optimize potency.
Data Summary: In Vitro Kinase Inhibition
The following table summarizes the IC₅₀ values for a selection of the synthesized 4-amino-(1H)-pyrazole derivatives, demonstrating how subtle changes in substitution impact kinase inhibitory potency.[13]
| Compound ID | R-Group on Phenyl Ring | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |
| 3a | 4-Cl | 19.1 | 11.2 | 17.5 |
| 3b | 4-F | 17.3 | 10.5 | 15.4 |
| 3c | 4-CH₃ | 18.2 | 13.1 | 16.8 |
| 3e | 3-Cl | 11.5 | 6.8 | 9.9 |
| 3f | 3,4-diCl | 3.4 | 2.2 | 3.5 |
| Ruxolitinib | (Reference) | 2.8 | 3.3 | 428 |
Data sourced from J. Med. Chem. 2016, 59, 22, 10475–10491.[13]
Analysis of SAR: The data clearly shows that substitution on the phenyl ring significantly influences activity.
-
Single substitutions at the 4-position (Cl, F, CH₃) result in compounds with good, low nanomolar potency against all three JAK isoforms.[13]
-
Moving the chloro substituent to the 3-position (3e ) provides a modest increase in potency across the board.[13]
-
The most potent compound, 3f , features dichlorination at the 3 and 4 positions. This compound exhibits single-digit nanomolar inhibition of JAK1, JAK2, and JAK3, with potency against JAK1/2 comparable to the approved drug Ruxolitinib.[10][13]
This case study powerfully illustrates how a core pyrazole scaffold can be systematically decorated to achieve high-potency inhibitors, validating the strategic value of building blocks like 1-Boc-4-(hydroxymethyl)pyrazole that facilitate such explorations.
Physicochemical and ADME-Tox Considerations
Beyond potency, a successful drug candidate must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties. The pyrazole scaffold generally imparts drug-like characteristics.
-
Lipophilicity and Solubility: The pyrazole ring is less lipophilic than a benzene ring, which can be advantageous for improving aqueous solubility. The ability to introduce polar groups via the hydroxymethyl handle on the 1-Boc-4-(hydroxymethyl)pyrazole scaffold provides a direct way to modulate the lipophilicity (LogP) of the final compounds.
-
Metabolic Stability: As previously noted, the pyrazole ring itself is generally stable. The primary site of metabolism for derivatives would likely be the appended R-groups or other vulnerable positions. In vivo studies on pyrazole metabolism have shown that oxidation can occur on the pyrazole ring itself, often mediated by cytochrome P-450 enzymes, to form hydroxypyrazole metabolites.[14]
-
Oral Bioavailability: Studies on novel pyrazole derivatives have shown that compounds based on this scaffold can be designed to have good predicted oral bioavailability, a key factor for patient compliance.[15]
Conclusion and Future Outlook
The 1-Boc-4-(hydroxymethyl)pyrazole scaffold represents a highly valuable and versatile tool in the medicinal chemist's arsenal. Its pre-installed, orthogonally reactive functional groups—a protectable nitrogen and a modifiable primary alcohol—provide a streamlined entry point for the rapid generation of diverse chemical libraries. The proven success of the pyrazole core in numerous FDA-approved drugs, particularly in the competitive field of kinase inhibitors, underscores its status as a privileged pharmacophore. By providing a robust framework for establishing key protein-ligand interactions, this scaffold allows researchers to focus on fine-tuning SAR and optimizing ADME properties through targeted derivatization. As the demand for novel, highly selective, and potent therapeutics continues to grow, the strategic application of well-designed building blocks like 1-Boc-4-(hydroxymethyl)pyrazole will remain critical to the success of future drug discovery programs.
References
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules. [Link]
-
Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (2020). Arkivoc. [Link]
-
Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. (2022). New Journal of Chemistry. [Link]
-
Selective Boc-Protection and Bromination of Pyrazoles. (2016). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
The JAK/STAT Pathway. (2012). Cold Spring Harbor Perspectives in Biology. [Link]
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016). Journal of Medicinal Chemistry. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]
-
Williamson Ether Synthesis. University of Richmond. [Link]
-
Three-component Reaction for Pyrazole Synthesis. Organic Syntheses. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]
-
Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. (2022). Molecules. [Link]
-
Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). National Center for Biotechnology Information. [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharmaffiliates. [Link]
-
Williamson Ether Synthesis. (2009). Cambridge University Press. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Recent advances in the synthesis of new pyrazole derivatives. (2019). Arkivoc. [Link]
-
Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. (2021). Dalton Transactions. [Link]
-
Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. (1988). Biochemical Pharmacology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. mdpi.com [mdpi.com]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. shutterstock.com [shutterstock.com]
- 13. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 1-Boc-4-(hydroxymethyl)pyrazole in Modern Drug Discovery: A Technical Guide
Foreword: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern medicinal chemistry. Its remarkable versatility and ability to serve as a pharmacophore have led to its incorporation into a multitude of clinically approved drugs.[1] The unique electronic properties of the pyrazole ring, coupled with the potential for substitution at multiple positions, allow for the fine-tuning of steric, electronic, and pharmacokinetic properties of drug candidates. This has resulted in the development of pyrazole-containing drugs with a wide array of therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective agents.[2][3]
This technical guide delves into the strategic application of a particularly valuable building block: 1-Boc-4-(hydroxymethyl)pyrazole. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the pyrazole nitrogens and a reactive hydroxymethyl group at the 4-position makes this molecule a highly versatile starting material for the synthesis of diverse and complex therapeutic candidates.[4] We will explore the synthetic pathways leveraging this scaffold, the therapeutic targets of its derivatives, and the experimental protocols for their evaluation, providing researchers and drug development professionals with a comprehensive understanding of its potential.
I. The Synthetic Versatility of the 1-Boc-4-(hydroxymethyl)pyrazole Core
The strategic advantage of 1-Boc-4-(hydroxymethyl)pyrazole lies in the orthogonal reactivity of its two functional groups. The Boc group provides robust protection of the pyrazole nitrogen, rendering it stable to a wide range of reaction conditions, while the primary alcohol of the hydroxymethyl group offers a prime site for diverse chemical transformations.[4]
A. Key Synthetic Transformations
The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, opening avenues for a plethora of subsequent reactions.[4]
-
Oxidation to Aldehyde: Partial oxidation of the hydroxymethyl group to 1-Boc-4-formylpyrazole is a pivotal transformation. This aldehyde can then participate in reactions such as Wittig olefination, reductive amination, and the formation of Schiff bases, enabling the introduction of a wide variety of substituents.
-
Oxidation to Carboxylic Acid: Complete oxidation to 1-Boc-pyrazole-4-carboxylic acid provides a handle for the synthesis of amides and esters, which are common functionalities in bioactive molecules.[4]
Following the modification of the 4-position, the Boc group can be selectively removed under acidic conditions, revealing the second pyrazole nitrogen for further functionalization, such as N-alkylation or N-arylation.[2] This stepwise approach allows for the controlled and predictable synthesis of complex, multi-substituted pyrazole derivatives.
B. General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of diverse pyrazole derivatives starting from 1-Boc-4-(hydroxymethyl)pyrazole.
II. Therapeutic Applications in Oncology
The pyrazole scaffold is a prominent feature in many anticancer agents.[5][6] Derivatives of 1-Boc-4-(hydroxymethyl)pyrazole have shown promise as inhibitors of various protein kinases, which are key regulators of cell growth, proliferation, and survival, and are often dysregulated in cancer.
A. Kinase Inhibition: A Major Anticancer Strategy
Many pyrazole-containing compounds exert their anticancer effects by inhibiting protein kinases.[7] The pyrazole ring can act as a bioisostere for other aromatic systems, effectively fitting into the ATP-binding pocket of kinases and disrupting their catalytic activity.[2]
B. Experimental Protocol: Synthesis of a Hypothetical Pyrazole-Based Kinase Inhibitor
This protocol outlines the synthesis of a hypothetical kinase inhibitor, "Compound X," starting from 1-Boc-4-(hydroxymethyl)pyrazole. This serves as a representative example of the synthetic strategies employed.
Step 1: Oxidation to 1-Boc-4-formylpyrazole
-
To a solution of 1-Boc-4-(hydroxymethyl)pyrazole (1.0 eq) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-Boc-4-formylpyrazole.
Step 2: Reductive Amination
-
To a solution of 1-Boc-4-formylpyrazole (1.0 eq) and a primary amine (1.1 eq) in methanol, add acetic acid to adjust the pH to ~5.
-
Stir the mixture for 1 hour at room temperature.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise and continue stirring for 12 hours.
-
Concentrate the reaction mixture and partition between ethyl acetate and water.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Step 3: Boc Deprotection
-
Dissolve the product from Step 2 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure to yield the TFA salt of the deprotected pyrazole.
Step 4: N-Arylation
-
To a solution of the deprotected pyrazole (1.0 eq) and an aryl halide (1.2 eq) in dimethylformamide (DMF), add cesium carbonate (2.0 eq) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq).
-
Heat the reaction mixture at 100 °C for 8 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain "Compound X".
C. Biological Evaluation: In Vitro Kinase Assay
The inhibitory activity of "Compound X" against a target kinase can be assessed using a variety of commercially available assay kits. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
| Parameter | Description |
| Principle | Measures kinase activity by quantifying the amount of ATP consumed. |
| Procedure | 1. Incubate the target kinase with "Compound X" at various concentrations. 2. Initiate the kinase reaction by adding the substrate and ATP. 3. After a set incubation period, add a reagent that lyses the cells and generates a luminescent signal proportional to the remaining ATP. 4. Measure the luminescence using a plate reader. |
| Data Analysis | The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. |
III. Applications in Neurodegenerative Disorders
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons.[8] Pyrazole derivatives have emerged as promising therapeutic agents for these conditions, often targeting pathways involved in inflammation and oxidative stress, which are key contributors to neuronal damage.
A. Targeting Neuroinflammation
Chronic inflammation in the brain is a hallmark of many neurodegenerative disorders. Pyrazole-containing compounds have been shown to possess anti-inflammatory properties, potentially by inhibiting pro-inflammatory enzymes or signaling pathways.[3]
B. Experimental Protocol: Evaluation of Neuroprotective Effects
The neuroprotective potential of a 1-Boc-4-(hydroxymethyl)pyrazole derivative can be assessed using in vitro cell-based assays.
Cell Culture and Treatment:
-
Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media.
-
Induce neuronal stress by treating the cells with a neurotoxin (e.g., 6-hydroxydopamine for a Parkinson's model, or amyloid-beta for an Alzheimer's model).
-
Co-treat the cells with the test compound at various concentrations.
Assessment of Cell Viability (MTT Assay):
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to the cells.
-
Incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
C. Signaling Pathway Analysis
To elucidate the mechanism of action, the effect of the compound on relevant signaling pathways can be investigated using techniques like Western blotting or qPCR to measure the expression levels of key proteins or genes involved in inflammation and cell survival.
IV. Conclusion and Future Directions
1-Boc-4-(hydroxymethyl)pyrazole is a powerful and versatile building block in the synthesis of novel therapeutic agents. Its unique structural features allow for the creation of diverse libraries of compounds with potential applications in oncology, neurodegenerative disorders, and beyond. The continued exploration of new synthetic methodologies and the identification of novel biological targets for pyrazole derivatives will undoubtedly lead to the development of new and improved medicines. As our understanding of the intricate signaling pathways underlying various diseases grows, the strategic use of scaffolds like 1-Boc-4-(hydroxymethyl)pyrazole will be instrumental in designing the next generation of targeted therapies.
V. References
[2] Smolecule. (n.d.). 1-Boc-4-(hydroxymethyl)pyrazole | 199003-22-0. Retrieved from Smolecule website.
[4] Benchchem. (n.d.). 1-Boc-4-(hydroxymethyl)pyrazole | 199003-22-0. Retrieved from Benchchem website.
[3] Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2023). PubMed.
[9] Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.).
[8] Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). PubMed Central.
[10] Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). National Institutes of Health.
[11] SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (n.d.). Farmacia Journal.
[12] Some Examples of Bioactive Compounds Containing Pyrazole. (n.d.). ResearchGate.
[13] Current status of pyrazole and its biological activities. (n.d.). PubMed Central.
[5] Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. (n.d.). PubMed Central.
[14] Bioactive formylpyrazole analogues: synthesis, antimicrobial, antioxidant and molecular docking studies. (2017). SciSpace.
[15] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI.
[16] Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents. (2025). ResearchGate.
[17] Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR.
[18] Selected examples of pyrazole based bioactive compounds. (n.d.). ResearchGate.
[1] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central.
[19] Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
[20] Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
[7] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PubMed Central.
[21] Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. (2019). PubMed Central.
[6] Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold. (n.d.). OUCI.
[22] Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
[23] Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). PubMed Central.
[24] Natural and synthetic drugs and clinical candidates containing the pyrazole moiety. (n.d.). ResearchGate.
[25] Design and Synthesis of Pyrazole Carboxamide Derivatives as Selective Cholinesterase and Carbonic Anhydrase Inhibitors: Molecular Docking and Biological Evaluation. (n.d.). Semantic Scholar.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 1-Boc-4-(hydroxymethyl)pyrazole | 199003-22-0 [smolecule.com]
- 3. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Boc-4-(hydroxymethyl)pyrazole | 199003-22-0 | Benchchem [benchchem.com]
- 5. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold [ouci.dntb.gov.ua]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]
- 10. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. farmaciajournal.com [farmaciajournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. jocpr.com [jocpr.com]
- 18. researchgate.net [researchgate.net]
- 19. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. globalresearchonline.net [globalresearchonline.net]
- 23. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Design and Synthesis of Pyrazole Carboxamide Derivatives as Selective Cholinesterase and Carbonic Anhydrase Inhibitors: Molecular Docking and Biological Evaluation | Semantic Scholar [semanticscholar.org]
Discovering Novel Pyrazole-Based Therapeutic Agents: A Technical Guide for Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle, is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," its versatile structure is a key component in numerous FDA-approved drugs, demonstrating a remarkable breadth of biological activities.[1][2][3] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the discovery of novel pyrazole-based therapeutic agents. We will explore the fundamental chemical properties that make this scaffold so valuable, delve into modern synthetic methodologies and structure-activity relationship (SAR) studies, provide detailed experimental protocols for compound evaluation, and examine a case study to illustrate the discovery process in action.
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
The pyrazole ring system is a highly versatile and valuable scaffold in medicinal chemistry due to its unique physicochemical properties. Its structure, featuring two adjacent nitrogen atoms within a five-membered aromatic ring, allows it to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets.[4] This adaptability has led to the successful development of pyrazole-containing drugs across a wide range of therapeutic areas, including anti-inflammatory, anticancer, anticoagulant, and anti-obesity medications.[1][5][6]
One of the key advantages of the pyrazole scaffold is its utility as a bioisostere. It can effectively replace other aromatic or heterocyclic rings, such as benzene or phenol, often leading to improved potency and physicochemical properties like enhanced aqueous solubility or metabolic stability.[7] This bioisosteric potential allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of lead compounds.[8] The metabolic stability of the pyrazole nucleus is a significant factor in its increasing presence in newly approved drugs.[9]
The success of numerous marketed drugs validates the "privileged" status of the pyrazole scaffold. Notable examples include:
-
Celecoxib (Celebrex): A selective COX-2 inhibitor for the treatment of pain and inflammation.[10][11][12]
-
Sildenafil (Viagra): A phosphodiesterase-5 (PDE5) inhibitor used to treat erectile dysfunction.[13][14]
-
Apixaban (Eliquis): A direct factor Xa inhibitor used as an anticoagulant.[15]
-
Ruxolitinib (Jakafi): A kinase inhibitor for the treatment of myelofibrosis.[13][15]
-
Sotorasib (Lumakras): A first-in-class inhibitor of the KRAS G12C mutant protein for cancer therapy.[16][17][18]
This proven track record continues to inspire the development of novel pyrazole-based therapeutics for a multitude of diseases.[9][13]
Designing and Synthesizing Novel Pyrazole Derivatives
The journey to a novel pyrazole-based therapeutic begins with strategic design and efficient synthesis. This process integrates computational methods with classical and modern synthetic chemistry to generate a diverse library of compounds for biological screening.
Rational Drug Design and SAR Exploration
Structure-Activity Relationship (SAR) studies are fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. For pyrazole derivatives, SAR exploration typically involves systematic modification at the N1, C3, C4, and C5 positions of the ring.[19][20][21]
Key considerations for SAR studies include:
-
N1-Substitution: The substituent at the N1 position significantly influences the compound's interaction with the target protein and its overall physicochemical properties. For instance, in the development of cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at the N1 position was found to be crucial for potent activity.[20][21]
-
C3 and C5-Substitutions: These positions are often decorated with aryl or other bulky groups that can occupy hydrophobic pockets within the target's active site.[19] The nature of these substituents can dramatically affect both potency and selectivity.
-
C4-Substitution: Modification at the C4 position can be used to fine-tune the molecule's conformation and properties. For example, in a series of estrogen receptor-α selective agonists, a propyl group at C4 was found to be optimal for binding affinity and selectivity.[22]
The following table summarizes a hypothetical SAR study for a series of pyrazole-based kinase inhibitors, illustrating how systematic modifications can impact biological activity.
| Compound ID | N1-Substituent | C3-Substituent | C5-Substituent | Kinase IC50 (nM) |
| PZ-1 | Phenyl | Methyl | 4-Chlorophenyl | 520 |
| PZ-2 | 2,4-Dichlorophenyl | Methyl | 4-Chlorophenyl | 85 |
| PZ-3 | 2,4-Dichlorophenyl | Trifluoromethyl | 4-Chlorophenyl | 15 |
| PZ-4 | 2,4-Dichlorophenyl | Trifluoromethyl | 4-Iodophenyl | 5 |
This is a representative table. Actual SAR is highly target-dependent.
Synthetic Strategies
The construction of the pyrazole core has been a subject of extensive research, leading to a variety of robust synthetic methods.
The most traditional and widely utilized method for synthesizing pyrazoles is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[23][24][25] This reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[26][27]
While the Knorr synthesis remains a valuable tool, modern organic chemistry has introduced more advanced and efficient strategies for pyrazole synthesis. These include:
-
[3+2] Cycloaddition Reactions: These powerful reactions, often involving diazo compounds or nitrilimines, allow for the rapid construction of the pyrazole ring with high regioselectivity.[4]
-
Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in a single pot to form complex products, offering high atom economy and efficiency.[4]
-
Transition-Metal Catalysis: Recent advances have utilized transition metals to catalyze novel pyrazole formations, enabling access to previously inaccessible chemical space.[28]
The general workflow for discovering a novel pyrazole-based agent is depicted below.
Key Experimental Protocols for Biological Evaluation
Once a library of pyrazole derivatives has been synthesized, rigorous biological evaluation is required to identify promising candidates. The following protocols outline standard assays for assessing compound activity.
In Vitro Kinase Inhibition Assay (Example Protocol)
Rationale: Many pyrazole-containing drugs are kinase inhibitors. This protocol provides a framework for measuring a compound's ability to inhibit a specific kinase enzyme.
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Enzyme/Substrate Addition: Prepare a master mix containing the kinase enzyme and its specific substrate in kinase buffer. Add this mix to all wells containing the test compounds.
-
Initiation of Reaction: Prepare an ATP solution in kinase buffer. Add the ATP solution to all wells to start the kinase reaction. The final concentration of ATP should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent. After a 40-minute incubation, add the Kinase Detection Reagent.
-
Data Acquisition: After a final 30-minute incubation, measure the luminescence signal using a plate reader.
-
Data Analysis: Convert the luminescence signal to percent inhibition relative to the positive and negative controls. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability/Cytotoxicity Assay (MTT Assay)
Rationale: The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[29][30][31] It is crucial for determining if a compound's activity is due to specific target inhibition or general toxicity.
Materials:
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear tissue culture plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.[29] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[32]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Case Study: Selective COX-2 Inhibition by Celecoxib
Celecoxib is a diaryl-substituted pyrazole that functions as a selective inhibitor of cyclooxygenase-2 (COX-2).[10] Its discovery and development provide an excellent example of the successful application of the pyrazole scaffold to achieve therapeutic selectivity.
Mechanism of Action: The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[11][33] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is primarily induced at sites of inflammation.[33] Non-selective NSAIDs inhibit both enzymes, leading to gastrointestinal side effects.
Celecoxib's selectivity for COX-2 is attributed to its chemical structure. The sulfonamide side chain of celecoxib binds to a hydrophilic side pocket present in the active site of COX-2, an area that is more restricted in COX-1.[11][12] This specific interaction allows celecoxib to effectively block the production of inflammatory prostaglandins while having minimal effect on the protective functions of COX-1, thereby reducing the risk of gastrointestinal issues.[12][33] This selective inhibition is the basis for its anti-inflammatory, analgesic, and antipyretic effects.[10]
Future Directions and Conclusion
The pyrazole scaffold continues to be a highly fruitful area of research in drug discovery.[9] Future efforts will likely focus on:
-
Novel Targets: Applying the pyrazole scaffold to new and challenging biological targets, including allosteric sites on enzymes and protein-protein interactions.[15]
-
Covalent Inhibitors: Designing pyrazole derivatives that can form covalent bonds with their targets, as exemplified by sotorasib, to achieve prolonged duration of action.[16][34]
-
Advanced Drug Delivery: Incorporating pyrazole-based drugs into novel drug delivery systems to improve their therapeutic index.
-
Expanded Chemical Space: Utilizing innovative synthetic methodologies to create pyrazole derivatives with greater structural diversity and complexity.[28][35]
References
-
Celecoxib - StatPearls - NCBI Bookshelf. [Link]
-
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]
-
Celecoxib - Wikipedia. [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]
-
Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed. [Link]
-
Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
-
Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]
-
Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. [Link]
-
What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]
-
Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - OUCI. [Link]
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. [Link]
-
Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed. [Link]
-
Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. [Link]
-
Full article: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery - Taylor & Francis Online. [Link]
-
Knorr pyrazole synthesis - Name-Reaction.com. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. [Link]
-
What is the mechanism of Sotorasib? - Patsnap Synapse. [Link]
-
Review: biologically active pyrazole derivatives - RSC Publishing. [Link]
-
Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A Novel Series of Alkynylthiophenes as Potent and Selective Cannabinoid-1 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review - ResearchGate. [Link]
-
Some examples of pyrazole based commercial drugs and bioactive molecules. | Download Scientific Diagram - ResearchGate. [Link]
-
Knorr Pyrazole Synthesis - Chem Help ASAP. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. [Link]
-
Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. | Semantic Scholar. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. [Link]
-
Chemical structures of the pyrazole-containing USFDA-approved drugs... - ResearchGate. [Link]
-
What is the mechanism of Sotorasib? - Patsnap Synapse. [Link]
-
Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. Journal of Medicinal Chemistry. [Link]
-
Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
-
Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors - ACS Publications. [Link]
-
Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC - NIH. [Link]
-
Some FDA approved drugs based on the pyrazole ring - ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]
- 7. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Celecoxib - Wikipedia [en.wikipedia.org]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 18. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 19. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 24. jk-sci.com [jk-sci.com]
- 25. name-reaction.com [name-reaction.com]
- 26. chemhelpasap.com [chemhelpasap.com]
- 27. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 28. mdpi.com [mdpi.com]
- 29. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 30. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 31. broadpharm.com [broadpharm.com]
- 32. clyte.tech [clyte.tech]
- 33. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 34. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
Introduction: The Versatile Role of 1-Boc-4-(hydroxymethyl)pyrazole in Modern Chemistry
An In-depth Technical Guide to the Solubility and Stability of 1-Boc-4-(hydroxymethyl)pyrazole
1-Boc-4-(hydroxymethyl)pyrazole, with the IUPAC name tert-butyl 4-(hydroxymethyl)pyrazole-1-carboxylate, is a key heterocyclic building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a pyrazole core, a tert-butyloxycarbonyl (Boc) protecting group, and a reactive hydroxymethyl moiety, offers a unique combination of stability and reactivity.[1][2] The pyrazole scaffold is a component of numerous approved drugs, valued for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4]
The strategic placement of its functional groups makes this compound particularly valuable:
-
The Pyrazole Ring: A five-membered aromatic ring with two adjacent nitrogen atoms, providing a stable core that is amenable to further functionalization.[2][3]
-
The Boc Protecting Group: Attached to a pyrazole nitrogen, this group provides stability during synthetic manipulations at other sites of the molecule.[2] Its key advantage is its lability under acidic conditions, allowing for controlled deprotection and subsequent reactions at the nitrogen position.[1][2]
-
The Hydroxymethyl Group: As a primary alcohol at the C4 position, this group is a versatile handle for a wide array of chemical transformations.[2] It can be oxidized to formyl or carboxyl derivatives or participate in nucleophilic substitution reactions to create ethers and esters, enabling the synthesis of complex molecular libraries.[2]
Understanding the solubility and stability of 1-Boc-4-(hydroxymethyl)pyrazole is paramount for its effective use, from designing reaction conditions and purification strategies to ensuring the integrity of stock solutions and long-term storage. This guide provides a comprehensive overview of these critical properties, supported by field-proven experimental protocols for their evaluation.
Part 1: Solubility Profile
The solubility of a compound is dictated by its molecular structure and its interaction with the solvent. 1-Boc-4-(hydroxymethyl)pyrazole possesses both polar and non-polar characteristics. The hydroxymethyl group can act as a hydrogen bond donor and acceptor, while the pyrazole ring contributes polarity.[2] Conversely, the bulky tert-butyl component of the Boc group introduces significant non-polar, lipophilic character.
This duality results in good solubility in a range of polar and non-polar organic solvents but limited solubility in highly polar aqueous systems.
Qualitative Solubility Data
While precise quantitative data is not extensively published, empirical observations from supplier information and the compound's structural features allow for a qualitative summary.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High | The polarity of these solvents effectively solvates the pyrazole ring and hydroxymethyl group. |
| Polar Protic | Methanol, Ethanol | High | These solvents can engage in hydrogen bonding with the hydroxymethyl group, facilitating dissolution. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | The overall molecular structure has sufficient non-polar character to be compatible with these solvents. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | Solvation is driven primarily by interactions with the non-polar Boc group and the pyrazole ring. |
| Non-Polar | Hexanes, Cyclohexane | Low | The polar hydroxymethyl and pyrazole moieties limit solubility in highly non-polar, aliphatic solvents. |
| Aqueous | Water | Limited | The large, non-polar Boc group significantly reduces water solubility despite the presence of hydrogen-bonding groups. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines a reliable method for quantifying the solubility of 1-Boc-4-(hydroxymethyl)pyrazole in a specific solvent system, a critical step for preparing saturated solutions or assessing bioavailability.
Core Principle: An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to reach thermodynamic equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined analytically.
Materials and Reagents:
-
1-Boc-4-(hydroxymethyl)pyrazole (solid)
-
Solvent of interest (e.g., pH 7.4 phosphate-buffered saline, ethanol)
-
Calibrated analytical balance
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 1-Boc-4-(hydroxymethyl)pyrazole to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., 5-10 mg in 1 mL of solvent).
-
Solvent Addition: Accurately add a known volume of the test solvent to the vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a period sufficient to reach equilibrium (typically 24-48 hours). Causality: Continuous agitation ensures maximum contact between the solute and solvent, while a prolonged incubation time is necessary to achieve a true thermodynamic equilibrium, preventing underestimation of solubility.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1-2 hours to let the undissolved solid settle.
-
Sample Collection & Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. Causality: Filtration is a critical self-validating step to remove all particulate matter, ensuring that the analyzed sample represents only the dissolved compound.
-
Dilution: Accurately dilute the filtered, saturated solution with the mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC method. Determine the concentration by comparing the peak area to a standard curve prepared from known concentrations of 1-Boc-4-(hydroxymethyl)pyrazole.
-
Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) × Dilution Factor
Visualization: Solubility Determination Workflow
Caption: Workflow for the Shake-Flask Solubility Assay.
Part 2: Stability Profile
The stability of 1-Boc-4-(hydroxymethyl)pyrazole is largely governed by the reactivity of its two key functional groups: the acid-labile Boc group and the oxidizable hydroxymethyl group.
Summary of Stability Characteristics
| Condition | Stability | Primary Degradation Pathway |
| Acidic (e.g., pH < 4) | Unstable | Cleavage of the Boc protecting group to yield 4-(hydroxymethyl)pyrazole. |
| Neutral (pH 6-8) | Stable | Generally stable under neutral aqueous conditions. |
| Basic (e.g., pH > 9) | Generally Stable | The compound is relatively stable to base, though very harsh conditions could potentially affect the pyrazole ring. |
| Oxidative (e.g., H₂O₂) | Unstable | Oxidation of the hydroxymethyl group to 1-Boc-4-formylpyrazole or 1-Boc-pyrazole-4-carboxylic acid.[2] |
| Thermal | Stable at 2-8°C | Recommended storage is under refrigeration.[5][6] High temperatures can lead to decomposition. |
| Photolytic | Potentially Unstable | As with many aromatic heterocyclic compounds, prolonged exposure to high-intensity UV light may cause degradation. |
The most significant and synthetically useful instability is the cleavage of the Boc group under acidic conditions. This reaction proceeds via protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl carbocation, which then decomposes to isobutene and a proton, releasing carbon dioxide in the process.[2]
Experimental Protocol: Forced Degradation Study
Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing a compound's intrinsic stability. This protocol provides a framework for a comprehensive study, often used in drug development to establish stability-indicating analytical methods.[7][8]
Core Principle: The compound is subjected to a variety of harsh chemical and physical conditions that are more severe than accelerated storage conditions. The resulting samples are analyzed by a separation technique, like HPLC, to resolve the parent compound from any newly formed degradants.
Materials and Reagents:
-
1-Boc-4-(hydroxymethyl)pyrazole
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water and organic solvents (Methanol, Acetonitrile)
-
Temperature-controlled ovens
-
Photostability chamber (ICH Q1B compliant)
-
Validated stability-indicating HPLC method
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 1-Boc-4-(hydroxymethyl)pyrazole in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions (run in parallel):
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2-8 hours).[8]
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat under the same conditions as the acid hydrolysis.[8]
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Thermal Stress: Expose a solid sample and a solution sample to elevated heat (e.g., 80 °C) for an extended period (e.g., 48 hours).
-
Photolytic Stress: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.
-
-
Sample Quenching & Preparation:
-
For acid/base samples, neutralize the solution with an equimolar amount of base/acid, respectively.
-
Dilute all stressed samples with the mobile phase to a final concentration suitable for HPLC analysis.
-
Include an unstressed control sample (prepared from the stock solution and diluted identically) for comparison.
-
-
HPLC Analysis:
-
Inject all samples (stressed and control) into the HPLC system.
-
The analytical method must be "stability-indicating," meaning it can separate the intact compound from all process impurities and degradation products without interference. Method validation should include specificity checks using photodiode array (PDA) detection to assess peak purity.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation for the parent compound.
-
Identify and quantify major degradation products (expressed as a percentage of the total peak area).
-
Determine the mass balance to ensure all major degradants are accounted for.
-
Visualization: Forced Degradation Workflow
Caption: Workflow for a Forced Degradation Study.
Practical Recommendations for Handling and Storage
Based on the solubility and stability profiles, the following best practices are recommended for researchers working with 1-Boc-4-(hydroxymethyl)pyrazole:
-
Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8 °C to minimize potential thermal degradation.[5][6] It should be protected from moisture and light.
-
Solution Preparation: For creating stock solutions for synthetic or biological screening purposes, use high-purity polar aprotic (e.g., DMSO, DMF) or polar protic (e.g., ethanol) solvents. Avoid preparing stock solutions in acidic media unless Boc deprotection is the intended outcome.
-
Reaction Conditions: When using the compound as a building block where the Boc group must remain intact, strictly avoid acidic conditions. Reactions should be conducted under neutral or basic conditions. Conversely, to deprotect the pyrazole nitrogen, treatment with an acid like trifluoroacetic acid (TFA) in a solvent such as DCM is effective.
-
Purification: Due to its good solubility in many common organic solvents, purification by silica gel column chromatography is generally straightforward using solvent systems like ethyl acetate/hexanes or dichloromethane/methanol.
Conclusion
1-Boc-4-(hydroxymethyl)pyrazole is a highly valuable synthetic intermediate whose utility is directly linked to its physicochemical properties. Its favorable solubility in a broad range of organic solvents makes it easy to handle in various reaction setups. The compound's stability profile is dominated by the deliberate instability of the Boc group to acid, a feature that is central to its role as a protected building block. By understanding these characteristics and employing robust analytical methods to verify its integrity, researchers can confidently and effectively leverage this versatile molecule to advance the fields of drug discovery and chemical synthesis.
References
- Smolecule. (n.d.). 1-Boc-4-(hydroxymethyl)pyrazole | 199003-22-0.
- Benchchem. (n.d.). 1-Boc-4-(hydroxymethyl)pyrazole | 199003-22-0.
- BOC Sciences. (n.d.). CAS 51105-90-9 Methyl 1H-pyrazole-4-carboxylate.
- Hohhot Fresh Fine Chem Co., Ltd. (n.d.). CAS 199003-22-0 | 1-Boc-4-(hydroxymethyl)pyrazole.
-
Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link].
- ResearchGate. (n.d.). Two independent routes leading to Boc-protected pyrazoles 5 and 3.
-
National Center for Biotechnology Information. (n.d.). Pyrazole. PubChem Compound Database. Retrieved from [Link].
- Journal of Pharmaceutical and Medical Sciences. (2018).
- Beilstein Journal of Organic Chemistry. (2017). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism.
- International Journal of Pharmaceutical Sciences Review and Research. (2020).
- BOC Sciences. (n.d.). CAS 199003-22-0 1-Boc-4-(hydroxymethyl)pyrazole.
- MDPI. (2024).
- Kaunas University of Technology. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- National Center for Biotechnology Information. (2014).
- ResearchGate. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- National Center for Biotechnology Information. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Journal of the American Chemical Society. (2022).
- Journal of Applied Pharmaceutical Science. (2020).
- University of Southampton. (2017).
- National Center for Biotechnology Information. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- ResearchGate. (2020). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- National Center for Biotechnology Information. (n.d.). N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.
- ResearchGate. (2018). Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc.
- Scientific Research Publishing. (2015).
Sources
- 1. smolecule.com [smolecule.com]
- 2. 1-Boc-4-(hydroxymethyl)pyrazole | 199003-22-0 | Benchchem [benchchem.com]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. 1-Boc-4-(hydroxyMethyl)pyrazole | 199003-22-0 [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. scirp.org [scirp.org]
Introduction: The Pyrazole Scaffold - A Cornerstone in Modern Chemistry
An In-Depth Technical Guide to the Synthesis of the Pyrazole Core
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its unique structural and electronic properties, including the presence of both a pyrrole-type proton donor and a pyridine-type proton acceptor, allow it to engage in a wide array of intermolecular interactions, most notably hydrogen bonding.[2] This versatility has led to the incorporation of the pyrazole core into numerous blockbuster drugs, such as the COX-2 inhibitor Celecoxib, the anti-obesity agent Rimonabant, and the erectile dysfunction medication Sildenafil (Viagra®).[4][5]
Given its profound impact, the development of efficient, regioselective, and scalable methods for the synthesis of substituted pyrazoles is a topic of paramount importance and continuous research. This guide provides a comprehensive overview of the foundational and contemporary strategies for constructing the pyrazole core, aimed at researchers and professionals in drug development and organic synthesis. We will delve into the mechanistic underpinnings of these reactions, explain the rationale behind experimental choices, and provide actionable protocols for key transformations.
Part 1: Classical Approaches to Pyrazole Synthesis
The traditional methods for pyrazole synthesis have been the bedrock of heterocyclic chemistry for over a century. Their reliability and broad applicability ensure their continued relevance in modern laboratories.
The Knorr Pyrazole Synthesis: Condensation of 1,3-Dicarbonyls
The most fundamental and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, first reported by Ludwig Knorr in 1883.[1][3][5] This reaction is valued for its simplicity, use of readily available starting materials, and generally high yields.[6]
Mechanism and Regioselectivity:
The reaction proceeds via an acid-catalyzed mechanism.[7][8] The first step is the nucleophilic attack of one nitrogen atom of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by dehydration to form a hydrazone or enamine intermediate. The second nitrogen atom then performs an intramolecular nucleophilic attack on the remaining carbonyl group, leading to a heterocyclic intermediate which, upon a final dehydration step, yields the aromatic pyrazole ring.[6][8][9]
A critical consideration in the Knorr synthesis is regioselectivity . When an unsymmetrical 1,3-dicarbonyl (R¹ ≠ R³) and a substituted hydrazine (R² ≠ H) are used, two different regioisomeric pyrazoles can be formed.[1][5] The outcome is often dictated by the relative reactivity of the two carbonyl groups; the more electrophilic carbonyl (e.g., a ketone over an ester) is typically attacked first by the more nucleophilic nitrogen of the substituted hydrazine.[6] Reaction conditions, such as solvent and pH, can also influence the isomeric ratio.[5][10]
Caption: General scheme of the Knorr Pyrazole Synthesis.
Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
This protocol describes a variation of the Knorr synthesis using a β-ketoester.[6]
-
Reaction Setup: In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl acetoacetate (1 mmol, 130 mg) and phenylhydrazine (1.2 mmol, 130 mg).
-
Solvent and Catalyst: Add 3 mL of ethanol and 2-3 drops of glacial acetic acid to the vial. The acid catalyzes the condensation steps.
-
Heating: Heat the reaction mixture with stirring on a hot plate set to approximately 100°C for 1 hour.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials.
-
Work-up: Once the reaction is complete, add 10 mL of water to the hot solution with stirring to precipitate the product.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and allow it to air dry.
Synthesis from α,β-Unsaturated Carbonyls and Hydrazines
Another classical and robust method involves the reaction of α,β-unsaturated aldehydes or ketones with hydrazines. This approach typically forms a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole.[4][11]
Mechanism:
The reaction initiates with a nucleophilic Michael addition of the hydrazine to the β-carbon of the unsaturated system.[12] This is followed by an intramolecular cyclization via condensation between the remaining nitrogen and the carbonyl group, yielding a non-aromatic pyrazoline ring.[12] Aromatization is then achieved through an oxidation step, which can occur spontaneously in the presence of air or be facilitated by adding an oxidizing agent like iodine (I₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[4][13]
A notable variation employs tosylhydrazine. In this case, the tosyl group acts as an excellent leaving group, enabling direct elimination under basic conditions to form the pyrazole without needing a separate oxidation step.[4]
Caption: Synthesis of pyrazoles via pyrazoline intermediates.
[3+2] Dipolar Cycloaddition Reactions
The formation of five-membered rings via [3+2] cycloaddition is a powerful tool in heterocyclic synthesis. For pyrazoles, this typically involves the reaction of a 1,3-dipole (containing a C-N-N or N-N-C fragment) with a dipolarophile (an alkyne or alkene).
Pechmann Pyrazole Synthesis:
The Pechmann synthesis involves the reaction of diazomethane or other diazo compounds with acetylenes.[14][15] This is a classic example of a 1,3-dipolar cycloaddition.[16] The diazo compound acts as the 1,3-dipole, and the alkyne serves as the two-atom component. The reaction is often concerted and provides direct access to the pyrazole ring.[17] A key challenge can be the handling of energetic and potentially explosive diazo compounds.
Nitrile Imine Cycloaddition:
A more versatile and common [3+2] cycloaddition involves nitrile imines as the 1,3-dipole.[5][18] Nitrile imines are highly reactive and are typically generated in situ from hydrazonoyl halides by treatment with a base.[18] These intermediates readily react with a wide range of dipolarophiles, including alkenes and alkynes, to afford pyrazolines or pyrazoles, respectively. This method offers excellent control over regioselectivity and has been used to synthesize highly substituted pyrazoles.[18][19]
Part 2: Modern Strategies and Multicomponent Reactions
While classical methods are reliable, modern organic synthesis prioritizes efficiency, atom economy, and molecular diversity. Multicomponent reactions (MCRs) have emerged as a powerful strategy that aligns with these principles.
Multicomponent Reactions (MCRs) for Pyrazole Synthesis
MCRs involve the one-pot reaction of three or more starting materials to form a product that contains portions of all the initial reactants.[20][21] This approach offers significant advantages over traditional multi-step synthesis by reducing waste, saving time, and simplifying purification procedures.[21]
Synthesis of Pyrano[2,3-c]pyrazoles:
A prominent example is the four-component synthesis of pyrano[2,3-c]pyrazoles, a scaffold with significant biological activity.[4][20] This reaction typically involves an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and a hydrazine, often catalyzed by a simple base like piperidine.[20][21]
The reaction proceeds through a cascade of well-established transformations:
-
Knoevenagel Condensation: The aldehyde and malononitrile react to form a dicyanoalkene.
-
Pyrazolone Formation: The β-ketoester and hydrazine condense to form a pyrazolone intermediate.
-
Michael Addition: The pyrazolone acts as a nucleophile and adds to the electron-deficient dicyanoalkene.
-
Cyclization: An intramolecular cyclization followed by tautomerization yields the final fused heterocyclic product.
Caption: Workflow for a four-component pyrazole synthesis.
Experimental Protocol: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative [21]
-
Reaction Setup: In a 25-mL round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and phenylhydrazine (1 mmol).
-
Solvent: Add 10 mL of ethanol (or water for a greener alternative).
-
Catalyst Addition: Add a catalytic amount of piperidine (5 mol%).
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 20-60 minutes.
-
Monitoring: Monitor the reaction progress by TLC.
-
Isolation: The product often precipitates directly from the reaction mixture. Collect the solid by vacuum filtration, wash with cold ethanol, and dry to obtain the pure product.
Part 3: Comparative Analysis of Synthetic Methods
The choice of synthetic route depends on several factors, including the desired substitution pattern, availability of starting materials, scalability, and tolerance of functional groups.
| Method | Starting Materials | Key Advantages | Key Limitations |
| Knorr Synthesis | 1,3-Dicarbonyls, Hydrazines | Simple, robust, readily available materials.[5][7] | Potential for regioisomeric mixtures with unsymmetrical substrates.[1][4] |
| From α,β-Unsaturateds | α,β-Unsaturated Carbonyls, Hydrazines | Good for pyrazolines; can be a one-pot oxidation.[11][13] | Often requires a separate oxidation step; may yield pyrazolines.[4] |
| [3+2] Cycloaddition | Diazo compounds, Alkynes, Hydrazonoyl Halides | High regioselectivity, direct access to complex pyrazoles.[17][18] | May require energetic/unstable reagents (diazoalkanes).[22] |
| Multicomponent Rxns | Aldehydes, Nitriles, Ketoesters, etc. | Highly efficient, atom-economical, rapid diversity generation.[20][21][23] | Can be complex to optimize; mechanism can be intricate. |
Conclusion
The synthesis of the pyrazole core has evolved from the foundational Knorr reaction to highly sophisticated and efficient multicomponent strategies. Classical methods, based on the cyclocondensation of 1,3-dielectrophiles with hydrazines and 1,3-dipolar cycloadditions, remain indispensable tools for their reliability and simplicity. Concurrently, modern approaches, particularly multicomponent reactions, have revolutionized the field by enabling the rapid, one-pot synthesis of complex and functionally diverse pyrazole derivatives with high atom and step economy. The continued development of novel catalytic systems and innovative reaction pathways promises to further expand the synthetic chemist's toolkit, facilitating the discovery of new pyrazole-based molecules with transformative potential in medicine and beyond.
References
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved December 12, 2025, from [Link]
-
Pechmann Pyrazole Synthesis. (n.d.). Comprehensive Organic Name Reactions and Reagents. Retrieved December 12, 2025, from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved December 12, 2025, from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry. Retrieved December 12, 2025, from [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2023). MDPI. Retrieved December 12, 2025, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules. Retrieved December 12, 2025, from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved December 12, 2025, from [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (2022). Slideshare. Retrieved December 12, 2025, from [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2021). Organic & Biomolecular Chemistry. Retrieved December 12, 2025, from [Link]
-
Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. (2012). Molecules. Retrieved December 12, 2025, from [Link]
-
Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. (2020). Journal of the American Chemical Society. Retrieved December 12, 2025, from [Link]
-
HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. (2021). The Journal of Organic Chemistry. Retrieved December 12, 2025, from [Link]
- Process for the preparation of pyrazoles. (1980). Google Patents.
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2024). The Journal of Organic Chemistry. Retrieved December 12, 2025, from [Link]
-
Recent Advances in the Synthesis of Pyrazoles. A Review. (2009). Synthetic Communications. Retrieved December 12, 2025, from [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Retrieved December 12, 2025, from [Link]
-
Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. (2021). Organic & Biomolecular Chemistry. Retrieved December 12, 2025, from [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved December 12, 2025, from [Link]
-
Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. (2005). Green Chemistry. Retrieved December 12, 2025, from [Link]
-
I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines. (2014). Organic Chemistry Portal. Retrieved December 12, 2025, from [Link]
-
knorr pyrazole synthesis. (2018). Slideshare. Retrieved December 12, 2025, from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives. (2021). Current Organic Synthesis. Retrieved December 12, 2025, from [Link]
-
Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2021). Semantic Scholar. Retrieved December 12, 2025, from [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules. Retrieved December 12, 2025, from [Link]
-
Recent Advances in the Synthesis of Pyrazoles. A Review. (2009). ResearchGate. Retrieved December 12, 2025, from [Link]
-
Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. (2020). Journal of the American Chemical Society. Retrieved December 12, 2025, from [Link]
-
Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. (2015). Organic & Biomolecular Chemistry. Retrieved December 12, 2025, from [Link]
-
Pechmann pyrazole synthesis. (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]
-
Syntheses of pyrazoles 11 via cycloaddition of “terminal” diazomethane... (2017). ResearchGate. Retrieved December 12, 2025, from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. Retrieved December 12, 2025, from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved December 12, 2025, from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. Retrieved December 12, 2025, from [Link]
-
A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). International Journal for Research in Applied Science and Engineering Technology. Retrieved December 12, 2025, from [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Saber UCV. Retrieved December 12, 2025, from [Link]
-
Pechmann pyrazole synthesis. (n.d.). Semantic Scholar. Retrieved December 12, 2025, from [Link]
-
Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. (2022). ResearchGate. Retrieved December 12, 2025, from [Link]
-
Nitriles in Heterocyclic Synthesis. A Novel Synthesis of 4-Phenacylpyrazole and Pyrrolo[2,3-c]pyrazole Derivatives. (1986). Semantic Scholar. Retrieved December 12, 2025, from [Link]
-
Synthesis of various heterocyclic compounds by use of diazomethane [triazoles and pyrazoles]. (1971). Journal of Chemical & Engineering Data. Retrieved December 12, 2025, from [Link]
-
(PDF) Review on Synthesis of pyrazole and pyrazolines. (2015). ResearchGate. Retrieved December 12, 2025, from [Link]
-
Synthesis of various heterocyclic compounds by use of diazomethane [triazoles and pyrazoles]. (1971). Journal of Chemical & Engineering Data. Retrieved December 12, 2025, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. jk-sci.com [jk-sci.com]
- 8. name-reaction.com [name-reaction.com]
- 9. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 10. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines [organic-chemistry.org]
- 14. Pechmann Pyrazole Synthesis [drugfuture.com]
- 15. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 16. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. | Semantic Scholar [semanticscholar.org]
- 17. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comprehensive Technical Guide to the Safe Handling of 1-Boc-4-(hydroxymethyl)pyrazole
Introduction
1-Boc-4-(hydroxymethyl)pyrazole, a key intermediate in medicinal chemistry and organic synthesis, offers a unique combination of a protected pyrazole ring and a reactive hydroxymethyl group.[1] Its structural features make it a valuable building block for the synthesis of a wide array of complex molecules with potential therapeutic applications, including in the development of treatments for cancer, neurodegenerative disorders, and infectious diseases.[1] The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs.[1][2] The tert-butoxycarbonyl (Boc) protecting group provides stability under various reaction conditions and can be selectively removed, allowing for further functionalization of the pyrazole nitrogen.[1][3] This guide provides an in-depth overview of the safety and handling protocols for 1-Boc-4-(hydroxymethyl)pyrazole, designed for researchers, scientists, and professionals in drug development.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards associated with 1-Boc-4-(hydroxymethyl)pyrazole is the foundation of its safe handling. While specific toxicological data for this compound is not extensively documented, information from supplier safety data sheets and data for structurally related compounds provide a basis for a comprehensive risk assessment.
GHS Classification and Hazard Statements
1-Boc-4-(hydroxymethyl)pyrazole is classified as hazardous. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:
-
H302: Harmful if swallowed. [4]
-
H315: Causes skin irritation. [4]
-
H319: Causes serious eye irritation. [4]
-
H335: May cause respiratory irritation. [4]
The signal word associated with these hazards is "Warning" .[4][5]
Physical and Chemical Properties
A summary of the key physical and chemical properties of 1-Boc-4-(hydroxymethyl)pyrazole is presented in the table below. These properties are crucial for assessing potential risks during handling and storage.
| Property | Value | Source |
| CAS Number | 199003-22-0 | [4][5] |
| Molecular Formula | C₉H₁₄N₂O₃ | [4] |
| Molecular Weight | 198.22 g/mol | [4] |
| Appearance | Colorless to Yellow Sticky Oil to Semi-Solid | [5] |
| Boiling Point | 320.3 ± 34.0 °C (Predicted) | [4] |
| Density | 1.17 ± 0.1 g/cm³ (Predicted) | [4] |
| Storage Temperature | 2-8°C | [4] |
Toxicological Profile
While a complete toxicological profile for 1-Boc-4-(hydroxymethyl)pyrazole is not available, the known hazards of pyrazole derivatives suggest that this compound should be handled with care.[6] Pyrazole and its derivatives are known for their diverse pharmacological activities, and some have been shown to exhibit toxicity.[6][7] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
Exposure Controls and Personal Protective Equipment (PPE)
To mitigate the risks associated with handling 1-Boc-4-(hydroxymethyl)pyrazole, a multi-layered approach to exposure control is essential, incorporating engineering controls, administrative controls, and appropriate personal protective equipment.
Engineering Controls
-
Fume Hood: All manipulations of 1-Boc-4-(hydroxymethyl)pyrazole, especially handling of the solid or preparing solutions, should be conducted in a well-ventilated chemical fume hood to minimize inhalation of dust or vapors.[3]
-
Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of any airborne contaminants.
Administrative Controls
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving this compound.
-
Training: All personnel handling the compound must receive comprehensive training on its hazards, safe handling procedures, and emergency protocols.[8]
-
Restricted Access: Limit access to areas where the compound is stored and handled to authorized personnel only.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling 1-Boc-4-(hydroxymethyl)pyrazole:
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes and dust.[8]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[8] Gloves should be inspected before use and changed immediately if contaminated.
-
Protective Clothing: A lab coat must be worn to protect the skin.[8]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating significant dust or aerosols, a NIOSH-approved respirator may be necessary.
Safe Handling and Storage Procedures
Adherence to meticulous handling and storage protocols is paramount to ensuring the safety of laboratory personnel and the integrity of the compound.
General Handling Precautions
-
Avoid contact with skin, eyes, and clothing.[9]
-
Do not breathe dust or vapors.[9]
-
Wash hands thoroughly after handling.[9]
-
Keep containers tightly closed when not in use.[10]
Experimental Workflow: A Step-by-Step Guide
The following diagram illustrates a typical workflow for using 1-Boc-4-(hydroxymethyl)pyrazole in a chemical reaction, emphasizing key safety checkpoints.
Caption: Experimental workflow for handling 1-Boc-4-(hydroxymethyl)pyrazole.
Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][10]
-
The recommended storage temperature is 2-8°C.[4]
-
Store away from incompatible materials such as strong oxidizing agents.[9]
-
Store in a locked cabinet or other secure location.[11]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water.[12] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Remove to fresh air.[9] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[13]
Spill Response
The following flowchart outlines the decision-making process for responding to a spill of 1-Boc-4-(hydroxymethyl)pyrazole.
Caption: Decision-making flowchart for spill response.
For a small spill, wear appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand), and sweep it into a suitable container for disposal.[9] For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Considerations
Proper disposal of 1-Boc-4-(hydroxymethyl)pyrazole and its containers is crucial to prevent environmental contamination.
-
Waste Classification: This compound should be treated as hazardous chemical waste.[6]
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant.[9] Do not dispose of down the drain or in regular trash.[6]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[14] The rinsed container can then be disposed of according to local regulations.
Conclusion
1-Boc-4-(hydroxymethyl)pyrazole is a valuable reagent in chemical synthesis, but its handling requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can work with this compound safely and effectively, minimizing risks to themselves and the environment. Always consult your institution's specific safety policies and the most up-to-date Safety Data Sheet before working with any chemical.
References
-
Selective Boc-Protection and Bromination of Pyrazoles . Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
Hazardous Waste Disposal Guide . Dartmouth College. [Link]
-
Pyrazole | C3H4N2 | CID 1048 . PubChem. [Link]
-
Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2764081 . PubChem. [Link]
-
Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH . Arkivoc. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles . MDPI. [Link]
-
Innovation Team of Chemical Process Intensification . Dalian Institute of Chemical Physics, Chinese Academy of Sciences. [Link]
-
MSDS of 1H-Pyrazole-1-propanenitrile, β-cyclopentyl-4-[7-(hydroxyMethyl)-7H-pyrrolo[2,3-d]pyriMidin-4-yl] . Capot Chemical. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives . International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
(PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH . ResearchGate. [Link]
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine . PubChem. [Link]
-
1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity . PubMed. [Link]
-
Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling . MDPI. [Link]-3049/23/1/149)
Sources
- 1. Buy 1-Boc-4-(hydroxymethyl)pyrazole | 199003-22-0 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. books.rsc.org [books.rsc.org]
- 4. 1-Boc-4-(hydroxyMethyl)pyrazole | 199003-22-0 [amp.chemicalbook.com]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cpi.tju.edu.cn [cpi.tju.edu.cn]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. capotchem.com [capotchem.com]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Methodological & Application
Application Note & Protocol: A Reliable Three-Step Synthesis of 1-Boc-4-(hydroxymethyl)pyrazole
Audience: Researchers, scientists, and drug development professionals. From the Desk of the Senior Application Scientist
Introduction: The Value of a Versatile Building Block
In the landscape of modern medicinal chemistry, pyrazole-containing scaffolds are considered "privileged structures" due to their prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1] Their unique electronic properties and ability to act as hydrogen bond donors and acceptors make them ideal for interacting with biological targets. The specific molecule, 1-Boc-4-(hydroxymethyl)pyrazole, serves as a particularly valuable synthetic intermediate. The N-Boc protecting group provides stability and allows for selective subsequent reactions, while the 4-hydroxymethyl group offers a key handle for further functionalization, enabling its incorporation into more complex molecular architectures.
This document provides a comprehensive, field-tested guide to a robust and scalable three-step synthesis of 1-Boc-4-(hydroxymethyl)pyrazole starting from hydrazine and commercially available precursors. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights to navigate potential challenges.
Scientific Rationale and Synthetic Strategy
The synthesis of substituted pyrazoles is a well-established field, with the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound being a foundational method, first reported by Knorr in 1883.[2][3][4][5] Our chosen strategy leverages this classic transformation and follows a logical progression of pyrazole formation, N-H protection, and functional group modification.
The Three-Step Synthetic Pathway:
-
Step 1: Pyrazole Ring Formation. We begin by synthesizing Ethyl 1H-pyrazole-4-carboxylate through the cyclocondensation of hydrazine with ethyl 2-formyl-3-oxopropanoate. This precursor provides the core pyrazole ring with a pre-installed ester group at the C4 position, which is crucial for the final hydroxymethyl functionality.
-
Step 2: N-Boc Protection. The acidic N-H proton of the pyrazole ring is then protected using di-tert-butyl dicarbonate ((Boc)₂O). This step is critical for two reasons: it prevents unwanted side reactions at the pyrazole nitrogen in subsequent steps and improves the solubility of the intermediate in organic solvents.[6][7]
-
Step 3: Ester Reduction. Finally, the ester group at the C4 position is selectively reduced to the primary alcohol using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄), yielding the target molecule, 1-Boc-4-(hydroxymethyl)pyrazole.[8][9]
This route is selected for its reliability, high yields, and the commercial availability of the starting materials. It avoids potentially problematic direct C-H functionalization steps and provides excellent control over the final product's structure.
Detailed Experimental Protocols
Disclaimer: All procedures should be performed in a well-ventilated fume hood by trained personnel, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
Part 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate
This initial step constructs the core heterocyclic ring system via a classic cyclocondensation reaction.[10][11]
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Ethyl 2-formyl-3-oxopropanoate (sodium salt) | 152.08 | 10.0 g | 65.7 | Often available as the sodium salt hydrate. |
| Hydrazine hydrate (~64% N₂H₄) | 50.06 | 3.2 mL | ~65.7 | Caution: Toxic and corrosive. Handle with care. |
| Glacial Acetic Acid | 60.05 | 7.5 mL | - | Solvent and catalyst. |
| Ethanol (EtOH) | 46.07 | 100 mL | - | Solvent. |
| Water (DI) | 18.02 | As needed | - | For workup. |
Step-by-Step Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 2-formyl-3-oxopropanoate sodium salt (10.0 g, 65.7 mmol) and ethanol (100 mL).
-
Acidification: Slowly add glacial acetic acid (7.5 mL) to the stirred suspension. The mixture should become a clear, pale yellow solution.
-
Hydrazine Addition: Carefully add hydrazine hydrate (3.2 mL, ~65.7 mmol) dropwise to the solution at room temperature. An initial mild exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product spot should be UV active.
-
Workup: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.
-
Extraction: To the remaining residue, add 100 mL of water and 100 mL of ethyl acetate. Transfer to a separatory funnel, shake well, and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and then brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude solid.
-
Final Product: Recrystallize the crude solid from a minimal amount of hot ethyl acetate/hexanes to afford Ethyl 1H-pyrazole-4-carboxylate as a white crystalline solid.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. Expected yield: 75-85%.
Part 2: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-1H-pyrazole-4-carboxylate
This protocol details the N-protection of the pyrazole ring, a crucial step for enabling selective C4-position chemistry.[6][7][12]
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Ethyl 1H-pyrazole-4-carboxylate | 154.15 | 7.7 g | 50.0 | From Part 1. |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 12.0 g | 55.0 | |
| Triethylamine (TEA) | 101.19 | 8.4 mL | 60.0 | Base. |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.61 g | 5.0 | Catalyst. |
| Dichloromethane (DCM) | 84.93 | 150 mL | - | Anhydrous solvent is preferred. |
Step-by-Step Protocol
-
Reaction Setup: In a dry 500 mL round-bottom flask under a nitrogen atmosphere, dissolve Ethyl 1H-pyrazole-4-carboxylate (7.7 g, 50.0 mmol) in dichloromethane (150 mL).
-
Reagent Addition: To the stirred solution, add triethylamine (8.4 mL, 60.0 mmol), DMAP (0.61 g, 5.0 mmol), and finally di-tert-butyl dicarbonate (12.0 g, 55.0 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor for the disappearance of the starting material by TLC (1:2 ethyl acetate/hexanes).
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of water. Separate the layers.
-
Washing: Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude oil or solid can be purified by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to give the pure product.
-
Final Product: Ethyl 1-(tert-butoxycarbonyl)-1H-pyrazole-4-carboxylate is typically obtained as a colorless oil or a low-melting white solid.
-
Characterization: Confirm the structure via spectroscopic methods. Expected yield: 90-98%.
Part 3: Synthesis of tert-butyl 4-(hydroxymethyl)-1H-pyrazole-1-carboxylate
The final step involves the reduction of the ester to the primary alcohol, yielding the target molecule.[8][13]
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Ethyl 1-Boc-pyrazole-4-carboxylate | 254.28 | 10.2 g | 40.0 | From Part 2. |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 1.8 g | 48.0 | Extreme Caution: Water-reactive. Handle in a dry environment. |
| Tetrahydrofuran (THF) | 72.11 | 200 mL | - | Anhydrous solvent is critical. |
| Sodium Sulfate, decahydrate (Na₂SO₄·10H₂O) | 322.20 | As needed | - | For quenching. |
| Ethyl Acetate (EtOAc) | 88.11 | As needed | - | For extraction. |
Step-by-Step Protocol
-
Reaction Setup: To a dry 500 mL three-necked flask equipped with a stir bar, dropping funnel, and nitrogen inlet, add Lithium Aluminum Hydride (1.8 g, 48.0 mmol) and anhydrous THF (100 mL). Cool the suspension to 0°C in an ice bath.
-
Substrate Addition: Dissolve Ethyl 1-Boc-pyrazole-4-carboxylate (10.2 g, 40.0 mmol) in anhydrous THF (100 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor by TLC until the starting material is fully consumed.
-
Quenching (Fieser Method): CAUTION: EXOTHERMIC REACTION AND HYDROGEN GAS EVOLUTION. Cool the reaction mixture back down to 0°C. Quench the reaction by the slow, sequential, dropwise addition of:
-
1.8 mL of water
-
1.8 mL of 15% aqueous NaOH
-
5.4 mL of water Stir the resulting granular white precipitate vigorously for 1 hour at room temperature.
-
-
Filtration: Add a scoop of anhydrous Na₂SO₄ to the mixture and stir for another 15 minutes. Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate (3 x 50 mL).
-
Purification: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.
-
Final Product: The crude material is often of high purity. If necessary, it can be further purified by flash column chromatography (eluting with 30-50% ethyl acetate in hexanes) to give 1-Boc-4-(hydroxymethyl)pyrazole as a white solid or viscous oil.
-
Characterization: Confirm the final structure via ¹H NMR, ¹³C NMR, and mass spectrometry. Expected yield: 80-90%.
Visualization of Experimental Workflow
Troubleshooting and Field-Proven Insights
-
Incomplete Boc Protection (Part 2): If TLC shows significant starting material remaining, ensure your DCM is anhydrous. Moisture can consume the (Boc)₂O. Adding an additional 0.1-0.2 equivalents of (Boc)₂O and stirring for a few more hours can often drive the reaction to completion.
-
LiAlH₄ Quenching (Part 3): The Fieser workup is highly recommended as it produces a granular, easily filterable aluminum salt precipitate. Adding the quenching reagents too quickly can cause a violent exotherm and may produce gelatinous salts that are very difficult to filter. Always quench slowly at 0°C.
-
Alternative Reduction (Part 3): For substrates with functional groups sensitive to LiAlH₄, an alternative two-step procedure can be employed: saponify the ester to the carboxylic acid, then reduce the acid with a milder reagent like borane-THF complex (BH₃-THF).[9]
-
Regioselectivity: While the chosen precursor for Part 1 largely dictates the formation of the desired 4-carboxylate isomer, syntheses starting from asymmetric 1,3-diketones can lead to mixtures of regioisomers.[2][3] Careful selection of starting materials is paramount for regiocontrol.
Conclusion
The three-step synthetic route detailed herein provides a reliable, scalable, and high-yielding method for the preparation of 1-Boc-4-(hydroxymethyl)pyrazole. Each step is built upon well-understood and robust chemical transformations, ensuring reproducibility. The resulting product is a versatile building block, primed for use in diverse drug discovery and development programs.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). National Institutes of Health. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
- Process for the preparation of pyrazoles. (n.d.).
-
Selective Boc-Protection and Bromination of Pyrazoles. (n.d.). Royal Society of Chemistry. [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (n.d.). Chemical Methodologies. [Link]
-
Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl). (n.d.). Oriental Journal of Chemistry. [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]
-
Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. (2020). Journal of Applied Pharmaceutical Science. [Link]
-
Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. (2019). MDPI. [Link]
-
Synthesis of Some New Pyrazoles. (2017). DergiPark. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). National Institutes of Health. [Link]
-
Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. (2022). Organic Chemistry Portal. [Link]
-
Carboxylic Acids to Alcohols. (n.d.). Chemistry Steps. [Link]
-
Acid to Alcohol - Common Conditions. (n.d.). The Welch Foundation. [Link] (Note: The provided URL is for a different reaction, but the source is a general organic chemistry resource. A more direct link for acid to alcohol reduction would be preferable if available).
-
Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. (2018). National Institutes of Health. [Link]
Sources
- 1. Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion [organic-chemistry.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jk-sci.com [jk-sci.com]
- 5. name-reaction.com [name-reaction.com]
- 6. books.rsc.org [books.rsc.org]
- 7. japsonline.com [japsonline.com]
- 8. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]
- 9. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 10. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling [mdpi.com]
- 13. Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
Knorr Pyrazole Synthesis: A Comprehensive Guide to the Synthesis of Substituted Pyrazole Derivatives
Introduction: The Enduring Legacy of the Knorr Synthesis in Modern Drug Discovery
First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis is a cornerstone reaction in heterocyclic chemistry for the preparation of substituted pyrazoles.[1] This remarkably robust and versatile reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] The simplicity and efficiency of this method have cemented its status as an indispensable tool in medicinal chemistry and drug development. This is largely due to the prevalence of the pyrazole scaffold as a privileged pharmacophore in a multitude of biologically active compounds, including well-known drugs like the anti-inflammatory agent celecoxib and the analgesic antipyrine.[3]
This application note provides a detailed exploration of the Knorr pyrazole synthesis, offering in-depth mechanistic insights, practical experimental protocols, and expert advice for researchers, scientists, and professionals in the field of drug development.
Reaction Mechanism: A Stepwise Look at Pyrazole Formation
The Knorr pyrazole synthesis is typically conducted under acidic conditions, which serve to catalyze the key steps of the reaction.[1][4] The mechanism initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine derivative on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by the formation of a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs as the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The final step involves dehydration to yield the stable, aromatic pyrazole ring.[1]
A crucial aspect to consider, especially when utilizing unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial condensation can occur at either of the two distinct carbonyl groups, potentially leading to a mixture of two regioisomeric pyrazole products.[1][5] The outcome is often governed by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions, most notably the pH.[1][6]
Caption: General mechanism of the Knorr pyrazole synthesis.
Experimental Protocols: A Practical Guide to Synthesis
This section provides a detailed, step-by-step methodology for the synthesis of a representative substituted pyrazole derivative, 3-methyl-1-phenyl-5-pyrazolone (also known as Edaravone), a compound with significant therapeutic applications.[7]
Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)
This protocol details the synthesis of Edaravone from the reaction of ethyl acetoacetate and phenylhydrazine.[7]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial acetic acid (catalyst)[1]
-
Ethanol (optional, as solvent)
-
Diethyl ether
-
Ice bath
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic.[1] For reactions that are sluggish, a minimal amount of a solvent like ethanol can be used.
-
Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heating: Heat the reaction mixture to reflux for 1-2 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Precipitation: After the reaction is complete, cool the resulting mixture in an ice bath.[1] The product may solidify or form a thick syrup. Add diethyl ether to the cooled mixture to induce precipitation of the crude product.[7]
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Drying and Purification: Allow the product to air dry. For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure pyrazolone.[1]
Key Reaction Parameters for Optimization
The success of the Knorr pyrazole synthesis can be influenced by several factors. The following table summarizes key parameters and their potential impact on the reaction outcome.
| Parameter | Variation | Effect on Reaction | Considerations and Recommendations |
| Catalyst | Acidic (e.g., acetic acid, H₂SO₄), Basic, or Neutral | Acid catalysts generally accelerate the condensation and dehydration steps.[1][4] The choice of catalyst can influence regioselectivity. | Glacial acetic acid is a commonly used and effective catalyst. For sensitive substrates, milder conditions may be required. |
| Solvent | Ethanol, Acetic Acid, Toluene, or Solvent-free | The choice of solvent can affect reaction temperature, solubility of reactants, and reaction rate. Solvent-free conditions can be more environmentally friendly.[7] | Ethanol or acetic acid are frequently employed. Solvent choice should be based on the solubility of the starting materials and the desired reaction temperature. |
| Temperature | Room Temperature to Reflux | Higher temperatures generally lead to faster reaction rates. However, excessive heat can lead to side product formation. | Reflux conditions are common for many Knorr syntheses. Optimization of temperature may be necessary for specific substrates. |
| Reactant Ratio | Equimolar or Excess of Hydrazine | Using a slight excess of the hydrazine derivative can help to drive the reaction to completion. | An excess of hydrazine hydrate (e.g., 2 equivalents) has been shown to be effective in some protocols.[8] |
Workflow for Knorr Pyrazole Synthesis
The following diagram outlines a typical experimental workflow for the Knorr pyrazole synthesis, from reaction setup to product characterization.
Sources
- 1. benchchem.com [benchchem.com]
- 2. name-reaction.com [name-reaction.com]
- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 4. jk-sci.com [jk-sci.com]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. chemhelpasap.com [chemhelpasap.com]
Application Note: A Robust Protocol for the Selective N-Boc Protection of 4-(Hydroxymethyl)pyrazole
Introduction: The Strategic Importance of Protecting Groups in Pyrazole Synthesis
In the landscape of modern drug discovery and development, pyrazole scaffolds are of paramount importance, forming the core of numerous clinically approved therapeutics.[1] The functionalization of the pyrazole ring is a key strategy in medicinal chemistry to modulate the pharmacological properties of these molecules. 4-(Hydroxymethyl)pyrazole, with its dual reactive sites—the nucleophilic pyrazole nitrogen and the primary alcohol—serves as a versatile building block for the synthesis of more complex derivatives.[2] However, to achieve selective modification at a desired position, a precise protecting group strategy is indispensable.
The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for nitrogen atoms in organic synthesis, prized for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[2] This application note provides a comprehensive and validated protocol for the selective N-Boc protection of 4-(hydroxymethyl)pyrazole. We will delve into the mechanistic rationale behind the chosen conditions, offer a detailed step-by-step procedure, and outline the necessary quality control measures to ensure the synthesis of high-purity tert-butyl 4-(hydroxymethyl)-1H-pyrazole-1-carboxylate.
Mechanistic Rationale: Achieving Selective N-Protection
The Boc protection of an amine or a heterocyclic nitrogen is typically accomplished using di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via a nucleophilic attack of the nitrogen atom on one of the carbonyl carbons of Boc₂O.[3] In the case of 4-(hydroxymethyl)pyrazole, there are two potential nucleophiles: the pyrazole ring nitrogen and the oxygen of the hydroxymethyl group. Selective protection of the pyrazole nitrogen is generally favored due to the higher nucleophilicity of the sp²-hybridized nitrogen within the aromatic ring compared to the primary alcohol.
The addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. The base serves to deprotonate the pyrazole N-H, thereby increasing its nucleophilicity and facilitating the reaction with Boc₂O. While the reaction can proceed without a base, its presence significantly accelerates the rate of reaction. In some cases, a catalytic amount of 4-(dimethylaminopyridine) (DMAP) can be employed to further enhance the reaction rate, particularly for less nucleophilic substrates. DMAP functions by reacting with Boc₂O to form a more reactive acylpyridinium intermediate.
To ensure selectivity for N-protection over O-protection, the reaction is typically conducted at or below room temperature. At higher temperatures, the risk of competing O-acylation increases.
Experimental Protocol
This protocol is designed for the efficient and selective N-Boc protection of 4-(hydroxymethyl)pyrazole.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 4-(Hydroxymethyl)pyrazole | ≥97% | Commercially Available | --- |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent Grade | Commercially Available | --- |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available | Store over molecular sieves. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | Use a dry solvent. |
| Ethyl Acetate | ACS Grade | Commercially Available | For work-up and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | For drying the organic phase. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Commercially Available | --- |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-(hydroxymethyl)pyrazole (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Base Addition: To the stirred solution, add triethylamine (TEA) (1.2 eq). Stir for 5 minutes at room temperature.
-
Boc₂O Addition: In a separate flask, prepare a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at room temperature over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The starting material should be consumed within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 4-(hydroxymethyl)-1H-pyrazole-1-carboxylate as a solid or semi-solid.
Workflow Diagram
Caption: Experimental workflow for the Boc protection of 4-(hydroxymethyl)pyrazole.
Process Validation and Quality Control
Ensuring the successful synthesis and purity of the final product is paramount. The following methods are recommended for process validation and quality control.
Reaction Monitoring
-
TLC Analysis: A simple and effective method to monitor the reaction progress. The product, being more nonpolar due to the Boc group, will have a higher Rf value than the starting material. A typical mobile phase is 50% ethyl acetate in hexanes.
Product Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most definitive method for structural confirmation. The spectrum of the product is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.6 ppm. The methylene protons of the hydroxymethyl group will appear as a singlet, and the two pyrazole ring protons will also be present as distinct singlets.
-
¹³C NMR: This will confirm the presence of all carbon atoms. Key signals include those for the quaternary and methyl carbons of the Boc group, the methylene carbon of the hydroxymethyl group, and the carbons of the pyrazole ring. While specific literature data for the final product can be scarce, comparison with spectra of similar Boc-protected pyrazoles can provide a high degree of confidence in the structure.[3][4]
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (198.22 g/mol ).[1]
| Parameter | Expected Outcome | Method |
| Reaction Completion | Disappearance of starting material spot on TLC. | TLC |
| Product Purity | Single spot on TLC after purification. | TLC |
| Structure Confirmation | Presence of characteristic peaks for Boc group, pyrazole ring, and hydroxymethyl group. | ¹H NMR, ¹³C NMR |
| Molecular Weight | [M+H]⁺ or [M+Na]⁺ corresponding to C₉H₁₄N₂O₃. | MS |
| Yield | Typically high, often in the range of 85-95% after purification. | Gravimetric |
Troubleshooting
-
Incomplete Reaction: If the reaction stalls, consider adding a catalytic amount of DMAP (0.05-0.1 eq). Ensure that all reagents and solvents are anhydrous, as water can hydrolyze Boc₂O.
-
Formation of Side Products: If O-acylation is observed, conduct the reaction at a lower temperature (e.g., 0 °C). Ensure that Boc₂O is added slowly to the reaction mixture.
-
Difficult Purification: If the product is difficult to separate from residual Boc₂O or other byproducts, a thorough aqueous work-up is recommended. The use of a gradient elution in column chromatography is also crucial for achieving high purity.
Conclusion
The protocol outlined in this application note provides a reliable and efficient method for the selective N-Boc protection of 4-(hydroxymethyl)pyrazole. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedure and quality control measures, researchers can confidently synthesize this valuable building block for applications in drug discovery and organic synthesis. The use of standard laboratory techniques and readily available reagents makes this protocol accessible and scalable for a variety of research needs.
References
-
Sharma, P., & Kumar, A. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(5), 114-120. [Link]
-
Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., ... & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3) 5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]
-
Gerokonstantis, D. T., Zografos, A. L., & Igglessi-Markopoulou, O. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]
-
Krása, A., Gucky, T., Soural, M., & Funk, P. (2019). Modification of Boc-Protected CAN508 via Acylation and Suzuki–Miyaura Coupling. Molecules, 24(23), 4249. [Link]
-
Reddit. (2019, June 17). Having great trouble with a Boc-protection reaction. r/chemhelp. Retrieved December 30, 2025, from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved December 30, 2025, from [Link]
Sources
Application Notes and Protocols: Selective Oxidation of 1-Boc-4-(hydroxymethyl)pyrazole to 1-Boc-4-formylpyrazole
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the selective oxidation of 1-Boc-4-(hydroxymethyl)pyrazole to its corresponding aldehyde, 1-Boc-4-formylpyrazole. Recognizing the importance of this aldehyde as a versatile intermediate in medicinal chemistry and drug development, this guide focuses on providing robust, reproducible protocols with a deep dive into the chemical reasoning behind the procedural choices.[1][2] We present the Dess-Martin Periodinane (DMP) oxidation as the primary method due to its mildness, high chemoselectivity, and operational simplicity at room temperature. An alternative protocol using the Parikh-Doering oxidation is also discussed for considerations of scale and cost. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for this critical synthetic transformation.
Introduction: The Value of a Key Synthetic Building Block
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents across oncology, inflammation, and neurology.[1][3][4][5][6] The functionalization of this heterocycle is key to modulating its pharmacological activity. 1-Boc-4-formylpyrazole, in particular, is an exceptionally useful building block. The aldehyde group serves as a versatile handle for a wide array of subsequent chemical transformations—such as reductive aminations, Wittig reactions, and aldol condensations—while the Boc-protecting group ensures the stability of the pyrazole ring and allows for selective N-deprotection and further modification later in a synthetic sequence.[1][2]
The conversion of the precursor alcohol, 1-Boc-4-(hydroxymethyl)pyrazole, to the aldehyde is a deceptively simple transformation that requires careful selection of an oxidizing agent. The goal is to achieve high conversion without over-oxidation to the carboxylic acid or cleavage of the acid-labile Boc group. This guide provides the necessary protocols and scientific rationale to achieve this transformation efficiently and with high fidelity.
Strategic Selection of the Oxidation Method
The oxidation of a primary alcohol to an aldehyde on a sensitive, heterocyclic substrate demands a mild and selective reagent. Several methods exist, but their suitability varies significantly.
-
Chromium-Based Reagents (e.g., PCC, PDC): While effective, these reagents are highly toxic and their disposal presents significant environmental challenges. Modern drug development labs increasingly avoid chromium-based oxidants.
-
Activated DMSO Oxidations (Swern, Moffatt): The Swern oxidation is a classic and highly effective method that avoids over-oxidation.[7][8] However, it has major operational drawbacks: it requires cryogenic temperatures (-78 °C) to control the formation of reactive intermediates and generates the notoriously malodorous dimethyl sulfide as a byproduct.[7][9]
-
Parikh-Doering Oxidation: This is a modification of the activated DMSO methods that utilizes a stable sulfur trioxide-pyridine complex.[10][11] A key advantage is that it can be performed at temperatures between 0 °C and room temperature, obviating the need for cryogenics.[11][12] It is a strong candidate for this transformation, particularly on a larger scale.
-
Dess-Martin Periodinane (DMP) Oxidation: This method employs a hypervalent iodine reagent that is highly selective for oxidizing primary and secondary alcohols.[13][14] The reaction proceeds quickly at room temperature under neutral pH conditions, shows high tolerance for most other functional groups, and involves a simple workup.[13][15] Its primary disadvantages are the cost of the reagent and its potential shock sensitivity, which requires careful handling.[15][16]
Mechanism Spotlight: Dess-Martin Periodinane Oxidation
Understanding the mechanism clarifies why DMP is so effective. The reaction proceeds through a two-stage process involving a ligand exchange followed by a concerted elimination.
-
Ligand Exchange: The alcohol substrate attacks the hypervalent iodine center of the DMP reagent, displacing one of the acetate ligands.
-
Reductive Elimination: A base (either the displaced acetate or an added non-nucleophilic base) abstracts the proton from the carbon bearing the oxygen. This initiates a concerted collapse of the intermediate, where the iodine is reduced from I(V) to I(III), forming the desired aldehyde, acetic acid, and the iodinane byproduct.[13][17][18]
This mechanism does not involve harsh acidic or basic conditions and proceeds intramolecularly, contributing to its speed and selectivity.
Caption: Mechanism of the Dess-Martin Oxidation.
Primary Protocol: Dess-Martin Periodinane (DMP) Oxidation
This protocol is designed to be self-validating by including steps for reaction monitoring and a robust quenching and work-up procedure to ensure easy purification.
Experimental Workflow
Caption: Workflow for DMP Oxidation.
Materials & Reagents
| Reagent | Formula | M.W. ( g/mol ) | Purpose |
| 1-Boc-4-(hydroxymethyl)pyrazole | C₉H₁₄N₂O₃ | 198.22 | Starting Material |
| Dess-Martin Periodinane (DMP) | C₁₃H₁₃IO₈ | 424.14 | Oxidizing Agent |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | Solvent |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Acid Scavenger |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | Quenching Agent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction Solvent |
| Hexanes | C₆H₁₄ | 86.18 | Eluent |
| Saturated aq. NaHCO₃ | - | - | Wash Solution |
| Saturated aq. NaCl (Brine) | - | - | Wash Solution |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | Drying Agent |
Step-by-Step Protocol
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-Boc-4-(hydroxymethyl)pyrazole (1.0 eq). Purge the flask with an inert gas (Nitrogen or Argon).
-
Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the starting material completely (approx. 0.1 M concentration).
-
Buffering (Recommended): Add solid sodium bicarbonate (approx. 2.0 eq). This will neutralize the two equivalents of acetic acid produced during the reaction, protecting the Boc group and other acid-sensitive functionalities.[13]
-
Addition of Oxidant: At room temperature (20-25 °C), add Dess-Martin Periodinane (1.2 - 1.5 eq) to the stirring suspension portion-wise over 5-10 minutes. Safety Note: DMP is potentially explosive upon impact or heating. Handle with care using appropriate personal protective equipment.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) every 30-60 minutes. Use a solvent system like 30-50% Ethyl Acetate in Hexanes. The product aldehyde should have a higher Rf value than the starting alcohol. The reaction is typically complete within 1-4 hours.[14][15]
-
Quenching the Reaction: Once the starting material is consumed as judged by TLC, dilute the reaction mixture with an equal volume of diethyl ether or ethyl acetate. Add an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Work-up: Stir the biphasic mixture vigorously for 15-30 minutes until all solids (iodinane byproducts) have dissolved. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and then with saturated aqueous NaCl (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude aldehyde.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc/Hexanes) to afford the pure 1-Boc-4-formylpyrazole as a white to pale yellow solid.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient DMP. 2. Wet solvent or glassware. 3. Poor quality/degraded DMP. | 1. Add an additional 0.2-0.3 eq of DMP and continue monitoring. 2. Ensure all materials are scrupulously dried. Adding water can sometimes accelerate DMP oxidations, but starting with anhydrous conditions is best practice.[13] 3. Use a fresh bottle of DMP. |
| Difficult Work-up / Gummy Solids | Incomplete reduction of iodine byproducts. | This is a common issue if the thiosulfate quench is omitted.[19] Ensure vigorous stirring with the NaHCO₃/Na₂S₂O₃ solution until the organic layer is clear and solids are dissolved. |
| Low Yield | 1. Product loss during extraction. 2. Decomposition on silica gel. | 1. The aldehyde has moderate polarity; ensure thorough extraction. 2. The aldehyde is generally stable, but if decomposition is suspected, neutralize the silica gel by pre-treating it with a solvent containing 1% triethylamine. |
| Boc Group Cleavage | Acidity from the acetic acid byproduct. | Always include the sodium bicarbonate buffer in the reaction mixture as described in the protocol.[13][16] |
Alternative Protocol: Parikh-Doering Oxidation
For larger-scale syntheses where the cost of DMP is a concern, the Parikh-Doering oxidation offers a scalable and efficient alternative that avoids cryogenic conditions.
Key Reagents
-
Sulfur trioxide pyridine complex (SO₃·Py)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
Condensed Protocol
-
Dissolve the 1-Boc-4-(hydroxymethyl)pyrazole (1.0 eq) and a tertiary amine base like triethylamine (3.0-5.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add the SO₃·Py complex (2.0-3.0 eq) portion-wise, maintaining the temperature at 0 °C.
-
Add anhydrous DMSO (3.0-5.0 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding water.
-
Perform a standard aqueous work-up and extraction with DCM or EtOAc.
-
Wash, dry, concentrate, and purify by column chromatography as described in the primary protocol.
This method is generally high-yielding but may require more optimization of stoichiometry compared to the DMP oxidation.[10][11][20]
References
- 1. 1-Boc-4-(hydroxymethyl)pyrazole | 199003-22-0 | Benchchem [benchchem.com]
- 2. Buy 1-Boc-4-(hydroxymethyl)pyrazole | 199003-22-0 [smolecule.com]
- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 4. chim.it [chim.it]
- 5. lifechemicals.com [lifechemicals.com]
- 6. nbinno.com [nbinno.com]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. grokipedia.com [grokipedia.com]
- 11. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 12. conf.uni-ruse.bg [conf.uni-ruse.bg]
- 13. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 14. Dess-Martin Oxidation [organic-chemistry.org]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 17. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Complete Oxidation to 1-Boc-4-pyrazolecarboxylic Acid
Abstract
This comprehensive guide details the robust and efficient two-step synthesis of 1-Boc-4-pyrazolecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The protocol initiates with the selective N-protection of 1H-pyrazole-4-carboxaldehyde using di-tert-butyl dicarbonate (Boc₂O), followed by a complete oxidation of the formyl group to a carboxylic acid. This guide provides an in-depth analysis of the Pinnick oxidation as the preferred method for the second step, highlighting its mild conditions and compatibility with the acid-labile Boc protecting group. Furthermore, alternative oxidation methodologies, such as the Jones and permanganate oxidations, are discussed to provide a comparative perspective. Detailed, step-by-step protocols, mechanistic insights, and data presentation are included to ensure reproducibility and facilitate adoption by researchers in the field.
Introduction
Pyrazole carboxylic acids are pivotal structural motifs in a vast array of biologically active compounds, exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The targeted synthesis of specifically substituted pyrazole derivatives is, therefore, of paramount importance in the discovery of novel therapeutics. The title compound, 1-Boc-4-pyrazolecarboxylic acid, serves as a versatile intermediate, allowing for further functionalization at the carboxylic acid moiety while the pyrazole nitrogen remains protected. This guide offers a field-proven, two-step synthetic pathway that is both high-yielding and scalable.
The synthetic strategy hinges on two key transformations:
-
N-Boc Protection: The initial step involves the protection of the pyrazole nitrogen with a tert-butyloxycarbonyl (Boc) group. This is crucial for preventing side reactions at the nitrogen atom during the subsequent oxidation step and for modulating the electronic properties of the pyrazole ring.[3][4]
-
Oxidation of the Formyl Group: The second step is the selective oxidation of the 4-formyl group to a carboxylic acid. The choice of the oxidant is critical to ensure complete conversion without cleaving the acid-sensitive Boc protecting group.[1] The Pinnick oxidation, utilizing sodium chlorite under mildly acidic conditions, has been identified as the optimal method for this transformation due to its high functional group tolerance.[5][6]
This document provides detailed experimental protocols for both steps, along with a discussion of the underlying reaction mechanisms to provide a deeper understanding of the chemical transformations.
Reaction Pathway Overview
The overall synthetic scheme is a two-step process starting from 1H-pyrazole-4-carboxaldehyde.
Caption: Overall synthetic route.
Experimental Protocols
Part 1: Synthesis of tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate (Boc-protection)
This protocol describes the N-Boc protection of 1H-pyrazole-4-carboxaldehyde. The use of 4-dimethylaminopyridine (DMAP) as a catalyst accelerates the reaction.[7]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1H-Pyrazole-4-carboxaldehyde | ≥97% | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent grade, ≥97% | Sigma-Aldrich |
| 4-Dimethylaminopyridine (DMAP) | ReagentPlus®, ≥99% | Sigma-Aldrich |
| Acetonitrile (MeCN) | Anhydrous, 99.8% | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | ACS reagent, ≥99.5% | Fisher Scientific |
| Hexane | ACS reagent, ≥98.5% | Fisher Scientific |
| Deionized Water | N/A | In-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich |
Step-by-Step Protocol:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1H-pyrazole-4-carboxaldehyde (2.0 g, 20.8 mmol).
-
Add anhydrous acetonitrile (40 mL) to dissolve the starting material.
-
To the stirred solution, add di-tert-butyl dicarbonate (4.54 g, 20.8 mmol).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (127 mg, 1.04 mmol).
-
Stir the reaction mixture at room temperature for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate = 1:1).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Partition the residue between ethyl acetate (50 mL) and deionized water (50 mL).
-
Separate the organic layer and wash with 0.5 M HCl (2 x 30 mL) and then with saturated brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1) to afford tert-butyl 4-formyl-1H-pyrazole-1-carboxylate as a pale yellow solid.[7]
Expected Yield: 90-98%
Characterization Data (¹H NMR, 400 MHz, DMSO-d₆): δ 9.93 (s, 1H), 9.04 (s, 1H), 8.22 (s, 1H), 1.61 (s, 9H).[7]
Part 2: Synthesis of 1-Boc-4-pyrazolecarboxylic acid (Pinnick Oxidation)
This protocol details the oxidation of the formyl group of tert-butyl 4-formyl-1H-pyrazole-1-carboxylate to a carboxylic acid using the Pinnick oxidation method. This method is highly effective for aldehydes that are sensitive to harsher oxidizing agents.[2]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate | As synthesized in Part 1 | N/A |
| Sodium chlorite (NaClO₂) | 80% technical grade | Sigma-Aldrich |
| Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O) | ACS reagent, ≥98% | Fisher Scientific |
| 2-Methyl-2-butene | 99% | Sigma-Aldrich |
| tert-Butanol (t-BuOH) | ACS reagent, ≥99% | Fisher Scientific |
| Tetrahydrofuran (THF) | ACS reagent, ≥99% | Fisher Scientific |
| Deionized Water | N/A | In-house |
| Dichloromethane (DCM) | ACS reagent, ≥99.5% | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ≥99% | Sigma-Aldrich |
Step-by-Step Protocol:
-
In a 250 mL round-bottom flask, dissolve tert-butyl 4-formyl-1H-pyrazole-1-carboxylate (2.25 mmol, 1.0 equiv) in a solvent mixture of tetrahydrofuran (20 mL), tert-butanol (20 mL), and deionized water (5 mL).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add 2-methyl-2-butene (3.75 mL, 33.75 mmol, 15.0 equiv) as a scavenger for the hypochlorous acid byproduct.[2]
-
Sequentially add sodium dihydrogen phosphate monohydrate (1.86 g, 13.5 mmol, 6.0 equiv) and sodium chlorite (80% purity, 760 mg, 6.3 mmol, 2.8 equiv).
-
Stir the resulting mixture vigorously at 0 °C for 4 hours. Monitor the reaction by TLC until the starting material is completely consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the yellow color of chlorine dioxide dissipates.
-
Dilute the mixture with brine (50 mL) and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-Boc-4-pyrazolecarboxylic acid as a white to off-white solid. Further purification can be achieved by recrystallization if necessary.
Expected Yield: 85-95%
Mechanistic Insights
A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimizing synthetic protocols.
Mechanism of Boc Protection
The Boc protection of the pyrazole nitrogen follows a nucleophilic acyl substitution pathway.
Caption: Mechanism of Pinnick oxidation.
-
Formation of the Active Oxidant: In the presence of a mild acid (in this case, NaH₂PO₄), sodium chlorite is protonated to form chlorous acid (HClO₂), which is the active oxidizing species. [1]2. Nucleophilic Addition: The aldehyde carbonyl group is attacked by the chlorous acid to form a hemiacetal-like intermediate.
-
Pericyclic Fragmentation: This intermediate undergoes a pericyclic fragmentation, where the aldehyde proton is transferred to a chlorine-bound oxygen, leading to the formation of the carboxylic acid and hypochlorous acid (HOCl). [8][9]4. Scavenging of HOCl: The highly reactive hypochlorous acid byproduct is scavenged by 2-methyl-2-butene to prevent unwanted side reactions, such as the oxidation of the starting material or product. [2]
Comparative Analysis of Oxidation Methods
While the Pinnick oxidation is the recommended method, other classical oxidation techniques can, in principle, achieve the desired transformation. However, they present significant drawbacks.
| Oxidation Method | Oxidizing Agent(s) | Advantages | Disadvantages | Suitability for this Synthesis |
| Pinnick Oxidation | NaClO₂, NaH₂PO₄ | Mild conditions, high functional group tolerance | Can be slow for some substrates | Excellent |
| Jones Oxidation | CrO₃, H₂SO₄, acetone | Strong oxidant, relatively inexpensive | Harshly acidic conditions can cleave the Boc protecting group. [10][11]Chromium reagents are highly toxic and environmentally hazardous. | Poor |
| Permanganate Oxidation | KMnO₄ | Powerful and inexpensive oxidant | Strongly basic or acidic conditions are often required, which are incompatible with the Boc group. [12]Over-oxidation and side reactions are common with complex substrates. Low selectivity can be an issue. | Poor |
Conclusion
The two-step synthesis of 1-Boc-4-pyrazolecarboxylic acid presented herein offers a reliable and efficient route to this valuable synthetic intermediate. The judicious choice of a Boc protecting group and the subsequent use of the mild Pinnick oxidation ensures high yields and compatibility with the acid-labile protecting group. The detailed protocols and mechanistic discussions provided in this guide are intended to empower researchers to confidently apply this methodology in their synthetic endeavors.
References
- Pinnick, H. W. (1981). The Pinnick oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096.
- Kraus, G. A., & Roth, B. (1980). Synthetic studies toward verrucarol. 2. Synthesis of the verrucarol ring system. The Journal of Organic Chemistry, 45(24), 4825–4830.
- Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981). Oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096.
- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
- Fawzy, A. (2016). A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion in Neutral Medium and the Effect of Metal Ion Catalysts. American Journal of Heterocyclic Chemistry, 2(1), 1-7.
- Royal Society of Chemistry. (2014).
-
Wikipedia. (n.d.). Pinnick oxidation. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
- Green, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
-
NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. Retrieved from [Link]
- Jones, E. R. H. (1953). The Jones Oxidation. Journal of the Chemical Society, 2548-2555.
-
Wikipedia. (n.d.). Jones oxidation. Retrieved from [Link]
- Lee, D. G. (1980).
-
Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]
- Althagafi, I., & Fawzy, A. (2016). A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion in Neutral Medium and the Effect of Metal Ion Catalysts. American Journal of Heterocyclic Chemistry, 2(1), 1-7.
-
PSIBERG. (2023). Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. Retrieved from [Link]
- Royal Society of Chemistry. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. RSC Advances, 10(10), 5949-5958.
Sources
- 1. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 2. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. books.rsc.org [books.rsc.org]
- 4. japsonline.com [japsonline.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 7. tert-Butyl 4-forMyl-1H-pyrazole-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. psiberg.com [psiberg.com]
- 10. Jones oxidation - Wikipedia [en.wikipedia.org]
- 11. Jones Oxidation [organic-chemistry.org]
- 12. A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion in Neutral Medium and the Effect of Metal Ion Catalysts, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepg.com]
The Versatile Building Block: Application Notes for 1-Boc-4-(hydroxymethyl)pyrazole in Synthetic Chemistry
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Strategic Applications of 1-Boc-4-(hydroxymethyl)pyrazole in Modern Organic Synthesis.
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Among the diverse array of functionalized pyrazoles, 1-Boc-4-(hydroxymethyl)pyrazole has emerged as a particularly valuable and versatile building block. Its unique structural features—a protected nitrogen atom and a reactive primary alcohol—allow for a wide range of selective transformations, making it an indispensable tool in the synthesis of complex molecules for drug discovery and development.[3]
This application note provides a detailed overview of the key synthetic transformations involving 1-Boc-4-(hydroxymethyl)pyrazole, complete with field-proven insights and step-by-step protocols.
Strategic Importance in Synthesis
The strategic utility of 1-Boc-4-(hydroxymethyl)pyrazole lies in the orthogonal reactivity of its two key functional groups. The tert-butoxycarbonyl (Boc) protecting group on the pyrazole nitrogen provides stability during various synthetic manipulations and can be selectively removed under acidic conditions to allow for further functionalization at the nitrogen atom.[4] Concurrently, the hydroxymethyl group at the 4-position serves as a versatile handle for a variety of chemical modifications, including oxidation, nucleophilic substitution, and conversion to a leaving group.[4] This dual functionality enables a stepwise and controlled approach to the elaboration of the pyrazole core, facilitating the creation of diverse molecular libraries for biological screening.[4]
Key Synthetic Transformations and Protocols
This section details the most common and impactful synthetic applications of 1-Boc-4-(hydroxymethyl)pyrazole, providing both the chemical rationale and detailed experimental procedures.
Oxidation of the Hydroxymethyl Group: Access to Aldehydes and Carboxylic Acids
The selective oxidation of the primary alcohol in 1-Boc-4-(hydroxymethyl)pyrazole provides access to the corresponding aldehyde (1-Boc-4-formylpyrazole) or carboxylic acid (1-Boc-pyrazole-4-carboxylic acid). These derivatives are crucial intermediates for subsequent reactions such as reductive amination, Wittig reactions, and amide bond formation.
Two widely used and reliable methods for this transformation are the Dess-Martin periodinane (DMP) oxidation and the Swern oxidation.
The Dess-Martin oxidation is a mild and highly selective method for converting primary alcohols to aldehydes.[5][6] It is performed under neutral conditions at room temperature, offering excellent functional group tolerance.[4]
Caption: Dess-Martin Oxidation of 1-Boc-4-(hydroxymethyl)pyrazole.
Detailed Protocol: Dess-Martin Oxidation
-
Materials:
-
1-Boc-4-(hydroxymethyl)pyrazole
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of 1-Boc-4-(hydroxymethyl)pyrazole (1.0 eq) in anhydrous DCM (0.1 M) at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid byproducts dissolve.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to afford the crude 1-Boc-4-formylpyrazole, which can be purified by column chromatography on silica gel.
-
| Parameter | Value |
| Typical Yield | >90% |
| Purity (crude) | ~95% |
| Reaction Time | 1-3 hours |
| Temperature | Room Temperature |
Table 1: Typical parameters for the Dess-Martin oxidation of 1-Boc-4-(hydroxymethyl)pyrazole.
The Swern oxidation is another reliable method that utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures.[7] It is known for its mild conditions and broad functional group compatibility.[7]
Caption: Swern Oxidation of 1-Boc-4-(hydroxymethyl)pyrazole.
Detailed Protocol: Swern Oxidation
-
Materials:
-
1-Boc-4-(hydroxymethyl)pyrazole
-
Oxalyl chloride
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere, add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM dropwise, maintaining the internal temperature below -65 °C.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add a solution of 1-Boc-4-(hydroxymethyl)pyrazole (1.0 eq) in anhydrous DCM dropwise, again keeping the internal temperature below -65 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triethylamine (5.0 eq) dropwise to the reaction mixture, allowing the temperature to rise to -60 °C.
-
After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.
-
Quench the reaction with water and extract with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Parameter | Value |
| Typical Yield | >90% |
| Purity (crude) | ~95% |
| Reaction Time | ~2-3 hours |
| Temperature | -78 °C to Room Temperature |
Table 2: Typical parameters for the Swern oxidation of 1-Boc-4-(hydroxymethyl)pyrazole.
Activation of the Hydroxyl Group for Nucleophilic Substitution
To facilitate nucleophilic substitution at the hydroxymethyl group, it must first be converted into a better leaving group. Two common strategies are the Mitsunobu reaction and conversion to a tosylate.
The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, and azides, with inversion of configuration (though not relevant for this primary alcohol).[8][9] The reaction is typically carried out using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3]
Caption: Mitsunobu Reaction of 1-Boc-4-(hydroxymethyl)pyrazole.
Detailed Protocol: Mitsunobu Reaction
-
Materials:
-
1-Boc-4-(hydroxymethyl)pyrazole
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Nucleophile (e.g., benzoic acid, phthalimide, diphenylphosphoryl azide)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a stirred solution of 1-Boc-4-(hydroxymethyl)pyrazole (1.0 eq), the desired nucleophile (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add DEAD or DIAD (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
-
| Parameter | Value |
| Typical Yield | 60-90% |
| Purity (crude) | Variable |
| Reaction Time | 12-24 hours |
| Temperature | 0 °C to Room Temperature |
Table 3: Typical parameters for the Mitsunobu reaction of 1-Boc-4-(hydroxymethyl)pyrazole.
Conversion of the hydroxymethyl group to a tosylate provides an excellent leaving group for subsequent Sₙ2 reactions. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.[10]
Detailed Protocol: Tosylation
-
Materials:
-
1-Boc-4-(hydroxymethyl)pyrazole
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
To a stirred solution of 1-Boc-4-(hydroxymethyl)pyrazole (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C, add pyridine (2.0 eq) followed by p-toluenesulfonyl chloride (1.2 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.
-
Quench the reaction with water and separate the layers.
-
Wash the organic layer with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude tosylate can often be used in the next step without further purification, or it can be purified by crystallization or column chromatography.
-
| Parameter | Value |
| Typical Yield | >90% |
| Purity (crude) | >90% |
| Reaction Time | 5-7 hours |
| Temperature | 0 °C to Room Temperature |
Table 4: Typical parameters for the tosylation of 1-Boc-4-(hydroxymethyl)pyrazole.
Deprotection of the Boc Group
The final key transformation is the removal of the Boc protecting group to liberate the pyrazole NH, which can then be alkylated, arylated, or used in other coupling reactions. Acidic conditions are typically employed for this deprotection.
TFA is a strong acid that efficiently cleaves the Boc group at room temperature.[4][11]
Detailed Protocol: TFA Deprotection
-
Materials:
-
1-Boc-4-(hydroxymethyl)pyrazole (or its derivative)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
Dissolve the Boc-protected pyrazole (1.0 eq) in a 1:1 mixture of DCM and TFA (e.g., 5 mL of each per mmol of substrate).
-
Stir the solution at room temperature for 1-2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Redissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.
-
Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected pyrazole.
-
For substrates that may be sensitive to neat TFA, a solution of HCl in dioxane is a milder alternative.[12][13]
Detailed Protocol: HCl/Dioxane Deprotection
-
Materials:
-
1-Boc-4-(hydroxymethyl)pyrazole (or its derivative)
-
4 M HCl in 1,4-dioxane
-
Methanol (optional)
-
-
Procedure:
-
Dissolve the Boc-protected pyrazole (1.0 eq) in a minimal amount of a co-solvent like methanol if necessary, then add a solution of 4 M HCl in 1,4-dioxane (5-10 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Concentrate the mixture under reduced pressure to obtain the hydrochloride salt of the deprotected pyrazole.
-
The salt can be neutralized with a base (e.g., NaHCO₃) during an aqueous workup or used directly in subsequent reactions.
-
Conclusion
1-Boc-4-(hydroxymethyl)pyrazole is a highly valuable and strategically important building block in modern organic synthesis. Its orthogonal protecting group and versatile functional handle provide chemists with a powerful tool for the efficient construction of complex pyrazole-containing molecules. The protocols outlined in this application note offer reliable and reproducible methods for the key transformations of this important intermediate, empowering researchers in their pursuit of novel therapeutics and other advanced materials.
References
- Smolecule. (n.d.). 1-Boc-4-(hydroxymethyl)pyrazole | 199003-22-0.
- BenchChem. (n.d.). 1-Boc-4-(hydroxymethyl)pyrazole | 199003-22-0.
- Gerokonstantis, D.-T., Apostolidi, E., & Moutevelis-Minakakis, P. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC, 2020(8), 115-124.
- Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- Life Chemicals. (2019, September 17). Original Functionalized Pyrazoles For Drug Discovery | Building Blocks.
- Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 16(9), 7955-7998.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., Bieliauskas, A., Milišiūnaitė, V., Sløk, F. A., & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Alfa Chemistry. (n.d.). Mitsunobu Reaction.
- NIH. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base.
- NIH. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.
- NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- BenchChem. (n.d.). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
- BenchChem. (n.d.). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
- Wikipedia. (n.d.). Dess–Martin oxidation.
- The Royal Society of Chemistry. (n.d.). Supplementary Information for.
- Wikipedia. (n.d.). Swern oxidation.
- PubMed. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
- NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism.
- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
- ResearchGate. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) | Request PDF.
- ResearchGate. (n.d.). Boc deprotection conditions tested. | Download Scientific Diagram.
- Alfa Chemistry. (n.d.). Dess-Martin Oxidation.
- Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation.
- Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation.
- Semantic Scholar. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.
- OrgoSolver. (n.d.). Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups.
- Chemistry Stack Exchange. (2015, January 30). Why is pyridine used when making tosyl esters from tosyl esters from alcohols?.
Sources
- 1. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 2. rsc.org [rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. Boc Deprotection - HCl [commonorganicchemistry.com]
- 13. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 1-Boc-4-(hydroxymethyl)pyrazole in Modern Drug Discovery: A Guide for Medicinal Chemists
The pyrazole scaffold stands as a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved therapeutics.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in crucial hydrogen bonding interactions have cemented its role in the design of novel therapeutic agents targeting a wide array of diseases.[3][4] Among the diverse array of functionalized pyrazole building blocks, 1-Boc-4-(hydroxymethyl)pyrazole has emerged as a particularly versatile and strategic synthon for the construction of complex molecular architectures, especially in the realm of kinase inhibitor development.[5][6]
This technical guide provides an in-depth exploration of the application of 1-Boc-4-(hydroxymethyl)pyrazole in drug discovery. We will delve into its inherent chemical advantages, provide detailed, field-proven protocols for its key transformations, and illustrate its utility through a guided synthesis of a key intermediate for Janus Kinase (JAK) inhibitors, a class of drugs that has revolutionized the treatment of myelofibrosis and other inflammatory conditions.[7][8]
The Synthetic Advantage: Orthogonal Reactivity of 1-Boc-4-(hydroxymethyl)pyrazole
The strategic utility of 1-Boc-4-(hydroxymethyl)pyrazole lies in its two orthogonally reactive functional groups: the Boc-protected pyrazole nitrogen and the primary hydroxyl group at the 4-position.[9] The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the pyrazole nitrogen, rendering it inert to a variety of reaction conditions, thereby allowing for selective manipulation of the hydroxymethyl moiety.[9] Subsequently, the Boc group can be cleanly removed under acidic conditions to liberate the pyrazole N-H for further functionalization.[10] This sequential reactivity is a powerful tool for the systematic construction of diverse chemical libraries for high-throughput screening and lead optimization.[9]
Core Synthetic Transformations: Detailed Protocols
The following section provides detailed, step-by-step protocols for the key chemical transformations of 1-Boc-4-(hydroxymethyl)pyrazole, forming the foundation of its application in multi-step syntheses.
Protocol 1: Oxidation of the Hydroxymethyl Group
The primary alcohol of 1-Boc-4-(hydroxymethyl)pyrazole can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, providing access to a range of important synthetic intermediates.
A. Oxidation to 1-Boc-4-formylpyrazole (Aldehyde)
The Dess-Martin periodinane (DMP) oxidation is a mild and highly efficient method for the conversion of primary alcohols to aldehydes, typically without over-oxidation to the carboxylic acid.[11][12]
-
Materials:
-
1-Boc-4-(hydroxymethyl)pyrazole
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 1-Boc-4-(hydroxymethyl)pyrazole (1.0 eq) in anhydrous DCM (0.1-0.2 M) at 0 °C under an inert atmosphere, add Dess-Martin periodinane (1.1-1.5 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃.
-
Stir vigorously until the layers are clear.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to afford 1-Boc-4-formylpyrazole.
-
B. Oxidation to 1-Boc-pyrazole-4-carboxylic acid
The Jones oxidation provides a robust method for the complete oxidation of the primary alcohol to the corresponding carboxylic acid.[1][8][13]
-
Materials:
-
1-Boc-4-(hydroxymethyl)pyrazole
-
Jones reagent (prepared from CrO₃ and H₂SO₄ in water)[1]
-
Acetone
-
Isopropanol
-
Diethyl ether or Ethyl acetate
-
-
Procedure:
-
Dissolve 1-Boc-4-(hydroxymethyl)pyrazole (1.0 eq) in acetone in a flask equipped with a dropping funnel and a thermometer.
-
Cool the solution to 0 °C in an ice bath.
-
Add Jones reagent dropwise, maintaining the temperature below 10 °C. The color of the reaction mixture will change from orange-red to a greenish precipitate.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the excess oxidant by the dropwise addition of isopropanol until the orange color disappears.
-
Remove the acetone under reduced pressure.
-
Partition the residue between water and diethyl ether or ethyl acetate.
-
Separate the organic layer and extract the aqueous layer with the organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid.
-
Purify by recrystallization or flash column chromatography.
-
| Oxidation Product | Reagent | Typical Yield | Key Considerations |
| 1-Boc-4-formylpyrazole | Dess-Martin Periodinane | 85-95% | Mild conditions, avoids over-oxidation.[11] |
| 1-Boc-pyrazole-4-carboxylic acid | Jones Reagent | 70-85% | Strong oxidant, acidic conditions.[13] |
Protocol 2: Boc Deprotection
Removal of the Boc protecting group is a critical step to enable further functionalization at the pyrazole nitrogen. Treatment with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is the most common method.[10][14]
-
Materials:
-
Boc-protected pyrazole derivative
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) (for TFA deprotection)
-
Diethyl ether
-
-
Procedure (using TFA):
-
Dissolve the Boc-protected pyrazole in DCM (0.1 M).
-
Add an equal volume of TFA to the solution.
-
Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with DCM (2x) to remove residual TFA.
-
The resulting trifluoroacetate salt can often be used directly in the next step or neutralized with a base (e.g., saturated NaHCO₃) and extracted.
-
-
Procedure (using HCl in Dioxane):
-
To the Boc-protected pyrazole, add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).
-
Stir at room temperature for 1-3 hours.
-
The hydrochloride salt of the deprotected pyrazole will often precipitate.
-
The solvent can be removed under reduced pressure, and the resulting solid can be washed with diethyl ether and dried.
-
Caption: Acid-catalyzed Boc deprotection workflow.
Protocol 3: N-Alkylation of the Pyrazole Ring
Following Boc deprotection, the pyrazole nitrogen can be alkylated using various electrophiles.
-
Materials:
-
4-substituted-1H-pyrazole
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., K₂CO₃, NaH, Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
-
-
Procedure:
-
To a solution of the 4-substituted-1H-pyrazole (1.0 eq) in the anhydrous solvent, add the base (1.2-1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
Application in Kinase Inhibitor Synthesis: A Case Study
The functionalized pyrazole core is a key pharmacophore in numerous kinase inhibitors.[5] A prominent example is the synthesis of intermediates for Janus Kinase (JAK) inhibitors, such as Ruxolitinib.[7][8] The following section outlines a synthetic strategy to a key 4-bromopyrazole intermediate, starting from 1-Boc-4-(hydroxymethyl)pyrazole. This intermediate is a versatile precursor for the introduction of various functionalities via cross-coupling reactions.
Caption: Synthetic pathway to a 4-bromopyrazole intermediate.
This 4-bromo-1H-pyrazole is a crucial building block that can be further elaborated using cross-coupling reactions like the Suzuki-Miyaura coupling or the Buchwald-Hartwig amination to introduce aryl or amino substituents, respectively, at the 4-position, a common feature in many kinase inhibitors.[6][9]
Protocol 4: Suzuki-Miyaura Coupling of a 4-Bromopyrazole
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a 4-bromopyrazole derivative with an arylboronic acid.[15][16]
-
Materials:
-
N-protected-4-bromopyrazole (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
-
-
Procedure:
-
In a Schlenk tube, combine the 4-bromopyrazole, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
Protocol 5: Buchwald-Hartwig Amination of a 4-Bromopyrazole
This protocol outlines the coupling of a 4-bromopyrazole with an amine.[6][17]
-
Materials:
-
N-protected-4-bromopyrazole (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 eq)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst and ligand in the anhydrous solvent.
-
Add the 4-bromopyrazole, amine, and base.
-
Seal the reaction vessel and heat to 80-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS or TLC.
-
Upon completion, cool to room temperature, dilute with a suitable solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
-
Conclusion
1-Boc-4-(hydroxymethyl)pyrazole is a highly valuable and versatile building block in drug discovery. Its orthogonal protecting group strategy allows for the controlled and sequential functionalization of the pyrazole core, providing access to a wide range of complex molecules. The detailed protocols provided herein serve as a practical guide for researchers and scientists to effectively utilize this synthon in their synthetic endeavors, particularly in the development of novel kinase inhibitors and other therapeutic agents. The ability to readily generate key intermediates for established drug classes underscores the strategic importance of 1-Boc-4-(hydroxymethyl)pyrazole in accelerating the drug discovery process.
References
- Jones, E. R. H., et al. (1946). The chemistry of the triterpenes. Part VI. The oxidation of lanostadienol and of euphol. Journal of the Chemical Society (Resumed), 39-47.
- Fustero, S., et al. (2011). Pyrazole scaffolds as a promising frontier in drug discovery. Molecules, 16(11), 9623-9659.
- Luzzio, F. A. (1998). The oxidation of alcohols by modified manganese dioxide. Organic Reactions, 53, 1-237.
- Sharma, V., & Bhatt, S. (2021). Pyrazole: A privileged scaffold in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1636-1681.
- Ioannidis, S., et al. (2009). Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(23), 6524-6528.
- BenchChem. (2025).
- Lin, Q., et al. (2009). Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction. Organic Letters, 11(9), 1999-2002.
-
Chem-Station. (2014). Jones Oxidation. Chem-Station. Retrieved from [Link]
- Haydl, A. M., et al. (2015). Regio- and Enantioselective Synthesis of N-Substituted Pyrazoles by Rhodium-Catalyzed Asymmetric Addition to Allenes.
- BenchChem. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. BenchChem.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development. BenchChem.
- National Center for Biotechnology Information. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PubMed Central.
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). The dess-martin periodinane. Organic Syntheses. Retrieved from [Link]
- BenchChem. (2025). 4-iodopyrazole in the synthesis of kinase inhibitors. BenchChem.
- Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 237-240.
- National Center for Biotechnology Information. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central.
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Common Organic Chemistry. Retrieved from [Link]
- The Royal Society of Chemistry. (2010).
- Wipf Group. (2007).
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Organic Chemistry Portal. Retrieved from [Link]
- ResearchGate. (n.d.). Dess−Martin Periodinane Oxidation.
- The Royal Society of Chemistry. (n.d.). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Organic & Biomolecular Chemistry.
-
Wikipedia. (n.d.). Jones oxidation. Wikipedia. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Jones Oxidation. Chemistry Steps. Retrieved from [Link]
-
Adichemistry. (n.d.). JONES REAGENT & OXIDATION REACTIONS. Adichemistry. Retrieved from [Link]
- ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl...
- National Center for Biotechnology Information. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions.
- National Center for Biotechnology Information. (n.d.). Unexpected Tellurohalogenation of Terminal N‐Alkynyl (Alkenyl) Derivatives of 4‐Functionalized Pyrazoles. PubMed Central.
- The Royal Society of Chemistry. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry.
- National Center for Biotechnology Information. (n.d.).
- Arkivoc. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc.
- ResearchGate. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
- Vulcanchem. (n.d.). methyl 4-bromo-1-(hydroxymethyl)
- The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (n.d.). Medium.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis.
- BenchChem. (2025).
- ResearchGate. (n.d.). a) Structure of JAK inhibitors. b) Synthesis of triquinazine‐based JAK...
Sources
- 1. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. methyl 4-bromo-1-(hydroxymethyl)-1H-pyrazole-3-carboxylate () for sale [vulcanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Jones oxidation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Dess-Martin Oxidation [organic-chemistry.org]
- 13. adichemistry.com [adichemistry.com]
- 14. Boc Deprotection - TFA [commonorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. Jones Oxidation [organic-chemistry.org]
Application Notes and Protocols for the Stepwise Functionalization of 1-Boc-4-(hydroxymethyl)pyrazole
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[2][3] The strategic functionalization of the pyrazole ring system is therefore of paramount importance in the generation of novel molecular entities for drug discovery programs.[4]
This guide provides a detailed technical overview and field-proven protocols for the stepwise functionalization of 1-Boc-4-(hydroxymethyl)pyrazole, a versatile and commercially available building block. The presence of the tert-butoxycarbonyl (Boc) protecting group on the N1 position and a reactive hydroxymethyl group at the C4 position allows for a controlled and sequential modification of the molecule, making it an ideal starting material for the synthesis of diverse pyrazole-based compound libraries.[5]
We will explore key transformations including the oxidation of the hydroxymethyl group to both aldehyde and carboxylic acid functionalities, the conversion of the alcohol to a reactive chloromethyl intermediate, and the crucial step of Boc deprotection to liberate the pyrazole N-H for further derivatization.
Core Building Block: 1-Boc-4-(hydroxymethyl)pyrazole
1-Boc-4-(hydroxymethyl)pyrazole serves as an excellent starting point for synthetic campaigns due to the orthogonal reactivity of its functional groups. The Boc group provides stability to the pyrazole ring during various synthetic manipulations and can be readily removed under acidic conditions.[5] The primary alcohol at the C4 position is a versatile handle for a multitude of chemical transformations.
| Property | Value |
| Molecular Formula | C₉H₁₄N₂O₃ |
| Molecular Weight | 198.22 g/mol |
| CAS Number | 199003-22-0 |
| Appearance | Solid, semi-solid, or liquid |
Stepwise Functionalization Strategies: A Visual Overview
The following diagram illustrates the key functionalization pathways accessible from 1-Boc-4-(hydroxymethyl)pyrazole, which will be detailed in the subsequent sections.
Caption: Key functionalization pathways of 1-Boc-4-(hydroxymethyl)pyrazole.
Protocol 1: Mild Oxidation to 1-Boc-4-formylpyrazole
The selective oxidation of the primary alcohol in 1-Boc-4-(hydroxymethyl)pyrazole to the corresponding aldehyde, 1-Boc-4-formylpyrazole, is a critical transformation. This aldehyde can then serve as a precursor for a variety of subsequent reactions, including reductive aminations, Wittig reactions, and further oxidations. To avoid over-oxidation to the carboxylic acid, mild and selective oxidizing agents are required. The Dess-Martin periodinane (DMP) oxidation is an excellent choice due to its neutral reaction conditions, high yields, and broad functional group tolerance.[6][7]
Mechanism Insight: Dess-Martin Oxidation
The Dess-Martin oxidation utilizes a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane). The reaction proceeds through a ligand exchange between the alcohol and an acetate group on the iodine center, followed by an intramolecular elimination to yield the aldehyde, acetic acid, and the reduced iodine species.[6]
Detailed Experimental Protocol: Dess-Martin Oxidation
Materials:
-
1-Boc-4-(hydroxymethyl)pyrazole
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
To a solution of 1-Boc-4-(hydroxymethyl)pyrazole (1.0 equiv) in anhydrous DCM (at a concentration of approximately 0.1 M) in a round-bottom flask, add Dess-Martin periodinane (1.5 - 1.8 equiv).[7]
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, dilute the reaction mixture with DCM.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the two phases become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude 1-Boc-4-formylpyrazole.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure aldehyde.
| Reagent | Equivalents |
| 1-Boc-4-(hydroxymethyl)pyrazole | 1.0 |
| Dess-Martin Periodinane | 1.5 - 1.8 |
Protocol 2: Strong Oxidation to 1-Boc-pyrazole-4-carboxylic acid
For applications requiring a carboxylic acid moiety, such as amide bond formation or esterification, the hydroxymethyl group can be fully oxidized. The Jones oxidation, utilizing a solution of chromium trioxide in sulfuric acid and acetone, is a powerful method for converting primary alcohols to carboxylic acids.[8][9] It is important to note that the reaction conditions are strongly acidic and may not be suitable for substrates with acid-labile functional groups.
Mechanism Insight: Jones Oxidation
The Jones oxidation begins with the formation of a chromate ester from the alcohol and chromic acid (formed in situ from CrO₃ and H₂SO₄).[10] This ester then undergoes elimination to form an aldehyde. In the aqueous acidic conditions, the aldehyde is hydrated to a geminal diol, which is then further oxidized by another equivalent of chromic acid to the carboxylic acid.[8]
Detailed Experimental Protocol: Jones Oxidation
Materials:
-
1-Boc-4-(hydroxymethyl)pyrazole
-
Jones reagent (Chromium trioxide in concentrated sulfuric acid, diluted with water)
-
Acetone
-
Isopropyl alcohol
-
Sodium bicarbonate (NaHCO₃)
-
Diatomaceous earth (e.g., Celite®)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve 1-Boc-4-(hydroxymethyl)pyrazole (1.0 equiv) in acetone in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise from a dropping funnel with vigorous stirring. Maintain the temperature below 20 °C. The color of the reaction mixture will change from orange to green/brown.
-
Continue adding the Jones reagent until the orange color persists, indicating an excess of the oxidant.
-
Stir the reaction at 0 °C for an additional 30 minutes after the addition is complete.
-
Quench the excess oxidant by the dropwise addition of isopropyl alcohol until the orange color disappears and a green color persists.
-
Neutralize the reaction mixture by the careful addition of solid NaHCO₃ until effervescence ceases.
-
Filter the mixture through a pad of diatomaceous earth to remove the chromium salts, washing the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the crude 1-Boc-pyrazole-4-carboxylic acid.
-
Purify by recrystallization or flash column chromatography.
Protocol 3: Conversion to 1-Boc-4-(chloromethyl)pyrazole via the Appel Reaction
The conversion of the hydroxymethyl group to a chloromethyl group provides a reactive electrophilic site for subsequent nucleophilic substitution reactions. The Appel reaction is a reliable method for this transformation, utilizing triphenylphosphine and a carbon tetrahalide, typically carbon tetrachloride or carbon tetrabromide.[11][12] This reaction proceeds under mild, neutral conditions, making it compatible with a wide range of functional groups.[13]
Mechanism Insight: The Appel Reaction
The Appel reaction is initiated by the formation of a phosphonium salt from triphenylphosphine and the carbon tetrahalide.[11] The alcohol then acts as a nucleophile, attacking the phosphorus atom to form an oxyphosphonium intermediate. This converts the hydroxyl group into a good leaving group. A subsequent SN2 displacement by the halide ion on the carbon atom attached to the oxygen yields the alkyl halide and triphenylphosphine oxide.[14] The formation of the strong P=O double bond is a key driving force for the reaction.[11]
Caption: Workflow for the Appel reaction.
Detailed Experimental Protocol: Appel Reaction
Materials:
-
1-Boc-4-(hydroxymethyl)pyrazole
-
Triphenylphosphine (PPh₃)
-
Carbon tetrachloride (CCl₄) or Carbon tetrabromide (CBr₄)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
To a cooled (0 °C) solution of 1-Boc-4-(hydroxymethyl)pyrazole (1.0 equiv) and triphenylphosphine (1.2-1.5 equiv) in an anhydrous solvent, add carbon tetrachloride (1.5-2.0 equiv) dropwise.[14]
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 2-16 hours).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to separate the product from triphenylphosphine oxide and any unreacted starting materials.
Note on Thionyl Chloride: While thionyl chloride (SOCl₂) is a common reagent for converting alcohols to chlorides, its use with pyrazole systems can sometimes lead to unexpected side reactions, such as dimerization.[1][15] Therefore, the Appel reaction is often a milder and more reliable alternative.
Protocol 4: Boc Deprotection to Yield 4-(Hydroxymethyl)pyrazole
The final key step in many synthetic sequences is the removal of the Boc protecting group to liberate the N-H of the pyrazole ring. This allows for further functionalization at the nitrogen atom, such as N-alkylation or N-arylation. The Boc group is acid-labile and is most commonly removed using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[2][5]
Mechanism Insight: Acid-Catalyzed Boc Deprotection
The deprotection mechanism involves the protonation of the carbonyl oxygen of the Boc group by TFA.[5] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free amine (in this case, the pyrazole N-H).[5] The liberated pyrazole is then protonated by the excess TFA to form the trifluoroacetate salt.
Detailed Experimental Protocol: TFA-Mediated Boc Deprotection
Materials:
-
1-Boc-4-(hydroxymethyl)pyrazole (or other Boc-protected pyrazole derivative)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve the Boc-protected pyrazole (1.0 equiv) in anhydrous DCM (at a concentration of 0.1-0.5 M) in a round-bottom flask and cool to 0 °C.
-
Add TFA dropwise to the stirred solution. A common concentration is 20-50% TFA in DCM (v/v).[5]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Option A (Isolation as TFA salt): The crude residue can often be used directly in the next step if the TFA salt is compatible with the subsequent reaction conditions.
-
Option B (Isolation as free base): Dissolve the residue in DCM or ethyl acetate and carefully wash with saturated aqueous NaHCO₃ to neutralize the acid (caution: CO₂ evolution). Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free pyrazole.
Conclusion
1-Boc-4-(hydroxymethyl)pyrazole is a highly valuable and versatile building block for the synthesis of functionalized pyrazole derivatives. The protocols outlined in this application note provide robust and reproducible methods for the stepwise modification of this scaffold. By employing these strategies, researchers in drug discovery and development can efficiently generate diverse libraries of pyrazole-containing compounds for biological screening and lead optimization. The careful selection of reagents and reaction conditions, as detailed herein, allows for a high degree of control over the synthetic outcomes, paving the way for the discovery of novel therapeutic agents.
References
-
El-Faham, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3785. [Link]
-
Holzer, W., et al. (2018). An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. Beilstein Journal of Organic Chemistry, 14, 1287–1292. [Link]
- Verma, A., & Joshi, S. (2014). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 5(6), 2165-2175.
- Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC, 2020(8), 115-124.
-
Joo, J. M., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192-6210. [Link]
-
Semantic Scholar. (n.d.). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Retrieved from [Link]
-
Request PDF. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Retrieved from [Link]
-
Šačkus, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]
- Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC, 2020(8), 115-124. [PDF]
-
Wikipedia. (n.d.). Appel reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 5. Retrieved from [Link]
-
Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]
-
Holzer, W., et al. (2018). An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. Beilstein Journal of Organic Chemistry, 14, 1287–1292. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- Al-Hourani, B. J. (2011).
- Google Patents. (n.d.). Synthesis method of pyrazole-4-boronic acid pinacol ester.
- Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC, 2020(8), 115-124.
-
Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]
-
YouTube. (2025, November 20). Dess-Martin-Periodinane oxidation. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2025, December 21). Acids. Retrieved from [Link]
-
Scribd. (n.d.). TFA Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Dess-Martin Periodinane (DMP). Retrieved from [Link]
-
J&K Scientific LLC. (2025, February 17). Appel Reaction. Retrieved from [Link]
-
Comptes Rendus de l'Académie des Sciences. (n.d.). The Swern Oxidation. Retrieved from [Link]
-
ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]
-
NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Jones Oxidation. Retrieved from [Link]
-
Wikipedia. (n.d.). Jones oxidation. Retrieved from [Link]
Sources
- 1. BJOC - An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones [beilstein-journals.org]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. 1-Boc-pyrazole-4-boronic acid pinacol ester synthesis - chemicalbook [chemicalbook.com]
- 4. epubl.ktu.edu [epubl.ktu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 8. Jones Oxidation [organic-chemistry.org]
- 9. Jones oxidation - Wikipedia [en.wikipedia.org]
- 10. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 11. Appel reaction - Wikipedia [en.wikipedia.org]
- 12. Appel Reaction [organic-chemistry.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. An unusual thionyl chloride-promoted C-C bond formation to obtain 4,4'-bipyrazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 1-Boc-4-(hydroxymethyl)pyrazole in Multicomponent Reactions for Accelerated Drug Discovery
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold."[1][2][3] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the architecture of numerous FDA-approved drugs, spanning therapeutic areas from oncology and inflammation to infectious diseases and central nervous system disorders.[1][4] Its value lies in its metabolic stability, its capacity to act as a versatile pharmacophore engaging in various biological interactions, and its role as a bioisostere for other aromatic systems, often enhancing physicochemical properties like solubility and lipophilicity.[4] Multicomponent reactions (MCRs), which enable the construction of complex molecules from three or more starting materials in a single synthetic operation, are powerful tools for rapidly generating libraries of structurally diverse compounds.[5] This application note details the strategic use of a particularly valuable building block, 1-Boc-4-(hydroxymethyl)pyrazole , in MCRs, providing a robust platform for the synthesis of novel pyrazole-containing entities with significant potential in drug development programs.
The primary strategy for incorporating 1-Boc-4-(hydroxymethyl)pyrazole into isocyanide-based MCRs, such as the Ugi and Passerini reactions, involves a two-step sequence. The initial step is the selective oxidation of the hydroxymethyl group to the corresponding aldehyde, 1-Boc-4-formylpyrazole . This aldehyde then serves as the crucial carbonyl component in the subsequent MCR, allowing for the introduction of the pyrazole moiety into complex, peptidomimetic scaffolds. The tert-butyloxycarbonyl (Boc) protecting group on the pyrazole nitrogen serves a dual purpose: it prevents unwanted side reactions at the pyrazole NH during the MCR and allows for late-stage deprotection and further functionalization, providing an additional vector for diversity.[4]
This guide provides detailed protocols for the oxidation of 1-Boc-4-(hydroxymethyl)pyrazole and its subsequent application in Ugi and Passerini reactions, along with insights into the rationale behind the experimental choices.
Part 1: The Gateway Transformation: Oxidation of 1-Boc-4-(hydroxymethyl)pyrazole
The conversion of the primary alcohol in 1-Boc-4-(hydroxymethyl)pyrazole to the aldehyde is a critical first step. The choice of oxidant is paramount to ensure high yields and prevent over-oxidation to the carboxylic acid. Mild oxidation conditions are preferred to maintain the integrity of the Boc-protected pyrazole ring. Two reliable and widely used methods are the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation.
Dess-Martin Periodinane (DMP) Oxidation: A Mild and Efficient Protocol
The Dess-Martin oxidation is favored for its mild reaction conditions (room temperature, neutral pH), rapid reaction times, and high chemoselectivity, making it compatible with sensitive functional groups like the Boc-carbamate.[6]
Causality of Experimental Choices:
-
Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is a highly selective oxidant for primary alcohols to aldehydes. Its solubility in common organic solvents like dichloromethane (DCM) facilitates a homogeneous reaction.
-
Sodium Bicarbonate (NaHCO₃): DMP oxidation produces acetic acid as a byproduct. The inclusion of a mild base like NaHCO₃ is crucial to neutralize the acid, preventing potential acid-catalyzed degradation of the Boc protecting group.
-
Dichloromethane (DCM): A common solvent for DMP oxidations, it is relatively inert and effectively solubilizes both the starting material and the reagent.
Experimental Protocol: Dess-Martin Oxidation
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| 1-Boc-4-(hydroxymethyl)pyrazole | 1.0 | 212.25 | (e.g., 1.0 g, 4.71 mmol) |
| Dess-Martin Periodinane | 1.2 | 424.14 | (e.g., 2.40 g, 5.65 mmol) |
| Sodium Bicarbonate | 2.0 | 84.01 | (e.g., 0.79 g, 9.42 mmol) |
| Dichloromethane (DCM) | - | - | (e.g., 50 mL) |
Step-by-Step Methodology:
-
To a stirred solution of 1-Boc-4-(hydroxymethyl)pyrazole in dichloromethane, add sodium bicarbonate.
-
Add the Dess-Martin periodinane in one portion at room temperature.
-
Stir the resulting suspension vigorously at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 30% Ethyl Acetate in Hexane as eluent). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until the organic layer becomes clear.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude 1-Boc-4-formylpyrazole.
-
The crude product is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel.
Caption: Workflow for the Dess-Martin oxidation.
Swern Oxidation: A Robust Alternative
The Swern oxidation is another excellent method for converting primary alcohols to aldehydes under mild, low-temperature conditions, which is particularly useful for sensitive substrates.[5][7]
Causality of Experimental Choices:
-
Oxalyl Chloride and DMSO: These reagents react at low temperatures (-78 °C) to form the reactive electrophilic sulfur species, chloro(dimethyl)sulfonium chloride, which is the active oxidant.[5]
-
Triethylamine (TEA): A hindered organic base is added to facilitate the final elimination step that forms the aldehyde, while also neutralizing the HCl generated during the reaction.[7]
-
Low Temperature (-78 °C): Maintaining a very low temperature is critical to prevent side reactions and decomposition of the active oxidant.
Experimental Protocol: Swern Oxidation
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| Oxalyl Chloride | 1.5 | 126.93 | (e.g., 0.90 mL, 10.4 mmol) |
| Dimethyl Sulfoxide (DMSO) | 2.2 | 78.13 | (e.g., 1.1 mL, 15.3 mmol) |
| 1-Boc-4-(hydroxymethyl)pyrazole | 1.0 | 212.25 | (e.g., 1.5 g, 7.07 mmol) |
| Triethylamine (TEA) | 5.0 | 101.19 | (e.g., 4.9 mL, 35.4 mmol) |
| Dichloromethane (DCM) | - | - | (e.g., 70 mL) |
Step-by-Step Methodology:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve oxalyl chloride in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO in anhydrous DCM dropwise, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes.
-
Add a solution of 1-Boc-4-(hydroxymethyl)pyrazole in anhydrous DCM dropwise, again maintaining the temperature below -65 °C. Stir for 30 minutes.
-
Add triethylamine dropwise, and stir the reaction mixture for an additional 30 minutes at -78 °C before allowing it to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the layers and extract the aqueous phase with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-Boc-4-formylpyrazole.
Part 2: Harnessing the Power of MCRs with 1-Boc-4-formylpyrazole
With the key aldehyde in hand, we can now explore its application in two of the most powerful isocyanide-based multicomponent reactions: the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR).
The Ugi Four-Component Reaction: Building Peptidomimetic Scaffolds
The Ugi reaction is a cornerstone of diversity-oriented synthesis, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate α-acylamino amide products.[5] These products are essentially peptidomimetics, making the Ugi reaction exceptionally valuable in drug discovery for creating peptide-like molecules with improved pharmacokinetic properties.[5]
Mechanism Insight: The reaction proceeds via the formation of an iminium ion from the aldehyde (1-Boc-4-formylpyrazole) and the amine. This is followed by the nucleophilic attack of the isocyanide and subsequent trapping of the resulting nitrilium ion by the carboxylate. A final Mumm rearrangement yields the stable α-acylamino amide product.
Caption: Simplified mechanism of the Ugi reaction.
Experimental Protocol: Ugi Reaction with 1-Boc-4-formylpyrazole
This protocol describes a representative Ugi reaction to synthesize a pyrazole-containing peptidomimetic.
| Component | Molar Equiv. | Example |
| 1-Boc-4-formylpyrazole | 1.0 | Aldehyde |
| Benzylamine | 1.0 | Amine |
| Acetic Acid | 1.0 | Carboxylic Acid |
| tert-Butyl Isocyanide | 1.0 | Isocyanide |
| Methanol (MeOH) | - | Solvent |
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve 1-Boc-4-formylpyrazole (1.0 mmol) and benzylamine (1.0 mmol) in methanol (10 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add acetic acid (1.0 mmol) to the mixture, followed by tert-butyl isocyanide (1.0 mmol).
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure Ugi product.
The Passerini Three-Component Reaction: Accessing α-Acyloxy Amides
The Passerini reaction combines an aldehyde, a carboxylic acid, and an isocyanide to produce α-acyloxy amides.[8][9] While structurally simpler than Ugi products, Passerini adducts are valuable scaffolds and versatile intermediates for further chemical transformations.
Mechanism Insight: In aprotic solvents, the reaction is believed to proceed through a concerted mechanism involving a trimolecular interaction between the three components.[9] The carboxylic acid activates the aldehyde via hydrogen bonding, facilitating the nucleophilic attack of the isocyanide.
Experimental Protocol: Passerini Reaction with 1-Boc-4-formylpyrazole
This protocol outlines a representative Passerini reaction.
| Component | Molar Equiv. | Example |
| 1-Boc-4-formylpyrazole | 1.0 | Aldehyde |
| Benzoic Acid | 1.1 | Carboxylic Acid |
| Cyclohexyl Isocyanide | 1.1 | Isocyanide |
| Dichloromethane (DCM) | - | Solvent |
Step-by-Step Methodology:
-
To a solution of 1-Boc-4-formylpyrazole (1.0 mmol) in dichloromethane (10 mL), add benzoic acid (1.1 mmol).
-
Add cyclohexyl isocyanide (1.1 mmol) to the stirred solution.
-
Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure Passerini product.[10]
Part 3: The Strategic Advantage in Drug Discovery
The incorporation of the 1-Boc-4-substituted pyrazole moiety into complex molecules via MCRs offers several strategic advantages for drug discovery professionals:
-
Structural Diversity and Complexity: MCRs using 1-Boc-4-formylpyrazole as a building block rapidly generate libraries of complex, three-dimensional molecules with multiple points of diversity. This is essential for exploring a wide chemical space in the search for new bioactive compounds.[5]
-
Pharmacophoric Value: The pyrazole ring is a well-established pharmacophore that can participate in hydrogen bonding (as both donor and acceptor), π-π stacking, and hydrophobic interactions with biological targets such as kinases and proteases.[11] Its presence in the final MCR product provides a strong foundation for potent biological activity.
-
Metabolic Stability: The pyrazole ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[4] The Boc group, while serving as a protecting group, can be strategically removed to reveal a secondary amine for further derivatization or to act as a hydrogen bond donor in the final compound.
-
Tunable Properties: The substituents introduced through the MCR (from the amine, carboxylic acid, and isocyanide) can be varied to fine-tune the physicochemical properties of the final molecule, such as solubility, lipophilicity, and membrane permeability, to optimize its drug-like characteristics.
Caption: Strategic workflow in drug discovery.
Conclusion
1-Boc-4-(hydroxymethyl)pyrazole is a highly valuable and versatile building block for the synthesis of complex, drug-like molecules. Through a straightforward oxidation to the corresponding aldehyde, it can be efficiently incorporated into powerful multicomponent reactions like the Ugi and Passerini reactions. This strategy provides medicinal chemists with a rapid and efficient means to generate libraries of novel compounds featuring the privileged pyrazole scaffold. The inherent properties of the pyrazole ring, combined with the vast chemical space accessible through MCRs, make this approach a compelling strategy for modern drug discovery programs.
References
- Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 65(1), 1–140.
- Gomha, S. M., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
- Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC, 2020(8), 115-124.
- Kumar, R., et al. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097-2115.
- Life Chemicals. (2019). Original Functionalized Pyrazoles For Drug Discovery.
- Alam, M. A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
- BenchChem. (2025).
- PharmaBlock. (n.d.). Pyrazoles in Drug Discovery.
- Sunitha, T., et al. (2024). Pyrazole Scaffolds: A promising frontier in drug discovery. Biointerface Research in Applied Chemistry, 24(1), 625.
- Bourrain, S., et al. (1998). Substituted pyrazoles as novel selective ligands for the human dopamine D4 receptor. Bioorganic & Medicinal Chemistry, 6(10), 1731-43.
- Krasavin, M. (2012). tert-Butyl Isocyanide as a Convertible Reagent in Ugi Reaction: Microwave-Assisted Preparation of 5,6-dihydropyrazolo[1,5-a]pyrazine-4,7-diones. Synlett, 23(15), 2243-2246.
- Zambon, A., et al. (2021). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry.
- Andreana, P. R., et al. (2004). Stereochemical Control of the Passerini Reaction. Organic Letters, 6(23), 4231-4233.
- Priest, O., et al. (2015). Identifying Passerini Products Using a Green, Guided-Inquiry, Collaborative Approach Combined with Spectroscopic Lab Techniques.
- Wikipedia contributors. (2023). Passerini reaction. Wikipedia, The Free Encyclopedia.
- Kazmaier, U., & Ackermann, S. (2005). A Straightforward Approach Towards Thiazoles and Endothiopeptides via Ugi Reaction. Organic & Biomolecular Chemistry, 3(16), 3184-7.
- Dess-Martin Periodinane (DMP) - Common Organic Chemistry Reagents. (n.d.). The Organic Chemistry Portal.
- Vasilevsky, S. F., et al. (2021). Effective microwave-assisted approach to 1,2,3-triazolobenzodiazepinones via tandem Ugi reaction/catalyst-free intramolecular azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 17, 678–687.
- Zhu, W., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(24), 7678.
- Iannazzo, D., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749.
- Hooshmand, E., & Zhang, W. (2023).
- Chemistry Hall. (2021).
- Alfa Chemistry. (n.d.).
- Banfi, L., et al. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 544–598.
- Fernandes, C., & Marques, M. M. B. (2022). Accessing Promising Passerini Adducts in Anticancer Drug Design. Molecules, 27(23), 8235.
- Apotrosoaei, M., et al. (2016). The pyrazole scaffold in drug development. A target profile analysis. Studia Universitatis “Vasile Goldis”, Seria Stiintele Vietii, 26(2), 215-223.
- Saini, M. S., et al. (2022). Methyl-linked Pyrazoles: Synthetic and Medicinal Perspective. Mini-Reviews in Medicinal Chemistry, 22(5), 770-804.
- Fustero, S., et al. (2011). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 16(9), 7957-7998.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Methyl-linked Pyrazoles: Synthetic and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Passerini reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: 1-Boc-4-(hydroxymethyl)pyrazole as a Versatile Bioisostere in Drug Discovery
Abstract
In modern medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desired therapeutic profiles. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a cornerstone of this optimization process.[1][2][3] This guide provides an in-depth exploration of 1-Boc-4-(hydroxymethyl)pyrazole , a heterocyclic building block of increasing importance. We will detail its application as a non-classical bioisostere for common functionalities like amides and carboxylic acids, offering solutions to challenges in metabolic stability, pharmacokinetics, and potency. This document serves as a practical resource for researchers, scientists, and drug development professionals, providing not only the theoretical framework but also detailed experimental protocols for its synthesis and application.
The Strategic Imperative of Bioisosterism
The journey from a hit compound to a clinical candidate is fraught with challenges, including poor metabolic stability, off-target toxicity, and suboptimal permeability. Bioisosterism offers a rational approach to mitigate these issues by exchanging problematic functional groups with mimics that retain or enhance biological activity while improving overall drug-like properties.[1][4][5]
These replacements are broadly categorized as:
-
Classical Bioisosteres: Atoms or groups with the same valency and similar size (e.g., F for H, -O- for -NH-).[6]
-
Non-Classical Bioisosteres: Structurally distinct groups that mimic the steric and electronic properties of the original functionality without adhering to classical definitions.[6]
The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a privileged structure and a highly effective non-classical bioisostere in drug design.[7][8]
The Pyrazole Scaffold: A Privileged Player in Medicinal Chemistry
The pyrazole nucleus is a cornerstone of numerous approved drugs, valued for its metabolic stability and versatile chemical nature.[8] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[9][10][11][12][13]
From a bioisosteric perspective, the pyrazole ring is an exceptional mimic for functionalities such as amides and phenyl rings.[4][14] It can replicate key hydrogen bonding patterns and spatial arrangements while introducing favorable changes in properties like lipophilicity and aqueous solubility.[14]
Unpacking 1-Boc-4-(hydroxymethyl)pyrazole: A Multi-Functional Tool
1-Boc-4-(hydroxymethyl)pyrazole is a strategically designed building block that leverages the inherent advantages of the pyrazole core while providing synthetic handles for facile elaboration.
-
The Pyrazole Core: Serves as the bioisosteric anchor, capable of mimicking other functional groups.
-
The N1-Boc Group: The tert-butoxycarbonyl (Boc) protecting group is crucial for synthetic utility. It deactivates the N1-nitrogen, preventing unwanted side reactions and directing modifications to other parts of the molecule.[9][15] Its key advantage is its lability under acidic conditions, allowing for controlled removal and subsequent functionalization of the pyrazole nitrogen.[15]
-
The C4-Hydroxymethyl Group: This primary alcohol is a versatile functional handle. It can participate in nucleophilic substitution reactions or be oxidized to an aldehyde or carboxylic acid, opening avenues for constructing diverse compound libraries.[9][15] Crucially, it can also act as a hydrogen bond donor, mimicking interactions of groups like carboxylic acids or amides.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 199003-22-0 | [16][17] |
| Molecular Formula | C₉H₁₄N₂O₃ | [18] |
| Molecular Weight | 198.22 g/mol | [18] |
| Physical State | Solid or Semi-solid | [16] |
| ClogP | ~0.24 (for pyrazole core) | [14] |
Key Bioisosteric Applications
As a Non-Classical Amide Bioisostere
The secondary amide bond is ubiquitous in bioactive molecules but is often a liability due to its susceptibility to enzymatic hydrolysis by proteases. The 1,2-disubstituted pyrazole ring can effectively mimic the trans-amide conformation, preserving the crucial vectoral orientation of substituents and acting as both a hydrogen bond donor (N-H) and acceptor (N2).[4][5] This replacement can significantly enhance metabolic stability and improve pharmacokinetic profiles.
Caption: Pyrazole as an amide bioisostere.
As a Neutral Carboxylic Acid Bioisostere
Carboxylic acids are common in drug molecules for their ability to form strong ionic and hydrogen bonds with target proteins. However, their acidic nature can lead to poor membrane permeability, limiting oral bioavailability and CNS penetration.[19] Furthermore, they can be metabolized to reactive acyl glucuronides. The hydroxymethyl group on the pyrazole can serve as a neutral bioisostere, mimicking the hydrogen bond donating capability of the carboxylic acid proton without the associated negative charge, potentially improving permeability.[20]
Caption: Hydroxymethyl group as a neutral acid bioisostere.
Experimental Application & Protocols
Protocol 1: Synthesis of 1-Boc-4-(hydroxymethyl)pyrazole
This protocol describes a common synthetic route involving the cycloaddition of a hydrazine derivative with a 1,3-dicarbonyl equivalent, followed by reduction. The causality behind this multi-step synthesis is to build the pyrazole core first and then introduce the hydroxymethyl functionality in a controlled manner.
Caption: Synthetic workflow for 1-Boc-4-(hydroxymethyl)pyrazole.
Materials:
-
tert-Butyl carbazate (Boc-hydrazine)
-
1,1,3,3-Tetramethoxypropane
-
Trifluoroacetic acid (TFA) or similar acid catalyst
-
Toluene
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc), Saturated sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄) for workup
-
Silica gel for chromatography
Procedure:
-
Cyclocondensation to form Aldehyde Intermediate:
-
To a solution of tert-butyl carbazate (1.0 eq) in toluene, add 1,1,3,3-tetramethoxypropane (1.1 eq).
-
Add a catalytic amount of TFA (0.05 eq).
-
Heat the mixture to reflux with a Dean-Stark trap to remove methanol and water for 4-6 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1-Boc-pyrazole-4-carbaldehyde, which can be used directly or purified by column chromatography.
-
-
Reduction to the Alcohol:
-
Dissolve the crude aldehyde intermediate from the previous step in methanol and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5°C. The slow addition is critical to control the exothermic reaction and prevent side reactions.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Quench the reaction carefully by adding water, followed by EtOAc for extraction.
-
Separate the layers and extract the aqueous phase with EtOAc (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to afford pure 1-Boc-4-(hydroxymethyl)pyrazole.
-
Protocol 2: Derivatization for Further Synthesis
The true power of this building block lies in its potential for derivatization. Below are protocols for deprotection and oxidation.
Caption: Derivatization pathways for the title compound.
A. Boc Deprotection:
-
Dissolve 1-Boc-4-(hydroxymethyl)pyrazole (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq) or an equal volume of 4M HCl in dioxane.
-
Stir at room temperature for 1-3 hours, monitoring by TLC/LC-MS.
-
Concentrate the mixture under reduced pressure. Co-evaporate with toluene (2x) to remove residual acid.
-
The resulting salt can be neutralized with a base (e.g., NaHCO₃) during an aqueous workup or used directly for subsequent reactions like N-alkylation.
B. Oxidation to Aldehyde:
-
Dissolve 1-Boc-4-(hydroxymethyl)pyrazole (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Add Dess-Martin Periodinane (DMP, 1.2 eq).
-
Stir at room temperature for 1-2 hours. The use of DMP is advantageous as it's a mild oxidant, minimizing over-oxidation to the carboxylic acid.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a 1:1 mixture of saturated NaHCO₃ and sodium thiosulfate (Na₂S₂O₃) solution and stir vigorously until the layers are clear.
-
Extract with DCM (3x), combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the aldehyde.
Protocol 3: Bioisostere Validation - A Generic Kinase Inhibition Assay
This protocol provides a self-validating system to compare a parent amide-containing inhibitor with its pyrazole bioisostere.
Objective: To determine the IC₅₀ values of an amide-containing parent compound and its 1-Boc-4-(hydroxymethyl)pyrazole-derived bioisostere against a target kinase.
Materials:
-
Parent compound and pyrazole bioisostere, dissolved in 100% DMSO to make 10 mM stock solutions.
-
Target Kinase and its specific substrate peptide.
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
ATP solution.
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production).
-
White, opaque 384-well assay plates.
Procedure:
-
Compound Titration:
-
Perform serial dilutions of the 10 mM stock solutions in DMSO to create a 10-point, 3-fold dilution series. This range is chosen to ensure a full dose-response curve is captured.
-
Transfer a small volume (e.g., 50 nL) of each concentration to the assay plate.
-
-
Controls:
-
Positive Control (0% inhibition): Wells containing only DMSO (vehicle). This establishes the maximum signal.
-
Negative Control (100% inhibition): Wells containing a known potent inhibitor of the kinase or simply no enzyme. This establishes the background signal.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in assay buffer. Add this mix to the wells containing the compounds and controls.
-
Allow the compounds to pre-incubate with the kinase for 15-30 minutes. This step ensures the inhibitor has time to bind to its target before the reaction starts.
-
Prepare an ATP solution in assay buffer. The concentration should be at or near the Kₘ for the kinase to ensure sensitive detection of competitive inhibitors.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and detect the product (ADP) by adding the detection reagent according to the manufacturer's protocol (e.g., add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent, incubate).
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the positive (0%) and negative (100%) controls.
-
Plot the normalized response versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Interpreting the Results:
-
A similar or improved IC₅₀ for the pyrazole analog compared to the amide parent suggests a successful bioisosteric replacement in terms of target engagement.
-
This in vitro data, when combined with subsequent ADME/Tox and pharmacokinetic studies, will provide a complete picture of the replacement's success.
References
-
Title: The Significance of Pyrazole Derivatives in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: The Role of Pyrazole Derivatives in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: Future Medicinal Chemistry URL: [Link]
-
Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: MDPI URL: [Link]
-
Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: Pharmaceuticals (Basel) URL: [Link]
-
Title: Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors Source: ScienceDirect URL: [Link]
-
Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Medicinal Chemistry URL: [Link]
-
Title: Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Source: ACS Publications URL: [Link]
-
Title: Bioisosteres for carboxylic acid groups Source: Hypha Discovery URL: [Link]
-
Title: Activity and selectivity of carboxylic acid and 1-hydroxypyrazole ALR2 inhibitors Source: ResearchGate URL: [Link]
-
Title: Acid Bioisosteres Source: Cambridge MedChem Consulting URL: [Link]
-
Title: Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors Source: PubMed URL: [Link]
-
Title: Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives Source: ResearchGate URL: [Link]
-
Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: PubMed Central URL: [Link]
-
Title: Pyrazole synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Application of Bioisosteres in Drug Design Source: SlideShare URL: [Link]
-
Title: A Review on Pyrazole chemical entity and Biological Activity Source: ResearchGate URL: [Link]
-
Title: Current status of pyrazole and its biological activities Source: Journal of Pharmacy & Bioallied Sciences URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. drughunter.com [drughunter.com]
- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 5. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. nbinno.com [nbinno.com]
- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy 1-Boc-4-(hydroxymethyl)pyrazole | 199003-22-0 [smolecule.com]
- 10. mdpi.com [mdpi.com]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1-Boc-4-(hydroxymethyl)pyrazole | 199003-22-0 | Benchchem [benchchem.com]
- 16. hoffmanchemicals.com [hoffmanchemicals.com]
- 17. 1-Boc-4-(hydroxyMethyl)pyrazole | 199003-22-0 [chemicalbook.com]
- 18. 1-Boc-4-(hydroxyMethyl)pyrazole | 199003-22-0 [amp.chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Boc-4-(hydroxymethyl)pyrazole
Welcome to the technical support center for the synthesis of 1-Boc-4-(hydroxymethyl)pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable synthetic building block. By understanding the causality behind experimental choices, you can effectively troubleshoot issues and ensure a robust and reproducible synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to 1-Boc-4-(hydroxymethyl)pyrazole?
A common and effective route involves a two-step process: the Vilsmeier-Haack formylation of a suitable pyrazole precursor, followed by the reduction of the resulting aldehyde. An alternative approach is the synthesis from 1,3-dicarbonyl compounds.[1][2] The choice of route often depends on the availability of starting materials and the desired scale of the reaction.
Q2: Why is the Boc protecting group necessary in this synthesis?
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines and nitrogen-containing heterocycles like pyrazole.[3][4] It serves two primary purposes:
-
Modulating Reactivity: It deactivates the pyrazole ring towards certain electrophilic reactions, preventing unwanted side reactions.[3]
-
Improving Solubility: The bulky tert-butyl group often enhances the solubility of the pyrazole intermediate in organic solvents, simplifying handling and purification.
The Boc group is stable under basic and nucleophilic conditions but can be easily removed with acid, making it a versatile tool in multi-step synthesis.[3][4]
Q3: What are the most critical parameters to control for a high-yield synthesis?
Several parameters are crucial for maximizing the yield of 1-Boc-4-(hydroxymethyl)pyrazole:
-
Purity of Starting Materials: Impurities in the initial pyrazole or reagents can lead to side reactions and complicate purification.[1]
-
Stoichiometry of Reagents: Precise control over the equivalents of reagents, particularly the Boc anhydride and the reducing agent, is essential to prevent incomplete reactions or the formation of byproducts.[1]
-
Reaction Temperature: Temperature control is critical during both the Boc protection and the reduction steps to minimize side reactions and degradation.
-
Solvent Choice: The solvent can significantly influence reaction rates and regioselectivity, especially during the Boc protection step.[5]
Q4: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress.[1] By spotting the reaction mixture alongside the starting material, you can visually track the consumption of the starting material and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative analysis.
Q5: What are the expected yields and purity for this synthesis?
With an optimized protocol, yields for the Boc protection step can be quite high, often exceeding 90%.[6][7] The subsequent reduction step typically proceeds with good to excellent yields as well. The final product should be a white to off-white solid with high purity (>95%) after appropriate purification, usually by column chromatography or recrystallization.[1][8]
Section 2: Troubleshooting Guide
Problem 1: Low Overall Yield
Symptom: The final isolated yield of 1-Boc-4-(hydroxymethyl)pyrazole is significantly lower than anticipated.
Possible Causes and Solutions:
-
Inefficient Boc Protection: Incomplete protection of the pyrazole nitrogen is a common cause of low yield.
-
Causality: The nucleophilicity of the pyrazole nitrogen can be influenced by the solvent and the base used. An insufficiently strong base may not fully deprotonate the pyrazole, leading to an equilibrium that does not favor the product.
-
Solution:
-
Base Selection: Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation of the pyrazole. If using a milder base like triethylamine (TEA), consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP).[6]
-
Solvent Choice: Anhydrous aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are generally preferred for this reaction.
-
Reaction Time and Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40 °C) may be necessary to drive the reaction to completion. Monitor closely by TLC.[7]
-
-
-
Side Reactions During Reduction: The choice of reducing agent for the 4-formyl group is critical.
-
Causality: Overly harsh reducing agents can potentially reduce other functional groups or lead to decomposition. Conversely, a reducing agent that is too mild may result in an incomplete reaction.
-
Solution: Sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol is a standard and effective choice for this reduction.[9] It is selective for the aldehyde in the presence of the Boc group. Ensure the reaction is cooled initially (0 °C) to control the exothermic reaction.
-
-
Product Loss During Workup and Purification:
-
Causality: The Boc group can be labile to strong acidic conditions.[3] During aqueous workup, ensure the pH does not become too low. The product's polarity may also lead to losses during extraction if the wrong solvent system is used.
-
Solution:
-
Aqueous Workup: Use a saturated solution of sodium bicarbonate or a dilute solution of a mild acid like ammonium chloride for washes. Avoid strong acids.[3]
-
Extraction: Use a moderately polar solvent like ethyl acetate or dichloromethane for extraction.
-
Purification: Silica gel column chromatography is typically effective. Use a gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.
-
-
Troubleshooting Workflow for Low Yield ```dot digraph "low_yield_workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];
}
Caption: Regioselectivity in the Boc protection of pyrazole.
Section 3: Optimized Experimental Protocol
This protocol is a general guideline. Optimization may be required based on the specific substrate and laboratory conditions.
Part A: Synthesis of 1-Boc-4-formylpyrazole
-
Preparation: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-formylpyrazole (1.0 eq).
-
Dissolution: Add anhydrous THF via syringe. Cool the mixture to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Boc Protection: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in anhydrous THF. Add this solution dropwise to the pyrazole anion suspension at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 1-Boc-4-formylpyrazole.
Part B: Synthesis of 1-Boc-4-(hydroxymethyl)pyrazole
-
Preparation: Dissolve the purified 1-Boc-4-formylpyrazole (1.0 eq) in methanol in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC shows complete conversion.
-
Workup: Quench the reaction by the slow addition of acetone, followed by water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. If necessary, purify by silica gel column chromatography or recrystallization to obtain the final product, 1-Boc-4-(hydroxymethyl)pyrazole.
References
-
The Royal Society of Chemistry. (2016). Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Bases. In Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Sharma, S., Verma, A., Chauhan, R., & Kulshrestha, R. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), 054–062. Retrieved from [Link]
-
Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. Retrieved from [Link]
-
MDPI. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(10335). Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of Substituted Pyrazole N-Oxide and Pyrazole from Propargyl Amine. Retrieved from [Link]
-
ResearchGate. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Retrieved from [Link]
-
ACS Publications. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 76(8), 2776–2783. Retrieved from [Link]
-
ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved from [Link]
-
GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. Retrieved from [Link]
-
Synthesis and chemical transformations of 3-(pyridyl-3)-4-formylpyrazole and its derivatives. (n.d.). Retrieved from [Link]
-
MDPI. (2021). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ACS Publications. (2022). Total Synthesis of the TIM-1 IgV Domain via N-to-C Serine/Threonine Ligation Enabled by Knorr Pyrazole Synthesis-Mediated Regeneration of Salicylaldehyde Esters. Journal of the American Chemical Society, 144(35), 16086–16095. Retrieved from [Link]
-
PMC. (2022). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Retrieved from [Link]
-
PMC. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]
-
Reddit. (2014). Removal of Boc protecting group as workup? Retrieved from [Link]
-
NIH. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
PubMed Central. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link]
-
Chemtips. (2012). Reactions that Work: Boc Protection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Arkivoc. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction path for synthesis of formylpyrazoles 4(a-f) Synthesis of... Retrieved from [Link]
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
-
PubMed Central. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Retrieved from [Link]
-
Synthesis, Molecular Docking, and Cytotoxic Evaluation of Some Novel 1H-Pyrazole Derivatives from Pentoxifylline. (2020). International Journal of Pharmaceutical Research, 12(2), 3158-3168. Retrieved from [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved from [Link]
-
PMC. (2020). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N‐formyl peptide receptors agonists. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Pyrazole Synthesis: Methods for Efficient Production of Key Intermediates. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
PMC. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
PMC. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
GSRS. (n.d.). 4-HYDROXYMETHYLPYRAZOLE. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. japsonline.com [japsonline.com]
- 7. chemtips.wordpress.com [chemtips.wordpress.com]
- 8. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Controlling Regioselectivity in Pyrazole Synthesis from 1,3-Dicarbonyls
Introduction
Welcome to the technical support guide for controlling regioselectivity in the synthesis of pyrazoles from 1,3-dicarbonyl compounds. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize the Knorr pyrazole synthesis and related methodologies. The formation of regioisomers during the reaction of unsymmetrical 1,3-dicarbonyls with substituted hydrazines is a persistent challenge.[1][2] Controlling the reaction outcome is critical, as different regioisomers can exhibit vastly different pharmacological activities, toxicological profiles, and physicochemical properties.[1]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and achieve your desired isomeric product with high selectivity.
Troubleshooting Guide & Common Issues
This section addresses the most common problems encountered during pyrazole synthesis in a practical question-and-answer format.
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
This is a frequent outcome when the electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl are minimal.[1] This lack of inherent bias means the initial nucleophilic attack by the hydrazine has little preference for either carbonyl.
Root Cause Analysis & Corrective Actions:
-
Minimal Substrate Bias: Your 1,3-dicarbonyl substrate (e.g., R1-CO-CH2-CO-R2) has R1 and R2 groups with similar electronic (inductive/resonance) and steric (size) properties.
-
Solution 1: Modify Reaction Conditions. The first and most accessible approach is to alter the reaction environment to favor one pathway over the other.
-
Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can dramatically influence regioselectivity. Standard solvents like ethanol often give poor selectivity.[3]
-
Actionable Advice: Switch to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These non-nucleophilic, polar, and highly hydrogen-bond-donating solvents can stabilize intermediates and transition states differently, often leading to a significant improvement in regioselectivity in favor of one isomer.[3]
-
-
pH Control: The acidity or basicity of the reaction medium is a critical parameter.[1]
-
Acidic Conditions: Using a catalytic amount of acid (e.g., acetic acid, p-TsOH) can protonate a carbonyl oxygen, increasing its electrophilicity.[4][5] The more basic carbonyl (often the one less influenced by electron-withdrawing groups) is more likely to be protonated, directing the initial hydrazine attack.
-
Basic Conditions: Basic conditions can favor the attack of the more nucleophilic nitrogen of a substituted hydrazine.[1]
-
-
-
Solution 2: Alter Reactant Stoichiometry. Recent studies have shown that varying the ratio of the dicarbonyl to the hydrazine can sometimes influence the regioisomeric ratio, suggesting more complex kinetic pathways than previously understood.[2]
-
Actionable Advice: Screen a range of reactant ratios (e.g., 1:1.2, 1.2:1, 1:1.5 of dicarbonyl:hydrazine) to see if it impacts the product distribution. This is an empirical approach that may yield surprising results for specific substrates.
-
Issue 2: The major product is consistently the undesired regioisomer.
This occurs when the intrinsic properties of your substrates strongly favor the formation of the wrong isomer under standard conditions. For instance, in the reaction of 1,1,1-trifluoro-2,4-pentanedione, the initial attack of a hydrazine will almost always occur at the carbonyl carbon adjacent to the potent electron-withdrawing trifluoromethyl (-CF₃) group, as it is significantly more electrophilic.[1]
Root Cause Analysis & Corrective Actions:
-
Strong Electronic/Steric Bias: One of your carbonyl groups is overwhelmingly more reactive than the other due to a powerful electron-withdrawing group or significant steric hindrance around the other carbonyl.
-
Solution 1: Leverage Solvent Effects. As with the 1:1 isomer issue, fluorinated alcohols (TFE, HFIP) are exceptionally effective at reversing or enhancing selectivity. They do not compete with the hydrazine for attack on the more reactive carbonyl, allowing the inherent nucleophilicity of the hydrazine nitrogens to dictate the reaction course more effectively.[3]
-
Solution 2: Temperature Control. The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control.
-
Actionable Advice: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) to favor the kinetically controlled product (the one that forms fastest). Conversely, running the reaction at a higher temperature (e.g., reflux) for an extended period might favor the more stable, thermodynamically controlled product. This requires careful optimization.
-
-
Solution 3: Consider an Alternative Synthetic Strategy. If reaction engineering fails, modifying the starting materials may be necessary.
-
Use a Synthetic Equivalent: Instead of a 1,3-dicarbonyl, consider using a β-enaminone or an α,β-unsaturated ketone, which can offer different regiochemical control.[6][7]
-
Protecting Groups: In complex syntheses, it may be feasible to temporarily protect one carbonyl group, force the reaction at the unprotected site, and then deprotect. This adds steps but guarantees regioselectivity.
-
Data Snapshot: The Power of Solvent Selection
The following table illustrates the dramatic effect of solvent choice on the regioselectivity of the reaction between 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione and methylhydrazine. The desired isomer is the 5-furyl-3-CF₃ pyrazole.
| Entry | Solvent | Ratio of Desired:Undesired Isomer | Total Yield (%) |
| 1 | EtOH | 36 : 64 | 99 |
| 2 | TFE | 85 : 15 | 99 |
| 3 | HFIP | 97 : 3 | 98 |
| (Data adapted from The Journal of Organic Chemistry)[3] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Knorr pyrazole synthesis and where does the regioselectivity issue arise?
The Knorr synthesis is a cyclocondensation reaction.[6] The generally accepted mechanism involves the initial nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the dicarbonyl's carbonyl carbons.[4][5] This is followed by dehydration to form a hydrazone intermediate. An intramolecular cyclization then occurs where the second nitrogen attacks the remaining carbonyl group, which, after another dehydration step, yields the aromatic pyrazole ring. The regioselectivity is determined at the very first step: which carbonyl group is attacked by which nitrogen atom.[1]
Q2: How do steric and electronic effects of the substituents (R¹ and R²) on the 1,3-dicarbonyl influence the outcome?
-
Electronic Effects: Electron-withdrawing groups (EWGs) like -CF₃, -NO₂, or -CO₂Et increase the partial positive charge (electrophilicity) on the adjacent carbonyl carbon, making it a more likely target for the initial nucleophilic attack.[1]
-
Steric Hindrance: Large, bulky substituents (e.g., t-butyl, phenyl) can physically block the approach of the hydrazine to the nearby carbonyl group, directing the attack to the less sterically hindered carbonyl.[1]
Q3: For a substituted hydrazine (e.g., methylhydrazine), which nitrogen is more nucleophilic?
In methylhydrazine (CH₃-NH-NH₂), the terminal -NH₂ group is generally considered more nucleophilic due to the electron-donating effect of the methyl group on the adjacent nitrogen. However, in arylhydrazines (e.g., phenylhydrazine), the lone pair on the nitrogen attached to the aryl ring is delocalized into the ring, making the terminal -NH₂ group significantly more nucleophilic. This difference is crucial for predicting the initial site of attack.
Q4: Are there modern alternatives to the classical Knorr synthesis that offer better regiocontrol?
Yes, several methods have been developed to bypass the regioselectivity issues of the classical approach.
-
1,3-Dipolar Cycloadditions: Reactions between diazo compounds and alkynes or alkenes can provide highly regioselective access to pyrazoles, though the synthesis of the required precursors can be more complex.[7][8]
-
Reactions with Tosylhydrazones: The use of N-alkylated tosylhydrazones and terminal alkynes has been shown to produce 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[9]
-
Multi-component Reactions: Some modern one-pot, multi-component reactions can provide highly substituted pyrazoles with excellent regioselectivity under specific catalytic conditions.[10]
Experimental Protocols & Workflows
Protocol 1: General Procedure for High-Regioselectivity Synthesis Using HFIP
This protocol details a general method for favoring one regioisomer through the use of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as the solvent.[1]
Materials:
-
Unsymmetrical 1,3-dicarbonyl (1.0 mmol)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3-5 mL)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl (1.0 mmol) in HFIP (3-5 mL).
-
Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting dicarbonyl is consumed.
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure (Note: HFIP is volatile).
-
Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
Protocol 2: Microwave-Assisted Synthesis in Acetic Acid
This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer under acidic conditions.
Materials:
-
Unsymmetrical 1,3-dicarbonyl (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
Procedure:
-
Combine the 1,3-dicarbonyl (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.
-
Securely seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Assess purity and isomeric ratio by NMR or LC-MS and purify further if necessary.
Diagrams & Decision Workflows
The following diagrams illustrate the key reaction mechanism and a decision-making workflow for troubleshooting regioselectivity.
Knorr Pyrazole Synthesis Mechanism
Caption: Reaction mechanism showing the two competing pathways in Knorr pyrazole synthesis.
Troubleshooting Workflow
Caption: Decision tree for optimizing pyrazole synthesis regioselectivity.
References
- BenchChem. (2025). Technical Support Center: Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis. BenchChem.
- Blacker, A. J., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific.
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com.
- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Slideshare.
- National Institutes of Health. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH.
- MDPI. (2023).
- National Institutes of Health. (n.d.).
- ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
- Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.
- MDPI. (n.d.).
- ResearchGate. (2025). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jk-sci.com [jk-sci.com]
- 5. name-reaction.com [name-reaction.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 1-Boc-4-(hydroxymethyl)pyrazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-Boc-4-(hydroxymethyl)pyrazole. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when scaling this synthesis from the bench to larger-scale production. As a versatile building block in medicinal chemistry and drug discovery, robust and scalable access to this molecule is critical.[1] This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to ensure your scale-up is efficient, safe, and successful.
Section 1: Synthesis Strategy & Core Challenges
The most prevalent synthetic strategies for 1-Boc-4-(hydroxymethyl)pyrazole involve the initial formation of the pyrazole ring followed by N-protection. A common and adaptable route starts from a 1,3-dicarbonyl equivalent which undergoes cyclocondensation with a hydrazine source. The subsequent Boc-protection of the pyrazole nitrogen yields the final product. While straightforward on paper, each step presents unique scale-up challenges, from managing reaction exotherms and regioselectivity to handling difficult purifications.
General Synthetic Workflow
Below is a generalized workflow for the synthesis, highlighting the critical control points that are expanded upon in this guide.
Caption: General workflow for the synthesis of 1-Boc-4-(hydroxymethyl)pyrazole.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each answer provides an explanation of the underlying chemical principles and offers practical, actionable solutions.
Problem Area: Pyrazole Ring Formation
Q: My cyclocondensation reaction with hydrazine hydrate is showing a strong exotherm upon scale-up. How can I control this for a safer process?
A: This is a critical safety observation. The reaction between a carbonyl compound and hydrazine is highly exothermic and can lead to a dangerous thermal runaway if not properly managed.[2] The primary cause is the rapid, uncontrolled heat release from the condensation reaction.
Solutions & Causality:
-
Controlled Addition: Instead of adding the hydrazine all at once, add it slowly and sub-surface to the cooled reaction mixture. This allows the reactor's cooling system to dissipate the heat as it is generated, preventing accumulation.
-
Increased Dilution: Running the reaction at a lower concentration (using more solvent) provides a larger thermal mass to absorb the heat of reaction, buffering temperature spikes.[2]
-
Adequate Cooling: Ensure your reactor's cooling system is rated for the heat duty of the reaction at the intended scale. Perform a safety assessment or consult with a chemical engineer to confirm. For initial scale-up, maintaining a larger temperature differential between the reactor jacket and the reaction mass can provide an extra safety margin.
-
Reverse Addition: In some cases, adding the carbonyl precursor to a solution of hydrazine hydrate can provide better control, although this must be evaluated on a case-by-case basis.
Caption: Decision tree for managing exothermic reactions during pyrazole synthesis.
Q: I am observing the formation of isomeric pyrazoles. How can I improve the regioselectivity of the ring formation?
A: Regioselectivity is a classic challenge in pyrazole synthesis, governed by the nature of the substituents on the 1,3-dicarbonyl precursor and the reaction conditions.[3][4] The Knorr pyrazole synthesis, a common method, can yield different isomers depending on which carbonyl group the hydrazine initially attacks.[3]
Solutions & Causality:
-
pH Control: The pH of the reaction can influence which carbonyl is more reactive. Acidic conditions can protonate one carbonyl, activating it for nucleophilic attack. Experiment with buffered conditions or the addition of a mild acid or base to see how it impacts the isomer ratio.
-
Temperature Optimization: Lowering the reaction temperature can sometimes increase the kinetic preference for one pathway over another, leading to a higher ratio of the desired regioisomer.[2]
-
Precursor Choice: The electronic and steric differences between the two carbonyl groups in your precursor are the primary drivers of selectivity. If possible, choose a precursor where these differences are more pronounced. For example, using a β-keto ester often provides good control as the ketone is typically more electrophilic than the ester.[5]
| Parameter | Effect on Regioselectivity | Recommendation |
| Temperature | Lower temperatures can enhance kinetic selectivity. | Screen temperatures from 0 °C to room temperature. |
| Solvent | Solvent polarity can influence transition state energies. | Test a range of solvents (e.g., EtOH, THF, Toluene). |
| pH/Catalyst | Can selectively activate one electrophilic site. | Trial reactions with catalytic acetic acid vs. a base like triethylamine. |
Problem Area: Boc Protection
Q: My Boc protection reaction is sluggish and gives low yields, with significant starting material left even after extended reaction times. What's wrong?
A: Incomplete Boc protection is typically due to insufficient activation of the pyrazole nitrogen or deactivation of the di-tert-butyl dicarbonate ((Boc)₂O). The pyrazole N-H is acidic, but often requires a suitable base to be fully deprotonated for efficient reaction.
Solutions & Causality:
-
Choice of Base: A non-nucleophilic base is crucial. Triethylamine (TEA) can work, but for less reactive substrates, stronger bases like N,N-Diisopropylethylamine (DIPEA) are often more effective.[6]
-
Catalytic DMAP: The addition of a catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP) is highly recommended. DMAP acts as a nucleophilic catalyst, reacting with (Boc)₂O to form a more reactive intermediate, which is then attacked by the pyrazole nitrogen.[6][7]
-
Solvent Selection: The reaction is typically performed in aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. Ensure the solvent is anhydrous, as water can hydrolyze (Boc)₂O.[7]
-
Stoichiometry: Ensure you are using a slight excess of (Boc)₂O (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.
Q: I'm observing a significant amount of a di-Boc byproduct. How can I prevent this over-protection?
A: While less common for pyrazoles than for some other heterocycles, di-protection can occur under forcing conditions.[6] This happens when a second Boc group is added, often resulting in a more complex purification.
Solutions & Causality:
-
Control (Boc)₂O Stoichiometry: The most direct solution is to use no more than 1.05-1.1 equivalents of (Boc)₂O. Carefully charge the reagent to avoid creating localized areas of high concentration.
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can disfavor the second, less favorable protection step.[8]
-
Avoid Overly Strong Bases/Forcing Conditions: Using very strong bases like sodium hydride or running the reaction at high heat for extended periods can promote over-protection. Stick to standard conditions with bases like TEA or DIPEA and catalytic DMAP at ambient temperatures.[6]
Problem Area: Work-up & Purification
Q: My crude product is an oil or a sticky solid that is difficult to handle and purify by column chromatography at scale. What are my options?
A: The hydroxymethyl group and the Boc group give the molecule a polarity that can make it prone to being an oil and challenging to crystallize. Column chromatography is often not economically viable for large-scale production.
Solutions & Causality:
-
Recrystallization: This is the most desirable scalable purification method. A systematic solvent screen is essential. Try single solvents (e.g., ethyl acetate, isopropyl acetate, toluene, heptane) and anti-solvent combinations (e.g., dissolving in ethyl acetate and adding heptane until turbidity is observed, then heating to dissolve and cooling slowly). The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution or are insoluble at high temperatures.
-
Salt Formation and Crystallization: While the Boc-protected pyrazole is not basic, if your synthesis involves an intermediate that is, purification can sometimes be achieved at that earlier stage via acid-addition salt formation.[9] This is a powerful technique for purifying basic compounds at scale.
-
Slurrying: If the crude product is a semi-solid, slurrying it in a non-polar solvent (like heptane or diethyl ether) at room temperature can sometimes wash away less polar impurities and induce crystallization of the product, yielding a more manageable solid.
| Purification Method | Advantages for Scale-Up | Disadvantages |
| Recrystallization | High throughput, cost-effective, high purity achievable. | Requires finding a suitable solvent system; can have yield losses. |
| Column Chromatography | High resolution for difficult separations. | High solvent cost, slow, not easily scalable. |
| Slurrying/Trituration | Simple, fast, good for removing minor impurities. | Lower purification power than recrystallization. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the key analytical techniques for monitoring this synthesis and characterizing the final product?
A1: A combination of techniques is essential.[3]
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress. Use a suitable mobile phase (e.g., Ethyl Acetate/Hexane mixture) to get good separation between starting material, intermediates, and the final product.
-
¹H and ¹³C NMR Spectroscopy: This is crucial for structural confirmation. Key signals to look for in the final product include the characteristic singlet for the tert-butyl protons of the Boc group (~1.3 ppm) and the singlet for the hydroxymethyl protons (-CH₂OH) (~4.5 ppm). The pyrazole ring protons will appear in the aromatic region (7.0–8.5 ppm).[3]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the O-H stretch of the alcohol and the C=O stretch of the Boc-carbamate.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and intermediates.
Q2: The hydroxymethyl group seems reactive. Are there any side reactions I should be aware of?
A2: Yes, the primary alcohol of the hydroxymethyl group can undergo side reactions.
-
Oxidation: Under certain conditions, especially if oxidizing agents are present or if the reaction is run in the presence of air and a metal catalyst, the alcohol can be oxidized to the corresponding aldehyde (1-Boc-4-formylpyrazole) or carboxylic acid (1-Boc-pyrazole-4-carboxylic acid).[3] Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if sensitive reagents are used.
-
Esterification: If the reaction is run in an acidic alcohol solvent, you could potentially form an ether, though this is generally not a major concern under typical synthesis conditions.
Q3: How can the Boc group be removed for subsequent synthetic steps?
A3: The tert-butoxycarbonyl (Boc) group is a key protecting group precisely because it is stable to many reaction conditions but can be easily removed when desired. It is labile under acidic conditions.[3][7] Common methods include treatment with:
-
Trifluoroacetic acid (TFA) in a solvent like DCM.
-
Hydrochloric acid (HCl) in a solvent like dioxane, methanol, or ethyl acetate. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by cleavage to release the free pyrazole N-H, carbon dioxide, and isobutene.[3]
References
-
ResearchGate. Large-scale synthesis of 1H-pyrazole. [Link]
-
Sharma, S., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), 054-062. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
Royal Society of Chemistry. Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
ResearchGate. Overview of synthesis of pyrazole derivatives. [Link]
-
Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]
-
El-Sayed, N. F., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Journal of Applied Pharmaceutical Science. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. [Link]
- Google P
Sources
- 1. Buy 1-Boc-4-(hydroxymethyl)pyrazole | 199003-22-0 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-Boc-4-(hydroxymethyl)pyrazole | 199003-22-0 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. books.rsc.org [books.rsc.org]
- 8. japsonline.com [japsonline.com]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Purification of 1-Boc-4-(hydroxymethyl)pyrazole
Welcome to the technical support center for the purification of 1-Boc-4-(hydroxymethyl)pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on overcoming the challenges associated with the purification of this versatile building block. This resource offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure you achieve the desired purity for your downstream applications.
Introduction
1-Boc-4-(hydroxymethyl)pyrazole is a key intermediate in medicinal chemistry and organic synthesis, valued for its unique structural features that allow for selective functionalization.[1] The tert-butoxycarbonyl (Boc) protecting group offers stability to the pyrazole ring during various synthetic steps, while the hydroxymethyl group provides a reactive handle for further molecular elaboration.[2] However, achieving high purity of this compound can be challenging due to potential side products from its synthesis and the lability of the Boc group under certain conditions. This guide will walk you through the most effective purification techniques and how to troubleshoot common issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of 1-Boc-4-(hydroxymethyl)pyrazole in a question-and-answer format, providing potential causes and actionable solutions.
Column Chromatography Issues
Question 1: I'm seeing poor separation of my product from an impurity on the TLC plate and column. What can I do?
Answer:
Poor separation is a common issue that can often be resolved by systematically optimizing your chromatographic conditions.
-
Cause: The polarity of the eluent may not be optimal for separating the target compound from impurities.
-
Solution:
-
Systematic Eluent Screening: Conduct a thorough TLC analysis using a range of solvent systems with varying polarities. A good starting point for 1-Boc-4-(hydroxymethyl)pyrazole is a mixture of hexane and ethyl acetate.[3] You can systematically vary the ratio (e.g., 9:1, 4:1, 1:1 Hexane:EtOAc) to find the optimal separation. For more polar impurities, consider adding a small amount of methanol to your ethyl acetate/hexane mixture.
-
Alternative Solvent Systems: If hexane/ethyl acetate systems fail, explore other solvent combinations such as dichloromethane/methanol or acetone/hexane.[4]
-
Consider a Different Stationary Phase: While silica gel is the most common choice, for particularly challenging separations, consider using alumina (neutral or basic) or a C18 reversed-phase column if the impurities have significantly different polarities.
-
-
Cause: Co-elution of structurally similar impurities, such as regioisomers.
-
Solution:
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC is a powerful technique that offers higher resolution than standard column chromatography.
-
Solvent System Modification: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as a co-solvent has been shown to improve the separation of pyrazole regioisomers.[5]
-
Question 2: My product is streaking on the TLC plate and the column is giving broad peaks. What's happening?
Answer:
Streaking and broad peaks are often indicative of interactions between your compound and the stationary phase or issues with solubility.
-
Cause: The hydroxymethyl group on the pyrazole can lead to strong interactions with the acidic silica gel, causing streaking.
-
Solution:
-
Add a Modifier to the Eluent: Adding a small amount (0.1-1%) of a polar solvent like triethylamine or acetic acid to your eluent can help to mitigate these interactions and improve peak shape. Use triethylamine if your compound is basic and acetic acid if it is acidic.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina, which can reduce the strong interactions observed with silica gel.
-
-
Cause: The compound may be overloading the column or TLC plate.
-
Solution:
-
Reduce Sample Load: Apply a more dilute solution of your compound to the TLC plate. For column chromatography, ensure you are not exceeding the recommended loading capacity for your column size. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
Question 3: I suspect the Boc group is being cleaved during purification. How can I prevent this?
Answer:
The Boc group is known to be labile under acidic conditions, and prolonged exposure to silica gel (which is slightly acidic) can sometimes lead to its removal.[2]
-
Cause: Acidity of the silica gel or acidic impurities in the eluent.
-
Solution:
-
Neutralize the Silica Gel: You can prepare a slurry of silica gel in your eluent and add a small amount of a base, like triethylamine (0.1-1%), to neutralize the acidic sites before packing your column.
-
Use Neutral Alumina: Switching to neutral alumina as the stationary phase can prevent acid-catalyzed deprotection.
-
Avoid Acidic Additives: Do not use acidic modifiers in your eluent if you suspect Boc group cleavage.
-
Work Quickly: Minimize the time your compound spends on the column to reduce exposure to the stationary phase.
-
Recrystallization Issues
Question 1: My compound is "oiling out" instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.
-
Cause: The solution is too saturated, or the cooling rate is too fast.
-
Solution:
-
Add More Solvent: Add a small amount of the hot "good" solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.
-
Slow Cooling: Insulate the flask to encourage slow cooling. This can be done by wrapping it in glass wool or placing it in a Dewar flask.
-
Use a Seed Crystal: If you have a small amount of the pure solid, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.
-
Scratch the Flask: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites and promote crystal growth.
-
Question 2: The yield of my recrystallized product is very low. How can I improve it?
Answer:
Low yield is a common problem in recrystallization and can be addressed by refining your technique.
-
Cause: Using too much solvent to dissolve the crude product.
-
Solution:
-
Use a Minimum of Hot Solvent: Add the hot solvent in small portions to your crude material until it just dissolves. Using an excess of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
-
Cause: The product has significant solubility in the cold solvent.
-
Solution:
-
Cool the Solution Thoroughly: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Optimize Your Solvent System: If your product is still too soluble, you may need to find a different solvent or a mixed solvent system where the solubility at low temperatures is lower.
-
Frequently Asked Questions (FAQs)
Q1: What are the best purification methods for 1-Boc-4-(hydroxymethyl)pyrazole?
A1: The two most effective and commonly used purification techniques for 1-Boc-4-(hydroxymethyl)pyrazole are column chromatography and recrystallization.
-
Column Chromatography: This is the preferred method for separating the target compound from impurities with different polarities. Silica gel is the most common stationary phase, with eluent systems typically composed of hexane and ethyl acetate or dichloromethane and methanol.[3][6]
-
Recrystallization: This technique is ideal for removing small amounts of impurities from a relatively pure product. The choice of solvent is critical, and common options include single solvents like ethanol or mixed solvent systems such as hexane/ethyl acetate or ethanol/water.[7]
Q2: What are the common impurities I should be aware of during the synthesis and purification of 1-Boc-4-(hydroxymethyl)pyrazole?
A2: Common impurities can arise from the starting materials or side reactions during the synthesis.
-
Unreacted Starting Materials: Incomplete reaction can leave residual 4-(hydroxymethyl)pyrazole or di-tert-butyl dicarbonate.
-
Regioisomers: If the pyrazole ring is formed from an unsymmetrical precursor, regioisomeric byproducts can be a significant issue and may be difficult to separate.[5]
-
Deprotected Product: The Boc group can be inadvertently cleaved, leading to the formation of 4-(hydroxymethyl)pyrazole.
-
Over-oxidation Products: If the hydroxymethyl group is introduced via reduction of a formyl or carboxyl group, incomplete reduction can leave these starting materials as impurities. Conversely, unintended oxidation of the hydroxymethyl group can also occur.[2]
Q3: How do I choose the right solvent system for column chromatography?
A3: The ideal solvent system for column chromatography should provide a good separation between your product and any impurities on a TLC plate. For 1-Boc-4-(hydroxymethyl)pyrazole, a good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal ratio is determined by TLC analysis, aiming for an Rf value of 0.2-0.4 for the desired product.
Q4: What is a good solvent for recrystallizing 1-Boc-4-(hydroxymethyl)pyrazole?
A4: A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For 1-Boc-4-(hydroxymethyl)pyrazole, you can explore the following:
-
Single Solvents: Ethanol, methanol, or isopropanol are good starting points.
-
Mixed Solvent Systems: A common technique is to dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethyl acetate or acetone) and then add a "poor" hot solvent (e.g., hexane) dropwise until the solution becomes cloudy. Re-heating to get a clear solution and then allowing it to cool slowly should yield crystals. An ethanol/water mixture can also be effective.[7]
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for the purification of 1-Boc-4-(hydroxymethyl)pyrazole using silica gel column chromatography.
Materials:
-
Crude 1-Boc-4-(hydroxymethyl)pyrazole
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
TLC plates (silica gel 60 F254)
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various solvent systems of increasing polarity (e.g., 9:1, 4:1, 1:1 Hexane:EtOAc) to find the optimal eluent for separation.[3]
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pack the chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Once dry, carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Start with a less polar mixture and gradually increase the polarity if necessary (gradient elution).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 1-Boc-4-(hydroxymethyl)pyrazole.
Table 1: Typical Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Typical Gradient | Start with 10% EtOAc in Hexane, gradually increase to 50% EtOAc |
| Detection | UV lamp (254 nm) or staining (e.g., potassium permanganate) |
Visualization of Purification Workflow
Caption: A typical workflow for the purification of 1-Boc-4-(hydroxymethyl)pyrazole.
References
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]
-
KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of pyrazole-4-boronic acid pinacol ester.
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]
- Google Patents. (n.d.). Method for purifying pyrazoles.
-
Journal of Chemical and Pharmaceutical Research. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]
-
MDPI. (n.d.). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Sci-Hub. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from [Link]
-
PubMed. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. Retrieved from [Link]
Sources
- 1. Buy 1-Boc-4-(hydroxymethyl)pyrazole | 199003-22-0 [smolecule.com]
- 2. 1-Boc-4-(hydroxymethyl)pyrazole | 199003-22-0 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. epubl.ktu.edu [epubl.ktu.edu]
- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Navigating Side Reactions in the Oxidation of Hydroxymethylpyrazoles
Welcome to the technical support center for the oxidation of hydroxymethylpyrazoles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this common yet often troublesome transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality of side reactions and offer robust troubleshooting strategies to ensure the success of your experiments. Our approach is grounded in scientific integrity, providing you with self-validating systems and authoritative references to support your work.
Understanding the Challenge: The Double-Edged Sword of Pyrazole Reactivity
The pyrazole nucleus is a cornerstone in medicinal chemistry, but its rich electronic nature, which makes it a valuable pharmacophore, also renders it susceptible to a variety of side reactions during oxidation. The desired transformation of a hydroxymethyl group to an aldehyde is often accompanied by the formation of unwanted byproducts, complicating purification and reducing yields. This guide will dissect the most common side reactions, provide detailed protocols for their mitigation, and offer a clear troubleshooting framework.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Over-oxidation to Pyrazole-Carboxylic Acid
Q1: My primary product is the pyrazole-carboxylic acid instead of the desired aldehyde. What causes this, and how can I prevent it?
A1: Causality and Mitigation
Over-oxidation is the most prevalent side reaction, occurring when the initially formed aldehyde is further oxidized to a carboxylic acid. This is particularly common with strong, aqueous oxidizing agents.[1] The choice of oxidant is therefore critical for achieving chemoselectivity.
Mechanism of Over-oxidation:
The aldehyde intermediate, in the presence of water, can form a hydrate, which is susceptible to further oxidation. Strong oxidants like potassium permanganate (KMnO₄) or chromium-based reagents in aqueous media readily facilitate this transformation.[2]
Troubleshooting Workflow for Over-oxidation:
Caption: Troubleshooting workflow for over-oxidation.
Recommended Protocols for Selective Aldehyde Synthesis:
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | High chemoselectivity, mild conditions, tolerates sensitive functional groups.[1][3][4] | Potentially explosive, relatively high cost.[3][4] |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C to RT | Mild, avoids heavy metals, good for acid-sensitive substrates.[5][6][7] | Formation of foul-smelling dimethyl sulfide, requires cryogenic temperatures.[5][8] |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temperature | Anhydrous conditions prevent over-oxidation.[1] | Chromium-based reagent (toxicity and disposal concerns). |
Detailed Protocol: Dess-Martin Periodinane (DMP) Oxidation
-
To a solution of the hydroxymethylpyrazole (1.0 equiv) in dichloromethane (DCM, 0.1 M) at room temperature, add Dess-Martin periodinane (1.2 equiv).
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS (typically complete within 1-3 hours).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[9][10]
Issue 2: Dimerization and Other N-H Related Side Reactions
Q2: I'm observing high molecular weight byproducts, suggesting dimerization. Why is this happening?
A2: The Role of the Pyrazole N-H
The N-H proton of the pyrazole ring is acidic and the nitrogen itself is nucleophilic. Under oxidative conditions, deprotonation can occur, leading to a pyrazolate anion that can participate in side reactions. Oxidative N-N coupling can lead to the formation of azopyrazoles, a type of dimerization.[11][12][13][14]
Mitigation Strategy: N-Protection
The most effective way to prevent N-H related side reactions is to protect the pyrazole nitrogen prior to oxidation. The choice of protecting group is crucial, as it must be stable to the oxidation conditions and readily removable afterward.
Common Protecting Groups for Pyrazoles:
| Protecting Group | Introduction | Removal | Key Features |
| tert-Butoxycarbonyl (Boc) | (Boc)₂O, base (e.g., Et₃N, DMAP) | Acid (e.g., TFA, HCl in dioxane) or thermal.[15][16][17][18] | Robust, widely used, generally stable to mild oxidation. |
| 2-(Trimethylsilyl)ethoxymethyl (SEM) | SEM-Cl, base (e.g., NaH) | Fluoride source (e.g., TBAF) or acid. | Stable to a wide range of conditions, but removal requires specific reagents. |
Workflow for N-Protection Strategy:
Caption: N-Protection strategy for hydroxymethylpyrazole oxidation.
Detailed Protocol: Boc Protection and Deprotection
-
Protection:
-
Dissolve the hydroxymethylpyrazole (1.0 equiv) in a suitable solvent (e.g., THF, DCM).
-
Add triethylamine (1.5 equiv) and a catalytic amount of DMAP.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).
-
Perform an aqueous work-up and purify the N-Boc protected hydroxymethylpyrazole.
-
-
Oxidation:
-
Proceed with one of the mild oxidation protocols described in Issue 1 .
-
-
Deprotection:
-
Dissolve the N-Boc protected pyrazole aldehyde in DCM.
-
Add trifluoroacetic acid (TFA, 5-10 equiv) at 0 °C.
-
Stir at room temperature until deprotection is complete (monitor by TLC/LC-MS).[15][16]
-
Carefully neutralize with a saturated aqueous solution of sodium bicarbonate and extract the product.
-
Dry the organic layer, concentrate, and purify as needed.
-
Issue 3: Pyrazole Ring Opening
Q3: My reaction yields are very low, and I'm seeing a complex mixture of unidentifiable products. Could the pyrazole ring be opening?
A3: Ring Integrity Under Oxidative Stress
While less common than over-oxidation, pyrazole ring opening can occur under harsh oxidative conditions, particularly with substrates bearing certain activating groups (e.g., amino groups).[19][20][21][22] This leads to a cascade of decomposition products and is often irreversible.
Factors Promoting Ring Opening:
-
Harsh Oxidants: Reagents like ozone, or strong acids in combination with oxidants.
-
Electron-Donating Substituents: Groups like -NH₂ can electronically predispose the ring to oxidative cleavage.[19]
-
High Temperatures: Can provide the activation energy needed for ring fragmentation.
Troubleshooting and Prevention:
If ring opening is suspected, the primary course of action is to significantly reduce the reaction's harshness.
-
Reagent Selection: Immediately switch to the mildest possible oxidation conditions (e.g., DMP at room temperature).
-
Temperature Control: Maintain strict temperature control, performing the reaction at 0 °C or even lower if the chosen oxidant allows.
-
pH Control: Avoid strongly acidic or basic conditions. Buffer the reaction mixture if necessary.
-
Substituent Effects: If the pyrazole has strongly activating groups, consider a different synthetic route that avoids direct oxidation at a late stage.
Proposed Mechanism for Oxidative Ring Opening of an Aminopyrazole:
Caption: Simplified mechanism of aminopyrazole ring opening.[19]
Summary of Key Recommendations
| Side Reaction | Primary Cause | Recommended Solution | Key Reagents/Techniques |
| Over-oxidation | Strong, aqueous oxidants | Use mild, anhydrous oxidizing agents. | DMP, Swern Oxidation, PCC |
| Dimerization / N-H Reactivity | Unprotected pyrazole N-H | Protect the pyrazole nitrogen before oxidation. | (Boc)₂O, SEM-Cl |
| Ring Opening | Harsh reaction conditions (strong oxidants, high temp) | Employ the mildest possible conditions. | DMP at low temperature, strict pH control |
By understanding the underlying mechanisms of these side reactions and implementing the targeted troubleshooting strategies and protocols outlined in this guide, you can significantly improve the outcome of your hydroxymethylpyrazole oxidations, leading to higher yields, easier purifications, and more reliable results in your research and development endeavors.
References
-
Zhang, D., et al. (2020). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PMC - NIH. [Link]
-
Reddy, et al. (2019). Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. ResearchGate. [Link]
-
Krasavin, M., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI. [Link]
-
Krasavin, M., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Preprints.org. [Link]
-
Pérez-Temprano, M. H., et al. (2018). Oxidative Coupling Mechanisms: Current State of Understanding. ACS Catalysis. [Link]
-
Bao, X., et al. (2017). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. PMC - NIH. [Link]
-
Silva, M., et al. (2020). General mechanism of N–N ring opening of pyrazolone leading to the formation of TP1. ResearchGate. [Link]
-
Budnikova, Y. H., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. [Link]
-
Gerokonstantis, D. -T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. [Link]
-
G. L. F. L., & A. F. P. (2004). Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). ResearchGate. [Link]
-
Wang, Y., et al. (2022). Unspecific peroxygenase enabled formation of azoxy compounds. PMC - NIH. [Link]
-
Zhang, D., et al. (2020). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions. [Link]
-
Various Authors. (2020). Deprotection of O-Boc and other protecting groups. ResearchGate. [Link]
-
BYJU'S. (n.d.). Byproducts Produced in Swern Oxidation. BYJU'S. [Link]
-
Wikipedia. (n.d.). Dess–Martin periodinane. Wikipedia. [Link]
-
M. S., & M. B. (2022). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. NIH. [Link]
-
Wikipedia. (n.d.). Swern oxidation. Wikipedia. [Link]
-
Organic Syntheses. (n.d.). The dess-martin periodinane. Organic Syntheses Procedure. [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
Singh, S. K., et al. (2018). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. [Link]
-
Barata-Vallejo, S., et al. (2022). Electrophotocatalytic Hydroxymethylation of Azaarenes with Methanol. Organic Letters. [Link]
-
Lang, P. T., et al. (2001). A mild, chemoselective protocol for the removal of thioketals and thioacetals mediated by Dess-Martin periodinane. PubMed. [Link]
-
Yoshida, J., et al. (2020). Anodic Oxidation for the Stereoselective Synthesis of Heterocycles. PubMed. [Link]
-
Kappe, C. O., et al. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ACS Sustainable Chemistry & Engineering. [Link]
-
Pathare, R. S., et al. (2014). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. [Link]
-
S. K. & V. K. (2019). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Drug Delivery and Therapeutics. [Link]
-
Boumoud, B., et al. (2012). The Swern Oxidation. ScienceDirect. [Link]
- Google Patents. (2011). Method for purifying pyrazoles.
-
Wikipedia. (n.d.). Dess–Martin oxidation. Wikipedia. [Link]
-
Common Organic Chemistry. (n.d.). Dess-Martin Periodinane (DMP). Common Organic Chemistry. [Link]
-
Salazar, M., et al. (2020). Aerobic Oxidation of Hydroxymethylfurfural and Furfural by Using Heterogeneous CoxOy–N@C Catalysts. ResearchGate. [Link]
-
Chizhov, D. L., et al. (2017). Synthesis and oxidation of some azole-containing thioethers. Beilstein Journals. [Link]
-
Feierman, D. E., & Cederbaum, A. I. (1985). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. PubMed - NIH. [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Organic Chemistry Portal. [Link]
-
Barluenga, J., et al. (2003). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
-
Feierman, D. E., & Cederbaum, A. I. (1986). Oxidation of the alcohol dehydrogenase inhibitor pyrazole to 4-hydroxypyrazole by microsomes. Effect of cytochrome P-450 inducing agents. PubMed. [Link]
Sources
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 4. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. byjus.com [byjus.com]
- 9. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. investigacion.unirioja.es [investigacion.unirioja.es]
- 13. mdpi.com [mdpi.com]
- 14. Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. preprints.org [preprints.org]
- 22. researchgate.net [researchgate.net]
Troubleshooting low yields in cyclocondensation reactions for pyrazoles
From the desk of the Senior Application Scientist
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize cyclocondensation reactions to construct pyrazole cores. Low yields can be a significant bottleneck in discovery and development timelines. This document provides in-depth troubleshooting guides and FAQs to diagnose and resolve common issues encountered during the synthesis of pyrazoles, primarily focusing on the widely-used Knorr synthesis and related methodologies.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses the most common challenges in pyrazole cyclocondensation reactions. Each problem is presented in a question-and-answer format, detailing the potential causes and providing actionable, step-by-step solutions grounded in chemical principles.
Problem 1: My reaction shows low or no conversion to the desired pyrazole. What are the likely causes and how can I fix it?
Low or no product formation is a frequent issue that can often be traced back to starting material quality, reaction conditions, or the inherent reactivity of the substrates.[1]
Potential Causes & Solutions:
-
Poor Starting Material Quality:
-
The Issue: Hydrazine derivatives, especially salts like phenylhydrazine hydrochloride, can degrade over time or contain impurities that inhibit the reaction.[1] 1,3-dicarbonyl compounds can also be unstable or impure.
-
Solution:
-
Verify Purity: Always use freshly opened or purified reagents. The purity of both the 1,3-dicarbonyl compound and the hydrazine derivative should be confirmed by NMR or another suitable analytical method.[1]
-
Use Free Base: If using a hydrazine salt (e.g., hydrochloride), the reaction mixture can become highly acidic, which may promote the formation of colored byproducts or stall the reaction.[1] Consider neutralizing the salt with a mild base like sodium acetate or using the free base form of the hydrazine.
-
-
-
Suboptimal Reaction Conditions:
-
The Issue: Temperature, solvent, and reaction time are critical parameters. The dehydration of the cyclic intermediate to form the aromatic pyrazole is often the rate-determining step and can be sluggish under neutral pH or at low temperatures.[2]
-
Solution:
-
Temperature Optimization: Gradually increase the reaction temperature. Many cyclocondensations proceed well at temperatures from 60 °C to reflux.[3] However, exceeding the optimal temperature can lead to decomposition and lower yields.[3] Monitor progress by TLC or LC-MS to find the sweet spot.
-
Solvent Choice: The classic solvent is ethanol, but its protic nature may not always be ideal. Aprotic dipolar solvents like DMF, DMAc, or NMP have been shown to accelerate the dehydration step and improve yields.[4]
-
Catalysis: While many pyrazole syntheses are run with stoichiometric acid (from a hydrazine salt) or no catalyst, the reaction often requires explicit catalysis to proceed efficiently.[3] Attempt the reaction with a catalytic amount of a Brønsted acid (like acetic acid or p-TsOH) or a Lewis acid (like Zn(OTf)₂, Cu(OTf)₂).[3][5]
-
-
-
Low Substrate Reactivity:
-
The Issue: Sterically hindered 1,3-dicarbonyls or electronically deactivated hydrazines (e.g., those with strong electron-withdrawing groups) can be poor nucleophiles or electrophiles, leading to a slow reaction.[6]
-
Solution:
-
Increase Reaction Time: For sluggish reactions, simply extending the reaction time from a few hours to 24 hours may be sufficient.
-
Switch to a More Potent Catalyst: If a mild acid catalyst is ineffective, a stronger Lewis acid may be required to sufficiently activate the carbonyl group for nucleophilic attack.[6]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture, especially for slow reactions.[7][8][9]
-
-
Troubleshooting Workflow for Low/No Product Formation
Sources
- 1. benchchem.com [benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. discovery.researcher.life [discovery.researcher.life]
How to improve the stability of pyrazole intermediates during synthesis
Introduction: The Challenge of Pyrazole Intermediate Stability
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, prized for their diverse biological activities and versatile synthetic utility.[1][2] However, researchers often encounter stability issues with pyrazole intermediates, leading to decreased yields, complex purification challenges, and compromised final product purity. The pyrazole ring, an aromatic heterocycle with two adjacent nitrogen atoms, possesses amphoteric properties—acting as both a weak acid and a weak base—making it susceptible to degradation under various conditions.[3][4]
This guide provides a comprehensive, experience-driven resource for troubleshooting and overcoming common stability problems encountered during the synthesis of pyrazole intermediates. It is designed for professionals in research and drug development who require robust and reproducible synthetic protocols.
Troubleshooting Guide: Diagnosing and Solving Instability
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My pyrazole intermediate appears to decompose during the reaction itself, leading to low yields and multiple byproducts. What's happening and how can I fix it?
Answer: In-situ decomposition is often a result of harsh reaction conditions that the pyrazole ring cannot tolerate. The primary culprits are typically temperature, pH, and incompatible reagents.
Probable Causes & Recommended Solutions:
-
Excessive Heat: Many pyrazole-forming reactions, like the Knorr synthesis, can generate unexpected intermediates and decomposition pathways at elevated temperatures.[5] Thermal decomposition of substituted pyrazoles, especially those with sensitive functional groups like nitro groups, is a known issue.[6][7]
-
Solution: Perform the reaction at the lowest effective temperature. Consider running temperature-scouting experiments, starting from 0 °C or even lower, and gradually increasing until a reasonable reaction rate is achieved. A temperature-controlled approach can be pivotal for success.[8] Microwave-assisted synthesis can sometimes offer better control and shorter reaction times, minimizing thermal degradation.[9]
-
-
Extreme pH Conditions: The pyrazole ring's stability is highly dependent on pH.[10] Strong acidic or basic conditions can lead to ring-opening or unwanted side reactions.[1][4] The N-H proton is weakly acidic (pKa ≈ 14.2), while the pyridine-like N2 nitrogen is weakly basic (pKa ≈ 2.5), making the system sensitive to both extremes.
-
Solution: If possible, buffer the reaction medium to maintain a pH between 4 and 8. If the reaction requires a strong base (e.g., for deprotonation), use a non-nucleophilic base at low temperatures and add it slowly. For acid-catalyzed reactions, opt for milder Lewis acids or solid-supported acid catalysts that can be easily filtered off.
-
-
Oxidative/Reductive Environments: Pyrazoline intermediates, common precursors to pyrazoles, are particularly susceptible to oxidation to form the aromatic pyrazole ring.[11][12] Conversely, certain substituents on the pyrazole ring can be sensitive to reduction.
-
Solution: Unless oxidation to the pyrazole is the desired final step, run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation.[13] Carefully select reagents to avoid unintended redox reactions with your intermediate.
-
Question 2: I get a decent yield in the crude reaction mixture, but my product decomposes during aqueous workup and extraction. How can I improve recovery?
Answer: This is a classic problem stemming from the amphoteric nature of pyrazoles and their potential for hydrolysis. Prolonged contact with aqueous acidic or basic layers is a common cause of degradation.
Probable Causes & Recommended Solutions:
-
pH Shock During Extraction: Washing with strong acids (e.g., 1M HCl) or strong bases (e.g., 1M NaOH) can protonate or deprotonate the pyrazole ring, respectively. This not only changes its solubility, potentially trapping it in the aqueous layer, but can also catalyze decomposition.
-
Solution: Use milder wash solutions. Saturated sodium bicarbonate (NaHCO₃) is excellent for neutralizing residual acid, while saturated ammonium chloride (NH₄Cl) can be used to neutralize excess base. A final wash with brine (saturated NaCl) will help remove excess water from the organic layer and "push" the compound out of the aqueous phase, reducing contact time.
-
-
Hydrolysis of Functional Groups: If your pyrazole intermediate contains sensitive functional groups (e.g., esters, amides, or certain protecting groups), these can be hydrolyzed during a lengthy aqueous workup.
-
Solution: Minimize the time of the workup. Perform extractions quickly and efficiently. If hydrolysis is a major issue, consider a non-aqueous workup, such as filtering the reaction mixture through a plug of silica or celite and concentrating the filtrate.
-
Question 3: My pyrazole intermediate streaks badly or decomposes on my silica gel column. What are my purification options?
Answer: Standard silica gel is acidic and can be destructive to many nitrogen-containing heterocycles, including pyrazoles. The lone pair on the N2 nitrogen can interact strongly with the acidic silanol groups, leading to poor peak shape and on-column degradation.
Probable Causes & Recommended Solutions:
-
Acidic Stationary Phase: The inherent acidity of silica gel is the most common reason for purification failure.
-
Solution 1 (Recommended): Deactivate the Silica. Prepare a slurry of your silica gel in the desired eluent and add 1% triethylamine (or another volatile base like pyridine) to neutralize the acidic sites.[14] This simple step dramatically improves the chromatography of most basic heterocycles.
-
Solution 2: Use an Alternative Stationary Phase. Neutral alumina is a good alternative for basic compounds. For very polar intermediates, reversed-phase (C18) chromatography using water/acetonitrile or water/methanol gradients can be effective.[14]
-
-
Non-Chromatographic Purification: Sometimes, the best approach is to avoid chromatography altogether.
-
Recrystallization: This is an excellent method for purifying solid intermediates. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.[15][16]
-
Acid/Base Extraction: If your intermediate is sufficiently stable, you can sometimes use its basicity for purification. Dissolve the crude material in an organic solvent, extract with a dilute acid (e.g., 0.1M HCl), wash the acidic aqueous layer with fresh organic solvent to remove non-basic impurities, and then carefully basify the aqueous layer and re-extract your product.
-
Salt Formation & Crystallization: For oily or difficult-to-crystallize intermediates, forming a salt (e.g., a hydrochloride or tosylate) can induce crystallization and provide a stable, solid form of your compound.[17]
-
Visual Workflow: Troubleshooting Pyrazole Intermediate Instability
The following diagram outlines a decision-making process for diagnosing and solving stability issues.
Caption: A decision tree for troubleshooting pyrazole instability.
Frequently Asked Questions (FAQs)
Q1: What is the best N-H protecting group for a pyrazole intermediate?
Answer: The choice of an N-H protecting group is critical and depends entirely on the subsequent reaction conditions your intermediate must endure. A protecting group not only enhances stability but also influences the regioselectivity of further reactions.[18] Below is a comparison of commonly used protecting groups.
| Protecting Group | Introduction Conditions | Stability | Cleavage Conditions | Key Considerations |
| Boc (tert-Butoxycarbonyl) | Boc₂O, DMAP or base (e.g., NaH) | Stable to base, mild nucleophiles, hydrogenation. | Strong acid (TFA, HCl). Can also be cleaved with NaBH₄ in EtOH.[19] | Electron-withdrawing; deactivates the ring towards electrophiles. |
| THP (Tetrahydropyranyl) | DHP, acid catalyst (e.g., PTSA) | Stable to base, nucleophiles, organometallics, reduction. | Acidic conditions (e.g., aq. HCl). | A good choice for reactions involving strong bases or organometallics.[20] Introduces a chiral center. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM-Cl, base (e.g., NaH) | Stable to a wide range of conditions. | Fluoride source (TBAF) or strong acid. | Very robust. The SEM group can be used to direct lithiation and subsequent functionalization.[18] |
| Tosyl (Ts) or Phenylsulfonyl (PhSO₂) | TsCl or PhSO₂Cl, base (e.g., pyridine) | Very stable to acid, oxidation. | Harsh conditions required (e.g., Mg/MeOH, Na/Hg). | Strongly electron-withdrawing. Excellent for stabilizing the ring but can be difficult to remove.[8] |
| Benzyl (Bn) | BnBr, base (e.g., K₂CO₃, NaH) | Stable to acid (non-reducing), base, organometallics. | Catalytic hydrogenation (e.g., H₂, Pd/C). | Does not significantly alter the electronics of the pyrazole ring. |
Q2: My pyrazole intermediate is an oil and difficult to handle. How can I get it to solidify?
Answer: This is a common challenge. Converting a liquid or oily intermediate into a stable, weighable solid is highly advantageous for purification and storage.
-
Salt Formation: As mentioned previously, if your pyrazole has a basic nitrogen, you can treat a solution of it (e.g., in ether or ethyl acetate) with a solution of HCl in a non-aqueous solvent (like HCl in dioxane or ether). The resulting hydrochloride salt will often precipitate as a solid that can be collected by filtration.[17]
-
Recrystallization Attempts: Even oils can sometimes be crystallized. Try dissolving the oil in a minimal amount of a hot solvent in which it is soluble (like ethanol or ethyl acetate) and then slowly add a cold anti-solvent (like hexanes or water) until turbidity persists. Cooling this mixture slowly may induce crystallization.
-
Purification: Sometimes impurities can prevent crystallization. Purifying the oil via chromatography (using the methods described above) may yield a product that solidifies upon solvent removal.
Q3: How can I safely handle and store potentially unstable pyrazole intermediates?
Answer: Proper handling and storage are crucial to prevent degradation over time.
-
Atmosphere: Store reactive intermediates under an inert atmosphere of argon or nitrogen.[13]
-
Temperature: Store in a freezer at -20 °C or lower.[13]
-
Light: Protect from light by using an amber vial or wrapping the container in aluminum foil.[13]
-
Purity: Ensure the intermediate is free of residual acid or base from the workup, as these can catalyze decomposition even in trace amounts.
Experimental Protocol: Deactivation of Silica Gel for Pyrazole Purification
This protocol describes a standard, field-proven method for neutralizing silica gel to prevent the degradation of acid-sensitive compounds during column chromatography.
Materials:
-
Crude pyrazole intermediate
-
Silica gel (230-400 mesh)
-
Triethylamine (Et₃N)
-
Appropriate eluent system (e.g., Hexane/Ethyl Acetate)
-
Chromatography column and associated glassware
Procedure:
-
Determine Eluent System: Using thin-layer chromatography (TLC), determine a suitable solvent system that provides good separation and a target Rf value of ~0.3 for your desired pyrazole intermediate.
-
Prepare the Neutralized Eluent: To your chosen eluent, add triethylamine to a final concentration of 1% v/v. For example, to 500 mL of eluent, add 5 mL of Et₃N. Mix thoroughly. This will be the eluent used for the entire purification process.
-
Prepare the Silica Slurry: In a beaker, measure the required amount of silica gel (typically 50-100 times the weight of your crude sample). Add the neutralized eluent and stir to create a homogenous slurry free of air bubbles.
-
Pack the Column: Carefully pour the silica slurry into your chromatography column. Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just above the silica bed.
-
Load the Sample: Dissolve your crude pyrazole intermediate in a minimal amount of the neutralized eluent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute the Column: Add the neutralized eluent to the column and begin collecting fractions. Monitor the elution process using TLC.
-
Isolate the Product: Combine the fractions containing your pure product and remove the solvent and residual triethylamine under reduced pressure. The high volatility of triethylamine ensures it is easily removed during this step.
By following this protocol, the stability and recovery of acid-sensitive pyrazole intermediates during chromatographic purification can be significantly improved.
References
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of pH on pyrazole binding to liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
- 17. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 18. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. arkat-usa.org [arkat-usa.org]
- 20. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of the Vilsmeier-Haack Reaction for Pyrazole-4-Carbaldehydes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Vilsmeier-Haack (V-H) formylation of pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize pyrazole-4-carbaldehydes as key intermediates in pharmaceutical and materials science applications. Here, we move beyond simple protocols to provide in-depth, field-tested insights into optimizing this crucial reaction, troubleshooting common issues, and understanding the causality behind experimental choices.
Section 1: The Vilsmeier-Haack Reaction on Pyrazoles: A Mechanistic Overview
Understanding the reaction mechanism is fundamental to effective troubleshooting. The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocyclic systems.[1][2][3] In pyrazoles, the C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack when the C3 and C5 positions are substituted.[2]
The process involves two key stages:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent.[3]
-
Electrophilic Attack and Hydrolysis: The electron-rich C4 position of the pyrazole ring attacks the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during aqueous work-up to yield the final pyrazole-4-carbaldehyde.
Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism on a Pyrazole Ring
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common challenges encountered during the Vilsmeier-Haack formylation of pyrazoles.
Question: My reaction is not proceeding to completion, or the yield is very low. What are the likely causes and solutions?
Answer: This is a frequent issue stemming from several factors related to substrate reactivity and reaction conditions.
-
Causality 1: Substrate Reactivity. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. Therefore, the electronic nature of the substituents on the pyrazole ring is critical.
-
Insight: Pyrazoles bearing strong electron-withdrawing groups (e.g., nitro, cyano, or certain aryl groups with withdrawing substituents) show significantly reduced reactivity.[4] In some cases, the reaction may fail entirely.[4] Conversely, electron-donating groups (e.g., alkyl, alkoxy) enhance the nucleophilicity of the pyrazole ring and facilitate the reaction.[2]
-
Solution: For unreactive substrates, more forcing conditions are necessary. This includes increasing the reaction temperature (e.g., from 70°C to 120°C) and extending the reaction time.[4] It is also beneficial to increase the excess of the Vilsmeier reagent. One study demonstrated a yield increase from 60% to 90% by increasing the equivalents of POCl₃ from 2 to 10.[2]
-
-
Causality 2: Reagent Stoichiometry and Preparation. The ratio of DMF to POCl₃ and their ratio relative to the substrate are paramount.
-
Insight: An insufficient amount of the Vilsmeier reagent will naturally lead to incomplete conversion. The reagent is also sensitive to moisture and can decompose if not prepared under anhydrous conditions.
-
Solution:
-
Ensure Anhydrous Conditions: Use dry DMF and handle POCl₃ in an inert atmosphere (e.g., under Argon or Nitrogen).
-
Optimize Reagent Ratio: A common starting point is 3-4 equivalents of both DMF and POCl₃ relative to the pyrazole substrate.[5] For less reactive substrates, increasing this to 5-10 equivalents can be effective.[2][4]
-
Pre-formation of Reagent: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to ice-cold, stirred DMF.[5] Allow the reagent to form completely (often observed as the formation of a white, viscous mixture or solid) before adding the pyrazole substrate.
-
-
-
Causality 3: Temperature Control.
-
Insight: While higher temperatures can drive the reaction of unreactive substrates, they can also lead to decomposition of the reagent or product, especially during prolonged reaction times. The initial formation of the Vilsmeier reagent is exothermic and requires cooling to prevent degradation.
-
Solution: Maintain a temperature of 0-10°C during the addition of POCl₃ to DMF. After the substrate is added, the reaction is typically heated. A systematic approach is to start at a moderate temperature (e.g., 60-80°C) and monitor the reaction by TLC.[1][2] If the reaction is sluggish, the temperature can be incrementally increased.
-
Question: I am observing multiple spots on my TLC plate. What are the potential side reactions?
Answer: The formation of multiple products can complicate purification and reduce the yield of the desired aldehyde.
-
Side Reaction 1: Diformylation or Formylation at other positions.
-
Insight: While formylation is highly regioselective for the C4 position, highly activated pyrazole systems or harsh reaction conditions could potentially lead to substitution at other positions, although this is less common.
-
Solution: Use the minimum effective temperature and reagent stoichiometry required for the reaction to proceed to completion. Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction.
-
-
Side Reaction 2: Chlorination.
-
Insight: POCl₃ is a chlorinating agent. Functional groups on the pyrazole substituents that are sensitive to chlorination (e.g., hydroxyl groups, or even methoxy groups under certain conditions) can react. One report details the conversion of a 2-methoxyethoxy group to a 2-chloroethoxy group during the reaction.[5]
-
Solution: If your substrate contains sensitive functional groups, consider protecting them before the Vilsmeier-Haack reaction. Alternatively, explore milder formylating agents if possible.
-
-
Side Reaction 3: Dealkylation or Dehydrochlorination.
-
Insight: For certain substituted pyrazoles, side reactions on the substituents themselves can occur under the acidic and high-temperature conditions of the reaction. For example, dealkylation of N-substituted pyrazoles or dehydrochlorination of a chloroethyl substituent has been observed.[4]
-
Solution: Again, careful control of temperature and reaction time is key. If the substituent is the source of the side product, modifying the synthetic route to introduce the substituent after the formylation step may be a viable strategy.
-
Question: My work-up procedure is difficult, and I'm losing product during purification. What is the standard procedure?
Answer: A robust work-up protocol is essential for isolating the product cleanly.
-
Insight: The work-up must neutralize the acidic reaction mixture and hydrolyze the iminium salt intermediate to the aldehyde. The product's solubility will dictate the extraction solvent.
-
Solution: Standard Protocol
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully pour the mixture into a beaker containing crushed ice and a saturated aqueous solution of a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This step is highly exothermic and may release gas; perform it in a fume hood with caution. Stir until the effervescence ceases and the pH is neutral or slightly basic (pH 7-8).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate, dichloromethane, or chloroform (3 x volume). The choice of solvent depends on the product's polarity.
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel.[5] The eluent system must be optimized based on the polarity of the product, often a mixture of hexanes and ethyl acetate.[5]
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the key safety precautions for the Vilsmeier-Haack reaction?
-
A1: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The quenching step is exothermic and should be performed slowly and behind a safety shield.
-
-
Q2: My starting material is a hydrazone, not a pyrazole. Does this change the procedure?
-
A2: No, this is a very common and efficient way to synthesize pyrazole-4-carbaldehydes in a one-pot reaction.[6][7][8] The Vilsmeier reagent facilitates both the cyclization of the hydrazone to form the pyrazole ring and the subsequent formylation at the C4 position.[1][8] The reaction conditions and troubleshooting steps discussed above are directly applicable.
-
-
Q3: Can I use other reagents instead of POCl₃?
Section 4: Optimized Experimental Protocol & Data Summary
The following is a generalized, robust protocol that serves as an excellent starting point for optimization.
Step-by-Step Optimized General Protocol
Sources
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpcbs.com [ijpcbs.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemmethod.com [chemmethod.com]
Preventing unwanted byproducts in pyrazole synthesis
Technical Support Center: Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with byproduct formation during the synthesis of pyrazole derivatives. Here, we move beyond simple protocols to explore the mechanistic origins of common impurities and provide field-tested strategies to optimize your reactions for higher purity and yield.
This resource is structured to help you troubleshoot specific issues through a detailed Q&A format and a concluding FAQ section for quick reference.
Troubleshooting Guide: Navigating Common Byproducts
This section addresses specific, frequently encountered problems in pyrazole synthesis. Each entry explains the chemical reasoning behind the issue and provides actionable solutions.
Issue 1: Formation of Regioisomers with Unsymmetrical 1,3-Dicarbonyls
Q: I am reacting an unsymmetrical 1,3-dicarbonyl compound (e.g., benzoylacetone) with methylhydrazine and obtaining a mixture of two pyrazole regioisomers. How can I control the reaction to favor one isomer over the other?
A: This is a classic challenge in pyrazole synthesis, and the outcome is dictated by the relative reactivity of the two carbonyl groups towards the substituted and unsubstituted nitrogen atoms of the hydrazine. The key to controlling regioselectivity lies in manipulating the reaction conditions to exploit these differences.
Mechanistic Insight: The initial step is the condensation of a hydrazine nitrogen onto a carbonyl carbon. The more nucleophilic nitrogen of methylhydrazine (the NH2 group) will preferentially attack the more electrophilic carbonyl carbon. Subsequently, cyclization occurs when the remaining nitrogen attacks the second carbonyl.
-
Under acidic conditions: The ketone is generally more basic and more readily protonated than the ester or amide carbonyl, making it more electrophilic. This often favors the attack of the hydrazine at the ketone position.
-
Under neutral or basic conditions: The intrinsic electrophilicity of the carbonyls dominates. A ketone is typically more electrophilic than an ester, which can lead to the opposite regioisomer compared to acidic conditions.
Troubleshooting Workflow: Controlling Regioselectivity
Caption: Decision workflow for controlling pyrazole regioselectivity.
Actionable Protocols:
-
For Kinetic Control (Often favors one isomer):
-
Solvent & Temperature: Use a non-polar solvent (e.g., toluene) and maintain a low temperature (0 °C to RT). This slows the reaction and allows the more subtle differences in reactivity to direct the pathway.
-
Reagent Addition: Add the hydrazine derivative slowly to the solution of the dicarbonyl. This prevents localized high concentrations that can lead to less selective reactions.
-
-
For Thermodynamic Control (May favor the more stable isomer):
-
Higher Temperatures & Protic Solvents: Refluxing in ethanol or acetic acid can allow an initially formed kinetic product to equilibrate to the more thermodynamically stable regioisomer. Acetic acid is a common choice that can promote specific isomer formation through selective protonation.
-
Data Summary: Solvent & Catalyst Effects on Regioselectivity
| 1,3-Dicarbonyl | Hydrazine | Conditions | Major Regioisomer | Reference |
| Benzoylacetone | Methylhydrazine | Ethanol, Reflux | 1,5-disubstituted | |
| Benzoylacetone | Methylhydrazine | Acetic Acid, RT | 1,3-disubstituted | |
| 1,1,1-Trifluoro-2,4-pentanedione | Phenylhydrazine | Ethanol, Reflux | Attack at CF3-carbonyl |
Issue 2: Formation of Pyrazolone and Hydroxypyrazole Byproducts
Q: My reaction of a β-ketoester with hydrazine is giving me a significant amount of a 5-pyrazolone byproduct in addition to my desired pyrazole. How can I prevent this?
A: The formation of 5-pyrazolones is a common side reaction, particularly when using β-ketoesters. This occurs due to the competing reactivity of the ester group. Instead of dehydration, the intermediate can undergo cyclization with loss of the ester's alcohol group.
Mechanistic Insight: The reaction proceeds through a hydrazone intermediate. This intermediate can then undergo one of two intramolecular cyclization pathways:
-
Desired Path (Dehydration): The terminal NH2 attacks the ketone, followed by dehydration to yield the pyrazole.
-
Byproduct Path (Alcohol Elimination): The internal NH attacks the ester carbonyl, followed by elimination of the alcohol (e.g., ethanol) to form the stable 5-pyrazolone ring. This pathway is often thermodynamically favored.
Preventative Measures:
-
Activate the Ester Group: Convert the ester to a better leaving group. For instance, using a β-ketothioester can favor the desired cyclization.
-
Use a Diketone: If your synthesis allows, using a 1,3-diketone instead of a β-ketoester completely eliminates the possibility of pyrazolone formation as there is no ester group to cause the side reaction.
-
Reaction Conditions: Running the reaction under strongly acidic conditions can promote dehydration over alcohol elimination. However, this must be balanced against potential hydrolysis of the starting material.
Experimental Protocol: Minimizing Pyrazolone Formation
-
Reagent Choice: Start with a 1,3-diketone if possible. If a β-ketoester must be used, ensure it is of high purity.
-
Solvent: Use glacial acetic acid as the solvent. It acts as both a solvent and a catalyst, promoting the dehydration step.
-
Temperature Control:
-
Combine the β-ketoester and hydrazine hydrate in acetic acid at room temperature and stir for 1-2 hours.
-
Slowly heat the reaction to reflux (approx. 118 °C) and maintain for 2-4 hours.
-
-
Workup:
-
Cool the reaction mixture and pour it over ice water.
-
The desired pyrazole product will often precipitate and can be collected by filtration. The more polar pyrazolone byproduct may remain in the aqueous filtrate.
-
Recrystallize the crude product from an ethanol/water mixture to further remove any remaining polar byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What is the source of N-acetylated pyrazoles in my reaction, and how do I get rid of them? A1: N-acetylated byproducts often arise when using acetic acid as a solvent or catalyst, especially at high temperatures with hydrazine hydrate. The hydrazine can be acetylated, and this acetylhydrazine then reacts to form an N-acetylpyrazole. To avoid this, consider using a different acid catalyst like p-toluenesulfonic acid (p-TsOH) in a solvent like toluene, which allows for azeotropic removal of water without introducing an acetyl source.
Q2: My pyrazole synthesis is low-yielding. What are the first things I should check? A2: First, verify the purity of your starting materials. Impure 1,3-dicarbonyl compounds or old hydrazine hydrate (which can absorb CO2 and water) are common culprits. Second, ensure you are effectively removing the water formed during the reaction. Using a Dean-Stark apparatus when reacting in toluene is a highly effective method. Finally, consider the pH of your reaction; some condensations are highly pH-dependent, and slight adjustments can significantly improve yields.
Q3: How can I effectively purify my pyrazole product from unreacted starting materials and byproducts? A3: Purification strategies depend on the properties of your product and impurities.
-
Recrystallization: This is often the most effective method for removing isomeric byproducts or starting materials if there is a sufficient difference in solubility. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or toluene.
-
Column Chromatography: Silica gel chromatography is a standard method. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) can effectively separate the less polar pyrazole product from more polar byproducts like pyrazolones.
-
Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated. You can sometimes perform an aqueous acid wash (e.g., dilute HCl) to extract the pyrazole into the aqueous layer, leaving non-basic impurities in the organic layer. Neutralizing the aqueous layer and extracting back into an organic solvent can then isolate the product.
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]
-
Chemistry LibreTexts. (2023). Synthesis of Pyrazoles. [Link]
-
Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. S. (2002). The Chemistry of Pyrazoles of Pharmacological Interest. In Targets in Heterocyclic Systems (Vol. 6, pp. 52-98). Italian Chemical Society. [Link]
-
Faria, J. V., et al. (2017). The Knorr Pyrazole Synthesis: A Mechanistic Investigation. The Journal of Organic Chemistry, 82(21), 11443-11451. [Link]
-
Organic Syntheses. (1963). 4,5-Diphenylpyrazole. Coll. Vol. 4, p.381; Vol. 33, p.26. [Link]
Technical Support Center: Refinement of Reaction Conditions for Synthesizing Pyrazole Derivatives
Welcome to the technical support center for pyrazole derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you refine your reaction conditions and achieve optimal results.
Introduction to Pyrazole Synthesis
Pyrazoles are a cornerstone in medicinal chemistry and materials science, with a wide range of biological activities.[1][2][3] The most common and versatile method for their synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] While seemingly straightforward, this reaction is often plagued by issues such as low yields, formation of regioisomeric mixtures, and challenging purifications. This guide will provide practical solutions to these common problems.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low Reaction Yield
Symptom: The isolated yield of the desired pyrazole derivative is significantly lower than expected.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] If starting material is still present, consider extending the reaction time or increasing the temperature. For thermally sensitive substrates, a milder approach would be to add a catalytic amount of a suitable acid, such as acetic acid, to facilitate the reaction.[6]
-
-
Suboptimal Solvent or Base: The choice of solvent and base can significantly impact the reaction rate and equilibrium.
-
Solution: Screen different solvents. While ethanol or acetic acid are commonly used, aprotic dipolar solvents like N,N-dimethylacetamide (DMA) have shown to improve yields in certain cases.[1] If a base is required, ensure it is appropriate for the substrates. For instance, in some syntheses, K2CO3 has been identified as a highly effective base.[7]
-
-
Hydrazine Reagent Instability: Hydrazine and its derivatives can be unstable.
-
Solution: Use fresh, high-quality hydrazine. It is often beneficial to use a slight excess of the hydrazine reagent (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion.[5]
-
-
Side Reactions and By-product Formation: Competing side reactions can consume starting materials and reduce the yield of the desired product.
-
Solution: Analyze the crude reaction mixture by NMR or MS to identify major by-products.[4] Understanding the nature of these impurities can help in optimizing the reaction conditions to minimize their formation. For example, colored impurities often arise from side reactions of the hydrazine starting material.[4]
-
Issue 2: Formation of Regioisomers
Symptom: The reaction produces a mixture of two or more isomeric pyrazoles, which are often difficult to separate. This is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[4][8]
Potential Causes & Solutions:
-
Lack of Regiocontrol: The nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons of the unsymmetrical dicarbonyl compound, leading to a mixture of regioisomers.[8]
-
Solution 1: Solvent Engineering: The choice of solvent can dramatically influence regioselectivity. Highly fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can promote the formation of one regioisomer over the other.[8]
-
Solution 2: Microwave-Assisted Synthesis: Microwave irradiation can sometimes favor the formation of the thermodynamically more stable isomer.[8]
-
Solution 3: Alternative Synthetic Routes: Consider alternative methods that offer better regiocontrol, such as the reaction of N-arylhydrazones with nitroolefins or the use of N-alkylated tosylhydrazones and terminal alkynes.[9][10]
-
-
Substituent Effects: The electronic and steric properties of the substituents on both the dicarbonyl compound and the hydrazine influence the site of the initial nucleophilic attack.
-
Solution: Carefully consider the electronics of your substrates. For example, in the reaction of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine, the initial attack preferentially occurs at the carbonyl group adjacent to the electron-withdrawing trifluoromethyl group.[8] If this leads to the undesired isomer, a different synthetic strategy may be necessary.
-
Issue 3: Difficult Purification
Symptom: The crude product is an oil or a complex mixture that is difficult to purify by standard crystallization or column chromatography.
Potential Causes & Solutions:
-
Presence of Polar Impurities: Incomplete cyclization can lead to polar pyrazoline intermediates as by-products.[4][7]
-
Solution: Ensure complete aromatization to the pyrazole. This can sometimes be achieved by adding an oxidizing agent in the final step or by adjusting the reaction conditions (e.g., heating for a longer duration).
-
-
Colored Impurities: As mentioned, side reactions involving hydrazine can produce colored impurities.[4][11]
-
Solution: A silica gel plug filtration before full column chromatography can be effective. Washing the plug with a non-polar solvent like toluene can help remove colored impurities before eluting the product with a more polar solvent system.[11]
-
-
Formation of Acid Addition Salts: If the reaction is performed under acidic conditions, the pyrazole product, being basic, can form a salt.
-
Solution: A basic workup (e.g., washing with a saturated aqueous solution of sodium bicarbonate) can neutralize the salt and allow for extraction of the free pyrazole into an organic solvent.
-
-
Crystallization Issues: The product may be an oil or may not crystallize easily from common solvents.
-
Solution 1: Salt Formation for Purification: Convert the crude pyrazole into an acid addition salt (e.g., with HCl, H2SO4, or oxalic acid).[12][13] These salts are often crystalline and can be easily purified by recrystallization. The pure pyrazole can then be recovered by neutralization.
-
Solution 2: Solvent Screening for Crystallization: Systematically screen a range of solvents with varying polarities for recrystallization.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the success of a Knorr pyrazole synthesis?
A1: The success of a Knorr pyrazole synthesis is a delicate balance of several factors:
-
Substrate Reactivity: The nature of the 1,3-dicarbonyl compound and the hydrazine derivative is paramount. Highly reactive substrates may lead to side reactions, while less reactive ones may require harsher conditions.
-
Reaction Temperature: Temperature control is crucial. While some reactions proceed smoothly at room temperature, others require heating to go to completion.[6][7]
-
Solvent Choice: The solvent affects the solubility of reactants and can influence the reaction pathway and regioselectivity.[1][8]
-
Presence and Type of Catalyst: Acid or base catalysis can significantly accelerate the reaction.[6][7]
Q2: How can I reliably identify the by-products in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is essential for by-product identification.
-
Thin-Layer Chromatography (TLC): Provides a quick assessment of the number of components in your mixture.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Is invaluable for structural elucidation. The presence of duplicate sets of peaks often indicates the formation of regioisomers.[4]
-
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques help in determining the molecular weights of the components and can provide fragmentation patterns that aid in structural identification.[4]
Q3: Are there greener alternatives for pyrazole synthesis?
A3: Yes, significant efforts are being made to develop more environmentally friendly methods. These include:
-
Microwave-Assisted Synthesis: Often leads to shorter reaction times, higher yields, and can be performed with less solvent.[8][14]
-
Ultrasonic Irradiation: This technique can enhance reaction rates and yields, often under milder conditions.[15]
-
Use of Green Solvents: Water or ethanol are often preferred over hazardous organic solvents.[14]
-
Multicomponent Reactions: One-pot, multicomponent reactions are highly efficient as they reduce the number of synthetic steps and purification procedures.[14]
Q4: Can I functionalize the pyrazole ring after its formation?
A4: Yes, the pyrazole ring can be further functionalized. The reactivity of the different positions on the ring varies:
-
N-Alkylation: The NH group of the pyrazole can be easily alkylated using alkyl halides.[16]
-
Electrophilic Substitution: Position 4 is the most susceptible to electrophilic attack.[16]
-
Deprotonation: A strong base can deprotonate the C3 or C5 positions, allowing for subsequent reactions with electrophiles.[16][17]
Part 3: Data Presentation & Experimental Protocols
Table 1: Recommended Solvents for Optimizing Regioselectivity
| Solvent | Typical Outcome | Reference |
| Ethanol/Acetic Acid | Often gives a mixture of regioisomers. | [8][11] |
| N,N-Dimethylacetamide (DMA) | Can improve yields and regioselectivity in some cases. | [1] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Can significantly favor the formation of one regioisomer. | [8] |
| Ethylene Glycol | Used in some regioselective syntheses under thermal conditions. | [9] |
Experimental Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Acetic Acid Catalysis
Materials:
-
1,3-Dicarbonyl compound (1.0 mmol)
-
Hydrazine derivative (1.1 mmol)
-
Ethanol (5 mL)
-
Glacial Acetic Acid (3 drops)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in ethanol (5 mL).[6]
-
Add the hydrazine derivative (1.1 mmol) to the solution at room temperature.[6]
-
Add 3 drops of glacial acetic acid to the reaction mixture.[6]
-
Heat the reaction mixture to reflux (approximately 80-100°C) and stir for 1-4 hours.[6]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with cold ethanol, and dry.[6]
-
If no precipitate forms, remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel or by recrystallization.
Experimental Protocol 2: Purification of Pyrazoles via Acid Salt Formation
Materials:
-
Crude pyrazole derivative
-
Suitable organic solvent (e.g., acetone, ethanol, isopropanol)
-
An inorganic or organic acid (e.g., HCl, H₂SO₄, oxalic acid)
Procedure:
-
Dissolve the crude pyrazole in a suitable organic solvent. Heating may be required to achieve full dissolution.[12][13]
-
Add at least an equimolar amount of the chosen acid to the solution.
-
Stir the mixture. The acid addition salt of the pyrazole will often precipitate or crystallize out of the solution. Cooling the mixture can promote crystallization.[13]
-
Collect the crystalline salt by vacuum filtration and wash it with a small amount of cold solvent.
-
To recover the free pyrazole, dissolve the salt in water and neutralize the solution with a base (e.g., sodium bicarbonate).
-
Extract the pure pyrazole with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
Part 4: Visualizations
Diagram 1: General Mechanism of Knorr Pyrazole Synthesis
Caption: General mechanism of the Knorr pyrazole synthesis.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
Caption: Troubleshooting workflow for low reaction yield.
Diagram 3: Decision Tree for Addressing Regioisomer Formation
Caption: Decision tree for addressing regioisomer formation.
References
- Benchchem. (2025). Technical Support Center: Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis.
- Benchchem. (2025). Identifying and removing byproducts in pyrazole synthesis.
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
- Google Patents. (n.d.).
- MDPI. (2023).
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579.
- Benchchem. (2025).
- PMC - NIH. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- PMC - NIH. (n.d.).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis.
- MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
- IJCRT.org. (2022).
- PMC - NIH. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.
- ResearchGate. (2025).
- Growing Science. (2024).
- RSC Publishing. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions.
- Reddit. (2024). Knorr Pyrazole Synthesis advice.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- YouTube. (2021). Pyrazoles Syntheses, reactions and uses.
- IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 10. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 14. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 15. growingscience.com [growingscience.com]
- 16. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 17. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
Section 1: Fundamentals of Boc Deprotection & LC-MS Monitoring
<Technical Support Center: LC-MS Monitoring for Boc Deprotection
Welcome to the technical support center for monitoring tert-butyloxycarbonyl (Boc) deprotection reactions using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, chemists, and drug development professionals who rely on the Boc protecting group and require precise, real-time monitoring to ensure reaction completion, optimize conditions, and minimize side-product formation.
Here, we address common challenges and questions in a practical, Q&A format, grounding our advice in established chemical principles and extensive field experience.
This section covers the basic principles that underpin the entire workflow. Understanding the "why" is critical for effective troubleshooting.
Q1: What is the chemical mechanism of acid-catalyzed Boc deprotection?
A: The Boc group is an acid-labile protecting group, meaning it is cleaved under acidic conditions. The most common reagent is trifluoroacetic acid (TFA).[1][2] The mechanism proceeds in several steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA).[3]
-
Cleavage: This protonation weakens the C-O bond, leading to the loss of a stable tert-butyl cation.[3][4]
-
Carbamic Acid Formation: The departure of the tert-butyl cation leaves behind a carbamic acid intermediate.
-
Decarboxylation: Carbamic acids are inherently unstable and rapidly decompose, releasing carbon dioxide gas and the free amine.[1][3]
Because this reaction generates a highly reactive tert-butyl cation and CO2 gas, it's crucial to consider potential side reactions and to avoid running the reaction in a sealed vessel.[3][5]
Caption: Acid-catalyzed Boc deprotection pathway.
Q2: Why is LC-MS the ideal tool for monitoring this reaction?
A: LC-MS is exceptionally well-suited for this application due to its combined separation and detection capabilities:
-
Specificity: Mass spectrometry can distinguish between the starting material, the product, and potential side products based on their unique mass-to-charge ratios (m/z). This is far more definitive than techniques like TLC.
-
Sensitivity: LC-MS can detect components at very low concentrations, allowing you to monitor the reaction from its earliest stages to completion (e.g., >99.5% conversion).[]
-
Speed: Modern UPLC/UHPLC systems offer rapid analysis times (often 2-5 minutes per sample), providing near real-time feedback on the reaction's progress.[]
This combination allows for precise determination of reaction endpoints, preventing over-exposure of the product to harsh acidic conditions which could degrade the desired molecule or cleave other acid-sensitive protecting groups.[5]
Section 2: Method Development and Optimization
Setting up a robust LC-MS method is the foundation of reliable monitoring.
Q3: How do I choose the right LC column and mobile phase?
A: The goal is to achieve baseline separation between your Boc-protected starting material and the deprotected amine product.
-
Column Choice: A standard C18 reversed-phase column is the workhorse for this analysis. The Boc-protected starting material is significantly more hydrophobic (greasy) than the resulting amine and will be retained longer on the column.
-
Mobile Phase: A typical mobile phase system consists of:
-
Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid).
-
Solvent B: Acetonitrile or Methanol with the same acidic modifier.
-
-
Why the Acidic Modifier? The modifier (formic acid) serves two key purposes. First, it ensures the deprotected amine product is protonated (R-NH3+), which leads to better peak shape (less tailing) on silica-based columns. Second, protonation is essential for efficient ionization in positive mode electrospray ionization (ESI+), which is the standard MS technique for this analysis.[7] Using TFA in the mobile phase should be avoided as it can cause Boc deprotection during the analysis and is a strong ion-pairing agent that can suppress MS signal.[8]
Q4: What are the key MS parameters I need to set?
A: You will be monitoring the disappearance of one mass and the appearance of another.
-
Ionization Mode: Use Electrospray Ionization in Positive Mode (ESI+) . Amines have a high proton affinity and will readily ionize to form [M+H]+ ions.[9]
-
Mass Range: Set a full scan range that covers the expected masses of your starting material and product. For example, if your starting material is 500 Da, a scan range of 100-800 m/z is appropriate.
-
Key Ions to Monitor: The most critical aspect is knowing what masses to look for. The Boc group has a mass of 100.12 Da. The deprotection reaction results in the loss of the tert-butoxy group (-O-tBu, 73.11 Da) and the addition of a proton, but the net change is the loss of the C5H8O2 fragment from the neutral molecule. The key change you will observe is a mass decrease of 100.05 Da for the [M+H]+ ion.
| Compound | Chemical Change | Mass of Group (Da) | Observed Change in [M+H]+ |
| Boc Group | -C5H9O2 | 101.13 | N/A |
| Deprotection | - C5H8O2 | 100.12 | -100.05 Da |
Note: The table reflects the change in the protonated species commonly observed in ESI-MS.
Section 3: Experimental Protocol & Data Interpretation
This section provides a practical workflow and guidance on interpreting the results.
Step-by-Step Experimental Workflow
Caption: Workflow for real-time LC-MS reaction monitoring.
-
Time-Point Sampling: At designated time points (t=0, 15 min, 30 min, etc.), take a small, accurately measured aliquot of the reaction mixture (e.g., 5 µL).
-
Quenching & Dilution: Immediately quench the aliquot in a much larger volume of a suitable solvent, such as methanol or acetonitrile (e.g., 500 µL).[10] This instantly stops the reaction by diluting the acid. This step is critical for accurate time-point analysis.
-
Preparation for Injection: Vortex the diluted sample. If the reaction mixture contains solids, centrifuge or filter the sample before transferring it to an LC-MS vial.
-
Injection: Inject the sample onto the LC-MS system.
-
Data Analysis: Extract the ion chromatograms for the [M+H]+ of your starting material and your product.
Q5: How do I calculate the reaction conversion percentage?
A: A semi-quantitative estimation of reaction conversion can be calculated directly from the peak areas in the chromatogram.[11]
Conversion (%) = [Area(Product) / (Area(Product) + Area(Starting Material))] * 100
Important Caveat: This calculation assumes that the starting material and product have similar ionization efficiencies in the mass spectrometer.[11] While often a reasonable approximation for structurally similar molecules like a Boc-protected amine and its free amine counterpart, it is not strictly quantitative without creating a calibration curve. However, for the purpose of monitoring a reaction to completion (i.e., the disappearance of the starting material), this ratio is highly effective.[12]
Section 4: Troubleshooting Guide
Even with a well-designed experiment, issues can arise. This guide provides solutions to common problems.
Q6: My reaction seems incomplete, even after a long time. What's wrong?
A: Incomplete deprotection is a common issue that can stem from several sources:
-
Insufficient Acid: The concentration or strength of the acid may be too low for your specific substrate.[5] Ensure your TFA or HCl solution has not absorbed atmospheric moisture, which would dilute it.
-
Steric Hindrance: If the Boc group is on a sterically hindered amine, the reaction may require longer times, elevated temperatures, or a stronger acid system.[5]
-
Poor Solubility: If your substrate is not fully dissolved in the reaction solvent, the reaction rate will be significantly slower.[5]
Solution: First, confirm the potency of your acid. If the problem persists, consider increasing the concentration of TFA (e.g., from 20% to 50% in DCM) or extending the reaction time.[13]
Q7: I see my product, but I also see other unexpected peaks in the mass spectrum. What are they?
A: The most likely culprits are side products from the reactive tert-butyl cation or adduct formation in the MS source.
| Problem | Potential Cause | Key Mass Change | Solution |
| t-Butylation | The tert-butyl cation has alkylated a nucleophilic site on your molecule (e.g., Trp, Met, Tyr residues).[4] | +56.06 Da on product or starting material | Add a "scavenger" like triethylsilane (TES) or water to the reaction to trap the cation.[4][5] |
| Sodium Adduct | Contamination with sodium salts from glassware or reagents. | +22.99 Da ([M+Na]+) | Use high-purity solvents and clean glassware. This is an analytical artifact, not a reaction byproduct.[14] |
| Acetonitrile Adduct | Formation of an adduct with the LC mobile phase solvent. | +41.03 Da ([M+ACN+H]+) | This is an analytical artifact. It can sometimes be reduced by optimizing MS source parameters (e.g., temperatures).[14] |
Q8: The peak for my Boc-protected starting material is fragmenting in the MS source, giving a false positive for the product. How can I prevent this?
A: This is known as in-source fragmentation or in-source decay. The Boc group is labile and can sometimes cleave due to the energetic conditions within the ESI source, even without acid in the mobile phase.[8]
Solutions:
-
Soften MS Conditions: Reduce the "Fragmentor" or "Cone" voltage in your MS settings. This lowers the energy applied to the ions as they enter the mass spectrometer, minimizing unintended fragmentation.[8]
-
Use a Milder Mobile Phase: Ensure you are using a mild acid like formic acid (0.1%) instead of TFA.
-
Confirm with Chromatography: True deprotection in the reaction flask will result in a product that elutes earlier from the C18 column. In-source fragmentation of the starting material will show a "product" mass under the same chromatographic peak as the starting material. This chromatographic separation is the definitive way to distinguish between the two.
References
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Acid-labile protecting groups for the synthesis of lipidated peptides. PubMed. [Link]
-
Synthesis and application of acid labile anchor groups for the synthesis of peptide amides by Fmoc-solid-phase peptide synthesis. PubMed. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Compare concentrations using LC/MS. Chemistry Stack Exchange. [Link]
-
Sample Preparation for Liquid Chromatography-Mass Spectrometry. American Laboratory. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]
-
Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC. [Link]
-
LC-MS Sample Preparation: Techniques & Challenges. Opentrons. [Link]
-
A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]
-
General Procedure for the deprotection of the Boc-group. The Royal Society of Chemistry. [Link]
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. [Link]
-
BOC deprotection. Hebei Boz Chemical Co., LTD. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
Preparing Samples for HPLC-MS/MS Analysis. Organomation. [Link]
-
Boc deprotection conditions tested. ResearchGate. [Link]
-
Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. PubMed. [Link]
-
Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. AACC. [Link]
-
LC-MS Troubleshooting. Element Lab Solutions. [Link]
-
Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. OSTI.gov. [Link]
-
Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. Royal Society of Chemistry. [Link]
-
A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. ACS Publications. [Link]
-
Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. [Link]
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH. [Link]
-
How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. [Link]
-
How can calculate the conversion of the product using GC-MS? ResearchGate. [Link]
-
Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. NIH. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of 1-Boc-4-(hydroxymethyl)pyrazole
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Keystone
In modern medicinal chemistry and organic synthesis, 1-Boc-4-(hydroxymethyl)pyrazole stands out as a versatile and highly valuable heterocyclic building block. Its pyrazole core is a common scaffold in numerous clinically approved drugs, and the orthogonal reactivity offered by the N-Boc protecting group and the C4-hydroxymethyl handle allows for precise, stepwise molecular construction.[1] The tert-butyloxycarbonyl (Boc) group serves the critical function of protecting one of the pyrazole nitrogens, preventing unwanted side reactions and directing functionalization to other sites on the molecule.[2][3][4][5] Given its role as a foundational reagent, unambiguous structural verification is not merely a formality but a prerequisite for the integrity of any multi-step synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose, providing an atomic-level confirmation of the molecule's constitution.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-Boc-4-(hydroxymethyl)pyrazole, explains the rationale behind the observed chemical shifts, compares its spectral features to a key analogue, and furnishes a robust, self-validating protocol for its characterization.
¹H NMR Spectral Analysis: A Proton's Perspective
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. Each signal's chemical shift (δ), integration, and multiplicity tells a story about its electronic environment and neighboring protons.
| Assignment | Structure Fragment | Expected δ (ppm) | Multiplicity | Integration |
| H-Boc | -C(CH ₃)₃ | ~1.56 | Singlet (s) | 9H |
| H-α | -CH ₂OH | ~4.55 | Singlet (s) | 2H |
| H-3, H-5 | Pyrazole Ring CH | ~7.85, ~7.95 | Singlet (s) | 1H each |
| H-hydroxyl | -CH₂OH | Variable (1.5 - 5.0) | Broad Singlet (br s) | 1H |
Causality Behind the Assignments:
-
Boc Protons (δ ~1.56 ppm): The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the carbon-carbon single bonds. With no adjacent protons to couple with, they appear as a sharp, strong singlet, integrating to 9H. This signal is a hallmark of the Boc protecting group.[3]
-
Pyrazole Protons (H-3, H-5, δ ~7.8-8.0 ppm): In an unprotected pyrazole, the N-H proton can rapidly exchange between the two nitrogen atoms (a process called tautomerism), making the C-3 and C-5 positions chemically equivalent on the NMR timescale.[6][7][8] The introduction of the bulky Boc group on N-1 breaks this symmetry. Consequently, H-3 and H-5 are now in distinct electronic environments and appear as two separate singlets. Their downfield shift into the aromatic region is characteristic of protons on an electron-deficient heterocyclic ring.
-
Methylene Protons (H-α, δ ~4.55 ppm): These protons are positioned on a carbon adjacent to both the electronegative oxygen atom and the pyrazole ring. This dual deshielding effect pulls their resonance significantly downfield. They typically appear as a singlet as there are no adjacent protons for coupling, although coupling to the hydroxyl proton can sometimes be observed in anhydrous solvents like DMSO-d₆.[9]
-
Hydroxyl Proton (-OH, variable shift): The chemical shift of the hydroxyl proton is highly sensitive to its environment. Its position depends on solvent, concentration, and temperature, all of which affect the degree of hydrogen bonding.[10][11] In a non-hydrogen-bonding solvent like CDCl₃, the signal is often a broad singlet that can appear over a wide range. In a hydrogen-bond accepting solvent like DMSO-d₆, the signal becomes sharper and shifts further downfield due to stabilized H-bonding.[10][12] This variability is a key diagnostic feature.
¹³C NMR Spectral Analysis: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their hybridization and electronic state. As a proton-decoupled spectrum is standard, all signals appear as singlets.
| Assignment | Structure Fragment | Expected δ (ppm) |
| C-Boc (methyl) | -C(C H₃)₃ | ~28.2 |
| C-α | -C H₂OH | ~57.0 |
| C-Boc (quaternary) | -C (CH₃)₃ | ~84.5 |
| C-4 | Pyrazole Ring | ~120.0 |
| C-3, C-5 | Pyrazole Ring | ~130.0, ~140.0 |
| C-Boc (carbonyl) | -C =O | ~148.5 |
Causality Behind the Assignments:
-
Boc Carbons (δ ~28.2, ~84.5, ~148.5 ppm): The spectrum shows three distinct signals for the Boc group: the three equivalent methyl carbons (~28.2 ppm), the quaternary carbon (~84.5 ppm), and the carbonyl carbon (~148.5 ppm). The downfield shift of the carbonyl is characteristic of sp² hybridized carbons double-bonded to oxygen.
-
Methylene Carbon (C-α, δ ~57.0 ppm): This sp³ carbon is shifted downfield due to the direct attachment of an electronegative oxygen atom. Studies on similar 4-hydroxymethylpyrazoles confirm this deshielding effect.[13]
-
Pyrazole Carbons (C-3, C-4, C-5): These sp² carbons appear in the aromatic region. As with the ¹H spectrum, the N-1 Boc group renders C-3 and C-5 inequivalent. C-4, being substituted with the hydroxymethyl group, will have a distinct chemical shift from C-3 and C-5. The precise assignment often requires advanced 2D NMR techniques like HMBC, but their presence in the 120-140 ppm range is confirmatory.[14]
Comparison Guide: The Impact of the Boc Protecting Group
To fully appreciate the spectral characteristics of 1-Boc-4-(hydroxymethyl)pyrazole, it is instructive to compare it with its unprotected analogue, 4-(hydroxymethyl)pyrazole.
| Feature | 1-Boc-4-(hydroxymethyl)pyrazole | 4-(hydroxymethyl)pyrazole (Unprotected) | Rationale for Difference |
| ¹H: Pyrazole Protons | Two distinct singlets (~7.8-8.0 ppm) for H-3 and H-5. | One singlet (~7.6 ppm) for H-3/H-5 due to signal averaging.[7] | The Boc group locks the pyrazole structure, preventing the rapid N-H tautomerism that makes H-3 and H-5 equivalent in the unprotected form.[6][15] |
| ¹H: N-H Proton | Absent. | Present, very broad signal, often >10 ppm.[16] | The N-H proton is replaced by the Boc group. |
| ¹³C: Pyrazole Carbons | Three distinct signals for C-3, C-4, and C-5. | Two distinct signals (one for C-4, one for C-3/C-5 average). | Tautomerism in the unprotected pyrazole averages the C-3 and C-5 environments. |
| Overall Complexity | Clean, well-resolved spectrum. | Broader signals, potential for signal averaging, complicating interpretation. | The protecting group simplifies the spectrum by creating a single, stable constitutional isomer in solution. |
This comparison highlights the critical role of the Boc group not only in chemical synthesis but also in simplifying spectral analysis for confident structural assignment.
Experimental Protocols
Trustworthy data originates from meticulous and standardized procedures. The following protocol is designed to yield high-quality, reproducible NMR data for structural verification.
1. Sample Preparation
-
Solvent Selection:
-
For routine ¹H/¹³C NMR: Use Deuterated Chloroform (CDCl₃). It is a relatively non-polar solvent that dissolves the compound well and has minimal overlapping signals.
-
For observing -OH coupling: Use Deuterated Dimethyl Sulfoxide (DMSO-d₆). This solvent slows the proton exchange of the hydroxyl group, often allowing its signal to be observed as a sharper triplet (coupling to the -CH₂- group).[9][10]
-
-
Procedure:
-
Accurately weigh 5-10 mg of 1-Boc-4-(hydroxymethyl)pyrazole.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6 mL of the chosen deuterated solvent.
-
Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. The solution should be clear and free of particulates.
-
2. NMR Data Acquisition
These parameters are typical for a 400-500 MHz spectrometer and may be adjusted based on the specific instrument and sample concentration.[17][18][19][20]
-
¹H NMR Acquisition:
-
Pulse Program: Standard 1D proton (e.g., 'zg30' on Bruker systems).
-
Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.[18]
-
Acquisition Time (AQ): 3-4 seconds to ensure good digital resolution.[17][21]
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8 to 16 scans, sufficient for good signal-to-noise on a sample of this concentration.
-
Spectral Width (SW): ~16 ppm, centered around 6 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled carbon (e.g., 'zgpg30').
-
Pulse Angle: 30 degrees.
-
Acquisition Time (AQ): ~1.5 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 to 2048 scans, as ¹³C is an insensitive nucleus.
-
Spectral Width (SW): ~240 ppm, centered around 120 ppm.
-
Data Interpretation Workflow
The logical process of confirming the structure of 1-Boc-4-(hydroxymethyl)pyrazole from its NMR data can be visualized as a clear workflow.
Caption: Workflow for Structural Verification via NMR.
Conclusion
The ¹H and ¹³C NMR spectra of 1-Boc-4-(hydroxymethyl)pyrazole present a distinct and readily interpretable set of signals that serve as a reliable fingerprint for its structural confirmation. The characteristic upfield singlet of the Boc group, the pair of downfield pyrazole proton singlets, and the deshielded methylene signal are key identifiers in the ¹H spectrum. Similarly, the seven unique signals in the ¹³C spectrum, including three from the Boc group, confirm the carbon framework. By understanding the influence of the protecting group and comparing the data to its unprotected analogue, researchers can confidently verify the integrity of this crucial synthetic building block, ensuring the success of subsequent synthetic endeavors.
References
-
Reddit User Discussion. (2023). Hydroxyl Groups in NMR. r/Chempros. [Link]
-
University of Regensburg. (n.d.). Chemical shifts. [Link]
-
Davies, S. G., et al. (2008). Supplementary Information. Royal Society of Chemistry. [Link]
-
Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Kaunas University of Technology ePubl. [Link]
-
University of Missouri-St. Louis. (2020). Optimized Default 1H Parameters. Chemistry Department NMR Facility. [Link]
-
Reynolds, W. F. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
-
Baltayan, A. O., et al. (2010). 13C NMR Spectra of 4-Hydroxymethylpyrazoles and Their Chemical Behavior at Heating. Russian Journal of General Chemistry. [Link]
-
Reeves, L. W. (1962). Proton NMR Chemical Shifts of Hydronium and Hydroxyl Ions. The Journal of Chemical Physics. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
-
Larive, C. K., & Korir, A. K. (2022). How do I choose the right acquisition parameters for a quantitative NMR measurement? Chemistry LibreTexts. [Link]
-
Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]
-
Emwas, A.-H., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites. [Link]
-
University of Bristol. (n.d.). Quantitative NMR Spectroscopy. [Link]
-
Royal Society of Chemistry. (n.d.). Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. [Link]
-
Sharma, S., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science. [Link]
-
Sharma, S., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. ResearchGate. [Link]
-
Zhang, Z., et al. (2023). Total Synthesis of the TIM-1 IgV Domain via N-to-C Serine/Threonine Ligation Enabled by Knorr Pyrazole Synthesis-Mediated Regeneration of Salicylaldehyde Esters. Journal of the American Chemical Society. [Link]
-
Fronczek, F. R., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals. [Link]
-
ResearchGate. (n.d.). 1H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole. [Link]
-
Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
-
Pospíšil, J., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules. [Link]
-
Alkorta, I., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. [Link]
-
Alkorta, I., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. [Link]
-
Reddit User Discussion. (2022). 1H NMR of pyrazole. r/chemhelp. [Link]
Sources
- 1. Buy 1-Boc-4-(hydroxymethyl)pyrazole | 199003-22-0 [smolecule.com]
- 2. books.rsc.org [books.rsc.org]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. epubl.ktu.edu [epubl.ktu.edu]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 18. books.rsc.org [books.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 21. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 1-Boc-4-(hydroxymethyl)pyrazole Derivatives
For researchers and professionals in drug development, the precise structural characterization of novel compounds is paramount. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of 1-Boc-4-(hydroxymethyl)pyrazole derivatives, a class of compounds with significant potential in medicinal chemistry. We will delve into the nuances of ionization methods, explore predictable fragmentation patterns, and present a detailed experimental protocol to ensure reliable and reproducible results.
The Analytical Challenge: Unraveling the Structure
The target molecule, a 1-Boc-4-(hydroxymethyl)pyrazole derivative, possesses distinct chemical features that influence its behavior in a mass spectrometer. The bulky, thermally labile tert-butyloxycarbonyl (Boc) protecting group, the polar hydroxymethyl substituent, and the aromatic pyrazole core each contribute to a unique mass spectral fingerprint. Selecting the appropriate analytical strategy is crucial for obtaining comprehensive structural information.
Comparing Ionization Techniques: A Fork in the Analytical Road
The initial and most critical choice in mass spectrometry analysis is the ionization technique. This determines how the analyte is converted into gas-phase ions, which directly impacts the resulting mass spectrum. For our target molecule, the primary contenders are Electrospray Ionization (ESI) and Electron Impact (EI).
| Ionization Technique | Principle | Suitability for 1-Boc-4-(hydroxymethyl)pyrazole Derivatives | Expected Observations |
| Electrospray Ionization (ESI) | A "soft" ionization technique that transfers ions from a solution into the gas phase with minimal fragmentation.[1][2] | Highly Suitable. ESI is ideal for polar and thermally labile compounds, making it well-suited for the Boc-protected pyrazole derivative.[3] | Abundant protonated molecule [M+H]⁺ or adducts (e.g., [M+Na]⁺). In-source fragmentation may lead to the loss of the Boc group. |
| Electron Impact (EI) | A "hard" ionization technique where high-energy electrons bombard the analyte, causing extensive fragmentation.[4][5] | Less Suitable for Intact Molecule Detection. While useful for structural elucidation through fragmentation patterns, the molecular ion may be weak or absent due to the labile Boc group.[6][7] | Rich fragmentation spectrum providing structural insights into the pyrazole core and substituents. The molecular ion peak (M⁺) may be of low intensity. |
Expert Insight: For initial molecular weight confirmation, ESI is the superior choice due to its gentle nature, which preserves the intact molecule.[1] For detailed structural elucidation, the fragmentation patterns generated by EI or tandem MS (MS/MS) experiments following ESI are invaluable.
Navigating the Fragmentation Maze: Predicting the Pieces
Understanding the fragmentation patterns is key to piecing together the molecular structure. The fragmentation of 1-Boc-4-(hydroxymethyl)pyrazole derivatives is predictable, driven by the lability of the Boc group and the stability of the pyrazole ring.
Key Fragmentation Pathways:
-
Loss of the Boc Group: The most prominent fragmentation pathway involves the cleavage of the Boc group, which can occur in several ways:
-
Loss of tert-butyl radical (-57 Da)
-
Loss of isobutylene (-56 Da) through a McLafferty-like rearrangement[8]
-
Loss of the entire Boc group (-100 Da)
-
-
Fragmentation of the Hydroxymethyl Group: The hydroxymethyl substituent can undergo fragmentation through:
-
Loss of a hydroxyl radical (-17 Da)
-
Loss of formaldehyde (-30 Da)
-
-
Pyrazole Ring Fragmentation: The pyrazole ring itself is relatively stable but can undergo cleavage under harsher ionization conditions, leading to characteristic fragment ions.[9]
The following diagram illustrates the primary fragmentation pathways for a generic 1-Boc-4-(hydroxymethyl)pyrazole derivative under mass spectrometry analysis.
Caption: Predicted fragmentation pathways of 1-Boc-4-(hydroxymethyl)pyrazole.
A Validated Experimental Protocol: From Sample to Spectrum
This section provides a detailed, step-by-step methodology for the analysis of 1-Boc-4-(hydroxymethyl)pyrazole derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI.
Objective: To confirm the molecular weight and obtain fragmentation data for structural elucidation.
Materials:
-
1-Boc-4-(hydroxymethyl)pyrazole derivative sample
-
LC-MS grade acetonitrile, methanol, and water
-
LC-MS grade formic acid
-
HPLC or UHPLC system coupled to a mass spectrometer with an ESI source
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Experimental Workflow:
Caption: LC-MS workflow for pyrazole derivative analysis.
Step-by-Step Procedure:
-
Sample Preparation:
-
LC-MS System Setup:
-
LC Parameters:
-
Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS Parameters (ESI Positive Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Gas Flow: 600 L/hr
-
Full Scan Range: m/z 100-1000
-
Tandem MS (MS/MS): Select the protonated molecule [M+H]⁺ as the precursor ion and apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation.
-
-
-
Data Acquisition and Analysis:
-
Acquire data in both full scan mode to detect the molecular ion and in data-dependent MS/MS mode to capture fragmentation spectra.[3]
-
Process the data to identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Analyze the MS/MS spectrum to identify fragment ions and propose fragmentation pathways, confirming the structure of the derivative.
-
Conclusion: A Strategy for Success
The successful mass spectrometry analysis of 1-Boc-4-(hydroxymethyl)pyrazole derivatives hinges on a strategic approach. By selecting a soft ionization technique like ESI for initial molecular weight determination and leveraging the predictable fragmentation patterns through MS/MS analysis, researchers can confidently elucidate the structure of these important molecules. The detailed protocol provided in this guide offers a robust starting point for developing a validated analytical method, ensuring data integrity and accelerating drug discovery and development efforts.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives.
- Benchchem. (n.d.). Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.
- Frizzo, C. P., Hennemann, B. L., et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
- Fiveable. (n.d.). Ionization techniques (EI, CI, ESI, MALDI) | Analytical Chemistry Class Notes.
- Chemistry LibreTexts. (2023, February 11). 2.3: Ionization Techniques.
- Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI.
- JEOL USA. (n.d.). An Overview of Different GC-MS Ionization Techniques.
Sources
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 5. JEOL USA blog | An Overview of Different GC-MS Ionization Techniq [jeolusa.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
The Strategic Duel: A Comparative Guide to the Reactivity of 1-Boc-4-(hydroxymethyl)pyrazole and its Unprotected Precursor
In the landscape of medicinal chemistry and drug development, the pyrazole scaffold is a privileged heterocycle, forming the core of numerous therapeutic agents.[1] The strategic functionalization of this ring system is paramount for modulating pharmacological activity. This guide provides an in-depth comparison of two closely related yet synthetically distinct building blocks: 4-(hydroxymethyl)pyrazole and its N-protected counterpart, 1-Boc-4-(hydroxymethyl)pyrazole . We will dissect their reactivity profiles, providing experimental context to illustrate how the seemingly simple addition of a tert-butoxycarbonyl (Boc) group transforms a reactive molecule into a versatile tool for controlled, sequential synthesis.
The Core Conundrum: Chemoselectivity in a Bifunctional Molecule
4-(hydroxymethyl)pyrazole presents a classic synthetic challenge. It possesses two primary reactive sites: the nucleophilic/acidic pyrazole ring nitrogens and the primary alcohol of the hydroxymethyl group. Attempting to selectively modify one site in the presence of the other often leads to a mixture of products, complicating purification and reducing overall yield. The introduction of the Boc protecting group on the N1 position of the pyrazole ring is the key to unlocking its synthetic potential, enabling a powerful orthogonal strategy where each functional group can be addressed independently.[2]
Reactivity Showdown: A Head-to-Head Analysis
Reactivity at the Pyrazole Nitrogens: The Challenge of Regioselectivity
Unprotected 4-(hydroxymethyl)pyrazole:
The unprotected pyrazole ring is a dynamic entity. The N-H proton is moderately acidic, while the adjacent sp²-hybridized nitrogen is a nucleophilic center. This duality makes it highly susceptible to electrophilic attack, most notably in N-alkylation and N-acylation reactions. However, this reactivity is often a double-edged sword. For unsymmetrical pyrazoles, alkylation can occur at either of the two nitrogen atoms, frequently resulting in a mixture of N1 and N2 regioisomers.[3][4] The separation of these isomers can be a significant synthetic hurdle, demanding extensive chromatography and often providing poor yields of the desired product. The outcome is highly dependent on reaction conditions, the nature of the electrophile, and the steric and electronic properties of the pyrazole substituents.[3][5]
1-Boc-4-(hydroxymethyl)pyrazole:
The Boc group fundamentally alters this reactivity profile. By acylating the N1 position, the Boc group serves two critical functions:
-
Steric Hindrance: Its bulky tert-butyl moiety physically blocks electrophilic attack at the N1 nitrogen.
-
Electronic Deactivation: As an electron-withdrawing carbamate, it reduces the nucleophilicity of the entire pyrazole ring system, including the N2 nitrogen.
Consequently, 1-Boc-4-(hydroxymethyl)pyrazole is inert to the N-alkylation and N-acylation conditions that would readily react with its unprotected counterpart. This protection is robust under a wide range of conditions, yet the Boc group can be cleanly and efficiently removed using acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the reactive N-H bond when desired.[6][7] This acid-lability is the cornerstone of its utility in orthogonal synthesis.[2]
Caption: Competing N-alkylation pathways in unprotected vs. protected pyrazole.
Reactivity at the Hydroxymethyl Group: Achieving Selective Transformations
Unprotected 4-(hydroxymethyl)pyrazole:
While the hydroxymethyl group can undergo typical alcohol reactions such as oxidation, esterification, and etherification, these transformations are often complicated by the reactivity of the pyrazole ring. For instance:
-
O-Alkylation: Using a strong base to deprotonate the alcohol for an O-alkylation (e.g., Williamson ether synthesis) would preferentially deprotonate the more acidic N-H proton, leading to competitive N-alkylation.[8]
-
Oxidation: Many oxidizing agents are incompatible with the electron-rich pyrazole ring, which can itself be oxidized, leading to undesired side products or decomposition.[9]
1-Boc-4-(hydroxymethyl)pyrazole:
With the pyrazole nitrogens effectively masked, the hydroxymethyl group becomes the sole focal point of reactivity. This allows for clean, high-yielding, and chemoselective transformations.[10]
-
Oxidation: The primary alcohol can be smoothly oxidized to the corresponding aldehyde (1-Boc-4-formylpyrazole) or carboxylic acid (1-Boc-4-pyrazolecarboxylic acid) using standard reagents like Dess-Martin periodinane (DMP), pyridinium chlorochromate (PCC), or TEMPO-based systems.[10] These transformations provide valuable intermediates for further elaboration.[11][12]
-
Esterification & Etherification: Standard protocols for ester and ether formation can be employed without interference from the pyrazole ring, allowing for the synthesis of a diverse array of derivatives.
Caption: Chemoselectivity at the hydroxymethyl group.
Data Summary: A Comparative Overview
| Reaction Type | Unprotected 4-(hydroxymethyl)pyrazole | 1-Boc-4-(hydroxymethyl)pyrazole |
| N-Alkylation | Highly reactive; yields mixtures of N1 and N2 regioisomers, posing purification challenges.[3][4][13] | Unreactive at nitrogen positions due to steric and electronic effects of the Boc group. |
| N-Acylation | Reactive; can lead to mixtures of N-acylated products or di-acylation depending on conditions. | Unreactive at nitrogen positions. |
| Oxidation of -CH₂OH | Prone to side reactions; the pyrazole ring itself can be sensitive to oxidation.[9] | Clean and selective oxidation to aldehyde or carboxylic acid is readily achieved.[10] |
| O-Alkylation of -CH₂OH | Competitive N-alkylation is highly probable due to the more acidic N-H proton.[8] | Selective O-alkylation is achieved as the N-H is protected. |
The Orthogonal Synthetic Strategy in Practice
The true synthetic power of 1-Boc-4-(hydroxymethyl)pyrazole is realized in multi-step sequences. A researcher can protect the pyrazole, modify the C4-substituent, deprotect the pyrazole, and then functionalize the nitrogen, all in a controlled, stepwise manner. This orthogonal approach is fundamental to modern drug discovery.[2]
Caption: Orthogonal synthesis workflow enabled by Boc protection.
Experimental Protocols
Protocol 1: Boc Protection of 4-(hydroxymethyl)pyrazole
Causality: This protocol employs di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., triethylamine or DMAP) to acylate the pyrazole nitrogen. The base deprotonates the acidic N-H, generating a pyrazolide anion that acts as a nucleophile, attacking the electrophilic carbonyl of (Boc)₂O.
-
Dissolve 4-(hydroxymethyl)pyrazole (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF).
-
Add triethylamine (1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and perform an aqueous workup. Extract the product with an organic solvent, dry over Na₂SO₄, concentrate, and purify by flash chromatography to yield 1-Boc-4-(hydroxymethyl)pyrazole.[14]
Protocol 2: Selective Oxidation of 1-Boc-4-(hydroxymethyl)pyrazole
Causality: Dess-Martin periodinane (DMP) is a mild oxidizing agent that selectively converts primary alcohols to aldehydes without affecting the Boc-protected pyrazole ring. The reaction proceeds through a hypervalent iodine intermediate.
-
Suspend 1-Boc-4-(hydroxymethyl)pyrazole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.
-
Stir the resulting suspension for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃.
-
Stir vigorously until the layers are clear. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 1-Boc-4-formylpyrazole.[10]
Protocol 3: Acid-Catalyzed Deprotection of 1-Boc-4-formylpyrazole
Causality: Strong acids protonate the carbamate oxygen, initiating a fragmentation cascade that releases the stable tert-butyl cation (which typically forms isobutene gas) and carbon dioxide, liberating the free amine (pyrazole N-H).[6][15]
-
Dissolve 1-Boc-4-formylpyrazole (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane (e.g., 4M) at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC. Note the evolution of gas (isobutene and CO₂).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting product, 4-formylpyrazole, is often obtained as its acid salt (e.g., trifluoroacetate or hydrochloride) and can be neutralized with a mild base during an aqueous workup or used directly in the next step.
Conclusion
The choice between 4-(hydroxymethyl)pyrazole and 1-Boc-4-(hydroxymethyl)pyrazole is a strategic one, dictated entirely by the synthetic endgame. The unprotected pyrazole offers a direct route for N-functionalization, provided the challenges of regioselectivity can be overcome. In contrast, 1-Boc-4-(hydroxymethyl)pyrazole is an indispensable tool for the modern synthetic chemist . It provides a robust and reliable method for achieving chemoselectivity, enabling the precise and independent modification of the C4-hydroxymethyl group before revealing the pyrazole N-H for subsequent, targeted functionalization. This orthogonal approach minimizes side reactions, simplifies purification, and ultimately provides a more efficient and elegant pathway to complex, high-value pyrazole-containing molecules.
References
-
Kudyakova, Y. S., & Bazhin, D. N. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International journal of molecular sciences. Retrieved from [Link]
-
Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Acids - BOC Deprotection. Retrieved from [Link]
-
Leo, M. A., & Lieber, C. S. (1985). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. Biochemical Pharmacology, 34(1), 127-130. Retrieved from [Link]
-
Katritzky, A. R., Wang, M., Zhang, S., Voronkov, M. V., & Steel, P. J. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(20), 6787–6791. Retrieved from [Link]
-
Gerokonstantis, D. T., Apostolidi, E., & Moutevelis-Minakakis, P. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. Retrieved from [Link]
-
Zhang, Y., & Kennan, A. J. (2001). Efficient introduction of protected guanidines in boc solid phase peptide synthesis. Organic Letters, 3(15), 2341–2344. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
-
Kudyakova, Y. S., & Bazhin, D. N. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. Retrieved from [Link]
-
Yarnell, W. T., & Hart, M. E. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. Organic Process Research & Development, 14(6), 1467-1471. Retrieved from [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. Retrieved from [Link]
-
ResearchGate. (n.d.). Two independent routes leading to Boc-protected pyrazoles 5 and 3.... Retrieved from [Link]
-
Sharma, P., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), 054-062. Retrieved from [Link]
-
Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. Retrieved from [Link]
-
Li, H., et al. (2020). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 16, 280-286. Retrieved from [Link]
-
Prier, C. K., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. Retrieved from [Link]
-
Olguín, J., & Brooker, S. (2011). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry, 35(9), 1843-1850. Retrieved from [Link]
-
Al-Zahrani, F. M. (2019). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2019(1), 194-220. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Retrieved from [Link]
-
Zhang, M., et al. (2019). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 24(12), 2269. Retrieved from [Link]
-
de Oliveira, R. B., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega, 7(49), 45281–45293. Retrieved from [Link]
-
LaPlante, S. R., et al. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 75, 243-253. Retrieved from [Link]
-
Lee, S., & Hoyt, H. M. (2018). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Inorganic Chemistry, 57(15), 9401–9407. Retrieved from [Link]
-
Lee, S., & Hoyt, H. M. (2018). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions, 47(32), 10871-10877. Retrieved from [Link]
Sources
- 1. Buy 1-Boc-4-(hydroxymethyl)pyrazole | 199003-22-0 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acids - Wordpress [reagents.acsgcipr.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-Boc-4-(hydroxymethyl)pyrazole | 199003-22-0 | Benchchem [benchchem.com]
- 11. Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. chim.it [chim.it]
- 13. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]
- 14. japsonline.com [japsonline.com]
- 15. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
A Senior Application Scientist's Guide to DFT Calculations for Unveiling the Electronic Properties of Pyrazole Analogues
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs targeting a wide array of diseases.[1][2] From anti-inflammatory agents like Celecoxib to kinase inhibitors used in oncology, the versatility of the pyrazole core is remarkable.[3] Understanding the electronic landscape of these molecules is paramount, as it governs their reactivity, stability, interaction with biological targets, and pharmacokinetic profiles.[3][4]
Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational tool that provides profound insights into these electronic properties, accelerating the drug discovery process.[5][6] This guide provides an in-depth, practical comparison of DFT methodologies for characterizing pyrazole analogues, explaining not just the steps but the critical reasoning behind methodological choices, ensuring accuracy and reliability in your research.
The 'Why': Foundational choices in DFT Calculations
A DFT calculation's accuracy is fundamentally dependent on two choices: the functional and the basis set .
-
Functionals: These are mathematical approximations for the exchange-correlation energy, the most complex part of the electron-electron interaction. The choice of functional significantly impacts the accuracy of predicted properties. While older, popular functionals like B3LYP are robust for geometry optimizations, recent benchmark studies have shown that range-separated hybrid functionals like ωB97X-D or empirically fitted functionals like WP04 provide superior accuracy for specific properties like NMR chemical shifts.[7] The inclusion of dispersion corrections (e.g., the "-D3" suffix) is also crucial for accurately modeling non-covalent interactions, which are vital in biological systems.
-
Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals.[8] The size and flexibility of the basis set dictate the quality of the calculation.
-
Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) are widely used. The "6-31G" describes a split-valence set, which is a good starting point. The "(d)" adds polarization functions to heavy atoms, allowing for non-spherical electron density distribution, which is critical for describing bonding. Adding a "+" indicates diffuse functions, important for anions or systems with lone pairs.[8]
-
Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are designed to systematically converge towards the complete basis set limit, offering a pathway to higher accuracy at a greater computational cost.[9]
-
Karlsruhe "def2" basis sets (e.g., def2-SVP, def2-TZVP) are well-balanced and have become a popular and reliable choice for many applications.[8]
-
For a balance of accuracy and computational efficiency in pyrazole systems, a common and effective strategy is to perform geometry optimization with a less demanding combination like B3LYP-D3/6-311G(d,p) and then perform single-point energy or property calculations with a more accurate functional and larger basis set, such as ωB97X-D/def2-SVP .[7]
Visualizing the Computational Workflow
The process of a DFT study can be broken down into several key stages, from initial structure preparation to final property analysis.
Caption: A generalized workflow for DFT calculations on pyrazole analogues.
Experimental Protocol: A Step-by-Step DFT Calculation
This protocol outlines the process for a full geometry optimization, frequency verification, and subsequent electronic property calculation of a representative molecule, 3,5-dimethylpyrazole , using the Gaussian software package.[10]
Step 1: Construct the Molecule
-
Open a molecular editor (e.g., GaussView, Avogadro).
-
Build the 3,5-dimethylpyrazole molecule. Ensure the correct atom types and initial bonding are set.
-
Perform a preliminary "clean-up" or rudimentary geometry optimization using molecular mechanics if available. This provides a reasonable starting structure.
Step 2: Prepare the Gaussian Input File (.gjf)
-
In GaussView, go to Calculate > Gaussian Calculation Setup.[11]
-
Job Type Tab: Select Opt+Freq to perform a geometry optimization followed by a frequency calculation in the same job.
-
Method Tab:
-
Ground State: Select DFT.
-
Functional: Choose B3LYP. For improved accuracy in modeling non-covalent interactions, you would manually add D3 to the keyword in the input file (e.g., B3LYPD3).
-
Basis Set: Select 6-31G(d).
-
-
Title Tab: Enter a descriptive title, e.g., "3,5-dimethylpyrazole Opt Freq B3LYP/6-31G(d)".
-
Link 0 Tab: Set memory (%Mem) and processors (%NProcShared) as appropriate for your system.
-
Save the file (e.g., dmp_opt.gjf). The resulting text file will look similar to this:
Self-Validation: The Freq keyword is critical. After optimization, it calculates vibrational frequencies. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.[12]
Step 3: Run the Calculation Execute the calculation using the Gaussian command line: g16 < dmp_opt.gjf > dmp_opt.log[12]
Step 4: Analyze Key Electronic Properties from the Output (.log)
-
Optimized Geometry: The final, low-energy coordinates can be visualized by opening the log or checkpoint file in GaussView.
-
HOMO/LUMO Energies: Search for "Alpha occ. eigenvalues" (for occupied orbitals like the HOMO) and "Alpha virt. eigenvalues" (for unoccupied orbitals like the LUMO).
-
E(HOMO): Energy of the Highest Occupied Molecular Orbital. Related to the ability to donate electrons.
-
E(LUMO): Energy of the Lowest Unoccupied Molecular Orbital. Related to the ability to accept electrons.
-
HOMO-LUMO Gap (ΔE): E(LUMO) - E(HOMO). A smaller gap generally implies higher chemical reactivity and lower kinetic stability.[13][14]
-
-
Molecular Electrostatic Potential (MEP): Generate the MEP surface in GaussView from the checkpoint file. This map visualizes the charge distribution. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while blue regions (positive potential) are electron-poor and susceptible to nucleophilic attack.[6] This is invaluable for predicting sites of interaction for drug-receptor binding.
-
NMR Calculation (Separate Step): Using the optimized coordinates from the previous step, create a new input file for an NMR calculation.
Comparison Guide: Performance of DFT Functionals
The choice of functional can have a significant impact on the accuracy of predicted properties. For properties like NMR chemical shifts, where high accuracy is desired to distinguish between isomers, a careful selection is crucial. The following table summarizes the performance of various functionals for predicting ¹³C NMR chemical shifts, benchmarked against a standardized experimental dataset (DELTA50).[7]
| Functional | Basis Set | Solvent Model | Key Characteristics | ¹³C RMSD (ppm) |
| ωB97X-D | def2-SVP | PCM | Range-separated hybrid with dispersion correction. Excellent general-purpose functional. | 2.9 |
| B3LYP | 6-311+G(2d,p) | PCM | Widely used hybrid GGA. A solid baseline but can be less accurate for specific properties. | 4.8 |
| PBE0 | 6-311+G(2d,p) | PCM | Parameter-free hybrid functional. Often shows good performance. | 4.9 |
| M06-2X | 6-311+G(2d,p) | PCM | High-exchange meta-hybrid GGA, good for main-group thermochemistry. | 4.5 |
| WP04 | 6-311++G(2d,p) | PCM | Empirically fitted for ¹H chemical shifts, but also performs reasonably for ¹³C. | 3.5 |
Data synthesized from the DELTA50 benchmark study.[7] Root Mean Square Deviation (RMSD) is a measure of the difference between predicted and experimental values; lower is better.
This data clearly demonstrates that for high-accuracy ¹³C NMR predictions, a functional like ωB97X-D with a def2-SVP basis set is a superior choice over the more conventional B3LYP.[7]
Visualizing Molecular Structure for Analysis
A clear representation of the molecule is essential for discussing results, such as assigning NMR peaks to specific atoms.
Caption: Standard numbering scheme for the pyrazole ring.
Conclusion
DFT calculations offer an indispensable toolkit for the modern medicinal chemist. By moving beyond default methods and making informed choices about functionals and basis sets, researchers can achieve highly accurate predictions of the electronic properties of pyrazole analogues. This guide provides a framework for performing robust, self-validating computational experiments. Employing optimized geometries confirmed by frequency analysis and leveraging benchmarked functionals for property calculations will yield reliable data that can effectively guide synthetic efforts, explain structure-activity relationships, and accelerate the development of next-generation therapeutics.
References
-
Adebayo, K. L., & Ajibade, P. A. (2014). Experimental and theoretical investigation of the spectroscopic and electronic properties of pyrazolyl ligands. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 133, 467-476. [Link]
-
ResearchGate. (2014). Experimental and theoretical investigation of the spectroscopic and electronic properties of pyrazolyl ligands | Request PDF. [Link]
-
Medium. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. [Link]
-
ResearchGate. (n.d.). The Spectroscopic and Electronic Properties of Dimethylpyrazole and Its Derivatives Using the Experimental and Computational Methods | Request PDF. [Link]
-
Chemical Methodologies. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. [Link]
-
YouTube. (2024). How to perform TD DFT calculation in Gaussian. [Link]
-
Lee Group @ UOW. (2020). Gaussian guide. [Link]
-
Prezi. (n.d.). Gaussian Calculation Tutorial. [Link]
-
ResearchGate. (2019). How do we choose basis set and DFT functional for structure optimization?. [Link]
-
YouTube. (2019). Creating and running a simple DFT calculation in GaussView / Gaussian. [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and DFT study of a new family of pyrazole derivatives. [Link]
-
ResearchGate. (n.d.). Theoretical and experimental investigation of a pyrazole derivative- solvation effects, reactivity analysis and MD simulations | Request PDF. [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
-
National Institutes of Health (NIH). (n.d.). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. [Link]
-
YouTube. (2021). Graphviz tutorial. [Link]
-
Graphviz. (n.d.). Graphviz. [Link]
-
PubMed. (2022). Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. [Link]
-
Ncona. (2017). A Quick Introduction to Graphviz. [Link]
-
Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]
-
PubMed. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. [Link]
-
MDPI. (n.d.). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. [Link]
-
ResearchGate. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. [Link]
-
Wikipedia. (n.d.). Basis set (chemistry). [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]
-
ResearchGate. (n.d.). Efficient Diffuse Basis Sets for Density Functional Theory | Request PDF. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 4. Experimental and theoretical investigation of the spectroscopic and electronic properties of pyrazolyl ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking [mdpi.com]
- 8. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Gaussian guide | Lee Group @ UOW [riclzh.github.io]
- 11. m.youtube.com [m.youtube.com]
- 12. medium.com [medium.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to N-Protecting Groups for Pyrazoles: A Comparative Study of Boc vs. Alternatives
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. N–S bond cleavage of tosyl hydrazones by dual reactive arynes: synthesis of diaryl sulfones, spiro[indazole-3,3′-indolin]-2′-one, and N-phenyl sulfonohydrazides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Regioisomer Analysis in Pyrazole Synthesis by NMR Spectroscopy
Introduction: The Enduring Challenge of Regioselectivity in Pyrazole Synthesis
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and versatile chemical properties.[1][2] The Knorr pyrazole synthesis, a classic and widely used method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, remains a fundamental route to this important heterocycle.[2][3][4] However, this elegant reaction presents a persistent challenge: when an unsymmetrical 1,3-dicarbonyl is used, the reaction can, and often does, yield a mixture of two distinct regioisomers.[3][5]
For researchers in drug development, distinguishing between these isomers is not a mere academic exercise; it is a critical step. The specific arrangement of substituents on the pyrazole ring dictates the molecule's three-dimensional shape, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides an in-depth analysis of how to unambiguously assign the structure of pyrazole regioisomers using the power of Nuclear Magnetic Resonance (NMR) spectroscopy, moving from basic 1D techniques to definitive 2D correlation experiments.
The Mechanistic Origin of Regioisomers
The formation of two regioisomers arises from the two distinct electrophilic carbonyl carbons in an unsymmetrical 1,3-dicarbonyl. The initial nucleophilic attack by the substituted hydrazine can occur at either carbonyl, leading to two different intermediate hydrazones. Subsequent intramolecular cyclization and dehydration produce the two possible pyrazole products.
The diagram below illustrates this competitive pathway for the reaction of benzoylacetone with methylhydrazine, which can yield either 1,5-dimethyl-3-phenyl-1H-pyrazole (Isomer A ) or 1,3-dimethyl-5-phenyl-1H-pyrazole (Isomer B ).
Caption: Competitive reaction pathways in pyrazole synthesis.
The NMR Toolkit for Structural Elucidation
While chromatographic separation of regioisomers is often possible, confirming the identity of each isolated compound is paramount. NMR spectroscopy provides the definitive, non-destructive method for this purpose.
Step 1: Foundational Analysis with 1D NMR (¹H and ¹³C)
One-dimensional NMR spectra are the first step in the analysis, providing initial but often inconclusive evidence.
-
¹H NMR: The chemical shift of the pyrazole C4-proton is a key indicator. It typically appears as a singlet between 6.0 and 6.5 ppm.[6] The chemical shifts of the substituent protons (e.g., the N-methyl and C-methyl groups in our example) will also differ slightly between isomers due to the varied electronic environments. However, these differences can be too subtle for a confident assignment on their own.
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are highly sensitive to the nature of their substituents.[7][8][9] For instance, a carbon atom bonded to a phenyl group will have a significantly different chemical shift than one bonded to a methyl group. While ¹³C NMR provides more distinct clues than ¹H NMR, assigning each carbon signal without further information can be challenging.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Regioisomeric Pair
| Signal | Isomer A (1,5-dimethyl-3-phenyl) | Isomer B (1,3-dimethyl-5-phenyl) | Rationale for Difference |
| ¹H NMR | |||
| N-CH₃ | ~3.75 | ~4.10 | The N-methyl in Isomer B is adjacent to an electron-withdrawing phenyl group, causing a downfield shift. |
| C-CH₃ | ~2.30 | ~2.45 | The C-methyl group experiences a different electronic environment based on its position relative to the N-phenyl ring. |
| C4-H | ~6.20 | ~6.45 | The C4-H is influenced by the adjacent substituents at C3 and C5. |
| ¹³C NMR | |||
| C3 | ~151 | ~155 | Direct attachment to the phenyl group in Isomer A results in a characteristic chemical shift. |
| C4 | ~107 | ~108 | The chemical shift of C4 is sensitive to the electronic effects of both C3 and C5 substituents. |
| C5 | ~142 | ~145 | Direct attachment to the phenyl group in Isomer B results in a different chemical shift compared to C3 in Isomer A. |
Note: These are illustrative values. Actual chemical shifts depend on the solvent and specific molecular structure.
Step 2: Unambiguous Assignment with 2D NMR
Two-dimensional NMR experiments are essential for moving beyond educated guesses to definitive structural proof. They reveal through-bond and through-space correlations, providing an unambiguous map of the molecular structure.
The HSQC experiment is the crucial first step in 2D analysis. It correlates each proton signal with the signal of the carbon atom to which it is directly bonded (a one-bond ¹J(C,H) correlation).[10][11]
-
Why it's essential: HSQC allows you to definitively link the proton and carbon skeletons. For example, it will show a cross-peak connecting the C4-H proton signal to the C4 carbon signal, and the C-methyl protons to the C-methyl carbon. This validates the assignments made in the 1D spectra and is a prerequisite for interpreting the key HMBC experiment.
The HMBC experiment is the most powerful tool for distinguishing regioisomers. It reveals correlations between protons and carbons that are separated by two or three bonds (²J(C,H) and ³J(C,H) couplings).[10][11][12][13] It is these "long-range" correlations that provide the definitive connectivity information.
-
The Causality of Distinction: The key is to look for correlations from protons on a substituent to the carbons of the pyrazole ring.
-
In Isomer A (1,5-dimethyl-3-phenyl), the protons of the N-methyl group (at position 1) will show a three-bond correlation (³J) to the C5 carbon but will be too far away to correlate to the C3 carbon.
-
Conversely, in Isomer B (1,3-dimethyl-5-phenyl), the protons of the N-methyl group will show a three-bond correlation to the C5 carbon (which is substituted with the phenyl group) and a two-bond correlation (²J) to the C3 carbon.
-
This critical difference in the HMBC correlation pattern provides an irrefutable assignment of the regiochemistry.
While HMBC provides definitive through-bond connectivity, NOESY (or ROESY) provides complementary through-space information.[10][12] This experiment shows correlations between protons that are physically close to each other in the molecule, regardless of whether they are connected through bonds.
-
Confirming Spatial Proximity:
-
In Isomer B (1,3-dimethyl-5-phenyl), a NOESY experiment would likely show a cross-peak between the protons of the N-methyl group (position 1) and the ortho-protons of the C5-phenyl group, confirming their proximity.
-
In Isomer A (1,5-dimethyl-3-phenyl), such a correlation would be absent. Instead, a correlation might be observed between the N-methyl protons and the C5-methyl protons.
-
The workflow for this comprehensive analysis is summarized below.
Caption: Workflow for synthesis, isolation, and NMR-based structural elucidation.
Experimental Protocol: A Self-Validating Approach
This section provides a standard protocol for the synthesis of a pyrazole mixture and its subsequent analysis by NMR.
Part A: Synthesis of 1,3(5)-dimethyl-5(3)-phenyl-1H-pyrazole
-
Reaction Setup: To a solution of benzoylacetone (1.62 g, 10 mmol) in ethanol (20 mL) in a round-bottom flask, add methylhydrazine (0.46 g, 10 mmol).
-
Reaction: Add a catalytic amount of acetic acid (2-3 drops) and reflux the mixture for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The resulting crude oil, containing a mixture of regioisomers, can be purified using column chromatography on silica gel with a hexane/ethyl acetate gradient to isolate the individual isomers.
Part B: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
1D NMR Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer.
-
2D NMR Acquisition: Using the same sample, perform the following 2D experiments:
-
HSQC: Use a standard pulse program (e.g., hsqcedetgpsp) to acquire a phase-sensitive HSQC spectrum.
-
HMBC: Use a standard pulse program (e.g., hmbcgplpndqf) optimized for a long-range coupling of 8 Hz.[13] This value is effective for observing typical ²J(C,H) and ³J(C,H) correlations.
-
NOESY (Optional): Acquire a NOESY spectrum (noesygpph) with a mixing time of 500-800 ms to observe through-space correlations.
-
By systematically acquiring and analyzing these spectra, from the basic 1D to the advanced 2D correlations, researchers can build a self-validating case for the structure of each regioisomer, ensuring the scientific integrity of their findings.
Conclusion
The challenge of regioselectivity is inherent to many fundamental organic reactions, including the synthesis of pyrazoles. For scientists in discovery and development, resolving this ambiguity is not optional. A methodical approach using a suite of NMR experiments—¹H, ¹³C, HSQC, and crucially, HMBC—provides a robust and reliable system for the unambiguous structural determination of pyrazole regioisomers. This analytical rigor ensures that subsequent biological testing and development are based on a foundation of confirmed molecular identity, upholding the highest standards of scientific trustworthiness.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a). ResearchGate. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. University of Minho. [Link]
-
H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]
-
The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. [Link]
-
Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. [Link]
-
Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. [Link]
-
¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. [Link]
-
1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. ResearchGate. [Link]
-
2D NMR Spectroscopy. Slideshare. [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR. [Link]
-
A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET. [Link]
-
Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]
-
Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. [Link]
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 3. mdpi.com [mdpi.com]
- 4. jetir.org [jetir.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
A Comparative Guide to the Efficacy of Pyrazole Derivatives in Anti-Inflammatory Assays
The landscape of anti-inflammatory drug discovery is perpetually evolving, driven by the need for more selective and safer therapeutic agents. Within this landscape, heterocyclic compounds, particularly those built upon the pyrazole scaffold, have garnered significant attention from the medicinal chemistry community.[1][2] This guide offers a technical comparison of the efficacy of various pyrazole derivatives, grounded in experimental data. We will delve into their primary mechanism of action, compare their performance in standardized assays, and provide the detailed protocols necessary for replicating and building upon these findings. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.
The Pyrazole Scaffold: A Privileged Structure for COX-2 Inhibition
Inflammation is a complex biological response mediated by signaling molecules, including prostaglandins. The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2.[3] COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[4]
The therapeutic action of many non-steroidal anti-inflammatory drugs (NSAIDs) stems from their inhibition of these enzymes.[3] However, non-selective NSAIDs that inhibit both isoforms can lead to gastrointestinal side effects.[3] This has propelled the development of selective COX-2 inhibitors. The pyrazole nucleus has proven to be an exceptionally effective framework for achieving this selectivity, exemplified by the commercial success of drugs like Celecoxib.[3][5]
Comparative Efficacy of Pyrazole Derivatives
The evaluation of a compound's anti-inflammatory potential requires a multi-faceted approach, combining in vitro enzymatic assays with in vivo models of inflammation.
In Vitro COX-1/COX-2 Inhibition
The cornerstone of evaluating these compounds is a direct enzymatic assay to determine their potency (IC50) and selectivity for COX-2 over COX-1. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a critical parameter; a higher SI indicates greater selectivity for COX-2 and a potentially better safety profile.
Table 1: In Vitro Cyclooxygenase Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | >10 | 0.05 | >200 | [6] |
| Indomethacin | 0.1 | 1.6 | 0.06 | [6] |
| Pyrazole Derivative 6b | 16.21 | 0.046 | 353.8 | [7] |
| Pyrazole Derivative 7b | 15.10 | 0.048 | 314.6 | [7] |
| Bromo Derivative 6e | 14.21 | 0.06 | 236.83 | [8] |
Analysis: The data presented in Table 1 clearly demonstrates the superior selectivity of pyrazole derivatives for the COX-2 enzyme when compared to a non-selective NSAID like Indomethacin. Notably, derivatives 6b and 7b exhibit a higher selectivity index than the benchmark drug Celecoxib, indicating their potential for reduced COX-1-mediated side effects.[7] This highlights the ongoing success of rational drug design in optimizing the pyrazole scaffold for enhanced COX-2 selectivity.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
To translate in vitro findings into a physiological context, the carrageenan-induced rat paw edema model is a universally accepted standard for assessing acute anti-inflammatory activity.[4] This assay measures a compound's ability to reduce swelling induced by an inflammatory agent.
Table 2: In Vivo Efficacy in Carrageenan-Induced Rat Paw Edema
| Compound (Dose) | Maximum Edema Inhibition (%) | Time (hours) | Reference |
| Indomethacin (10 mg/kg) | 75.3 | 5 | |
| Celecoxib (10 mg/kg) | 82.6 | 5 | [7] |
| Pyrazole Derivative 10i | 78.2 | 4 | [4] |
| Pyrazole Derivative 7l | 93.59 | 0.5 | [9] |
| Pyrazoline Derivative 2d | > Indomethacin | 3 | [10] |
Analysis: The in vivo data corroborates the potent anti-inflammatory effects of pyrazole derivatives. Several synthesized compounds show efficacy comparable or superior to standard drugs.[4][9][10] For instance, compound 7l demonstrated remarkably potent and rapid inhibition of edema, surpassing the effects of both Indomethacin and Celecoxib in the cited study.[9] Such potent in vivo activity underscores the therapeutic promise of these novel chemical entities.
Experimental Protocols: A Foundation for Validated Research
The integrity of comparative efficacy data rests on the execution of robust and reproducible experimental protocols. The following methodologies are fundamental to the evaluation of pyrazole derivatives.
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay quantifies the ability of a test compound to inhibit prostaglandin production by isolated COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in a Tris-HCl buffer. Prepare a stock solution of arachidonic acid (substrate) in ethanol.
-
Compound Dilution: Prepare a serial dilution of the test pyrazole derivatives in DMSO to achieve a range of final assay concentrations.
-
Incubation: In a 96-well plate, add the enzyme, a co-factor solution (containing glutathione and hematin), and the test compound. Incubate for 15 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Termination: After a 2-minute incubation at 37°C, terminate the reaction by adding a strong acid (e.g., 1N HCl).
-
Quantification of Prostaglandin E2 (PGE2): The primary product, PGH2, is unstable and is typically converted to the more stable PGE2. The concentration of PGE2 is then quantified using a commercially available Enzyme Immunoassay (EIA) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to a vehicle control (DMSO). Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay
This model induces a localized, acute, and well-characterized inflammatory response in rodents.
-
Animal Acclimatization: Use adult male Wistar or Sprague-Dawley rats (150-200g). Allow them to acclimatize to laboratory conditions for at least one week with free access to food and water.
-
Grouping and Fasting: Randomly divide animals into groups (n=6-8 per group): a negative control (vehicle), a positive control (e.g., Indomethacin), and test groups for each pyrazole derivative dose. Fast the animals overnight before the experiment.
-
Compound Administration: Administer the test compounds and reference drug, typically via oral gavage (p.o.) or intraperitoneal injection (i.p.), suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). The control group receives only the vehicle.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the sub-plantar tissue of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the volume of the injected paw immediately after the carrageenan injection (V0) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a digital plethysmometer.
-
Data Analysis: Calculate the percentage of edema at each time point for each animal using the formula: Edema (%) = [(Vt - V0) / V0] * 100, where Vt is the volume at time 't'. Calculate the percentage of inhibition of edema for each treated group compared to the control group using: Inhibition (%) = [(Edema_control - Edema_treated) / Edema_control] * 100.
Mechanistic and Procedural Visualizations
To better contextualize the data, the following diagrams illustrate the relevant biochemical pathway and the overarching experimental workflow.
Caption: The inflammatory cascade showing COX-2 mediated prostaglandin synthesis and its inhibition by pyrazole derivatives.
Caption: A typical workflow for the discovery and evaluation of novel pyrazole-based anti-inflammatory agents.
Conclusion and Future Directions
The data compellingly supports the continued exploration of pyrazole derivatives as a source of potent and selective anti-inflammatory agents. The established success of this scaffold in targeting the COX-2 enzyme provides a solid foundation for further development. Future research should focus on optimizing pharmacokinetic properties and conducting comprehensive safety profiling of the most promising lead compounds. The integration of in silico modeling with the robust in vitro and in vivo assays described here will undoubtedly accelerate the journey from chemical synthesis to clinical candidates.
References
- Vertex AI Search. (n.d.). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.
- Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents. PubMed.
- ResearchGate. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review.
- Rai, G., Soni, A., Gurung, A., & Subba, M. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR.
- Abdelgawad, M. A., et al. (2023). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. PubMed.
- ResearchGate. (n.d.). Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib.
- International journal of health sciences. (2022). Pyrazole as an anti-inflammatory scaffold.
- Gaber, F. A., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. PubMed.
- Semantic Scholar. (n.d.). Pyrazole as an anti-inflammatory scaffold: A comprehensive review.
- Tsolaki, E., et al. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed Central.
- Kamal, A., et al. (n.d.). Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones. Taylor & Francis Online.
- Li, X., et al. (2014). Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. PubMed.
- El-Sayed, N. N. E., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PubMed Central.
- Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation pyrazole derivatives containing indole ring as a potent analgesic and anti.
- ResearchGate. (n.d.). (PDF) Ligand based Design and Synthesis of Pyrazole Based Derivatives as Selective COX-2 Inhibitors.
Sources
- 1. researchgate.net [researchgate.net]
- 2. sciencescholar.us [sciencescholar.us]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazole Derivatives in Drug Discovery
Introduction: The Pyrazole Scaffold - A Privileged Motif in Medicinal Chemistry
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its remarkable versatility and ability to interact with a wide array of biological targets have earned it the status of a "privileged scaffold."[3][4][5] This is evidenced by its presence in numerous FDA-approved drugs spanning diverse therapeutic areas, from the anti-inflammatory agent Celecoxib to the anti-obesity drug Rimonabant.[1][2][3] The structural and electronic properties of the pyrazole nucleus allow for facile substitution at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of drug candidates.
This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyrazole derivatives across three major therapeutic domains: oncology, inflammation, and infectious diseases. By dissecting the causal relationships between specific structural modifications and resulting biological activity, we aim to provide researchers, scientists, and drug development professionals with a robust framework for designing the next generation of pyrazole-based therapeutics. The insights presented herein are synthesized from extensive literature, supported by experimental data, and contextualized with field-proven perspectives on drug design.
Core Synthetic Strategies: A Foundation for Diversity
The exploration of pyrazole SAR is fundamentally enabled by versatile synthetic methodologies that allow for the controlled introduction of various substituents onto the core scaffold. Understanding these strategies is crucial for appreciating how chemical diversity is generated and optimized. The two most prevalent methods are:
-
Knorr Pyrazole Synthesis (Cyclocondensation): This classical and widely used method involves the condensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound. The choice of substituents on both the hydrazine and the dicarbonyl starting materials directly dictates the substitution pattern on the final pyrazole ring, offering a straightforward route to 1,3,5-trisubstituted pyrazoles.[2][3]
-
1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or alkene. It provides a highly regioselective pathway to various pyrazole and pyrazoline derivatives.[3]
These foundational synthetic routes provide the chemical grammar for constructing vast libraries of pyrazole analogs for biological screening.
Caption: Foundational synthetic routes to pyrazole derivatives.
I. Pyrazole Derivatives as Anticancer Agents: Targeting the Machinery of Cell Proliferation
The pyrazole scaffold is a prominent feature in the design of targeted anticancer therapies, particularly as inhibitors of protein kinases that are critical for cancer cell growth and survival.[6][7][8]
A. Mechanism of Action: Kinase Inhibition
Many pyrazole derivatives exert their anticancer effects by inhibiting cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and other key regulators of the cell cycle.[6][7] The pyrazole core often serves as a stable anchor that correctly orients substituents to interact with the ATP-binding pocket of the target kinase, leading to potent and selective inhibition.
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are essential for cell cycle progression, and their deregulation is a hallmark of many cancers.[9] Pyrazole-based compounds have emerged as highly potent and selective CDK2 inhibitors.[10][11] The SAR of these inhibitors reveals several key principles:
-
N1-Substitution: The N1 position of the pyrazole ring is a critical point for substitution. Large, aromatic groups at this position often enhance binding affinity.
-
C4-Substitution: The C4 position frequently accommodates groups that form hydrogen bonds with the hinge region of the kinase active site. For instance, linking a pyrimidinyl group at C4 can significantly boost potency.[10]
-
Bioisosteric Replacement: Replacing moieties like phenylsulfonamide with other pyrazole rings can lead to novel chemotypes with improved selectivity and potency, demonstrating the power of bioisosteric replacement in lead optimization.[10]
p38 MAP Kinase Inhibition: Certain N-pyrazole, N'-aryl ureas are potent inhibitors of p38 MAP kinase, a key enzyme in inflammatory cytokine production which also plays a role in cancer.[12] Uniquely, these inhibitors do not compete directly with ATP. Instead, they bind to a distinct allosteric site, stabilizing an inactive conformation of the kinase.[13] This mechanism is critically dependent on a bidentate hydrogen bond between the urea moiety and the side chain of a conserved glutamate residue (Glu71).
Caption: Pyrazole inhibitors targeting CDK2 to induce cell cycle arrest.
B. Comparative SAR Data for Anticancer Activity
The following table summarizes the SAR for selected pyrazole derivatives against various cancer-related targets. It highlights how subtle changes in substitution patterns can lead to significant differences in potency and selectivity.
| Compound/Scaffold | Target | Key Substitutions & SAR Insights | Activity (IC₅₀/Kᵢ) | Reference |
| Indole-Pyrazole Hybrid (33) | CDK2 | Indole linked to pyrazole moiety. Showed more potent inhibition than doxorubicin. | 0.074 µM | [6] |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (15) | CDK2 | Bioisosteric replacement of phenylsulfonamide with pyrazole. N-alkylation of the pyrazole was detrimental to activity. | Kᵢ = 0.005 µM | [10] |
| Pyrazole-Carbothioamide (C5) | EGFR | 3-(3,4-dimethylphenyl) and 5-(4-methoxyphenyl) substitutions were key for potent EGFR inhibition. | 0.07 µM | [14] |
| BIRB 796 | p38 MAP Kinase | N-pyrazole, N'-aryl urea scaffold. Binds to an allosteric site, not the ATP pocket. | N/A | [12] |
| Selanyl-1H-pyrazole (54) | EGFR/VEGFR-2 | 5-alkylated selanyl group. Displayed potent dual inhibition. | 13.85 µM (HepG2) | [6] |
C. Experimental Protocol: In Vitro CDK2 Kinase Assay (ADP-Glo™ Assay)
This protocol is representative of the methods used to determine the inhibitory potency of pyrazole derivatives against CDK kinases.[15]
-
Objective: To measure the IC₅₀ value of a test compound against the CDK2/Cyclin A2 enzyme.
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity.
-
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
Kinase substrate (e.g., Histone H1)
-
ATP
-
Test compound (pyrazole derivative) dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, then dilute into the kinase buffer.
-
Add 2.5 µL of the test compound solution or control (DMSO vehicle) to the wells of a 384-well plate.
-
Add 2.5 µL of a 2X enzyme/substrate mixture (containing CDK2/Cyclin A2 and Histone H1) to each well to initiate the reaction.
-
Add 5 µL of 2X ATP solution to start the kinase reaction. Incubate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to consume unused ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
II. Pyrazole Derivatives as Anti-inflammatory Agents: Selective COX-2 Inhibition
The development of selective cyclooxygenase-2 (COX-2) inhibitors revolutionized the treatment of inflammatory conditions by reducing the gastrointestinal side effects associated with non-selective NSAIDs.[16] The pyrazole derivative Celecoxib is the archetypal example of this class.[17][18]
A. Mechanism of Action: Targeting the COX-2 Active Site
The key to the selectivity of diarylheterocycles like Celecoxib lies in their ability to exploit a structural difference between the COX-1 and COX-2 isozymes.[16][19] The COX-2 active site possesses a secondary, hydrophobic side pocket that is absent in COX-1. Pyrazole-based inhibitors are designed with a specific substituent, typically a p-sulfonamide (SO₂NH₂) or a p-sulfonamide methyl (SO₂Me) group on one of the aryl rings, which fits snugly into this side pocket, anchoring the inhibitor and blocking substrate access.[19]
The SAR for 1,5-diarylpyrazole COX-2 inhibitors is well-defined:
-
Central Ring: A central pyrazole ring is crucial.
-
C5-Aryl Group: A phenyl ring at the C5 position fits into the primary hydrophobic channel of the COX active site.
-
C1-Aryl Group: A phenyl ring at the N1 position must bear a p-sulfonamide or a suitable bioisostere (e.g., SO₂Me). This group is the key determinant of COX-2 selectivity.[19]
-
C3-Substitution: Small, electron-withdrawing groups like trifluoromethyl (CF₃) at the C3 position, as seen in Celecoxib, can enhance potency.
Caption: Workflow for screening anti-inflammatory pyrazole derivatives.
B. Comparative SAR Data for COX-2 Inhibition
| Compound | C1-Phenyl Substitution | C5-Phenyl Substitution | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | 4-SO₂NH₂ | 4-CH₃ | 0.04 | >375 | [20] |
| Compound 125a | 4-SO₂Me | 4-Cl | Not specified | 8.22 | [17] |
| Compound 125b | 4-SO₂Me | 4-F | Not specified | 9.31 | [17] |
| Thiazolidindione Hybrid 128a | 4-SO₂NH₂ | 4-OCH₃ | Not specified | High | [17] |
| Thiazolidinone Hybrid 129a | 4-SO₂NH₂ | 4-OCH₃ | Not specified | High | [17] |
Note: A higher Selectivity Index (SI) indicates greater selectivity for COX-2 over COX-1.
C. Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[17][21]
-
Objective: To assess the ability of a test compound to reduce acute inflammation in a rodent model.
-
Animals: Wistar rats (150-200 g).
-
Materials:
-
Test compound (pyrazole derivative)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin or Celecoxib)
-
1% Carrageenan solution in saline
-
Plethysmometer (for measuring paw volume)
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide animals into groups (e.g., Vehicle control, Reference drug, Test compound at various doses).
-
Measure the initial paw volume (V₀) of the right hind paw of each rat using a plethysmometer.
-
Administer the test compound, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Measure the paw volume (Vₜ) at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the edema volume (Vₑ) at each time point: Vₑ = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vₑ control - Vₑ treated) / Vₑ control] x 100
-
Statistically analyze the results (e.g., using ANOVA followed by Dunnett's test) to determine significance.
-
III. Pyrazole Derivatives as Antimicrobial Agents: Combating Bacterial Resistance
The rise of antimicrobial resistance necessitates the discovery of novel scaffolds for antibiotic development. Pyrazole derivatives have demonstrated promising broad-spectrum activity against various pathogens, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[22][23]
A. SAR Insights for Enhanced Antimicrobial Potency
The antimicrobial activity of pyrazoles is often achieved by creating hybrid molecules where the pyrazole core is linked to another bioactive moiety.[22][24] This strategy can expand the spectrum of activity or enhance potency against specific organisms.
-
Hybridization: Fusing the pyrazole ring with other heterocycles like thiazole, coumarin, or triazine often results in compounds with potent antibacterial activity.[22][24]
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as nitro (-NO₂) or halogens (-F, -Cl, -Br), on aryl substituents frequently enhances antimicrobial potency.[24][25] For example, a bromine at the meta-position of a phenyl ring was found to be four-fold stronger than ciprofloxacin against MRSA in one study.[24]
-
Hydrazone Linkages: Pyrazole-derived hydrazones have shown potent activity against Acinetobacter baumannii and other Gram-positive bacteria, often with low toxicity to human cells.[22]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 16. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pyrazole-based analogs as potential antibacterial agents against methicillin-resistance staphylococcus aureus (MRSA) and its SAR elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. acu.edu.in [acu.edu.in]
- 25. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to In Vitro Bioactivity Assays for Novel Pyrazole Compounds
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[4][5][6] This guide provides an in-depth comparison of essential in vitro bioactivity assays to rigorously evaluate novel pyrazole compounds, ensuring the generation of robust and reliable data for downstream drug development.
The selection of an appropriate assay is paramount and is dictated by the intended therapeutic application of the novel pyrazole derivatives. This guide is structured to provide clarity on the mechanistic basis of each assay, detailed experimental protocols, and a comparative analysis of their utility.
I. Anticancer Activity Assays: Assessing Cytotoxicity and Proliferation
A primary focus in the development of novel pyrazole compounds is their potential as anticancer agents.[7][8] The initial step in evaluating this potential is to determine their cytotoxic effects on various cancer cell lines.
A. The MTT Assay: A Colorimetric Approach to Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[9] The quantity of these crystals, which are subsequently solubilized, is directly proportional to the number of viable cells.[11] This allows for the quantification of the cytotoxic effects of the test compounds.[10]
Experimental Workflow:
Caption: Workflow of the MTT assay for cytotoxicity testing.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[9]
-
Compound Treatment: Prepare serial dilutions of the novel pyrazole compounds in the culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.[12][13]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[9][14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[11][14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
B. Alternative Cytotoxicity Assays
While the MTT assay is robust, other assays can provide complementary data or may be more suitable for specific experimental conditions.
| Assay | Principle | Advantages | Disadvantages |
| SRB (Sulforhodamine B) Assay | Binds to basic amino acids in cellular proteins, providing a measure of total protein mass.[15] | Less interference from compounds, stable endpoint. | Fixation step required. |
| LDH (Lactate Dehydrogenase) Release Assay | Measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium. | Indicates membrane integrity loss (necrosis). | Less sensitive for early apoptotic events. |
| Trypan Blue Exclusion Assay | Viable cells with intact membranes exclude the dye, while non-viable cells take it up. | Simple, rapid, and inexpensive. | Subjective counting, does not distinguish between apoptotic and necrotic cells. |
Comparative Analysis: The choice between these assays depends on the specific research question. The MTT assay is excellent for high-throughput screening of cell viability. The SRB assay is a reliable alternative when compound interference with MTT reduction is a concern. The LDH assay is specifically useful for quantifying necrosis.
II. Anti-inflammatory Activity Assays: Targeting Key Inflammatory Mediators
Many pyrazole derivatives exhibit potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[6][16]
A. COX Inhibition Assay: Evaluating Selectivity for COX-1 and COX-2
The selective inhibition of COX-2 over COX-1 is a key objective in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs) to minimize gastrointestinal side effects.[16]
Principle: These assays measure the enzymatic activity of COX-1 and COX-2 in converting arachidonic acid to prostaglandins (e.g., PGE₂). The inhibitory effect of the pyrazole compounds is determined by quantifying the reduction in prostaglandin production.[17]
Experimental Workflow:
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Detailed Protocol (Broth Microdilution):
-
Compound Preparation: Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., DMSO) and then create a two-fold serial dilution in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 for fungi. [18][19]2. Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. [20]3. Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum). Incubate the plate at 37°C for 18-24 hours. [20]4. MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity. [21] Comparative Analysis of Antimicrobial Assays:
| Assay | Principle | Information Gained |
| Broth Microdilution | Determines the lowest concentration that inhibits growth. | MIC (bacteriostatic/fungistatic activity). |
| Agar Disk Diffusion | Measures the zone of growth inhibition around a compound-impregnated disk. | Qualitative assessment of susceptibility. |
| Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) | Determines the lowest concentration that kills 99.9% of the initial inoculum. | Bactericidal/fungicidal activity. |
IV. Neuroprotective Activity Assays: Combating Neuroinflammation and Oxidative Stress
Recent studies have highlighted the potential of pyrazole derivatives as neuroprotective agents, particularly in the context of neuroinflammatory and neurodegenerative diseases. [5][22]
A. Assays for Neuroprotection Against Oxidative Stress
Oxidative stress is a key contributor to neuronal cell death in many neurological disorders.
Principle: Neuronal cells (e.g., SH-SY5Y) are exposed to an oxidative stress-inducing agent (e.g., H₂O₂, 6-hydroxydopamine). The neuroprotective effect of the pyrazole compounds is assessed by measuring cell viability after treatment. [23] Experimental Protocol:
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium.
-
Pre-treatment: Treat the cells with various concentrations of the pyrazole compounds for a specified period (e.g., 2-4 hours).
-
Induction of Oxidative Stress: Expose the cells to an oxidative agent (e.g., 100 µM H₂O₂) for 24 hours.
-
Cell Viability Assessment: Measure cell viability using the MTT assay as described previously. An increase in cell viability in the presence of the pyrazole compound compared to the oxidative agent alone indicates a neuroprotective effect.
B. Assays for Anti-Neuroinflammatory Activity
Neuroinflammation, often mediated by activated microglia, plays a crucial role in the progression of neurodegenerative diseases. [24] Principle: Microglial cells (e.g., BV-2) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The anti-inflammatory effect of the pyrazole compounds is determined by measuring the reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6. [25][26] Experimental Workflow:
Caption: Workflow for assessing anti-neuroinflammatory activity.
Key Assays for Neuroinflammation:
-
Griess Assay: Measures the production of nitric oxide (NO), a pro-inflammatory mediator, in the cell culture supernatant.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Quantifies the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant. [27]
Conclusion
The comprehensive in vitro evaluation of novel pyrazole compounds is a critical step in the drug discovery pipeline. By employing a strategically chosen panel of assays, researchers can effectively characterize the bioactivity of these versatile molecules. This guide provides a framework for selecting and implementing appropriate assays for anticancer, anti-inflammatory, antimicrobial, and neuroprotective screening. The detailed protocols and comparative analyses herein are intended to empower researchers to generate high-quality, reproducible data, thereby accelerating the development of the next generation of pyrazole-based therapeutics.
References
-
Abdelgawad, M. A., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(5), 1084. Available at: [Link]
-
Kumar, A., et al. (2022). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. CNS & Neurological Disorders - Drug Targets, 21(7), 624-644. Available at: [Link]
-
Singh, U. P., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 1845-1865. Available at: [Link]
-
Alam, M., et al. (2019). A Review on Pyrazole chemical entity and Biological Activity. ResearchGate. Available at: [Link]
-
Malik, I., et al. (2023). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Available at: [Link]
-
Gomha, S. M., et al. (2017). Review: biologically active pyrazole derivatives. RSC Advances, 7(1), 15-43. Available at: [Link]
-
Brough, P. A., et al. (2006). Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. Current Topics in Medicinal Chemistry, 6(11), 1159-1177. Available at: [Link]
-
Ravula, S., et al. (2020). A Review on Recent Trends in the Bioactive Studies of Pyrazole Derivatives. Asian Journal of Research in Chemistry, 13(5), 383-394. Available at: [Link]
-
Singh, U. P., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available at: [Link]
-
Alam, M., et al. (2019). A Review on Pyrazole chemical entity and Biological Activity. Semantic Scholar. Available at: [Link]
-
Kumar, V., et al. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Authorea. Available at: [Link]
-
Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
Cismas, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(19), 6825. Available at: [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]
-
Chen, J., et al. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2321115. Available at: [Link]
-
Mphahane, N., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
-
Chen, J., et al. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PubMed. Available at: [Link]
-
Tiz-Var, S., et al. (2019). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Molecules, 24(13), 2432. Available at: [Link]
-
Sharma, S., et al. (2021). Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available at: [Link]
-
Mphahane, N., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC. Available at: [Link]
-
Yuan, C., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. Available at: [Link]
-
Gomha, S. M., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(12), 3120. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Kumar, A., et al. (2022). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. R Discovery. Available at: [Link]
-
Chen, J., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. Available at: [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]
-
Petrou, A., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, 28(6), 2548. Available at: [Link]
-
Hassan, G. S., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. European Journal of Medicinal Chemistry, 171, 332-342. Available at: [Link]
-
Wikipedia. (n.d.). Minimum inhibitory concentration. Wikipedia. Available at: [Link]
-
Deshmukh, R., et al. (2018). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 23(8), 2027. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2022). Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity. Molecules, 27(3), 701. Available at: [Link]
-
Mohamed, M. S., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 24(4), 455-461. Available at: [Link]
-
Indian Journal of Chemistry. (2025). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Indian Journal of Chemistry (IJC). Available at: [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]
-
Tiz-Var, S., et al. (2019). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Semantic Scholar. Available at: [Link]
-
Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. Available at: [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. Available at: [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. IJIRSET. Available at: [Link]
-
Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]
-
Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). Biology LibreTexts. Available at: [Link]
-
Levent, S., et al. (2018). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 23(11), 2949. Available at: [Link]
-
International journal of health sciences. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. Available at: [Link]
-
Acar, Ç., et al. (2019). Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress. Molecules, 24(1), 149. Available at: [Link]
-
ResearchGate. (n.d.). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. ResearchGate. Available at: [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researcher.manipal.edu [researcher.manipal.edu]
- 6. researchgate.net [researchgate.net]
- 7. srrjournals.com [srrjournals.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. clyte.tech [clyte.tech]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. m.youtube.com [m.youtube.com]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 22. discovery.researcher.life [discovery.researcher.life]
- 23. Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazole Synthesis: Navigating Traditional and Catalytic Methodologies
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and functional materials.[1] The synthesis of this five-membered aromatic heterocycle has evolved significantly, moving from classical condensation reactions to highly efficient catalytic strategies. This guide offers an in-depth comparison of traditional and modern catalytic methods for pyrazole synthesis, providing experimental data, detailed protocols, and mechanistic insights to inform methodological choices in research and development.
The Enduring Foundation: Traditional Pyrazole Synthesis
For over a century, the synthesis of pyrazoles has been dominated by condensation reactions, most notably the Knorr pyrazole synthesis. These methods, while foundational, often present limitations in terms of reaction conditions, regioselectivity, and environmental impact.
The Knorr Pyrazole Synthesis: A Time-Honored Approach
The Knorr synthesis, first reported in 1883, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[2][3] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[4]
A significant drawback of the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is the potential for the formation of two regioisomeric products.[5] The regiochemical outcome is influenced by steric and electronic factors of the reactants, as well as the reaction pH.[6]
Limitations of Traditional Methods:
-
Harsh Reaction Conditions: Often require elevated temperatures and prolonged reaction times.
-
Poor Regioselectivity: Can lead to mixtures of isomers, necessitating challenging purification steps.
-
Use of Hazardous Reagents: Hydrazine and its derivatives are often toxic.
-
Environmental Concerns: Can generate significant waste streams.
The Rise of Catalysis: A Paradigm Shift in Pyrazole Synthesis
Modern synthetic chemistry has ushered in an era of catalytic methods for pyrazole synthesis, offering significant advantages in terms of efficiency, selectivity, and sustainability. These approaches can be broadly categorized into metal-catalyzed and organocatalyzed reactions.
Metal-Catalyzed Pyrazole Synthesis: Precision and Efficiency
Transition metals, particularly palladium and copper, have emerged as powerful catalysts for pyrazole synthesis. These methods often involve [3+2] cycloaddition reactions or cross-coupling strategies, providing access to a wide range of substituted pyrazoles with high regioselectivity.[7][8]
-
Palladium Catalysis: Palladium catalysts are effective in reactions such as the coupling of hydrazones with alkynes or ring-opening reactions of 2H-azirines with hydrazones.[9][10] These methods often exhibit broad substrate scope and functional group tolerance.
-
Copper Catalysis: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent "click chemistry" reaction that can be adapted for pyrazole synthesis.[5][11][12] Copper catalysts are also employed in oxidative coupling reactions and multicomponent syntheses.[13]
Organocatalysis: A Green and Versatile Alternative
Organocatalysis has gained significant traction as a sustainable approach to pyrazole synthesis. These reactions utilize small organic molecules as catalysts, avoiding the use of potentially toxic and expensive metals. A common strategy involves the [3+2] cycloaddition of in situ generated diazo compounds with α,β-unsaturated aldehydes or ketones.[14] This approach often proceeds under mild conditions and can provide access to chiral pyrazoles with high enantioselectivity.[15]
Head-to-Head Comparison: Traditional vs. Catalytic Methods
To illustrate the practical differences between these approaches, the following table summarizes key experimental parameters and outcomes for the synthesis of comparable pyrazole derivatives.
| Parameter | Traditional Method (Knorr Synthesis) | Catalytic Method (Palladium-Catalyzed) | Catalytic Method (Organocatalyzed) | Green Method (Microwave-Assisted) |
| Reaction | Condensation of a 1,3-dicarbonyl with hydrazine | Cycloaddition of a hydrazone and an alkyne | [3+2] Cycloaddition of an enal and a diazo compound | Microwave-assisted Knorr Synthesis |
| Catalyst | Acid (e.g., Acetic Acid) | Pd(OAc)₂ / Ligand | Secondary Amine (e.g., Piperidine) | None (Energy Source) |
| Temperature | 80-120 °C | Room Temperature to 100 °C | Room Temperature | 60-150 °C |
| Reaction Time | 1 - 24 hours | 1 - 12 hours | 0.5 - 6 hours | 1 - 10 minutes |
| Yield | 40 - 95% | 70 - 95% | 80 - 95% | 85 - 98% |
| Regioselectivity | Often low to moderate | High | High | Often low to moderate |
| Substrate Scope | Broad for 1,3-dicarbonyls | Broad for hydrazones and alkynes | Broad for enals and diazo compounds | Broad for 1,3-dicarbonyls |
| Green Metrics | Moderate (solvent use, energy) | Good (lower temp, catalyst loading) | Excellent (metal-free, mild conditions) | Excellent (reduced time and energy) |
Mechanistic Insights: A Visual Representation
The fundamental differences in reaction pathways between traditional and catalytic methods are key to understanding their respective advantages and limitations.
Caption: General workflow of the traditional Knorr pyrazole synthesis.
Caption: Generalized workflow for a catalytic [3+2] cycloaddition approach to pyrazole synthesis.
Experimental Protocols
Traditional Method: Knorr Synthesis of a Phenyl-Substituted Pyrazole
Materials:
-
1,3-Dicarbonyl compound (e.g., dibenzoylmethane)
-
Hydrazine hydrate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Dissolve the 1,3-dicarbonyl compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate and can be collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Further purification can be achieved by recrystallization.
Catalytic Method: Palladium-Catalyzed Synthesis of a Polysubstituted Pyrazole
Materials:
-
Hydrazone
-
Alkyne
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand (e.g., triphenylphosphine)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., DMF)
Procedure:
-
To a Schlenk tube, add the hydrazone (1 equivalent), alkyne (1.2 equivalents), Pd(OAc)₂ (5 mol%), ligand (10 mol%), and base (2 equivalents).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon).
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at 80-100 °C for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion and Future Outlook
While traditional methods like the Knorr synthesis remain valuable for their simplicity and the accessibility of starting materials, modern catalytic approaches offer significant advantages in terms of efficiency, selectivity, and sustainability. For the synthesis of complex, highly substituted, or chiral pyrazoles, catalytic methods are often the superior choice. The development of novel catalysts and the application of green chemistry principles, such as microwave-assisted synthesis and the use of environmentally benign solvents, continue to push the boundaries of pyrazole synthesis.[16] The choice of method will ultimately depend on the specific target molecule, desired scale, and available resources, with a growing emphasis on catalytic strategies for the development of next-generation pharmaceuticals and advanced materials.
References
-
[Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps]([Link]
Sources
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ccspublishing.org.cn [ccspublishing.org.cn]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. Palladium-Catalyzed Synthesis of Polysubstituted Pyrazoles by Ring-Opening Reactions of 2H-Azirines with Hydrazones [organic-chemistry.org]
- 10. Palladium-catalyzed polyannulation of pyrazoles and diynes toward multifunctional poly(indazole)s under monomer non-stoichiometric conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: a quantum mechanical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Spectroscopic Confirmation of 1-Boc-4-(hydroxymethyl)pyrazole Oxidation Products
For researchers, scientists, and drug development professionals, the precise oxidation of 1-Boc-4-(hydroxymethyl)pyrazole is a critical step in the synthesis of novel pyrazole-containing compounds. This guide provides an in-depth comparison of common oxidation pathways and the essential spectroscopic techniques required to unambiguously confirm the desired products: 1-Boc-4-formylpyrazole and 1-Boc-pyrazole-4-carboxylic acid.
The pyrazole scaffold is a cornerstone in medicinal chemistry, and the ability to selectively functionalize it is paramount. The oxidation of the hydroxymethyl group at the C4 position of the 1-Boc-protected pyrazole opens gateways to a diverse range of derivatives, including aldehydes and carboxylic acids, which serve as versatile synthetic intermediates.[1] This guide will delve into the practical aspects of these oxidations, comparing mild and strong oxidizing agents, and detail the spectroscopic data necessary for unequivocal product identification.
Choosing the Right Oxidative Path: A Comparative Analysis
The oxidation of a primary alcohol, such as 1-Boc-4-(hydroxymethyl)pyrazole, can yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.[2][3]
Mild Oxidation to 1-Boc-4-formylpyrazole:
To achieve the partial oxidation to the aldehyde, a mild oxidizing agent is necessary to prevent overoxidation to the carboxylic acid.[4][5] Reagents such as Dess-Martin periodinane (DMP) and pyridinium chlorochromate (PCC) are commonly employed for this transformation.[3][6]
-
Dess-Martin Periodinane (DMP): This hypervalent iodine compound offers a selective and mild oxidation of alcohols to aldehydes.[7] The reaction is typically performed in dichloromethane at room temperature and is often complete within a few hours.[3][7] One of the key advantages of DMP is its high functional group tolerance and the relatively simple workup procedure.[8]
-
Pyridinium Chlorochromate (PCC): PCC is another widely used mild oxidant for converting primary alcohols to aldehydes.[9] However, it is a chromium(VI)-based reagent, which raises environmental and safety concerns due to the toxicity of chromium compounds.[6]
Strong Oxidation to 1-Boc-pyrazole-4-carboxylic acid:
For the complete oxidation of the hydroxymethyl group to a carboxylic acid, stronger oxidizing agents are required.[6][10]
-
Jones Reagent: A solution of chromium trioxide in aqueous sulfuric acid, known as the Jones reagent, is a powerful oxidant for converting primary alcohols to carboxylic acids.[11][12][13] The reaction is typically carried out in acetone.[11] A distinct color change from the orange-red of Cr(VI) to the green of Cr(III) provides a visual indication of the reaction's progress.[11] However, like PCC, the use of carcinogenic chromium(VI) compounds is a significant drawback.[11][14]
-
Potassium Permanganate (KMnO4): Potassium permanganate is another strong oxidizing agent that can efficiently oxidize primary alcohols to carboxylic acids.[3][10] The reaction is often performed in a basic aqueous solution.[10] Careful control of temperature and concentration is crucial to avoid potential overoxidation and cleavage of carbon-carbon bonds.[10]
Spectroscopic Confirmation: The Unambiguous Identification of Products
Once the oxidation reaction is complete, a combination of spectroscopic techniques is essential to confirm the structure of the product and assess its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable tools for the structural elucidation of the starting material and its oxidation products.
¹H NMR Spectroscopy:
-
1-Boc-4-(hydroxymethyl)pyrazole: The starting material will exhibit a characteristic singlet for the methylene protons (-CH₂OH) typically in the range of 4.5-4.7 ppm. The protons on the pyrazole ring will appear as distinct singlets.
-
1-Boc-4-formylpyrazole: The most significant change will be the disappearance of the methylene proton signal and the appearance of a new singlet for the aldehyde proton (-CHO) at a downfield chemical shift, usually between 9.5 and 10.5 ppm.
-
1-Boc-pyrazole-4-carboxylic acid: The aldehyde proton signal will be absent. A broad singlet corresponding to the carboxylic acid proton (-COOH) will appear at a very downfield region, typically above 10 ppm, and its position can be concentration-dependent.
¹³C NMR Spectroscopy:
-
1-Boc-4-(hydroxymethyl)pyrazole: A signal for the methylene carbon (-CH₂OH) will be observed around 55-65 ppm.[15]
-
1-Boc-4-formylpyrazole: The methylene carbon signal will be replaced by a downfield signal for the aldehyde carbonyl carbon (-CHO) in the range of 180-190 ppm.
-
1-Boc-pyrazole-4-carboxylic acid: The signal for the carboxylic acid carbonyl carbon (-COOH) will appear in the range of 165-175 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.[16][17]
-
1-Boc-4-(hydroxymethyl)pyrazole: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group will be prominent.
-
1-Boc-4-formylpyrazole: The broad O-H stretch will disappear, and a sharp, strong absorption band characteristic of the C=O stretching of an aldehyde will appear around 1680-1700 cm⁻¹.
-
1-Boc-pyrazole-4-carboxylic acid: A very broad O-H stretching band from the carboxylic acid will be observed from 2500-3300 cm⁻¹, often overlapping with C-H stretching bands. A strong C=O stretching band for the carboxylic acid will appear around 1680-1710 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight of the products and confirming the successful transformation. The tert-Butyloxycarbonyl (Boc) protecting group often shows characteristic fragmentation patterns, such as a loss of isobutylene (56 Da) or the tert-butyl carbocation (m/z 57).[18]
-
1-Boc-4-(hydroxymethyl)pyrazole: The mass spectrum will show the molecular ion peak corresponding to its molecular weight (198.22 g/mol ).[1]
-
1-Boc-4-formylpyrazole: The molecular ion peak will be observed at a mass corresponding to the aldehyde (196.20 g/mol ).
-
1-Boc-pyrazole-4-carboxylic acid: The molecular ion peak will be found at a mass corresponding to the carboxylic acid (212.20 g/mol ).
Data Summary and Comparison
| Compound | Key ¹H NMR Signal (δ, ppm) | Key ¹³C NMR Signal (δ, ppm) | Key IR Absorption (cm⁻¹) | Molecular Weight ( g/mol ) |
| 1-Boc-4-(hydroxymethyl)pyrazole | ~4.6 (-CH₂OH) | ~60 (-CH₂OH) | 3200-3600 (O-H) | 198.22 |
| 1-Boc-4-formylpyrazole | ~9.9 (-CHO) | ~185 (-CHO) | 1680-1700 (C=O) | 196.20 |
| 1-Boc-pyrazole-4-carboxylic acid | >10 (-COOH) | ~170 (-COOH) | 2500-3300 (O-H), 1680-1710 (C=O) | 212.20 |
Experimental Protocols
Mild Oxidation using Dess-Martin Periodinane (DMP)
Objective: To synthesize 1-Boc-4-formylpyrazole.
Procedure:
-
Dissolve 1-Boc-4-(hydroxymethyl)pyrazole in dichloromethane in a round-bottom flask.
-
Add Dess-Martin periodinane (1.1 equivalents) to the solution at room temperature.[19]
-
Stir the reaction mixture vigorously for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).[3][7]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.[19]
-
Stir the biphasic mixture until the layers become clear.[19]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[11]
-
Purify the crude product by column chromatography on silica gel.
Strong Oxidation using Jones Reagent
Objective: To synthesize 1-Boc-pyrazole-4-carboxylic acid.
Procedure:
-
Prepare the Jones reagent by dissolving chromium trioxide in concentrated sulfuric acid and then carefully adding water.[11]
-
Dissolve 1-Boc-4-(hydroxymethyl)pyrazole in acetone in a round-bottom flask and cool the solution in an ice bath.[11]
-
Add the Jones reagent dropwise to the stirred solution, maintaining the temperature below 20°C.[11] A color change from orange-red to green should be observed.[11]
-
Continue adding the reagent until the orange-red color persists.[11]
-
After the addition is complete, allow the reaction to stir at room temperature for a few hours, monitoring by TLC.[11]
-
Quench the reaction by adding isopropanol until the orange color disappears.
-
Filter the mixture through a pad of Celite to remove the chromium salts.
-
Extract the filtrate with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Workflow
Figure 1. Experimental workflow for the oxidation of 1-Boc-4-(hydroxymethyl)pyrazole.
Conclusion
The selective oxidation of 1-Boc-4-(hydroxymethyl)pyrazole is a fundamental transformation that provides access to valuable synthetic intermediates. The choice between mild and strong oxidizing agents dictates the outcome, leading to either the corresponding aldehyde or carboxylic acid. This guide has outlined the common reagents for these transformations and emphasized the critical role of spectroscopic analysis in confirming the identity and purity of the products. By employing a combination of NMR, IR, and mass spectrometry, researchers can confidently verify their synthetic outcomes and proceed with the development of novel pyrazole-based compounds for various applications in drug discovery and materials science.
References
-
Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]
-
ChemistryViews. (2017, May 2). The Oxidation of Alcohols. Retrieved from [Link]
-
Master Organic Chemistry. (2015, May 6). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Retrieved from [Link]
-
Clark, J. (2023, January 22). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chem LibreTexts. Retrieved from [Link]
-
Organic Syntheses. (n.d.). The dess-martin periodinane. Retrieved from [Link]
-
BYJU'S. (2019, December 7). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]
-
Quora. (2018, May 12). What is the order of ease of oxidation for aldehydes, ketones and alcohols?. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from [Link]
-
Wikipedia. (n.d.). Alcohol oxidation. Retrieved from [Link]
-
Wordpress. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids. Retrieved from [Link]
-
Westin, J. (n.d.). Oxidation of Alcohols. Jack Westin. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]
- Tojo, G., & Fernández, M. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones.
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
-
Wikipedia. (n.d.). Jones oxidation. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (n.d.). A vibrational assignment for pyrazole. RSC Publishing. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]
-
University of Rochester. (n.d.). 14 (4/20/2014 – 5/2/2015) (1) synthesis of dess-martin-periodinane. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]
-
Chem-Station. (2014, March 12). Dess-Martin Oxidation. Retrieved from [Link]
-
National Institutes of Health. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]
-
ResearchGate. (2015, December 25). 13 C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectral data of Pyrazoline derivatives (1-6). Retrieved from [Link]
-
MDPI. (n.d.). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Arkivoc. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Retrieved from [Link]
-
ResearchGate. (2020, October 31). (PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Total Synthesis of the TIM-1 IgV Domain via N-to-C Serine/Threonine Ligation Enabled by Knorr Pyrazole Synthesis-Mediated Regeneration of Salicylaldehyde Esters. Retrieved from [Link]
-
Magnetic Resonance in Chemistry. (2012, January). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Retrieved from [Link]
-
Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
-
pubs.acs.org. (n.d.). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937. PubChem. Retrieved from [Link]
-
ACD/Labs. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]
-
ResearchGate. (2006, August). (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. Retrieved from [Link]
-
MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]
-
ResearchGate. (2023, July 10). (PDF) Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]
-
PubMed. (2021, July 7). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. Retrieved from [Link]
Sources
- 1. 1-Boc-4-(hydroxymethyl)pyrazole | 199003-22-0 | Benchchem [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 4. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 5. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
- 8. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. The Oxidation of Alcohols - ChemistryViews [chemistryviews.org]
- 10. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. benchchem.com [benchchem.com]
- 12. Jones Oxidation [organic-chemistry.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Jones oxidation - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 18. acdlabs.com [acdlabs.com]
- 19. ekwan.github.io [ekwan.github.io]
A Senior Application Scientist's Guide to Assessing the Drug-Like Properties of 1-Boc-4-(hydroxymethyl)pyrazole Derivatives
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are known as "privileged structures" due to their ability to interact with a wide range of biological targets. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2][3][4][5] Its unique electronic properties and synthetic tractability have led to its incorporation into numerous FDA-approved drugs, spanning therapeutic areas from oncology to inflammatory diseases and antivirals.[1][4][6][7]
The derivative at the center of our discussion, 1-Boc-4-(hydroxymethyl)pyrazole, is a particularly valuable building block.[8][9] It offers a trifecta of synthetic advantages:
-
The Pyrazole Core: Provides a metabolically stable and versatile scaffold for molecular recognition.[7]
-
The Boc Protecting Group: Shields the N1 nitrogen, enabling selective functionalization at other positions of the molecule. This group can be reliably removed under acidic conditions when needed for subsequent synthetic steps.[8]
-
The Hydroxymethyl Group: Offers a reactive handle at the C4 position for nucleophilic substitution, allowing for the introduction of diverse side chains to modulate potency, selectivity, and physicochemical properties.[8]
This guide provides a comparative framework for assessing the critical drug-like properties of derivatives built from this scaffold. We will move beyond theoretical principles to detail the causality behind experimental choices, providing actionable protocols and comparative data to guide your discovery programs.
Pillar 1: Foundational Physicochemical Properties
The journey of a drug from administration to its target is governed by its physicochemical properties. Early and accurate assessment of these parameters is crucial for avoiding costly late-stage failures. The "Rule of Five," formulated by Christopher A. Lipinski, provides a foundational set of guidelines for evaluating a compound's potential for oral bioavailability.[10][11][12][13] An orally active drug generally has no more than one violation of the following criteria:
While these are guidelines and not rigid laws, they serve as an essential first pass in triaging compounds.[11][13]
Lipophilicity (LogP/LogD)
Why It Matters: Lipophilicity, the "greasiness" of a molecule, is a double-edged sword. It is essential for a compound to cross lipid-based cell membranes to reach its target.[14] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[10] The octanol-water partition coefficient (LogP) is the standard measure.[14] For ionizable compounds, the distribution coefficient (LogD) at a physiologically relevant pH of 7.4 is a more accurate predictor of behavior in the body.[14]
Experimental Rationale: While computational LogP predictions are useful for initial design, experimental determination is the gold standard. A simple shake-flask method followed by UV-Vis or LC-MS analysis of the aqueous and octanol phases provides a reliable value. For higher throughput, automated systems are available. The goal is to find a "Goldilocks" zone—typically a LogP or LogD₇.₄ between 1 and 3 for many oral drugs.[14]
Aqueous Solubility
Why It Matters: A drug must be in solution to be absorbed. Poor aqueous solubility is a primary reason for the failure of promising compounds. We distinguish between two types of solubility:
-
Thermodynamic Solubility: The true equilibrium solubility of a compound. It is a fundamental property but can be time-consuming to measure.
-
Kinetic Solubility: Measured by precipitating a compound from a DMSO stock solution into an aqueous buffer. It's a high-throughput method that reflects the challenges a compound will face upon administration.[15]
Experimental Rationale: For early-stage discovery, kinetic solubility assays using turbidimetry (nephelometry) are standard. These assays provide a rapid assessment of whether a compound is likely to precipitate out of solution, allowing for quick ranking of derivatives. A minimum solubility target (e.g., >50 µM) is often set for lead compounds.
Pillar 2: ADME Properties - Permeability and Metabolic Stability
Once a compound has favorable physicochemical properties, we must assess its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[11] Key in vitro assays in this space are cell-free permeability and liver microsomal stability.
Membrane Permeability: The PAMPA Assay
Why It Matters: Passive diffusion is a critical mechanism for the absorption of many orally administered drugs.[16][17] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method to predict this property.[16][18] It measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[16][17]
Experimental Rationale: PAMPA avoids the biological complexities of cell-based assays (like active transport or efflux), providing a clean measure of passive permeability.[16][17] This allows medicinal chemists to specifically diagnose and address permeability issues related to a compound's intrinsic structure. By comparing PAMPA results with data from more complex Caco-2 cell assays, one can de-convolute passive diffusion from active transport phenomena.[17]
Metabolic Stability: The Liver Microsomal Assay
Why It Matters: The liver is the body's primary metabolic engine, and enzymes within it, particularly the Cytochrome P450 (CYP) family, are responsible for clearing most drugs.[19] A compound that is metabolized too quickly will have a short half-life and may not achieve therapeutic concentrations. The liver microsomal stability assay is the workhorse in vitro model for assessing Phase I metabolic liability.[19][20]
Experimental Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[19] By incubating a compound with microsomes and the necessary cofactor (NADPH), we can measure the rate at which the parent compound disappears over time.[19][20][21][22] This provides a quantitative measure of intrinsic clearance (CLint) and metabolic half-life (T½). Running the assay with and without NADPH is a critical control; degradation in the absence of the cofactor points to chemical instability rather than enzymatic metabolism.
// Nodes Start [label="Start: Compound Stock", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare [label="Prepare Reaction Mix:\n- Liver Microsomes\n- Buffer (pH 7.4)\n- Test Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Split [label="Split into Two Arms", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Add_NADPH [label="Initiate Reaction:\nAdd NADPH Cofactor\n(+NADPH Arm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Add_Buffer [label="Control Reaction:\nAdd Buffer\n(-NADPH Arm)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate Both Arms at 37°C", fillcolor="#34A853", fontcolor="#FFFFFF"]; Timepoints [label="Take Aliquots at Timepoints\n(0, 5, 15, 30, 60 min)", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Quench [label="Quench Reaction\n(Cold Acetonitrile + Internal Std)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Analyze by LC-MS/MS\n(Quantify Parent Compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calculate [label="Calculate T½ and CLint", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Prepare; Prepare -> Split; Split -> Add_NADPH [label="Test"]; Split -> Add_Buffer [label="Control"]; Add_NADPH -> Incubate; Add_Buffer -> Incubate; Incubate -> Timepoints; Timepoints -> Quench; Quench -> Analyze; Analyze -> Calculate; } } Caption: Workflow for assessing metabolic stability using a liver microsomal assay.
Comparative Data: 1-Boc-4-(hydroxymethyl)pyrazole Derivatives vs. Alternatives
To illustrate the principles discussed, the table below presents hypothetical but realistic data for a series of compounds. We compare a core 1-Boc-4-(hydroxymethyl)pyrazole (Compound A) with a derivative where the hydroxymethyl group is modified (Compound B), an analogue with the Boc group removed (Compound C), and an alternative imidazole scaffold (Compound D).
| Compound | Structure | MW (Da) | cLogP | HBD/HBA | Kinetic Solubility (µM) | PAMPA Pₑ (10⁻⁶ cm/s) | Microsomal T½ (min) |
| A | 1-Boc-4-(hydroxymethyl)pyrazole | 212 | 1.2 | 1 / 4 | > 200 | 2.5 (Low) | 45 |
| B | 1-Boc-4-(benzyloxymethyl)pyrazole | 302 | 3.5 | 0 / 4 | 45 | 12.0 (High) | 20 |
| C | 4-(hydroxymethyl)pyrazole | 112 | -0.5 | 2 / 2 | > 200 | < 1.0 (V. Low) | > 60 |
| D | 1-Boc-4-(hydroxymethyl)imidazole | 212 | 0.8 | 1 / 4 | > 200 | 1.8 (Low) | 55 |
Analysis of Results:
-
Compound A (Baseline): Exhibits excellent starting properties. It is fully compliant with the Rule of Five, highly soluble, and shows moderate metabolic stability. Its low permeability, however, is a potential liability that needs to be addressed.
-
Compound B (Increased Lipophilicity): Replacing the hydroxyl with a benzyloxy ether group significantly increases lipophilicity (cLogP). As predicted, this dramatically improves permeability (PAMPA Pₑ). However, this comes at a cost: solubility is reduced, and the compound is metabolized more quickly (lower T½), likely due to the new site for metabolism on the benzyl group. This is a classic trade-off in medicinal chemistry.
-
Compound C (Boc Removal): Removing the lipophilic Boc group makes the molecule smaller and much more polar (negative cLogP). This maintains high solubility and improves metabolic stability (fewer sites for metabolism). However, the increased polarity makes its passive permeability negligible, highlighting the crucial role of the Boc group in modulating this property during synthesis and initial testing.
-
Compound D (Alternative Scaffold): The imidazole isomer serves as a good comparator. It has very similar properties to the pyrazole core (Compound A) but may offer slightly different metabolic profiles or target engagement due to the different arrangement of nitrogen atoms. This demonstrates how subtle scaffold hops can be used to fine-tune properties.
Detailed Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Membrane Preparation: Prepare a 4% (w/v) solution of lecithin in dodecane. Pipette 5 µL of this solution into each well of the donor plate (hydrophobic PVDF membrane plate). Allow the solvent to evaporate for at least 20 minutes.
-
Compound Preparation: Prepare test compounds at a concentration of 200 µM in a suitable aqueous buffer (e.g., PBS, pH 7.4) from a 10 mM DMSO stock. The final DMSO concentration should be ≤ 2%.[18][23]
-
Plate Loading: Add 300 µL of buffer to each well of the acceptor plate. Add 200 µL of the prepared compound solution to each well of the lipid-coated donor plate.
-
Assembly and Incubation: Carefully place the donor plate onto the acceptor plate to form the "sandwich." Incubate the assembly at room temperature for 16-18 hours with gentle shaking.[18]
-
Sample Analysis: After incubation, carefully disassemble the plates. Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Data Analysis: Calculate the permeability coefficient (Pₑ) using the appropriate equations, taking into account the concentrations, volumes, and incubation time.[18] Include high (e.g., propranolol) and low (e.g., atenolol) permeability controls to validate the assay.
Protocol 2: Liver Microsomal Stability Assay
-
Reagent Preparation: Thaw human liver microsomes (HLM) on ice. Prepare a 2X working solution of microsomes (e.g., 1.0 mg/mL) in 100 mM phosphate buffer (pH 7.4). Prepare a 2X NADPH regenerating system solution in the same buffer.[20][21][24]
-
Reaction Initiation: In a 96-well plate, add buffer, the 2X microsomal solution, and test compound (final concentration 1 µM). Pre-incubate the plate at 37°C for 10 minutes.[22]
-
Incubation: Initiate the reaction by adding an equal volume of the 2X NADPH solution (for the test reaction) or buffer (for the -NADPH control).[22]
-
Timepoints: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing ice-cold acetonitrile with an internal standard to stop the reaction.[19]
-
Sample Processing: Seal the quench plate, vortex, and centrifuge at high speed (e.g., 4000 g) for 15 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percent remaining compound versus time. The slope of the line determines the elimination rate constant (k). Calculate the half-life (T½ = 0.693/k) and intrinsic clearance (CLint).[20] Include control compounds with known metabolic fates (e.g., verapamil for high clearance, warfarin for low clearance) to ensure assay performance.
Conclusion
The 1-Boc-4-(hydroxymethyl)pyrazole scaffold is an outstanding starting point for drug discovery programs. It provides a stable, versatile core with readily tunable exit vectors. As demonstrated, modifications to the hydroxymethyl group or management of the Boc protecting group can profoundly impact the key drug-like properties of solubility, permeability, and metabolic stability. A systematic, data-driven approach that combines in silico design with robust in vitro assays like PAMPA and microsomal stability is essential for efficiently navigating the complex trade-offs of medicinal chemistry. By understanding the causality behind these experimental results, researchers can more effectively optimize this privileged scaffold to develop drug candidates with a higher probability of success.
References
-
Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]
-
Lipinski's rule of five. Wikipedia. [Link]
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]
-
Lipinski's rule of five – Knowledge and References. Taylor & Francis Online. [Link]
-
Microsomal Stability Assay Protocol. AxisPharm. [Link]
-
Mastering Lipinski Rules for Effective Drug Development. bioaccess. [Link]
-
Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]
-
3.3.3. Parallel Artificial Membrane Permeability Assay (PAMPA). Bio-protocol. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information. [Link]
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Science. [Link]
-
Microsomal Clearance/Stability Assay. Domainex. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Lokey Lab Protocols - Wikidot. [Link]
-
metabolic stability in liver microsomes. Mercell. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. [Link]
-
The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Predicted pharmacokinetics and drug-like properties of compounds 4-7. ResearchGate. [Link]
-
Examples of pyrazole-containing drugs and their pharmacological activities. ResearchGate. [Link]
-
Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Bentham Science. [Link]
-
Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. ResearchGate. [Link]
-
Drug-like properties: guiding principles for the design of natural product libraries. SciSpace. [Link]
-
Target-based evaluation of 'drug-like' properties and ligand efficiencies. National Center for Biotechnology Information. [Link]
-
Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Center for Biotechnology Information. [Link]
-
ChEMBL. EMBL-EBI. [Link]
-
Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journals. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. OUCI. [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Boc-4-(hydroxymethyl)pyrazole | 199003-22-0 | Benchchem [benchchem.com]
- 9. Buy 1-Boc-4-(hydroxymethyl)pyrazole | 199003-22-0 [smolecule.com]
- 10. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 11. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 14. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 15. moglen.law.columbia.edu [moglen.law.columbia.edu]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 18. bioassaysys.com [bioassaysys.com]
- 19. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 21. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 22. mercell.com [mercell.com]
- 23. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 24. researchgate.net [researchgate.net]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 1-Boc-4-(hydroxymethyl)pyrazole
This guide provides essential safety protocols and operational directives for the handling and disposal of 1-Boc-4-(hydroxymethyl)pyrazole (CAS No. 199003-22-0). As a trusted partner in your research, we aim to deliver value beyond the product by ensuring you have the critical information needed for safe and effective laboratory operations. The following procedures are based on established best practices for handling pyrazole derivatives and Boc-protected compounds, providing a robust framework for risk mitigation.
Hazard Assessment and Personal Protective Equipment (PPE)
A thorough risk assessment is the foundation of safe laboratory practice.[8] Given the potential for irritation and other health effects associated with pyrazole-based compounds, a stringent PPE protocol is required.
Essential PPE for Handling 1-Boc-4-(hydroxymethyl)pyrazole
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles. A face shield should be worn in situations with a high risk of splashing.[2][9][10] | Provides a barrier against accidental splashes and airborne particles, protecting the vulnerable eye area.[10][11] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A flame-resistant lab coat is mandatory.[8][12][13] | Prevents direct skin contact with the chemical, which can cause irritation.[2][4] The lab coat protects against spills on clothing and skin.[13] |
| Respiratory Protection | To be used in a well-ventilated area, preferably a chemical fume hood.[5][9] If significant dust is generated, a NIOSH-approved respirator is necessary.[2] | Minimizes the inhalation of airborne particles, which can lead to respiratory tract irritation.[7] |
All PPE should be inspected before use and disposed of or decontaminated properly after handling the compound.[14][15] Never wear gloves or lab coats outside of the designated laboratory area.[10][13]
Operational Handling Protocol
Adherence to a systematic handling procedure minimizes the risk of exposure and contamination. The following workflow is designed to guide the user through the safe handling of 1-Boc-4-(hydroxymethyl)pyrazole from receipt to disposal.
Figure 1. Step-by-step workflow for the safe handling of 1-Boc-4-(hydroxymethyl)pyrazole.
Step-by-Step Handling Procedure:
-
Preparation :
-
Handling the Solid :
-
Minimize the creation of dust when handling the solid material.[9]
-
Use a spatula to carefully transfer the compound.
-
If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
-
In Case of Exposure :
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[3][9][16]
-
Skin Contact : Wash the affected area thoroughly with soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[3][9][16]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][9]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][9]
-
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.[8] 1-Boc-4-(hydroxymethyl)pyrazole and any materials contaminated with it must be treated as hazardous chemical waste.[17][18]
Waste Disposal Protocol:
-
Segregation :
-
Containerization :
-
Storage and Disposal :
By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Our commitment to your success extends beyond providing high-quality reagents to ensuring you have the knowledge to use them safely and effectively.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole.
- Fisher Scientific. (2025, December 19). Safety Data Sheet - 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides.
- TCI EUROPE N.V. (n.d.). Safety Data Sheet - 5-Hydroxy-1-methyl-1H-pyrazole.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- BenchChem. (2025). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem.
- TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory.
- Fisher Scientific. (2021, December 24). Safety Data Sheet - 1H-Pyrazole.
- Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.
- Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines.
- Merck Millipore. (n.d.). Safety Data Sheet - Pyrazole.
- Thermo Fisher Scientific Chemicals, Inc. (2024, March 29). Safety Data Sheet - 1H-Pyrazole-1-carboxamidine hydrochloride.
- POGO. (n.d.). Personal Protective Equipment.
- MedchemExpress.com. (2025, October 1). Safety Data Sheet - 3-Amino-4-pyrazolecarbonitrile.
- Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- FUJIFILM Wako Chemicals. (2023, September 29). Safety Data Sheet - 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
- Capot Chemical. (2025, November 16). MSDS of 1H-Pyrazole-1-propanenitrile, β-cyclopentyl-4-[7-(hydroxyMethyl)-7H-pyrrolo[2,3-d]pyriMidin-4-yl].
- Fisher Scientific. (2023, September 5). Safety Data Sheet - 1-(4-Iodophenyl)-1H-pyrazole.
- BenchChem. (2025, December). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
- Smolecule. (n.d.). 1-Boc-4-(hydroxymethyl)pyrazole.
- ChemicalBook. (n.d.). 1-Boc-4-(hydroxyMethyl)pyrazole.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 3-methyl-1h-pyrazole-5-carboxylate, 95+%. Retrieved from Cole-Parmer.*.
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 13. ethz.ch [ethz.ch]
- 14. pogo.ca [pogo.ca]
- 15. capotchem.com [capotchem.com]
- 16. fishersci.com [fishersci.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
